molecular formula C9H11ClO B142418 3-Chloro-1-phenylpropan-1-ol CAS No. 18776-12-0

3-Chloro-1-phenylpropan-1-ol

Cat. No.: B142418
CAS No.: 18776-12-0
M. Wt: 170.63 g/mol
InChI Key: JZFUHAGLMZWKTF-UHFFFAOYSA-N
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Description

3-Chloro-1-phenylpropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1-phenylpropan-1-ol
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InChI

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFUHAGLMZWKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341286
Record name 3-chloro-1-phenylpropan-1-ol
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Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18776-12-0
Record name 3-Chloro-1-phenyl-1-propanol
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Record name 3-chloro-1-phenylpropan-1-ol
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Record name 3-chloro-1-phenylpropan-1-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-1-phenylpropan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-1-phenylpropan-1-ol, a pivotal chemical intermediate in modern organic synthesis. With its dual reactive centers—a secondary alcohol and a primary alkyl chloride—this molecule offers significant synthetic versatility. It is particularly valued in the pharmaceutical industry as a chiral building block for the synthesis of prominent antidepressant medications.[1][2] This document delves into its chemical and physical properties, established synthetic and analytical protocols, key chemical transformations, and essential safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Core Chemical Identity and Physical Properties

This compound is an aryl-substituted halogenated alcohol.[3] The presence of a chiral center at the carbinol carbon (C1) means it can exist as two enantiomers, (R) and (S), or as a racemic mixture. The stereochemistry of this precursor is often critical, as it directly dictates the stereochemistry of the final active pharmaceutical ingredient (API).[3]

Chemical Structure and Identifiers

The molecule consists of a phenyl ring and a 3-chloropropyl chain attached to the same carbon, which also bears a hydroxyl group.

IdentifierDataReference
IUPAC Name This compound[4]
Molecular Formula C₉H₁₁ClO[4][5]
Molecular Weight 170.63 g/mol [3][4]
CAS Number (Racemate) 18776-12-0[3][4]
CAS Number ((R)-enantiomer) 100306-33-0[1][6]
CAS Number ((S)-enantiomer) 100306-34-1[7][8]
InChIKey (Racemate) JZFUHAGLMZWKTF-UHFFFAOYSA-N[3][4]
Physicochemical Properties

The physical properties can vary slightly depending on the isomeric form (racemic vs. enantiopure).

PropertyValueReference
Appearance White to off-white solid or pale yellow oil[1][5]
Melting Point 31.0 to 36.0 °C (Racemate)[5]
57-59 °C ((R)-enantiomer)[9]
58-60 °C ((S)-enantiomer)[8]
Boiling Point 116 °C at 4 mmHg[5]
Solubility Sparingly soluble in water; Soluble in organic solvents like Chloroform, DMSO, and Ethyl Acetate.[5][10]
pKa 13.92 ± 0.20 (Predicted)[5]

Synthesis of this compound

The most prevalent synthetic route involves a two-step process: the Friedel-Crafts acylation of benzene to form the ketone precursor, followed by its reduction to the target alcohol. The choice of reduction method determines the final stereochemistry.

Overall Synthetic Pathway

The synthesis begins with readily available starting materials and proceeds through a key ketone intermediate, 3-chloro-1-phenylpropan-1-one (also known as 3-chloropropiophenone).

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene Catalyst AlCl₃ Benzene->Catalyst AcylChloride 3-Chloropropionyl chloride AcylChloride->Catalyst Ketone 3-Chloro-1-phenylpropan-1-one Catalyst->Ketone CH₂Cl₂ ReducingAgent Reducing Agent (e.g., NaBH₄) Ketone->ReducingAgent Ketone->ReducingAgent Alcohol This compound ReducingAgent->Alcohol THF/EtOH

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-Chloropropiophenone (Precursor)

The synthesis of the ketone intermediate is a classic Friedel-Crafts acylation.[11] Benzene is acylated using 3-chloropropionyl chloride with aluminum chloride (AlCl₃) acting as a Lewis acid catalyst to generate the acylium ion electrophile.[11][12][13]

Causality: The AlCl₃ coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion. This electrophile is then attacked by the nucleophilic benzene ring to form the ketone.[13][14]

Step 2: Reduction to this compound

The reduction of the carbonyl group in 3-chloropropiophenone yields the final alcohol. This step is critical as it establishes the chiral center.

This protocol yields a racemic mixture of (R)- and (S)-3-chloro-1-phenylpropan-1-ol and is valued for its operational simplicity and high yields.[2] Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups.[2]

  • Reaction Setup: Dissolve 3-chloropropiophenone (1 eq.) in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.[5] Cool the solution to -10 °C to -5 °C using an ice-salt bath. The low temperature helps control the reaction rate and minimize side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.05-1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 0 °C.[5]

  • Reaction Monitoring: Stir the mixture at -5 °C for 10-20 minutes.[2] Progress can be monitored by Thin Layer Chromatography (TLC) using a cyclohexane/ethyl acetate eluent system, observing the disappearance of the starting ketone spot.[2][5]

  • Workup: Once the reaction is complete, slowly pour the mixture into a stirred solution of saturated aqueous ammonium chloride (NH₄Cl) and ice.[5] This step quenches the excess NaBH₄ and protonates the resulting alkoxide.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (2x volumes). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield pure this compound as a pale yellow oil or white solid.[2][5]

For pharmaceutical applications, obtaining a single enantiomer is paramount. This is achieved through asymmetric reduction.

  • Chiral Catalysts: A common method involves the reduction of 3-chloropropiophenone using a borane-THF complex in the presence of a chiral catalyst, such as (S)-(-)-α,α-diphenylprolinol.[9] This catalyst creates a chiral environment around the reducing agent, directing the hydride attack to one face of the ketone, yielding high enantiomeric excess (e.e.) of the desired (R)-alcohol.[1][9]

  • Biocatalysis: Enzymatic reductions offer an environmentally friendly alternative. For example, recombinant E. coli cells or microorganisms like Candida utilis can reduce the ketone to the (S)-alcohol with excellent yield (82-98%) and enantiomeric excess (>99% e.e.).[3][15]

Chemical Reactivity and Transformations

The molecule's synthetic utility stems from its two distinct reactive sites, which can be addressed selectively.

G cluster_OH Reactions at Hydroxyl Group cluster_Cl Reactions at Chloro Group center_node This compound Ester Esterification Product (e.g., Acetate) center_node->Ester Acyl Chloride / H⁺ Ether Etherification Product (e.g., O-Alkylation) center_node->Ether Alkyl Halide / Base Substitution Nucleophilic Substitution (e.g., with Amines) center_node->Substitution R₂NH Epoxide Phenyl Propylene Oxide (Intramolecular Cyclization) center_node->Epoxide Strong Base (e.g., NaOH)

Caption: Key reaction pathways for this compound.

  • Nucleophilic Substitution at the Chloro Group: The primary carbon bearing the chlorine atom is an electrophilic site susceptible to attack by various nucleophiles.[3] This is the key transformation used in the synthesis of antidepressants like (R)-tomoxetine, where an amine displaces the chloride.[3]

  • Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon with the chlorine atom in an Sₙ2 reaction to form a phenyl-substituted epoxide.[3]

  • Reactions of the Hydroxyl Group: The secondary alcohol can undergo typical alcohol reactions, such as esterification with acyl chlorides or oxidation to the corresponding ketone (3-chloropropiophenone).

Analytical Characterization

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic methods.

Spectroscopic Data Summary
Technique Key Observations and Chemical Shifts (δ) Reference
¹H NMR (400 MHz, CDCl₃)δ 7.37-7.43 (m, 5H, Aromatic-H)δ 4.91-4.98 (m, 1H, CH-OH)δ 3.51-3.80 (m, 2H, CH₂-Cl)δ 2.07-2.32 (m, 2H, -CH₂-)δ ~2.2 (br s, 1H, OH)[5][9]
¹³C NMR (100 MHz, CDCl₃)δ 143.7 (Aromatic C)δ 125.8-128.7 (Aromatic CH)δ 71.3 (CH-OH)δ 41.7 (-CH₂-)δ 41.5 (CH₂-Cl)[9][11]
Mass Spectrometry (EI+)m/z 170 [M⁺]m/z 172 [M+2]⁺ (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)[9]
Infrared (IR) Conforms to structure, showing characteristic O-H and C-Cl stretches.[16]

Causality in NMR: In the ¹H NMR spectrum, the multiplet for the 5 aromatic protons confirms the phenyl group. The multiplet around 4.9 ppm is characteristic of the proton attached to both the phenyl ring and the hydroxyl group (the benzylic proton). The two multiplets for the ethyl chain protons arise from their diastereotopic nature adjacent to the chiral center. In ¹³C NMR, the peak around 71 ppm is indicative of the carbon atom bonded to the hydroxyl group.

Applications in Drug Development

This compound, particularly its enantiopure forms, is a high-value intermediate in the pharmaceutical sector.[10] Its structure serves as a critical synthon for several widely used selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

  • (S)-Norfluoxetine: The (S)-enantiomer is an intermediate in the preparation of (S)-Norfluoxetine, the active metabolite of Fluoxetine (Prozac).[9]

  • (R)-Tomoxetine (Atomoxetine): The (R)-enantiomer is the crucial chiral precursor for synthesizing (R)-tomoxetine, the active ingredient in Strattera, a medication used to treat ADHD.[3]

  • Other Antidepressants: It is also a building block for other drugs like Nisoxetine.[9]

The reliable and scalable synthesis of enantiomerically pure (R)- or (S)-3-chloro-1-phenylpropan-1-ol is therefore a cornerstone for the manufacturing of these essential medicines.[1]

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[4][6][7][8][17] It may also cause respiratory irritation (H335).[6][7][8]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated place, preferably within a chemical fume hood.[7][17]

    • Wear suitable protective clothing, including chemical-resistant gloves and safety goggles or a face shield.[17][18]

    • Avoid formation of dust and aerosols.[7][17]

    • Wash hands thoroughly after handling.[17][18]

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][17] The recommended storage temperature is often 2-8°C.[5]

    • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Accidental Release Measures:

    • In case of a spill, avoid dust formation.[17]

    • Collect spilled material using non-sparking tools and place it in a suitable container for disposal in accordance with local regulations.[17]

References

  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 18776-12-0. (n.d.). Benchchem.
  • 3-Chloro-1-phenyl-1-propanol SDS, 18776-12-0 Safety Data Sheets. (n.d.). Echemi.
  • Application Note: Protocol for the Reduction of 3-Chloropropiophenone to 3-chloro-1-phenylpropanol. (n.d.). Benchchem.
  • (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0. (2025). ChemicalBook.
  • 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. (n.d.). PubChem.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol Safety Data Sheet. (2024). Thermo Fisher Scientific.
  • 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0. (2025). ChemicalBook.
  • Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. (2009). PubMed.
  • This compound | 18776-12-0. (2011). Molbase.
  • (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR. (n.d.). ChemicalBook.
  • (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409. (n.d.). PubChem.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol 98% | 100306-34-1. (n.d.). Sigma-Aldrich.
  • Friedel-Crafts acylation of benzene. (n.d.). Jim Clark.
  • (R)-(+)-3-chloro-1-phenyl-1-propanol, 97%. (n.d.). Thermo Fisher Scientific.
  • 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0 wiki. (n.d.). Guidechem.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
  • Acylation of Benzene - Friedel Crafts (A-Level Chemistry). (2022). YouTube.
  • 3-Chloropropiophenone. (n.d.). PMC - NIH.

Sources

Introduction: The Significance of 3-Chloro-1-phenylpropan-1-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Chloro-1-phenylpropan-1-ol

This compound is a chiral alcohol that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its bifunctional nature, possessing both a hydroxyl and a chloro group, makes it a versatile building block. Most notably, it is a key precursor in the synthesis of potent antidepressants such as Fluoxetine, Tomoxetine, and Nisoxetine.[3][4] The stereochemistry of the alcohol is critical, with specific enantiomers, such as (R)-(+)-3-Chloro-1-phenyl-1-propanol, being essential for producing the desired biologically active molecules.[3][4]

Given its importance in drug development, a thorough understanding of its physical properties is paramount for researchers and scientists. These properties not only confirm the identity and purity of the compound but also dictate its handling, reaction conditions, and purification methodologies. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed protocols for their experimental determination, and the scientific rationale behind these procedures.

Core Physical and Chemical Properties

The fundamental physical properties of this compound are summarized below. It is important to note that properties such as melting point can vary between the racemic mixture and its pure enantiomers.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO[5][6]
Molecular Weight 170.64 g/mol [5][7]
Appearance White to off-white solid[3][8]
Melting Point 30-36 °C (racemic mixture)[8][9]
57-60 °C ((R)- or (S)-enantiomer)[3][7]
Boiling Point 116 °C @ 4 mmHg[8]
130-132 °C (predicted)[9]
Density ~1.134 g/cm³ @ 20 °C[9]
Refractive Index ~1.544[8][9]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate.[8] Sparingly soluble in water.[2]

Section 1: Melting Point Determination

Theoretical Basis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[10][11] For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1.0 °C.[11] The presence of impurities disrupts the crystal lattice, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting range (>3 °C).[10] Therefore, melting point determination is a fundamental and rapid technique for assessing the purity and identity of a solid organic compound.

Experimental Protocol: Capillary Method

This protocol describes the determination of the melting point using a standard melting point apparatus (e.g., Mel-Temp).

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a clean, dry watch glass with a spatula.[12]

    • Take a capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame for a few seconds.[13][14]

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 1-2 mm is achieved.[11][14] Uniform packing without air gaps is crucial for accurate heat transfer.[12]

  • Apparatus Setup & Measurement:

    • Insert the prepared capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a high value to obtain a rapid, approximate melting point. This saves time and establishes a preliminary range.

    • Allow the apparatus to cool significantly.

    • Prepare a new sample and place it in the apparatus.

    • Heat rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is critical for an accurate measurement.[12]

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

Workflow Diagram: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement prep1 Crush sample to fine powder prep2 Seal one end of capillary tube prep1->prep2 prep3 Pack 1-2 mm of sample into tube prep2->prep3 measure1 Insert capillary into apparatus prep3->measure1 Transfer to apparatus measure2 Rapid heating for approximate M.P. measure1->measure2 measure3 Cool apparatus measure2->measure3 measure4 Slow heating (1-2°C/min) near approximate M.P. measure3->measure4 measure5 Record T1 (first liquid drop) measure4->measure5 measure6 Record T2 (all liquid) measure5->measure6 report Final Melting Point Range measure6->report Report as T1 - T2 range

Caption: Workflow for Melting Point Determination.

Section 2: Boiling Point Determination

Theoretical Basis

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15][16] At this temperature, the liquid undergoes a phase change to a gas.[16] Like the melting point, the boiling point is a characteristic physical property that is useful for identifying a liquid and assessing its purity. The boiling point is highly dependent on pressure; therefore, it is standard practice to report the pressure at which it was measured.[15]

Experimental Protocol: Micro Boiling Point (Siwoloboff Method)

This method is ideal for determining the boiling point of small quantities of liquid, which is common in a research setting.

Methodology:

  • Apparatus Setup:

    • Add a small amount (a few milliliters) of this compound to a fusion tube or a small test tube.[13][16]

    • Take a standard melting point capillary tube and seal one end.

    • Place the capillary tube into the fusion tube with the open end down, so it is submerged in the liquid.[13][17]

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[13][16]

  • Measurement:

    • Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.[17]

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • When the boiling point is reached, the vapor pressure of the liquid will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the open end of the capillary tube.[16]

    • Note the temperature when this rapid bubbling occurs.

    • Remove the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow and eventually stop. As the liquid cools further, its vapor pressure will drop below the atmospheric pressure, and the liquid will be drawn up into the capillary tube.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[17] This is the point where the external pressure and the liquid's vapor pressure are in equilibrium.

    • Record the barometric pressure along with the observed boiling point.[15]

Workflow Diagram: Micro Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measure Measurement Cycle setup1 Add liquid to fusion tube setup2 Insert sealed capillary (open end down) setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Suspend assembly in heating bath setup3->setup4 measure1 Heat bath gently setup4->measure1 Begin heating measure2 Observe rapid, continuous stream of bubbles measure1->measure2 measure3 Remove heat source measure2->measure3 measure4 Observe liquid entering capillary measure3->measure4 report Observed Boiling Point (& Barometric Pressure) measure4->report Record temperature

Caption: Workflow for Micro Boiling Point Determination.

Section 3: Solubility Characterization

Theoretical Basis

Solubility provides critical information about a molecule's polarity and the presence of acidic or basic functional groups.[18] The principle of "like dissolves like" is a useful guide; polar compounds dissolve in polar solvents (like water), while non-polar compounds dissolve in non-polar solvents.[19] Furthermore, solubility tests in acidic or basic aqueous solutions can indicate the presence of functional groups that can be protonated or deprotonated to form water-soluble ionic salts.[18][20] For this compound, the phenyl group is non-polar, while the hydroxyl group is polar. The overall solubility will be a balance of these characteristics.

Experimental Protocol: Systematic Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of the compound.

Methodology:

  • Initial Test in Water:

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[21]

    • Observe if the compound dissolves. This compound is expected to be sparingly soluble or insoluble.

  • Test in 5% Aqueous NaOH:

    • If the compound is insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample.

    • Shake vigorously. The hydroxyl group of an alcohol is generally not acidic enough to be deprotonated by NaOH.[20] Therefore, no significant increase in solubility is expected compared to water.

  • Test in 5% Aqueous HCl:

    • If the compound is insoluble in water, add 0.75 mL of 5% HCl solution to a fresh sample.

    • Shake vigorously. The alcohol functional group is not basic and will not be protonated by dilute acid.[20] Therefore, no significant increase in solubility is expected.

  • Test in Organic Solvents:

    • Test the solubility in a polar organic solvent (e.g., ethanol) and a non-polar organic solvent (e.g., hexane or toluene).

    • Add 25 mg of the compound to a test tube, followed by 0.75 mL of the chosen organic solvent.

    • The compound is expected to be soluble in moderately polar to polar organic solvents due to its structure.

Workflow Diagram: Solubility Classification

SolubilityWorkflow start Compound: This compound water Test in Water start->water res_water Result: Sparingly Soluble/Insoluble water->res_water naoh Test in 5% NaOH res_naoh Result: Insoluble naoh->res_naoh hcl Test in 5% HCl res_hcl Result: Insoluble hcl->res_hcl org_solv Test in Organic Solvent (e.g., Chloroform) res_org_solv Result: Soluble org_solv->res_org_solv res_water->naoh If insoluble in H2O res_naoh->hcl If insoluble in base res_hcl->org_solv Confirm organic solubility

Caption: Decision tree for solubility testing.

Section 4: Spectroscopic Data

While not determined by the physical methods above, spectroscopic data are intrinsic physical properties used for structural elucidation and confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include multiplets for the aromatic protons (phenyl group), a multiplet for the proton on the carbon bearing the hydroxyl group (the benzylic proton), and multiplets for the two methylene groups (-CH₂-) of the propyl chain.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This spectrum will show distinct signals for each unique carbon atom in the molecule. One would expect to see signals for the aromatic carbons, the carbon attached to the hydroxyl group, the carbon attached to the chlorine atom, and the central methylene carbon.[3]

  • MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M+] would be observed at m/z 170. A characteristic [M+2] peak at m/z 172, with an intensity of about one-third of the [M+] peak, would also be present, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.[3]

  • IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group. C-H stretches for the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretch will be visible around 1000-1200 cm⁻¹, and a C-Cl stretch will be found in the fingerprint region, typically 600-800 cm⁻¹.[6]

Section 5: Safety and Handling

As a chemical intermediate, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302).[5][22] It may also cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8] Recommended storage is often refrigerated (2-8°C).[8]

  • Spill & Disposal: In case of a spill, avoid dust formation, contain the spillage, and collect it for disposal.[22] Dispose of the chemical in accordance with local, state, and federal regulations.

References

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.
  • Melting point determination - University of Calgary.
  • Determination of Melting Point of An Organic Compound | PDF - Scribd.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Class 11 Chemistry Determination Of Melting Point Experiment - Vedantu.
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate.
  • Experiment 1: Melting-point Determinations - Athabasca University.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - An-Najah National University.
  • 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem.
  • experiment (1) determination of melting points - University of Technology, Iraq.
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks.
  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • Determination of Boiling Point | PDF - Scribd.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol - UB.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu.
  • (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409 - PubChem.
  • This compound | 18776-12-0-Molbase.
  • 100306-33-0| Chemical Name : (R)-(+)-3-chloro-1-phenylpropanol | Pharmaffiliates.

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3-Chloro-1-phenylpropan-1-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloro-1-phenylpropan-1-ol

Authored by a Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug development and synthetic chemistry, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a drug candidate. This compound, a versatile chiral building block and intermediate in the synthesis of various pharmaceuticals, exemplifies the need for rigorous, multi-technique structure elucidation. Its asymmetric center and the presence of both hydroxyl and chloro- functional groups necessitate a comprehensive analytical approach to confirm its identity, purity, and stereochemistry.

This guide provides a detailed, experience-driven framework for the complete structure elucidation of this compound. It moves beyond a simple recitation of methods to explain the why behind the how, emphasizing a self-validating system of protocols designed to ensure the highest degree of scientific integrity.

Part 1: Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, a foundational understanding of the molecule's physical and chemical properties is essential. This initial data provides the first layer of identity confirmation and informs the selection of appropriate analytical techniques.

Critical Identifiers and Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data serves as a primary reference for sample identification and handling.

PropertyValueSource
CAS Number 1005-49-8
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.64 g/mol
Appearance Colorless to light yellow oil or solid
Boiling Point 135-138 °C at 12 mmHg
Melting Point 43-46 °C
Solubility Soluble in methanol, chloroform
Chromatographic Purity Assessment: The First Line of Defense

A pure sample is non-negotiable for accurate structure elucidation. Contaminants can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment.

Experimental Protocol: Reversed-Phase HPLC for Purity
  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (for the phenyl group).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Injection Volume: 5 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Trustworthiness Check: The choice of 254 nm is based on the strong UV absorbance of the phenyl group, ensuring high sensitivity. An isocratic method is chosen for its robustness and reproducibility in a quality control setting.

Part 2: The Spectroscopic Triad for Unambiguous Structure Confirmation

Spectroscopy is the core of structure elucidation. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and confirmatory view of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Phenyl Protons (C₆H₅): ~7.2-7.4 ppm (multiplet, 5H). These protons on the aromatic ring will typically appear as a complex multiplet.

    • Methine Proton (CH-OH): ~4.8-5.0 ppm (triplet or dd, 1H). This proton is deshielded by both the phenyl ring and the hydroxyl group. It will be coupled to the adjacent methylene protons.

    • Methylene Protons (CH₂-Cl): ~3.6-3.8 ppm (triplet, 2H). These protons are deshielded by the adjacent electron-withdrawing chlorine atom.

    • Methylene Protons (CH₂-CH): ~2.0-2.2 ppm (multiplet, 2H). These protons are adjacent to the chiral center and will show more complex splitting (diastereotopic protons).

    • Hydroxyl Proton (OH): Variable, ~2.0-4.0 ppm (broad singlet, 1H). The chemical shift of this proton is concentration and solvent dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Phenyl Carbons: ~125-145 ppm (multiple signals). The ipso-carbon (attached to the propanol chain) will be at the downfield end.

    • Methine Carbon (C-OH): ~70-75 ppm.

    • Methylene Carbon (C-CH₂Cl): ~45-50 ppm.

    • Methylene Carbon (C-Cl): ~40-45 ppm.

Experimental Protocol: NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD).

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve the compound and its single residual solvent peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a 90° pulse angle.

    • Perform a D₂O exchange experiment: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the -OH proton peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expected Absorption Bands:

    • O-H Stretch (Alcohol): A strong, broad band around 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

    • C-H Stretch (Aromatic): A sharp band just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).

    • C-H Stretch (Aliphatic): Sharp bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

    • C=C Stretch (Aromatic): Overtone and combination bands in the 1650-2000 cm⁻¹ region and principal bands around 1450-1600 cm⁻¹.

    • C-O Stretch (Alcohol): A strong band in the 1000-1260 cm⁻¹ region.

    • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

  • Expected Observations (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak at m/z = 170. This peak will be accompanied by an M+2 peak at m/z = 172 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

    • Key Fragment Ions:

      • [M-H₂O]⁺: m/z = 152 (loss of water).

      • [M-Cl]⁺: m/z = 135 (loss of chlorine).

      • [C₆H₅CHOH]⁺: m/z = 107 (benzylic cleavage), a very common and often base peak.

Workflow for Spectroscopic Elucidation

The following diagram illustrates the logical flow of using the spectroscopic triad for structure confirmation.

structure_elucidation_workflow cluster_input Sample cluster_analysis Analytical Techniques cluster_output Confirmation Sample This compound (Unknown Sample) NMR ¹H & ¹³C NMR C-H Framework Connectivity Sample->NMR IR IR Spectroscopy Functional Groups (-OH, C-Cl) Sample->IR MS Mass Spectrometry Molecular Weight Isotopic Pattern (Cl) Sample->MS Structure Confirmed Structure C₉H₁₁ClO NMR->Structure Confirms Skeleton IR->Structure Confirms Functional Groups MS->Structure Confirms MW & Formula

Caption: Logical workflow for the structure elucidation of this compound.

Part 3: The Self-Validating System in Practice

The trustworthiness of the final structure assignment relies on the convergence of data from these independent techniques. Each piece of data should corroborate the others.

Data Convergence Diagram

The relationship between the expected structural features and the validating analytical data is crucial.

data_convergence Structure C₉H₁₁ClO Structure Phenyl Phenyl Group (C₆H₅) Structure->Phenyl Hydroxyl Hydroxyl Group (-OH) Structure->Hydroxyl Chloroalkyl Chloroalkyl Chain (-CH(OH)CH₂CH₂Cl) Structure->Chloroalkyl NMR_H ¹H NMR: ~7.3 ppm (5H) Phenyl->NMR_H validates IR_Aromatic IR: ~3030, 1600 cm⁻¹ Phenyl->IR_Aromatic validates MS_Frag MS Frag: m/z 107 Phenyl->MS_Frag validates IR_OH IR: Broad ~3400 cm⁻¹ Hydroxyl->IR_OH validates NMR_OH ¹H NMR: Broad singlet (D₂O exch.) Hydroxyl->NMR_OH validates NMR_Alkyl ¹H & ¹³C NMR: Confirms chain connectivity Chloroalkyl->NMR_Alkyl validates MS_Iso MS: M⁺ & M+2 peaks Chloroalkyl->MS_Iso validates

Caption: Data convergence map for validating structural features.

By systematically applying this multi-technique approach, researchers can achieve an unambiguous and robust elucidation of the structure of this compound, ensuring the integrity of any subsequent research and development efforts.

References

An In-Depth Technical Guide to 3-Chloro-1-phenylpropan-1-ol (CAS: 18776-12-0): Synthesis, Applications, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-1-phenylpropan-1-ol, a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis methodologies, key applications, analytical characterization, and safety protocols. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a deep and practical understanding of this important molecule.

Core Characteristics and Physicochemical Properties

This compound, identified by the CAS number 18776-12-0, is an aryl-substituted halogenated alcohol. Its structure, featuring a phenyl group, a hydroxyl group, and a chlorine atom on the propyl chain, imparts a dual reactivity that makes it a valuable precursor in complex organic synthesis.[1] The molecule exists as a racemic mixture, though its individual enantiomers, (R)-(+)-3-chloro-1-phenyl-1-propanol (CAS: 100306-33-0) and (S)-(-)-3-chloro-1-phenyl-1-propanol (CAS: 100306-34-1), are often of greater interest in pharmaceutical applications due to the stereospecificity of biological targets.[2][3]

The compound is typically a white to off-white solid at room temperature, with solubility in various organic solvents.[4][5] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 18776-12-0[4]
Molecular Formula C₉H₁₁ClO[4][6]
Molecular Weight 170.64 g/mol [4][6]
Appearance White to Off-White Solid[4][7][8]
Melting Point 31.0 to 36.0 °C[4][9]
Boiling Point 116 °C at 4 mmHg[4]
Density ~1.134 g/cm³[4][9]
IUPAC Name This compound[6]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate[4][5]

Synthesis and Manufacturing: From Precursor to Product

The primary route for synthesizing this compound involves the reduction of its ketone precursor, 3-chloropropiophenone (CAS: 936-59-4).[1] This transformation is fundamental, and the choice of reducing agent and reaction conditions dictates the stereochemical outcome of the final product.

Racemic Synthesis

For applications where stereochemistry is not critical, a straightforward reduction using standard hydride reagents like sodium borohydride (NaBH₄) is employed. This method is cost-effective and high-yielding but results in a 50:50 mixture of the (R) and (S) enantiomers.

Asymmetric Synthesis: Accessing Chiral Intermediates

In pharmaceutical synthesis, obtaining a single enantiomer is often crucial for therapeutic efficacy and to minimize off-target effects. The synthesis of enantiomerically pure (R)- or (S)-3-chloro-1-phenylpropan-1-ol is achieved through asymmetric reduction or chiral resolution.

  • Asymmetric Catalysis: A widely used method involves the asymmetric reduction of 3-chloropropiophenone using a chiral catalyst.[2] For instance, borane complexes in the presence of a chiral catalyst like (S)-(-)-α,α-diphenylprolinol can selectively produce the (R)-enantiomer with high enantiomeric excess (ee).[7] This approach is highly valued for its efficiency and selectivity.[10]

  • Biocatalysis: Enzymatic reactions offer a green and highly selective alternative. Lipases can be used for the kinetic resolution of racemic this compound esters.[10][11] In one method, a lipase selectively hydrolyzes one ester enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high optical purity.[11] Studies have also demonstrated the use of recombinant E. coli cells expressing reductases to produce (S)-3-chloro-1-phenylpropan-1-ol with excellent yield and over 99.9% enantiomeric excess.[1]

The following diagram illustrates a general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A 3-Chloropropiophenone C Reduction Reaction in appropriate solvent (e.g., Toluene/THF) A->C B Reducing Agent (e.g., NaBH4 or Chiral Borane) B->C D Quenching (e.g., with Methanol, HCl) C->D E Extraction & Washing D->E F Purification (e.g., Column Chromatography or Crystallization) E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Reduction

The following protocol is a representative example for the synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol, based on literature methods.[7]

  • Catalyst Preparation: To a dry, nitrogen-purged flask, add (S)-(-)-α,α-diphenylprolinol (0.30 g, 1.19 mmol) and anhydrous toluene (7 mL).

  • Slowly add a 1 M solution of borane tetrahydrofuran complex (BH₃·THF) (0.35 mL, 3.56 mmol) at 30 °C.

  • Stir the resulting clear solution for 30 minutes to allow for the formation of the chiral oxazaborolidine catalyst (CBS catalyst).

  • Substrate Addition: In a separate flask, dissolve 3-chloro-1-phenylpropan-1-one (1 g, 5.93 mmol) in anhydrous toluene (1 mL).

  • Add the substrate solution dropwise to the stirred catalyst solution.

  • Reduction: Add additional BH₃·THF (6 mL, 61.44 mmol) to the reaction mixture over 3 minutes.

  • Stir the reaction at room temperature for approximately 15-20 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction flask in an ice bath. Carefully and sequentially quench the reaction by the slow addition of methanol (10 mL), followed by isopropanol (10 mL), and finally 3M hydrochloric acid (3 mL).

  • Isolation: Filter the mixture through a pad of diatomaceous earth. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or crystallization to yield the final product as a white solid.[2][11]

Key Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its bifunctional nature, allowing it to serve as a versatile building block for more complex molecules.[1]

Pharmaceutical Intermediates

This compound is a critical intermediate in the synthesis of several important pharmaceuticals, particularly antidepressants.[2][12] Its chiral forms are essential for producing enantiomerically pure active pharmaceutical ingredients (APIs).

  • Fluoxetine and Norfluoxetine: It serves as a key intermediate in the preparation of (S)-Norfluoxetine, a metabolite of the widely known antidepressant Fluoxetine.[7][8]

  • Atomoxetine: The racemic form is an intermediate for racemic Atomoxetine.[9][13]

  • Tomoxetine and Nisoxetine: The (R)-enantiomer is a crucial building block for synthesizing antidepressants like (R)- and (S)-tomoxetine and nisoxetine.[1][7]

  • Dapoxetine: It is also a precursor in the production of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI).[12]

The diagram below illustrates its role as a key intermediate.

G A Key Precursor: (R)-3-Chloro-1-phenylpropan-1-ol B Multi-step Chemical Transformations (e.g., Etherification, Amination) A->B C Final API Product (e.g., (R)-Tomoxetine) B->C

Caption: Role as a chiral precursor in pharmaceutical synthesis.

Broader Synthetic Applications

Beyond its well-established role in pharmaceuticals, this compound is also utilized in other areas of organic synthesis:

  • Agrochemicals: It serves as a building block for the development of new agrochemical compounds.[3]

  • Flavor and Fragrance: The compound is explored for its potential in creating specific aromatic profiles in the flavor and fragrance industry.[3]

  • General Organic Synthesis: The presence of a reactive chlorine atom and a hydroxyl group allows for a variety of chemical modifications, making it a valuable tool for constructing complex molecular architectures in both academic and industrial research.[3][5][12]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and, when applicable, the enantiomeric excess of this compound.

Spectroscopic and Chromatographic Methods

A combination of techniques is typically employed for full characterization:

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR are used for structural elucidation and confirmation.[14][15]
Fourier-Transform Infrared (FTIR) Identifies functional groups, such as the hydroxyl (-OH) stretch (~3330 cm⁻¹).[15]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6][16]
Gas Chromatography (GC) Assesses purity and can be used with a chiral column to determine enantiomeric excess (ee).[11]
High-Performance Liquid (HPLC) Used for purity determination and chiral separations to quantify enantiomeric purity.[11]
Sample Protocol: Chiral GC for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a suitable solvent like chloroform.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will have different retention times on the chiral column.

  • Calculation: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[17][18]

Safety AspectRecommendation
GHS Hazard Statements H302: Harmful if swallowed.[6][9][17] H315: Causes skin irritation.[19] H319: Causes serious eye irritation.[19] H335: May cause respiratory irritation.[19]
GHS Pictograms

Personal Protective Equipment (PPE) Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood.
Storage Store in a tightly sealed container in a cool, dry place.[4][5] Recommended storage is often refrigerated at 2-8°C.[4][8]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[17]
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical compound; it is a key enabler in the synthesis of complex, life-enhancing pharmaceuticals. Its value is particularly pronounced in its chiral forms, which allow for the stereospecific synthesis of modern drugs, especially antidepressants. A thorough understanding of its synthesis, from racemic to highly selective asymmetric methods, combined with robust analytical characterization and stringent safety protocols, is essential for its effective and responsible use in research and development. This guide provides the foundational knowledge for scientists and professionals to leverage the full potential of this versatile intermediate.

References

  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • (1R)-3-Chloro-1-phenyl-propan-1-ol | 100306-33-0. (n.d.). ChemicalBook.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol. (n.d.). Chem-Impex.
  • (R)-(+)-3-chloro-1-phenylpropanol | 100306-33-0. (n.d.). Pharmaffiliates.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 | 100306-34-1. (n.d.). Sigma-Aldrich.
  • 3-CHLORO-1-PHENYL-1-PROPANOL | 18776-12-0. (n.d.). ChemicalBook.
  • 3-Chloro-1-phenyl-1-propanol SDS, 18776-12-0 Safety Data Sheets. (2019, July 15). Echemi.
  • Understanding the Chemical Properties and Applications of 3-Chloro-1-phenylpropanol (CAS 18776-12-0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • (-)-3-Chloro-1-phenyl-1-propanol SDS, 100306-34-1 Safety Data Sheets. (2019, July 15). ECHEMI.
  • Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (1992). Google Patents.
  • 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. (n.d.). PubChem.
  • 3-CHLORO-1-PHENYL-1-PROPANOL 18776-12-0 wiki. (n.d.). Guidechem.
  • (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO | CID 642409. (n.d.). PubChem.
  • Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. (2015). Google Patents.
  • Contextualization of Aryl-Substituted Halogenated Alcohols in Chemical Science Research. (n.d.). Benchchem.
  • 18776-12-0, 3-Chloro-1-phenyl-1-propanol Formula. (n.d.). ECHEMI.
  • (1R)-3-Chloro-1-phenyl-propan-1-ol(100306-33-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • rac 3-Chloro-1-phenylpropanol | CAS No : 18776-12-0. (n.d.). Pharmaffiliates.
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. (n.d.).
  • 1-Propanone, 3-chloro-1-phenyl-. (n.d.). NIST WebBook.

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The Pivotal Intermediate: A Technical Guide to (R)-(+)-3-Chloro-1-phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (R)-(+)-3-Chloro-1-phenyl-1-propanol (CAS 100306-33-0), a chiral alcohol of significant importance in the pharmaceutical industry. Its role as a key building block in the synthesis of widely prescribed drugs necessitates a thorough understanding of its properties, synthesis, and analysis. This document is intended for researchers, chemists, and professionals in drug development and manufacturing who require a comprehensive understanding of this critical chiral intermediate.

Introduction: The Significance of a Chiral Building Block

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chiral secondary alcohol that serves as a crucial intermediate in the stereoselective synthesis of several active pharmaceutical ingredients (APIs).[1][2] Its utility lies in the precise three-dimensional arrangement of its atoms, which allows for the construction of complex molecular architectures with specific biological activities. The primary application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), most notably (R)-Fluoxetine and (R)-Atomoxetine.[3][4] The enantiomeric purity of this intermediate is paramount, as the desired therapeutic effect of the final drug product often resides in a single enantiomer.

Physicochemical Properties

A clear understanding of the physical and chemical properties of (R)-(+)-3-Chloro-1-phenyl-1-propanol is essential for its safe handling, storage, and use in synthesis.

PropertyValueReference
CAS Number 100306-33-0[5]
Molecular Formula C₉H₁₁ClO[5]
Molecular Weight 170.64 g/mol [5]
Appearance White to off-white crystalline powder[1]
Melting Point 58-60 °C[6]
Purity Typically ≥97%[5]

Synthesis and Stereochemical Control

The industrial production of enantiomerically pure (R)-(+)-3-Chloro-1-phenyl-1-propanol predominantly relies on the asymmetric reduction of the prochiral ketone, 3-chloro-1-phenylpropanone.[1] Achieving high enantiomeric excess (e.e.) is the critical challenge, and several methods have been developed to this end.

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

A widely employed and highly effective method is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex) to the ketone.

Mechanism of the CBS Reduction:

The enantioselectivity of the CBS reduction is a result of a highly organized transition state. The key steps are:

  • Coordination: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.

  • Activation: This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone approaches the catalyst from the sterically less hindered face.

  • Hydride Transfer: A stereoselective intramolecular hydride transfer occurs from the borane to the carbonyl carbon via a six-membered ring transition state.

  • Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next catalytic cycle.

CBS_Reduction_Mechanism cluster_0 CBS Reduction Pathway Ketone 3-Chloro-1-phenylpropanone TransitionState Chiral Transition State Assembly Ketone->TransitionState Coordination Catalyst (R)-CBS Catalyst + Borane (BH3) Catalyst->TransitionState Activation Product (R)-(+)-3-Chloro-1-phenyl-1-propanol TransitionState->Product Hydride Transfer

Caption: Simplified workflow of the CBS reduction.

Experimental Protocol: Asymmetric Reduction of 3-Chloro-1-phenylpropanone

  • Materials:

    • 3-Chloro-1-phenylpropanone

    • (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][6][7][8]oxazaborole (CBS catalyst)

    • Borane-dimethyl sulfide complex (BMS)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Hydrochloric acid (1M)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the CBS catalyst (typically 5-10 mol%) in anhydrous THF in a flame-dried flask.

    • Cool the solution to 0-5 °C and slowly add the borane-dimethyl sulfide complex. Stir for 15-30 minutes.

    • Slowly add a solution of 3-chloro-1-phenylpropanone in anhydrous THF to the catalyst-borane mixture, maintaining the temperature between 0-5 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, quench the reaction by the slow addition of methanol at 0 °C.

    • Acidify the mixture with 1M HCl and extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain pure (R)-(+)-3-Chloro-1-phenyl-1-propanol.

Enzymatic Resolution

An alternative approach to obtaining the (R)-enantiomer is through the enzymatic resolution of the racemic 3-chloro-1-phenyl-1-propanol. This method often involves the use of lipases, which can selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-alcohol. For instance, immobilized lipase B from Candida antarctica can be used for this purpose.[8]

Applications in Pharmaceutical Synthesis

The primary utility of (R)-(+)-3-Chloro-1-phenyl-1-propanol lies in its role as a precursor to important pharmaceuticals.

Synthesis of (R)-Fluoxetine

(R)-Fluoxetine, the active enantiomer of the widely used antidepressant Prozac®, can be synthesized from (R)-(+)-3-Chloro-1-phenyl-1-propanol. The synthesis involves the conversion of the chloro group to a methylamino group, followed by a nucleophilic aromatic substitution reaction.

Fluoxetine_Synthesis cluster_1 Synthesis of (R)-Fluoxetine Start (R)-(+)-3-Chloro-1-phenyl-1-propanol Intermediate (R)-3-(Methylamino)-1-phenyl-1-propanol Start->Intermediate Amination Final (R)-Fluoxetine Intermediate->Final Nucleophilic Aromatic Substitution

Caption: Key steps in the synthesis of (R)-Fluoxetine.

A common route involves reacting (R)-(+)-3-Chloro-1-phenyl-1-propanol with methylamine to form (R)-3-(methylamino)-1-phenyl-1-propanol. This intermediate is then deprotonated with a strong base like sodium hydride, and the resulting alkoxide undergoes a nucleophilic aromatic substitution with 4-chlorobenzotrifluoride to yield (R)-Fluoxetine.[9]

Synthesis of (R)-Atomoxetine

(R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used for the treatment of ADHD, is also synthesized from (R)-(+)-3-Chloro-1-phenyl-1-propanol.[3] The synthesis can proceed through a Mitsunobu reaction or a nucleophilic aromatic substitution.

In a representative synthesis, the racemic 3-chloro-1-phenyl-1-propanol is first prepared and then resolved, for example, by enzymatic acylation. The resulting (R)-alcohol is then condensed with o-cresol via a Mitsunobu reaction using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD). The resulting ether is then treated with methylamine to yield (R)-Atomoxetine.[3][8]

Analytical Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric excess of (R)-(+)-3-Chloro-1-phenyl-1-propanol is critical for its use in pharmaceutical manufacturing.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.

Typical HPLC Method Parameters:

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. A common mobile phase composition is n-hexane:isopropanol (90:10 v/v).[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm, is common.[11]

  • Temperature: The column is usually maintained at a constant temperature, for example, 25 °C.

The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography can also be employed for the determination of enantiomeric purity.

Typical Chiral GC Method Parameters:

  • Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative (e.g., β-dex™ or γ-dex™), is used.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is often employed to achieve good separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Detector: A Flame Ionization Detector (FID) is commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. For (R)-(+)-3-Chloro-1-phenyl-1-propanol in CDCl₃, the expected signals include:

    • A multiplet for the aromatic protons of the phenyl group.

    • A multiplet for the methine proton attached to the hydroxyl group and the phenyl ring.

    • Multiplets for the two diastereotopic methylene protons adjacent to the chiral center.

    • A triplet for the methylene protons adjacent to the chlorine atom.

    • A broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the aromatic carbons, the carbon bearing the hydroxyl group, and the two aliphatic carbons.

Safety and Handling

(R)-(+)-3-Chloro-1-phenyl-1-propanol is a chemical that should be handled with appropriate safety precautions.

  • Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[12][14]

Conclusion

(R)-(+)-3-Chloro-1-phenyl-1-propanol stands as a testament to the critical role of chiral intermediates in modern medicinal chemistry. Its efficient and stereoselective synthesis is a key factor in the production of essential medications. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is indispensable for scientists and professionals working in the field of drug development and manufacturing. The continued optimization of synthetic routes and analytical methods for this and similar chiral building blocks will undoubtedly contribute to the advancement of pharmaceutical science.

References

  • The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =.
  • Chempedia - LookChem. Preparation of Atomoxetine hydrochloride.
  • Google Patents. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine.
  • New Drug Approvals. Atomoxetine.
  • Google Patents. EP0529842B1 - Production of fluoxetine and new intermediates.
  • CNR-IRIS. Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.
  • CNR-IRIS. Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation.
  • de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 495-499.
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716).
  • PubChem. 3-Chloro-1-phenylpropanol.
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  • NP-MRD. 1H NMR Spectrum (1D, 900 MHz, CDCl3, simulated) (NP0025656).
  • Google Patents. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
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  • CNKI. Enantioselective Synthesis of (R)-3-chloro-1-phenyl-1-propanol Catalyzed by Chiral Spiroborate Ester.
  • Wang, Y., Zheng, M., Li, X., Si, L., He, D., & Zhao, Y. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3), p39.
  • ResearchGate. A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor.
  • Chemistry Steps. Synthesis of Prozac (Fluoxetine).
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  • UBuy. (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • ResearchGate. Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.

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Introduction: The Strategic Importance of a Chiral Chlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(-)-3-Chloro-1-phenyl-1-propanol (CAS 100306-34-1)

(S)-(-)-3-Chloro-1-phenyl-1-propanol, identified by CAS number 100306-34-1, is a chiral chlorohydrin of significant value in modern synthetic chemistry.[1] Its strategic importance lies in the specific spatial arrangement of its hydroxyl and chloro functional groups relative to a stereogenic center. This precise three-dimensional architecture makes it an indispensable chiral building block for the enantioselective synthesis of complex bioactive molecules.[1] While it finds use in the development of various organic compounds, its most prominent role is as a key intermediate in the synthesis of high-profile pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) such as (S)-Fluoxetine, the active enantiomer of Prozac.[2] This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, designed to equip researchers with the foundational knowledge required for its effective utilization.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The physical and spectroscopic characteristics of (S)-(-)-3-Chloro-1-phenyl-1-propanol are well-defined, ensuring its reliable identification and handling.

Physicochemical Properties

The key identifying and physical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 100306-34-1[1][3]
Molecular Formula C₉H₁₁ClO[1][3]
Molecular Weight 170.64 g/mol [1][3][4]
IUPAC Name (1S)-3-chloro-1-phenylpropan-1-ol[3]
Synonyms (S)-(-)-α-(2-Chloroethyl)benzyl alcohol[1]
Appearance White to off-white crystalline powder[1]
Melting Point 57-61 °C[1][5][6]
Optical Rotation [α]²⁰/D ≈ -25° (c=1 in CHCl₃)[1]
SMILES String Oc1ccccc1
InChI Key JZFUHAGLMZWKTF-VIFPVBQESA-N
Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of (S)-(-)-3-Chloro-1-phenyl-1-propanol. While raw spectra are available from various databases, a foundational understanding of the expected signals is essential for interpretation.[7][8]

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include: a multiplet for the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), a triplet for the carbinol proton (-CH(OH)-) due to coupling with the adjacent methylene group, multiplets for the two diastereotopic protons of the methylene group adjacent to the stereocenter (-CH₂-), and a triplet for the methylene group protons adjacent to the chlorine atom (-CH₂Cl). The hydroxyl proton will appear as a broad singlet, the position of which is solvent-dependent.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each of the nine carbon atoms. This includes four signals for the phenyl ring (with two being more intense due to symmetry), a signal for the carbinol carbon (-C(OH)-), and signals for the two aliphatic methylene carbons (-CH₂- and -CH₂Cl).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z 170. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 172. Common fragmentation patterns include the loss of H₂O, HCl, and the chloroethyl side chain, leading to a prominent peak for the benzoyl cation at m/z 105.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching band will be visible around 1000-1200 cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically around 600-800 cm⁻¹.

Section 2: Synthesis and Enantioselective Control

The primary challenge in producing (S)-(-)-3-Chloro-1-phenyl-1-propanol is achieving high enantiomeric purity. The most prevalent and effective strategy is the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone. This can be accomplished through both chemical catalysis and biocatalysis.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of ketones to chiral secondary alcohols.[10][11] The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a borane source (e.g., BH₃·THF or BH₃·SMe₂).

Causality of Experimental Choice: The CBS catalyst forms a complex with the borane, which then coordinates to the ketone.[12] The chiral environment of the catalyst sterically directs the hydride transfer from the borane to one specific face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[13] The predictability and high enantiomeric excess (often >95% ee) make this a trusted method in pharmaceutical synthesis.[10]

Experimental Protocol: CBS Reduction of 3-Chloropropiophenone

Objective: To synthesize (S)-(-)-3-Chloro-1-phenyl-1-propanol with high enantiomeric excess.

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • 3-Chloropropiophenone (CAS 936-59-4)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

  • Catalyst Charging: Under a positive pressure of inert gas, charge the flask with (S)-(-)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) and anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution while maintaining the temperature between 0 and 5 °C. Stir for 15 minutes to allow for complex formation.

  • Substrate Addition: Dissolve 3-chloropropiophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC or GC analysis.

CBS_Reduction_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Core Reaction cluster_workup Workup & Purification rbf Flame-Dried RBF catalyst (S)-CBS Catalyst in Anhydrous THF rbf->catalyst Charge cool Ice Bath catalyst->cool Cool to 0°C borane BH3·SMe2 reaction_mix Reaction Mixture (Stir at 0-5°C) borane->reaction_mix Add Slowly ketone 3-Chloropropiophenone in Anhydrous THF ketone->reaction_mix Add Dropwise monitor Monitor reaction_mix->monitor Monitor Progress (TLC/GC) quench Quench with MeOH monitor->quench extract Acid/Base Extraction quench->extract purify Column Chromatography extract->purify product (S)-(-)-3-Chloro- 1-phenyl-1-propanol purify->product

Caption: Workflow for the CBS asymmetric reduction of 3-chloropropiophenone.

Biocatalytic Asymmetric Reduction

Biocatalysis presents a green and highly efficient alternative to chemical methods. Whole-cell systems, such as those using the yeast Candida utilis or the bacterium Acetobacter sp., contain enzymes (ketoreductases) that can reduce 3-chloropropiophenone to the (S)-alcohol with exceptionally high enantioselectivity (often >99% ee) and under mild aqueous conditions.[14][15]

Causality of Experimental Choice: The enzymes' active sites are inherently chiral, creating a three-dimensional pocket that binds the ketone substrate in a specific orientation. This forces the hydride donor (typically NADPH, regenerated by the cell's metabolism) to attack from a single face, yielding almost exclusively one enantiomer. Immobilizing the cells (e.g., in calcium alginate beads) enhances their stability and allows for easier recovery and reuse, making the process more cost-effective and scalable.[14][15]

Biocatalysis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation cells Cultured Cells (e.g., Candida utilis) immobilize Immobilization (e.g., Calcium Alginate) cells->immobilize beads Immobilized Cell Beads immobilize->beads reactor Bioreactor (Aqueous Buffer, Glucose) beads->reactor Add Catalyst incubate Incubate reactor->incubate Incubate with Shaking (e.g., 30°C, 48h) substrate 3-Chloropropiophenone substrate->reactor Add Substrate separate Separate Beads (Filtration) incubate->separate extract Solvent Extraction of Aqueous Phase separate->extract isolate Isolate Product extract->isolate product (S)-(-)-3-Chloro- 1-phenyl-1-propanol isolate->product

Caption: General workflow for whole-cell biocatalytic reduction.

Section 3: Application in the Synthesis of (S)-Fluoxetine

The primary industrial application of (S)-(-)-3-Chloro-1-phenyl-1-propanol is its role as a pivotal precursor in the asymmetric synthesis of (S)-Fluoxetine, the more pharmacologically active enantiomer of the widely prescribed antidepressant.[2] The synthesis leverages the pre-installed stereocenter of the chlorohydrin to ensure the final product has the correct absolute configuration.

The conversion involves two key transformations:

  • Nucleophilic Substitution: The chlorine atom is displaced by methylamine. This is often not a direct reaction but proceeds via an intermediate where the alcohol is first converted to a better leaving group or the amine is generated from a precursor. A common industrial route involves the reaction of the chlorohydrin with methylamine to form N-methyl-3-phenyl-3-hydroxypropylamine.[16]

  • Williamson Ether Synthesis: The resulting amino alcohol is deprotonated with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an activated aromatic ring, typically 4-chlorobenzotrifluoride or 4-fluorobenzotrifluoride, to form the final diaryl ether linkage.[17]

Fluoxetine_Synthesis start (S)-3-Chloro-1-phenyl- 1-propanol intermediate (S)-N-Methyl-3-phenyl- 3-hydroxypropylamine start->intermediate Nucleophilic Substitution fluoxetine (S)-Fluoxetine intermediate->fluoxetine Williamson Ether Synthesis reagent1 Methylamine (CH3NH2) reagent1->intermediate reagent2 1. NaH 2. 4-Chlorobenzotrifluoride reagent2->fluoxetine

Caption: Key transformations in the synthesis of (S)-Fluoxetine.

Section 4: Safety, Handling, and Storage

As a chemical intermediate, proper handling of (S)-(-)-3-Chloro-1-phenyl-1-propanol is essential for laboratory safety.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[5] Long-term storage at room temperature is generally acceptable.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-(-)-3-Chloro-1-phenyl-1-propanol is more than just a chemical intermediate; it is a testament to the power of stereochemical control in modern drug development. Its value is derived from its specific chirality, which is efficiently established through robust synthetic methods like the CBS reduction and biocatalysis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of well-characterized and readily accessible chiral building blocks like (S)-(-)-3-Chloro-1-phenyl-1-propanol will remain fundamentally critical to the industry.

References

  • Yang, G. S., et al. (2009). Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis. PubMed. [Link]
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol. (n.d.). PubChem.
  • Xu, P., et al. (2015). Enhancing Asymmetric Reduction of 3-Chloropropiophenone with Immobilized Acetobacter sp. CCTCC M209061 Cells by Using Deep Eutectic Solvents as Cosolvents. American Chemical Society. [Link]
  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. (2018).
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. (2011). Semantic Scholar. [Link]
  • Corey–Bakshi–Shibata (CBS) Reduktion. (n.d.).
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]
  • EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (n.d.).
  • Corey-Bakshi-Shibata (CBS) Reduction. (2020, March 21). YouTube. [Link]
  • EP0529842B1 - Production of fluoxetine and new intermediates. (n.d.).
  • 1-Propanone, 3-chloro-1-phenyl-. (n.d.). NIST WebBook. [Link]
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol. (n.d.). SpectraBase. [Link]
  • Studies On The Asymmetric Synthesis Of(R)-(+)

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A Comprehensive Technical Guide to 3-Chloro-1-phenylpropan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-Chloro-1-phenylpropan-1-ol, a pivotal chiral intermediate in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data on its physicochemical properties, details validated synthesis protocols, and examines its significant applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Introduction: A Keystone Chiral Building Block

This compound is a versatile chiral alcohol. Its structure, featuring a phenyl group and a chloroalkyl chain attached to a stereogenic center, makes it an exceptionally valuable precursor in asymmetric synthesis. In the pharmaceutical landscape, the stereochemistry of a molecule is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic fates.

The primary significance of this compound lies in its role as a key intermediate for the synthesis of several widely-used antidepressant medications.[1][2] Specifically, the (R) and (S) enantiomers serve as starting materials for drugs such as Fluoxetine, Tomoxetine, and Nisoxetine.[2] Its utility also extends to being a fundamental building block in broader organic chemistry research and in the development of other biologically active compounds.[3][4] This guide will elucidate the properties, synthesis, and handling of this critical compound, providing a robust framework for its effective utilization in research and development.

Physicochemical and Structural Properties

The fundamental characteristics of a chemical compound dictate its behavior in reactions and its handling requirements. This compound is typically a white to off-white solid at room temperature.[2] Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO[5][6][7]
Molecular Weight 170.64 g/mol (also cited as 170.63 g/mol )[5][6][7][8]
IUPAC Name This compound[7]
Appearance White to Off-White Solid/Crystalline Powder[2][9]
CAS Number (Racemic) 18776-12-0[7][10]
CAS Number ((R)-enantiomer) 100306-33-0[2][5][6]
CAS Number ((S)-enantiomer) 100306-34-1[11]
Melting Point 31.0 to 36.0 °C (Racemic) 58-60 °C ((S)-enantiomer)[10]
Boiling Point 116 °C @ 4 mmHg[10]
Solubility Sparingly soluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate[10][12]

Asymmetric Synthesis: From Prochiral Ketone to Chiral Alcohol

The industrial value of this compound is overwhelmingly dependent on its enantiomeric purity. The synthesis of a specific enantiomer, such as (R)-(+)-3-Chloro-1-phenyl-1-propanol, necessitates an asymmetric approach to control the stereochemistry of the alcohol group. A direct, non-chiral reduction of the precursor, 3-chloro-1-phenylpropan-1-one, would result in a racemic mixture (a 50:50 mix of R and S enantiomers), which is often therapeutically useless or requires costly and inefficient separation steps.

The most effective and widely cited method is the asymmetric reduction of the prochiral ketone using a chiral catalyst. This process establishes the desired stereocenter with high enantiomeric excess (ee).

Synthesis Workflow Overview

The conversion of the ketone to the desired chiral alcohol involves the formation of a chiral catalyst complex, the subsequent stereoselective reduction of the ketone, and finally, quenching and purification to isolate the final product.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification catalyst (S)-(-)-α,α-diphenylprolinol complex_formation Stirred Solution catalyst->complex_formation Dissolve under N₂ toluene Anhydrous Toluene reaction_mixture reaction_mixture complex_formation->reaction_mixture borane BH₃•THF Complex borane->complex_formation ketone 3-Chloro-1-phenylpropan-1-one ketone->reaction_mixture Add solution final_reduction Reaction Mixture reaction_mixture->final_reduction Stir, then add excess BH₃•THF quench Quench (MeOH, IPA, HCl) final_reduction->quench Cool in ice bath filter Filter through Diatomaceous Earth quench->filter crystallize Concentrate & Crystallize from Hexane filter->crystallize product (R)-(+)-3-Chloro-1-phenyl-1-propanol crystallize->product

Workflow for Asymmetric Synthesis.
Detailed Experimental Protocol: Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol

This protocol is based on established methods for asymmetric ketone reduction.[2] The causality behind these steps is crucial: the use of an inert nitrogen atmosphere prevents the reaction of the highly reactive borane reagent with atmospheric oxygen and moisture, while the precise control of temperature and addition rates is essential for maximizing enantioselectivity.

Step 1: Catalyst Complex Formation

  • To a dry flask under a nitrogen atmosphere, add (S)-(-)-α,α-diphenylprolinol (0.30 g, 1.19 mmol) and anhydrous toluene (7 mL). The choice of a chiral catalyst like diphenylprolinol is critical as it forms a stereodirecting complex with the reducing agent.

  • Slowly add a 1 M solution of borane tetrahydrofuran complex (BH₃•THF) (0.35 mL, 3.56 mmol) dropwise at 30 °C.

  • Stir the resulting clear solution for 30 minutes to ensure complete formation of the chiral borane complex.

Step 2: Asymmetric Reduction

  • To the stirred catalyst solution, add a solution of 3-chloro-1-phenylpropan-1-one (1 g, 5.93 mmol) in anhydrous toluene (1 mL).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add additional BH₃•THF (6 mL, 61.44 mmol) over 3 minutes. The excess borane ensures the complete reduction of the ketone.

  • Continue stirring for approximately 9-10 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Quenching and Purification

  • Cool the reaction flask in an ice bath to control the exothermic quenching process.

  • Sequentially and carefully quench the reaction by adding methanol (10 mL), followed by isopropanol (10 mL), and finally hydrochloric acid (3 mL). This destroys any remaining borane reagent.

  • Filter the mixture through a pad of diatomaceous earth to remove any solid byproducts.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Crystallize the resulting residue from hexane to yield (R)-(+)-3-chloro-1-phenyl-1-propanol as a white solid. The yield is typically high, around 97%, with excellent enantiomeric excess.[2]

Alternative Synthesis Pathways

While asymmetric reduction is common, other strategies exist. Dynamic kinetic resolution combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for theoretical yields greater than 50%.[13] This involves using a lipase to selectively acylate one enantiomer of the racemic alcohol, while a catalyst racemizes the unreacted enantiomer, driving the equilibrium towards the desired acylated product which can then be hydrolyzed.[13][14]

Applications in Pharmaceutical Development

The primary driver for the production of enantiomerically pure this compound is its application as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).

G cluster_drugs Key Antidepressant APIs start (R)- or (S)-3-Chloro-1- phenylpropan-1-ol fluoxetine Fluoxetine start->fluoxetine Precursor tomoxetine Tomoxetine start->tomoxetine Precursor nisoxetine Nisoxetine start->nisoxetine Precursor norfluoxetine (S)-Norfluoxetine start->norfluoxetine Intermediate other Other Biologically Active Chromans start->other Building Block

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-phenylpropan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably for antidepressants like fluoxetine and atomoxetine. Its structural features, a phenyl group and a hydroxyl group on a propane chain with a terminal chlorine atom, dictate its reactivity and, crucially, its solubility. Understanding the solubility of this compound in various solvents is paramount for its efficient use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and insights into the underlying physicochemical principles.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.64 g/mol [1]
Appearance White to off-white solid/powder[2], [3]
Melting Point 31.0 to 36.0 °C (racemate)[4]
58-60 °C ((R)-enantiomer)
Boiling Point 116 °C at 4 mmHg[4]
Density ~1.134 g/cm³[5]

The presence of both a polar hydroxyl group and a nonpolar phenyl group gives this compound amphiphilic character, influencing its solubility in a wide range of solvents. The chlorine atom also contributes to the molecule's polarity.

Qualitative Solubility Profile

Based on available literature, the qualitative solubility of this compound in common solvents is as follows:

  • Slightly Soluble In:

    • Chloroform[3]

    • Dimethyl Sulfoxide (DMSO)[3]

    • Ethyl Acetate[3]

  • Sparingly Soluble In:

    • Water[2]

This profile aligns with the "like dissolves like" principle. The molecule's partial polarity allows for some interaction with polar solvents, while the phenyl ring and alkyl chain facilitate dissolution in less polar organic solvents.

Quantitative Solubility Data (Illustrative)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water25~0.5~0.029
Methanol25~25~1.46
Ethanol25~35~2.05
Isopropanol25~20~1.17
Acetone25> 50> 2.93
Ethyl Acetate25> 40> 2.34
Dichloromethane25> 50> 2.93
Toluene25~15~0.88

Disclaimer: The quantitative data in this table is illustrative and intended for guidance. For precise applications, experimental determination of solubility is strongly recommended using the protocols outlined in this guide.

Experimental Determination of Solubility

A robust and reproducible method for determining the solubility of this compound is crucial for accurate process development and formulation. The following section provides a detailed, self-validating protocol.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Equilibrate Solvent and Solute to Test Temperature B Add Excess Solute to a Known Volume of Solvent A->B C Agitate Mixture to Reach Equilibrium (e.g., 24-48h) B->C D Allow Solid to Settle C->D E Withdraw Aliquot of Supernatant D->E F Filter through 0.45 µm Syringe Filter E->F G Dilute Sample to fall within Calibration Curve F->G H Quantify by Validated HPLC Method G->H G cluster_validation HPLC Method Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness

Sources

A Comprehensive Spectroscopic Guide to 3-Chloro-1-phenylpropan-1-ol: Elucidating Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-chloro-1-phenylpropan-1-ol (C₉H₁₁ClO), a key intermediate in the synthesis of various pharmaceuticals.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to fully characterize the molecule's structure. Our approach emphasizes the "why" behind the data, offering insights grounded in established spectroscopic principles to ensure a thorough and practical understanding.

Molecular Structure and Spectroscopic Significance

Understanding the three-dimensional arrangement of atoms and functional groups within this compound is paramount for predicting its reactivity and biological activity. Spectroscopic techniques provide a non-destructive window into this molecular architecture. Each method probes different aspects of the molecule's properties, and together, they offer a comprehensive and validated structural assignment.

Below is a diagram illustrating the chemical structure and the numbering convention used for the purpose of spectral assignments in this guide.

G M [M]⁺˙ m/z = 170/172 M_H2O [M-H₂O]⁺˙ m/z = 152/154 M->M_H2O - H₂O M_Cl [M-Cl]⁺ m/z = 135 M->M_Cl - Cl Benzylic [C₆H₅CHOH]⁺ m/z = 107 M->Benzylic Benzylic Cleavage Tropylium [C₇H₇]⁺ m/z = 91 Benzylic->Tropylium Rearrangement

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 12 ppm.

    • Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45-60 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound can be an oil or low-melting solid, the liquid film or Attenuated Total Reflectance (ATR) method is suitable.

    • Liquid Film: Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • ATR: Place a drop of the sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean KBr plates or the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for separation and analysis of a pure compound.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Maintain at approximately 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, phenyl, and alkyl chloride), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation analysis. This comprehensive spectroscopic profile is indispensable for quality control, reaction monitoring, and regulatory submissions in the development of pharmaceuticals derived from this important intermediate.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem Compound Summary for CID 572064, this compound.
  • SpectraBase: (S)-(-)-3-Chloro-1-phenyl-1-propanol. John Wiley & Sons, Inc. [Link]
  • Google Patents: EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and deriv

Sources

Reactivity of the hydroxyl group in 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Chloro-1-phenylpropan-1-ol

Abstract

This compound is a pivotal chiral intermediate in modern synthetic chemistry, possessing a unique molecular architecture that dictates a rich and versatile reactivity profile.[1][2] Its significance is most pronounced in the pharmaceutical industry, where it serves as a critical building block for blockbuster drugs, including the antidepressant fluoxetine.[3][4] This guide provides an in-depth exploration of the reactivity centered on the secondary benzylic hydroxyl group of this molecule. We will dissect the causal relationships between its structure and chemical behavior, detail field-proven experimental protocols for its key transformations—including oxidation, esterification, and etherification—and contextualize its application through a case study in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential synthetic precursor.

Molecular Architecture and Reactivity Landscape

The chemical behavior of this compound is a direct consequence of its trifunctional nature: a secondary benzylic alcohol, a primary alkyl chloride, and a stereocenter at the carbinol carbon (C1).

  • The Hydroxyl Group (-OH): As the primary focus of this guide, the hydroxyl group is the molecule's most reactive site.[5] It can act as a nucleophile (due to the lone pairs on the oxygen atom) or its alpha-carbon can be an electrophilic site.[6] Its acidity allows for deprotonation to form a potent alkoxide nucleophile.

  • The Phenyl Group (-C₆H₅): Attached to the carbinol carbon, the phenyl ring exerts a significant electronic influence. It stabilizes the benzylic carbocation intermediate that could form during Sₙ1-type reactions, thereby enhancing the reactivity of the hydroxyl group towards substitution.

  • The Chloroethyl Group (-CH₂CH₂Cl): The chlorine atom at the C3 position introduces a primary electrophilic site susceptible to nucleophilic attack. The proximity of this group to the hydroxyl function enables the potential for intramolecular reactions, a key consideration in synthetic design.[7]

This unique combination of functional groups allows for a diverse range of selective transformations, which are foundational to its utility.

Synthesis of Enantiomerically Pure this compound

The utility of this compound in pharmaceutical synthesis is critically dependent on its stereochemistry.[7] Therefore, enantioselective synthesis is the most common approach to its preparation. The dominant strategy involves the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone.[3][8]

Various catalytic systems have been developed for this transformation, including Corey-Bakshi-Shibata (CBS) catalysts and chiral transition metal complexes, which can produce the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee).[3][9]

Workflow: Asymmetric Synthesis of (R)-(+)-3-Chloro-1-phenylpropan-1-ol

The following diagram illustrates a typical workflow for the asymmetric reduction of 3-chloropropiophenone.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start Start: 3-Chloropropiophenone reaction_step Asymmetric Reduction (Toluene, 0-5 °C) start->reaction_step catalyst Chiral Catalyst ((S)-(-)-α,α-diphenylprolinol-based) catalyst->reaction_step reducing_agent Reducing Agent (Borane-THF Complex) reducing_agent->reaction_step quench Quenching (e.g., Methanol) reaction_step->quench Reaction Mixture extraction Solvent Extraction quench->extraction purification Column Chromatography or Crystallization extraction->purification product Product: (R)-(+)-3-Chloro-1-phenylpropan-1-ol purification->product

Caption: Workflow for asymmetric synthesis.

Key Reactions of the Hydroxyl Group

The hydroxyl group's reactivity is central to the synthetic applications of this compound. The following sections detail the most important transformations.

Oxidation to 3-Chloropropiophenone

The secondary alcohol can be readily oxidized back to its parent ketone, 3-chloropropiophenone. This reaction is often used in analytical contexts to confirm the structure or in synthetic routes where the ketone is required.

Causality of Reagent Choice: The choice of oxidant is critical to avoid over-oxidation or side reactions.

  • Chromium-based reagents like Pyridinium chlorochromate (PCC) are effective for this transformation in anhydrous solvents like dichloromethane (DCM).

  • Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) is a milder alternative that avoids heavy metals and is performed at low temperatures (-78 °C), making it suitable for sensitive substrates.

Esterification: Acylation and Enzymatic Resolution

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. This reaction is not only a common synthetic transformation but also forms the basis of highly efficient kinetic resolutions.

  • Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄) produces an ester.[10] This is an equilibrium process, often driven to completion by removing water or using an excess of the alcohol or acid.[10]

  • Acylation: More commonly, acylation is achieved using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct.

  • Enzymatic Kinetic Resolution: A cornerstone of industrial synthesis, this process involves the enantioselective acylation or hydrolysis of a racemic mixture. For instance, a lipase can selectively acylate one enantiomer (e.g., the R-enantiomer) of the alcohol, leaving the other (S-enantiomer) unreacted.[9][11] The resulting ester and unreacted alcohol can then be easily separated. This method provides access to both enantiomers with very high optical purity.[9]

Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution

This protocol describes the conversion of racemic this compound to the (R)-ester, a process detailed in patent literature for achieving high yield and enantiomeric excess.[9]

  • Reactor Setup: To a stirred reactor, add toluene as the solvent, followed by racemic this compound (1.0 eq).

  • Reagent Addition: Add an acyl donor, such as a 4-chlorophenol ester (1.1 eq), the lipase catalyst (e.g., Lipase CALB, ~10% by weight), and a racemization catalyst (e.g., acidic resin).[9]

  • Reaction Conditions: Heat the mixture to 40-50 °C and maintain stirring. The acidic resin facilitates the in-situ racemization of the slower-reacting (S)-alcohol back to the racemic mixture, allowing for a theoretical yield of >50% for the desired (R)-ester.

  • Monitoring: Monitor the reaction by chiral HPLC or GC until the starting alcohol is fully consumed.

  • Workup: Upon completion, filter off the enzyme and resin. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting (R)-ester by column chromatography. The pure ester can then be hydrolyzed (e.g., using LiOH in methanol/water) to yield the enantiomerically pure (R)-(+)-3-chloro-1-phenylpropan-1-ol.[9]

Etherification: The Gateway to Fluoxetine

The conversion of the hydroxyl group to an ether is arguably its most significant reaction in pharmaceutical manufacturing. The Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is the standard approach. However, in the context of synthesizing molecules like fluoxetine, the reaction is a nucleophilic aromatic substitution (SₙAr).

Mechanism:

  • Deprotonation: The alcohol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to quantitatively generate the corresponding sodium alkoxide.

  • Nucleophilic Attack: The highly nucleophilic alkoxide then attacks an electron-deficient aromatic ring, displacing a leaving group (typically a fluoride or chloride).

This specific transformation is the key step in coupling this compound with a substituted benzene ring to form the core structure of many drugs.

Application in Pharmaceutical Synthesis: A Case Study of (S)-Fluoxetine

The synthesis of (S)-Fluoxetine, the active enantiomer of Prozac®, is a classic example that showcases the pivotal role of the hydroxyl group's reactivity.[12]

Reaction Pathway: Synthesis of (S)-Fluoxetine

G S_Alcohol (S)-3-Chloro-1-phenylpropan-1-ol Alkoxide Sodium (S)-alkoxide intermediate S_Alcohol->Alkoxide Deprotonation S_Alcohol->Alkoxide  NaH, DMAC S_Fluoxetine_Cl (S)-N,N-dimethyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine reactants_group FluoroBenzene 1-Fluoro-4-(trifluoromethyl)benzene Final_Fluoxetine (S)-Fluoxetine reactants_group2 Final_Product (S)-Fluoxetine S_Fluoxetine_Cl->Final_Product Further Steps (Amine Displacement & Demethylation) NaH 1. NaH, DMAC MeNH2 2. Methylamine (in situ Finkelstein) Demethylation 3. Demethylation (Von Braun) reactants_group->S_Fluoxetine_Cl SₙAr Reaction S_Alcohol_Corrected (S)-3-Chloro-1-phenylpropan-1-ol Iodide_Intermediate Iodide Intermediate (in situ) S_Alcohol_Corrected->Iodide_Intermediate Finkelstein Reaction (NaI) Amine_Alcohol (S)-3-(Methylamino)-1-phenylpropan-1-ol Iodide_Intermediate->Amine_Alcohol Displacement (MeNH₂) Final_Alkoxide Final Alkoxide Amine_Alcohol->Final_Alkoxide Deprotonation (NaH, DMAC) reactants_group2->Final_Fluoxetine SₙAr Reaction

Caption: Key steps in the synthesis of (S)-Fluoxetine.[12]

In a widely cited synthesis, the (S)-alcohol is first converted to the corresponding amine.[12] The hydroxyl group of this new intermediate, (S)-3-(methylamino)-1-phenylpropan-1-ol, is then deprotonated using sodium hydride in a polar aprotic solvent like dimethylacetamide (DMAC).[12] The resulting alkoxide attacks 1-fluoro-4-(trifluoromethyl)benzene, with the fluoride acting as the leaving group, to yield (S)-fluoxetine.[12] This sequence underscores how the fundamental reactivity of the hydroxyl group—its ability to be converted into a potent nucleophile—is harnessed to construct a complex, high-value pharmaceutical agent.

Spectroscopic and Physical Data

Characterization of this compound and its reaction products relies on standard spectroscopic techniques. The following table summarizes key data for the parent compound.

PropertyData
Molecular Formula C₉H₁₁ClO[13]
Molecular Weight 170.63 g/mol [13]
Appearance White to off-white solid/powder.[3][14]
Melting Point 57-59 °C (for (R)-enantiomer)[4]
Optical Rotation [α]D +25.7° (c=1, CHCl₃) (for (R)-enantiomer)[4]
¹H NMR (400 MHz, CDCl₃) δ 7.43-7.37 (m, 5H, Ar-H), 4.98-4.91 (m, 1H, CH-OH), 3.80-3.71 (m, 1H, CH₂-Cl), 3.62-3.51 (m, 1H, CH₂-Cl), 2.32-2.20 (m, 1H, CH₂), 2.16-2.07 (m, 2H, CH₂ & OH).[4]
¹³C NMR (100 MHz, CDCl₃) δ 143.7, 128.7, 127.9, 125.8 (Ar-C), 71.3 (C-OH), 41.7 (CH₂), 41.5 (CH₂-Cl).[4]

Conclusion

The hydroxyl group in this compound is the nexus of its synthetic versatility. Its capacity for oxidation, conversion to esters and ethers, and its role as a handle for introducing chirality make this molecule an indispensable tool for synthetic chemists. A thorough understanding of the principles governing its reactivity, from the choice of base in an etherification to the selection of an enzyme for resolution, is essential for its effective application in the complex, multi-step syntheses required in modern drug development. The continued innovation in catalytic methods for its preparation and transformation ensures that this compound will remain a cornerstone intermediate for the foreseeable future.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • Wenthur, C. J., & Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(1), 1-12.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Intermediate: Exploring (S)-3-Chloro-1-phenylpropan-1-ol for Pharmaceutical Development.
  • CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. (2015). Google Patents.
  • SpectraBase. (n.d.). (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (1996). Google Patents.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol.
  • Pharmaoffer.com. (n.d.). 3-Chloro-1-Phenylpropan-1-One API Manufacturers & Suppliers.
  • EP0529842B1 - Production of fluoxetine and new intermediates. (1996). Google Patents.
  • PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol.
  • ResearchGate. (n.d.). Enantioselective synthesis of (S)- and (R)-fluoxetine hydrochloride.
  • Franklin, A., & Nelson, E. (2017). Synthesis of Fluoxetine. Bridgewater College Digital Commons.
  • Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine).
  • CORE. (2015). Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant and.
  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.
  • ChemBK. (n.d.). 3-CHLORO-1-PHENYLPROPANOL.
  • The Chemistry Pylon. (2022). Hydroxyl Compounds | Preparation and Reactivity | A level H2 Chem. YouTube.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • PharmaCompass.com. (n.d.). 3-Chloro-1-phenyl-propan-1-ol.
  • Chemistry LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols.
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-1-PHENYLPROPAN-1-ONE | CAS 936-59-4.
  • Globe Thesis. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst.
  • Pearson+. (2024). Give the structures of the intermediates represented by letters J... | Study Prep.

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Nucleophilic substitution reactions of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Chloro-1-phenylpropan-1-ol

Abstract

This compound is a chiral molecule of significant interest in the pharmaceutical industry, serving as a key building block for several prominent drugs, including antidepressants like fluoxetine and tomoxetine.[1][2] Its chemical architecture, featuring both a primary alkyl chloride and a secondary benzylic alcohol on a three-carbon chain, presents a fascinating case of competitive reactivity. This guide provides an in-depth analysis of the nucleophilic substitution reactions of this substrate, moving beyond simple procedural descriptions to explore the underlying mechanistic principles. We will dissect the factors governing reaction pathways—SN1, SN2, and Neighboring Group Participation (NGP)—and provide field-proven insights into controlling reaction selectivity through the strategic manipulation of experimental conditions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic intermediate.

The Structural Dichotomy: Two Competing Electrophilic Centers

The reactivity of this compound is dictated by the presence of two distinct electrophilic carbon centers:

  • C1 (The Benzylic Carbon): This carbon is bonded to a hydroxyl group (-OH) and a phenyl ring. The phenyl group makes this a benzylic position. While the hydroxyl group is inherently a poor leaving group, it can be activated under acidic conditions or by conversion to a more competent leaving group (e.g., a tosylate).[3][4] Once activated, this center is primed for substitution, heavily influenced by the resonance stabilization of the potential benzylic carbocation.[5][6][7][8]

  • C3 (The Primary Carbon): This carbon is bonded to a chlorine atom. As a primary alkyl halide, this center is relatively unhindered, making it an ideal candidate for a direct, single-step substitution mechanism.[9]

Understanding the interplay between these two sites is paramount to predicting and controlling the outcomes of nucleophilic substitution reactions.

Mechanistic Pathways and Stereochemical Consequences

The choice of reaction conditions dictates which of the three primary mechanistic pathways will dominate. Each pathway has a distinct mechanism, intermediate, and stereochemical outcome.

The SN1 Pathway at the Benzylic Center (C1)

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is favored at the C1 position, particularly under acidic conditions with weak nucleophiles.[4][10] The driving force is the formation of a highly stabilized benzylic carbocation.

Mechanism Causality:

  • Activation: The hydroxyl group, a poor leaving group, is first protonated by an acid catalyst. This converts it into a neutral water molecule, an excellent leaving group.[3][11]

  • Carbocation Formation: The C-O bond cleaves heterolytically in the rate-determining step, forming a planar benzylic carbocation.[12][13] This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the phenyl ring.[5][8] This stability is the primary reason the SN1 pathway is accessible at this secondary center.[6][7]

  • Nucleophilic Attack: The nucleophile can attack the planar carbocation from either face with equal probability.

Stereochemical Outcome: If the starting material is enantiomerically pure, this pathway leads to racemization at the C1 chiral center, yielding a mixture of R and S products.[13][14]

SN1_Pathway sub This compound (R-enantiomer) activated Protonated Alcohol (Good Leaving Group) sub->activated carbocation Benzylic Carbocation (Planar, Resonance-Stabilized) activated->carbocation products Racemic Mixture (R and S Products) carbocation->products

Caption: SN1 reaction workflow at the C1 benzylic center.

The SN2 Pathway at the Primary Center (C3)

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is characteristic of the reaction at the C3 primary alkyl halide center. This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[15]

Mechanism Causality: The SN2 reaction is a single, concerted step. The nucleophile performs a "backside attack," approaching the C3 carbon from the side opposite the chlorine leaving group.[9] This avoids steric hindrance and allows for optimal orbital overlap in the transition state. As the new C-Nu bond forms, the C-Cl bond simultaneously breaks.

Stereochemical Outcome: The SN2 reaction occurs at C3, which is not a chiral center. Therefore, the stereochemistry at the C1 chiral center is unaffected , and the reaction proceeds with retention of the original configuration at C1.

SN2_Pathway reactant This compound ts Trigonal Bipyramidal Transition State reactant->ts product Substituted Product (Stereocenter at C1 retained) ts->product

Caption: SN2 reaction workflow at the C3 primary center.

Intramolecular Substitution via Neighboring Group Participation (NGP)

A more sophisticated pathway involves the hydroxyl group at C1 acting as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can significantly accelerate the reaction rate and dictate the stereochemical outcome.[16][17][18]

Mechanism Causality:

  • Intramolecular Attack: Under basic conditions, the hydroxyl group is deprotonated to form a more potent nucleophile, the alkoxide. This alkoxide attacks the C3 electrophilic center, displacing the chloride ion in an intramolecular SN2 reaction. This forms a strained, three-membered cyclic ether intermediate (an oxirane).[16][19]

  • External Nucleophilic Attack: An external nucleophile then attacks the cyclic intermediate. This second SN2 reaction opens the ring, with the attack typically occurring at the less sterically hindered carbon (C3).

Stereochemical Outcome: NGP involves two consecutive SN2 reactions. The first (intramolecular) step inverts the configuration at the center of attack (C3, though not chiral). The second (intermolecular) step also proceeds with inversion. The net result at the C1 chiral center is retention of configuration , a hallmark of NGP.[16][20] This contrasts sharply with a standard SN2 reaction that causes inversion or an SN1 that causes racemization.[16][19]

NGP_Pathway reactant This compound (R-enantiomer) alkoxide Alkoxide reactant->alkoxide intermediate Cyclic Oxirane Intermediate alkoxide->intermediate product Product with Retention of Configuration at C1 intermediate->product

Caption: Neighboring Group Participation (NGP) workflow.

A Practical Guide to Controlling Selectivity

The ability to favor one mechanistic pathway over another is the cornerstone of synthetic utility. This control is achieved by carefully selecting reaction conditions, a concept often framed as kinetic versus thermodynamic control.[21][22][23]

  • Kinetic Control: Favors the product that is formed fastest (i.e., has the lowest activation energy).[22][24] For this substrate, the direct SN2 attack at the primary C3 center is often the kinetically favored pathway.

  • Thermodynamic Control: Favors the most stable product. This requires conditions (e.g., higher temperatures) that allow for reversibility, enabling the reaction to reach equilibrium.[21][23][25]

Table 1: Summary of Mechanistic Pathways

FeatureSN1 at C1SN2 at C3Neighboring Group Participation (NGP)
Electrophilic Center C1 (Benzylic)C3 (Primary)C3, then cyclic intermediate
Typical Conditions Polar protic solvent, weak nucleophile, acid catalystPolar aprotic solvent, strong nucleophileStrong base to form alkoxide
Key Intermediate Resonance-stabilized benzylic carbocationNone (concerted)Cyclic ether (oxirane)
Stereochemistry at C1 RacemizationRetentionRetention

Table 2: Influence of Key Reaction Parameters on Selectivity

ParameterTo Favor SN1 at C1To Favor SN2 at C3To Favor NGP
Nucleophile Weak, non-basic (e.g., H₂O, ROH)[7]Strong, non-bulky (e.g., N₃⁻, CN⁻, RS⁻)[15]Internal (-O⁻), then external
Solvent Polar protic (e.g., ethanol, water) to stabilize carbocation[15]Polar aprotic (e.g., DMSO, acetone) to enhance nucleophilicity[15]Polar aprotic
Catalyst/Reagent Strong acid (e.g., H₂SO₄) to activate -OH[4]None requiredStrong, non-nucleophilic base (e.g., NaH)
Temperature Moderate to highLow to moderate to favor kinetic product[21]Low to moderate

Experimental Protocols

The following protocols are illustrative examples designed to selectively target each of the primary reaction pathways.

Protocol 1: Selective SN2 Substitution at C3 (Synthesis of 3-Azido-1-phenylpropan-1-ol)
  • Objective: To replace the C3-Cl with an azide group while preserving the stereochemistry at C1.

  • Causality: This protocol uses a strong nucleophile (N₃⁻) in a polar aprotic solvent (DMF) to favor the SN2 pathway at the sterically accessible primary carbon.

  • Setup: To a solution of (R)-3-Chloro-1-phenylpropan-1-ol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add sodium azide (NaN₃, 1.5 eq).

  • Reaction: Stir the mixture at 50 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (R)-3-Azido-1-phenylpropan-1-ol.

Protocol 2: Intramolecular Cyclization via NGP (Synthesis of (R)-2-Phenyl-oxetane)
  • Objective: To induce intramolecular cyclization to form the corresponding oxetane.

  • Causality: A strong, non-nucleophilic base (NaH) is used to deprotonate the C1-hydroxyl, creating a potent internal nucleophile that attacks C3, leading to cyclization with retention of stereochemistry.

  • Setup: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Deprotonation: Cool the suspension to 0 °C. Slowly add a solution of (R)-3-Chloro-1-phenylpropan-1-ol (1.0 eq) in anhydrous THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the formation of the product.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of water. Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully. The resulting (R)-2-Phenyl-oxetane is volatile and may require purification by careful distillation.

Conclusion

This compound is not merely a static building block but a dynamic substrate whose reactivity can be precisely guided. The competition between SN1, SN2, and NGP pathways is a clear demonstration of fundamental organic chemistry principles. For the drug development professional, mastering this reactivity is essential. By strategically manipulating nucleophiles, solvents, and catalysts, one can selectively forge new bonds at either the benzylic or primary position, with predictable control over the stereochemical outcome. This level of understanding transforms a simple haloalcohol into a powerful tool for the efficient and stereocontrolled synthesis of complex pharmaceutical agents.

References

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The Strategic Synthesis of 3-Chloro-1-phenylpropan-1-ol: A Chiral Cornerstone for Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or, in the worst-case scenario, detrimental. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of contemporary pharmaceutical chemistry. Chiral alcohols, in particular, are valuable building blocks due to their versatile reactivity, allowing for their incorporation into a wide array of complex molecular architectures.[1][2]

This guide focuses on a chiral building block of significant industrial relevance: 3-chloro-1-phenylpropan-1-ol. Its two enantiomers, (R)- and (S)-3-chloro-1-phenylpropan-1-ol, are pivotal intermediates in the synthesis of several blockbuster drugs, most notably the selective serotonin reuptake inhibitor (SSRI) (S)-Fluoxetine (Prozac) and the norepinephrine reuptake inhibitor (R)-Atomoxetine (Strattera).[3][4] This document provides an in-depth technical overview of the primary asymmetric strategies employed to produce this valuable chiral alcohol, offering insights into the underlying principles, practical methodologies, and comparative efficacy of each approach.

I. Asymmetric Synthesis via Prochiral Ketone Reduction

The most direct and atom-economical approach to chiral this compound is the asymmetric reduction of its corresponding prochiral ketone, 3-chloropropiophenone. This transformation can be achieved with high enantioselectivity using both chemical and biocatalytic methods.

The Corey-Bakshi-Shibata (CBS) Reduction: A Pillar of Asymmetric Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely trusted method for the enantioselective reduction of prochiral ketones.[5] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline or (1R,2S)-1-amino-2-indanol, in the presence of a borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7]

Mechanism of Action: The efficacy of the CBS reduction hinges on the formation of a catalyst-borane complex.[4] The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane, which in turn enhances the Lewis acidity of the endocyclic boron atom.[8] This boron atom then coordinates to the ketone's carbonyl oxygen, orienting the ketone in a sterically defined manner. Hydride transfer from the coordinated borane to the carbonyl carbon occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with high predictability and enantiomeric excess (ee).[4][8]

Diagram: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

CBS_Mechanism Catalyst Chiral Oxazaborolidine (CBS Catalyst) Complex Catalyst-BH₃ Complex Catalyst->Complex Coordination (N → B) Borane BH₃ Borane->Complex TransitionState Coordinated Transition State Complex->TransitionState Coordination (B → O=C) Ketone Prochiral Ketone (3-Chloropropiophenone) Ketone->TransitionState HydrideTransfer Intramolecular Hydride Transfer TransitionState->HydrideTransfer Alkoxyborane Alkoxyborane Intermediate HydrideTransfer->Alkoxyborane Product Chiral Alcohol ((R)- or (S)-CPPO) Alkoxyborane->Product Hydrolysis Workup Acidic Workup Workup->Product

Caption: CBS reduction workflow from catalyst activation to product formation.

Comparative Performance of CBS Catalysts:

The choice of the chiral amino alcohol precursor for the CBS catalyst significantly impacts the reaction's outcome. While proline-derived catalysts are common, more rigid structures can offer superior enantioselectivity.

Catalyst PrecursorBorane SourceSolventTemp (°C)Yield (%)ee (%)Reference
(R)-α,α-Diphenyl-2-pyrrolidinemethanolAmine borane complexTolueneRT~9081.6-87.7[9]
(S)-Proline derivativeBH₃·THFTHF09994[10]
Chiral Spiroborate EsterBoraneToluene599.396.4[11][12]
Supported Iron-based Chiral CatalystH₂Isopropanol609990[3][13]

Experimental Protocol: Synthesis of (S)-3-Chloro-1-phenylpropan-1-ol via CBS Reduction

  • Materials:

    • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂)

    • 3-Chloropropiophenone

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Hydrochloric Acid (1N)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

    • Cool the flask to 0°C in an ice bath and add anhydrous THF.

    • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the solution and stir for 10 minutes.

    • In a separate flask, dissolve 3-chloropropiophenone (1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst solution at 0°C over 30 minutes.

    • Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C.

    • Warm the mixture to room temperature and add 1N HCl. Stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (S)-3-chloro-1-phenylpropan-1-ol.[4][14]

Biocatalytic Reduction: The Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods.[15] Whole-cell microorganisms (like yeast) or isolated ketoreductase (KRED) enzymes are employed to reduce 3-chloropropiophenone with exceptional enantioselectivity.[16][17][18]

Mechanism of Action: Ketoreductases are NAD(P)H-dependent enzymes.[19] The enzyme binds the ketone substrate in a chiral active site. A hydride is then transferred from the nicotinamide cofactor (NADH or NADPH) to one face of the carbonyl group, while a proton is delivered to the oxygen atom, resulting in the formation of a specific alcohol enantiomer.[3][20] The high stereoselectivity is a result of the precise three-dimensional arrangement of the substrate, cofactor, and catalytic residues within the enzyme's active site.[17]

Diagram: Biocatalytic Reduction of a Prochiral Ketone

Biocatalysis_Workflow cluster_enzyme Enzyme Active Site cluster_cofactor_regen Cofactor Regeneration Cycle Ketone Prochiral Ketone Enzyme Ketoreductase (KRED) Ketone->Enzyme Binds Cofactor_in NAD(P)H Cofactor_in->Enzyme Binds Cofactor_out NAD(P)⁺ Enzyme->Cofactor_out Releases Product Chiral Alcohol Enzyme->Product Hydride Transfer RegenEnzyme e.g., Glucose Dehydrogenase Cofactor_out->RegenEnzyme RegenEnzyme->Cofactor_in Byproduct e.g., Gluconolactone RegenEnzyme->Byproduct SacrificialSubstrate e.g., Glucose SacrificialSubstrate->RegenEnzyme

Caption: Mechanism of ketoreductase action and cofactor regeneration.

Performance of Biocatalysts:

Various microorganisms have been successfully employed for the asymmetric reduction of 3-chloropropiophenone.

BiocatalystConditionsYield (%)ee (%)Reference
Candida utilis (immobilized)Preheated cells, batch addition8599.5 (S)[21]
Saccharomyces cerevisiaeWhole cellsHighHigh[22]
Candida chilensisWhole cells, pH & temp control>80>95 (R)[2]

Experimental Protocol: Asymmetric Reduction with Immobilized Candida utilis

  • Materials:

    • Candida utilis cells

    • Sodium alginate solution

    • Calcium chloride solution

    • 3-Chloropropiophenone

    • Phosphate buffer (pH 7.0)

    • Glucose (as a co-substrate for cofactor regeneration)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Immobilization: Mix a suspension of Candida utilis cells with a sterile sodium alginate solution. Extrude this mixture dropwise into a sterile calcium chloride solution to form calcium alginate beads containing the immobilized cells.

    • Preheating: Heat the immobilized cell beads in a phosphate buffer at 45°C for 50 minutes to enhance selectivity.[21]

    • Bioreduction: Add the preheated beads to a sterile phosphate buffer (pH 7.0) containing glucose.

    • Add 3-chloropropiophenone in aliquots over time to minimize substrate toxicity to the cells.[21]

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30°C) for 48 hours.

    • Work-up: Separate the beads by filtration.

    • Extract the aqueous filtrate with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the product via column chromatography.

II. Resolution of Racemic this compound

An alternative strategy involves the synthesis of racemic this compound, followed by the separation of the enantiomers. Kinetic resolution is a highly effective method for this purpose.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst.[23] Lipases are commonly used enzymes that selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted.[9][11] This allows for the separation of the faster-reacting acylated enantiomer from the slower-reacting (or unreacted) alcohol enantiomer. A key limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.[23]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Pseudomonas fluorescens or Candida rugosa lipase)[24]

    • Acyl donor (e.g., vinyl acetate)[9]

    • Anhydrous organic solvent (e.g., hexane or toluene)

    • Silica gel for column chromatography

  • Procedure:

    • To a flask, add racemic this compound (1 eq), anhydrous solvent, and the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq).

    • Add the lipase (typically 10-50% by weight of the substrate).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40°C).

    • Monitor the reaction by chiral HPLC or GC until approximately 50% conversion is reached.[23]

    • Filter off the immobilized enzyme (which can often be washed and reused).

    • Remove the solvent from the filtrate under reduced pressure.

    • Separate the resulting enantioenriched ester and the unreacted enantioenriched alcohol by silica gel column chromatography.[24]

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of standard KR.[10] In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer.[25] This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomeric product, achieving yields approaching 100%.[10] For this compound, this can be achieved by combining a lipase for the resolution step with a racemization catalyst, such as an acidic resin or a ruthenium complex.[26][27]

Diagram: Comparison of Kinetic vs. Dynamic Kinetic Resolution

DKR_vs_KR cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) Racemic Alcohol\n(R-OH + S-OH) Racemic Alcohol (R-OH + S-OH) R-Ester (fast) R-Ester (fast) Racemic Alcohol\n(R-OH + S-OH)->R-Ester (fast) Enzyme (k_fast) S-OH (slow) S-OH (slow) Racemic Alcohol\n(R-OH + S-OH)->S-OH (slow) Enzyme (k_slow) Max Yield = 50% (R-Ester) + 50% (S-OH) Max Yield = 50% (R-Ester) + 50% (S-OH) Racemic Alcohol DKR\n(R-OH + S-OH) Racemic Alcohol (R-OH + S-OH) R-Ester DKR R-Ester S-OH DKR S-OH Racemic Alcohol DKR Racemic Alcohol DKR S-OH DKR->Racemic Alcohol DKR Racemization Catalyst Racemic Alcohol DKR->R-Ester DKR Enzyme (k_fast) Theoretical Yield -> 100% (R-Ester) Theoretical Yield -> 100% (R-Ester)

Caption: DKR overcomes the 50% yield limit of KR via in-situ racemization.

III. Purification and Analytical Characterization

Regardless of the synthetic route, the final product must be purified and its enantiomeric purity rigorously assessed.

  • Purification: Silica gel column chromatography is the standard method for purifying this compound from reaction byproducts and unreacted starting materials.[12][14] The choice of eluent (typically a mixture of hexane and ethyl acetate) is optimized to achieve good separation.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess of the final product is a critical quality attribute. It is most commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[28][29][30] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.[31]

IV. Application in Pharmaceutical Synthesis: Fluoxetine and Atomoxetine

The enantiomers of this compound are directly utilized in the synthesis of key pharmaceutical agents.

  • (S)-3-Chloro-1-phenylpropan-1-ol for (S)-Fluoxetine: The synthesis involves the displacement of the chloride with methylamine, followed by a Williamson ether synthesis where the alkoxide of the resulting amino alcohol displaces the fluoride from 4-fluorobenzotrifluoride.[21][32]

  • (R)-3-Chloro-1-phenylpropan-1-ol for (R)-Atomoxetine: The synthesis pathway is analogous. The chiral chloro-alcohol is first converted to an N,N-dimethylamino alcohol.[6] This intermediate then undergoes a nucleophilic aromatic substitution reaction with an activated aryl halide to form the characteristic aryloxy ether linkage of Atomoxetine.[10]

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in modern drug manufacturing. The choice between direct asymmetric reduction and resolution of a racemate depends on various factors, including substrate cost, catalyst availability and expense, desired throughput, and green chemistry considerations. The Corey-Bakshi-Shibata reduction offers a robust and predictable chemical route, while biocatalytic methods provide a highly selective and environmentally friendly alternative. For resolution strategies, dynamic kinetic resolution presents a more efficient process by overcoming the inherent yield limitations of classical kinetic resolution. A thorough understanding of these methodologies empowers researchers and drug development professionals to select and optimize the most appropriate synthetic strategy, ensuring the efficient and scalable production of these vital chiral intermediates for life-saving medications.

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  • Wang, Y., Zheng, M., Li, X., Si, L., He, D., & Zhao, Y. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone.
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  • Kamal, A., & Ramana, K. V. (1995). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: ( - )-(1R,2S)-rrarti-2-phenylcyclohexanol and ( + )-(1S,2R). Tetrahedron: Asymmetry, 6(1), 121-124.

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Stereochemistry of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

3-Chloro-1-phenylpropan-1-ol is a pivotal chiral building block in modern synthetic chemistry, most notably serving as a key intermediate in the synthesis of potent pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine and Tomoxetine.[1][2][3] The biological activity of these drugs is critically dependent on their stereochemistry, making the controlled synthesis and analysis of individual enantiomers of this compound a subject of paramount importance. This guide provides a comprehensive technical overview of the stereochemical aspects of this molecule, focusing on asymmetric synthesis strategies, particularly the Corey-Itsuno-Shibata (CBS) reduction, and the analytical methodologies required for enantiomeric discrimination and quality control.

Fundamental Stereochemistry

The core of this compound's chemical significance lies in its chirality. The carbon atom bonded to both the hydroxyl (-OH) group and the phenyl ring is a stereocenter.

  • Molecular Structure: C₉H₁₁ClO[4]

  • Stereocenter: The C1 carbon, which is bonded to four different substituents (a hydrogen atom, a hydroxyl group, a phenyl group, and a -CH₂CH₂Cl group).

Due to this single chiral center, the molecule exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)-3-Chloro-1-phenylpropan-1-ol according to the Cahn-Ingold-Prelog priority rules.

Caption: The (R) and (S) enantiomers of this compound.

The distinct three-dimensional arrangement of these enantiomers leads to differential interactions with other chiral molecules, such as biological receptors and enzymes.[5][6] In many pharmaceutical applications, one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[5][6][7] This necessitates the production of enantiomerically pure forms of the molecule.

Table 1: Physicochemical and Stereochemical Properties
PropertyRacemic Mixture(R)-(+)-Enantiomer(S)-(-)-Enantiomer
CAS Number 18776-12-0[4]100306-33-0[1][8]100306-34-1
Molecular Weight 170.64 g/mol [4][9]170.64 g/mol [8][9]170.64 g/mol
Appearance -White to off-white solid/powder[1]White or off-white crystalline powder
Melting Point -58-60 °C[9]57-61 °C
Optical Rotation +23° to +29° (c=1 in Chloroform)[10]-25° (c=1 in CHCl₃)

Asymmetric Synthesis: The Key to Stereocontrol

Achieving high enantiomeric purity is the central challenge in synthesizing chiral intermediates. While classical resolution of a racemic mixture is possible, direct asymmetric synthesis is often more efficient. The most prevalent and field-proven method for producing enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone precursor, 3-chloropropiophenone (also known as β-chloropropiophenone).[1][11][12]

The Corey-Itsuno-Shibata (CBS) Reduction

The Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction) is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[13][14] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane reducing agent (e.g., borane-tetrahydrofuran complex, BH₃•THF).[13][15]

Causality of Stereoselection: The remarkable enantioselectivity of the CBS reduction stems from a highly organized, six-membered transition state.[16]

  • Catalyst-Borane Complex Formation: The borane reducing agent first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[13][16]

  • Ketone Coordination: The prochiral ketone (3-chloropropiophenone) then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. For steric reasons, the ketone orients itself so that the larger substituent (the phenyl group) is positioned away from the bulky group on the catalyst.[16]

  • Face-Selective Hydride Transfer: This specific orientation blocks one face of the carbonyl group, forcing the hydride from the coordinated borane to attack the other face in an intramolecular fashion.[15]

The chirality of the final alcohol product is directly determined by the chirality of the catalyst used. For example, a catalyst derived from (S)-diphenylprolinol will typically yield the (R)-alcohol.[15]

Caption: General workflow for the CBS asymmetric reduction.

Experimental Protocol: Synthesis of (R)-(+)-3-Chloro-1-phenylpropan-1-ol via CBS Reduction

This protocol is a representative example based on established methodologies.[2][11] All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Catalyst Preparation (In-situ):

    • To a dry, nitrogen-flushed flask, add (S)-(-)-α,α-diphenylprolinol (e.g., 0.05-0.10 equivalents relative to the ketone).

    • Add anhydrous toluene or tetrahydrofuran (THF).

    • Slowly add a 1 M solution of borane-tetrahydrofuran complex (BH₃•THF) (approx. 1.1-1.2 equivalents relative to the amino alcohol) at room temperature.

    • Stir the resulting clear solution for 30-60 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • In a separate flask, dissolve 3-chloro-1-phenylpropan-1-one (1.0 equivalent) in anhydrous toluene or THF.

    • Add this ketone solution dropwise to the stirred catalyst solution over 30-60 minutes, maintaining the temperature between 25-30°C.

    • Once the addition is complete, add the main portion of the borane reducing agent (e.g., 0.6-1.0 equivalents of 1M BH₃•THF) dropwise, ensuring the temperature does not exceed the set point.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 2-6 hours).

  • Workup and Purification:

    • Cool the reaction flask in an ice bath.

    • Carefully quench the reaction by the slow, sequential addition of methanol, followed by a mild acid (e.g., 1N HCl) to hydrolyze the borate esters.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a solvent system like hexane or by silica gel column chromatography to yield the final product as a white solid.[2][11]

Table 2: Representative Asymmetric Synthesis Results
MethodCatalyst / BiocatalystYieldEnantiomeric Excess (e.e.)Reference
CBS Reduction (R)-CBS catalyst with amine borane complexes88.3% - 93.8%81.6% - 87.7% for (S)-alcohol[17]
Catalytic Hydrogenation Supported iron-based chiral catalystsup to 99%up to 90% for (S)-alcohol[12][18]
Biocatalytic Reduction Immobilized Candida utilis cells85%99.5% for (S)-alcohol[19]
Biocatalytic Reduction Recombinant E. coli expressing reductase98.6%>99.9% for (S)-alcohol[20]

Analytical Methodologies for Enantiomeric Discrimination

The synthesis of a chiral molecule is incomplete without robust analytical methods to verify its stereochemical integrity. The primary goal is to quantify the enantiomeric excess (e.e.), which is a measure of the purity of the target enantiomer.

e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[21][22] The technique relies on a chiral stationary phase (CSP), which contains an enantiomerically pure molecule that can interact differently with each enantiomer of the analyte.

Principle of Separation: The separation occurs because the two enantiomers form transient, diastereomeric complexes with the CSP.[23] These complexes have different association/dissociation constants and, therefore, different stabilities. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a longer retention time and allowing for separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose.[7][22]

Caption: Workflow for enantiomeric excess (e.e.) determination by Chiral HPLC.

Protocol: Chiral HPLC Analysis

This is a general protocol; specific parameters must be optimized for the particular CSP and instrument used.

  • System Preparation:

    • Column: Chiral column (e.g., Daicel CHIRALCEL® OB or similar).[24]

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 or 95:5 v/v).[24] Ensure solvents are HPLC grade and are properly degassed.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Temperature: Column oven set to a constant temperature (e.g., 25°C or 40°C).[24]

  • Sample Preparation:

    • Accurately prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

    • Record the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Other Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.[25][26] While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to induce diastereotopic shifts, allowing for their differentiation.

  • Optical Rotation: As chiral molecules, pure enantiomers rotate the plane of polarized light. A polarimeter is used to measure the specific rotation, which can confirm the enantiomeric identity (e.g., (+) for the R-enantiomer) and give a qualitative indication of purity.[27][10]

Conclusion and Outlook

The stereochemistry of this compound is not merely an academic detail; it is a critical parameter that dictates its utility in the synthesis of life-saving medicines. The ability to produce this intermediate in high enantiomeric purity is a testament to the power of asymmetric catalysis. The CBS reduction remains a highly effective and scalable method for this transformation, providing reliable access to both the (R) and (S) enantiomers. Concurrently, robust analytical techniques, led by chiral HPLC, are indispensable for ensuring that the stringent quality requirements of the pharmaceutical industry are met. Future research may focus on developing even more economical and environmentally benign catalytic systems, such as next-generation biocatalysts or earth-abundant metal catalysts, to further streamline the production of this vital chiral building block.

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The Strategic Importance of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatives of 3-Chloro-1-phenylpropan-1-ol: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the derivatives of this compound. We will explore the strategic importance of this chiral building block, detail synthetic methodologies for its derivatization, discuss critical characterization techniques, and highlight its applications in medicinal chemistry, grounded in established scientific literature.

This compound is a highly valued chiral intermediate in the pharmaceutical and chemical industries.[1] Its molecular architecture, featuring both a secondary alcohol and a primary alkyl chloride, presents two distinct, orthogonally reactive sites. This dual functionality allows for sequential or tandem modifications, enabling the construction of complex molecules from a relatively simple precursor. The presence of a stereocenter at the carbinol carbon is particularly significant; enantiomerically pure forms of this compound are crucial for developing stereospecific drugs, which can enhance therapeutic efficacy and improve safety profiles.[1]

The utility of this scaffold is prominently demonstrated in its role as a key intermediate in the synthesis of several major pharmaceuticals, including the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Tomoxetine (a regioisomer of Atomoxetine), as well as the norepinephrine reuptake inhibitor Atomoxetine.[2][3][4] The synthesis of these drugs leverages the compound's reactive handles to introduce the necessary pharmacophoric elements.

Synthetic Pathways to Derivatives

The derivatization of this compound is primarily focused on reactions at its hydroxyl and chloro functionalities. The choice of synthetic strategy depends on the target molecule's structure and the desired regioselectivity.

Derivatization via the Hydroxyl Group

The secondary alcohol is a versatile functional group that can be readily converted into esters, ethers, and other derivatives.

Esterification is a common transformation used to modify the molecule's polarity and pharmacokinetic properties. This is typically achieved by reacting the alcohol with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct. Enzymatic methods, employing lipases, can also be used for highly selective transesterification or hydrolysis, offering an efficient route to optically active esters and alcohols.[5]

Experimental Protocol: Synthesis of (S)-1-Acetoxy-3-chloro-1-phenylpropane

  • Rationale: This protocol uses acetyl chloride as the acylating agent and a tertiary amine base to scavenge the HCl generated, driving the reaction to completion under mild conditions.

  • Procedure:

    • Dissolve (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M).

    • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.2 eq.) dropwise to the stirred solution over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water (10 mL). Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ester.[5]

The synthesis of ether derivatives is critical for creating many active pharmaceutical ingredients, including Fluoxetine and Atomoxetine.[3][4] The Williamson ether synthesis is the standard approach. The alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide or other suitable leaving group on another molecule.

Experimental Protocol: Synthesis of (R)-N,N-dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine (Atomoxetine Precursor)

  • Rationale: This protocol illustrates the nucleophilic aromatic substitution required for Atomoxetine synthesis. The alcohol is converted to an alkoxide which then displaces a fluoride on an activated aromatic ring. This is often performed after the chloro group has been converted to an amine.

  • Procedure:

    • To a solution of (R)-3-(dimethylamino)-1-phenylpropan-1-ol (1.0 eq.) in anhydrous DMSO, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the mixture for 1 hour at room temperature to ensure complete formation of the alkoxide.

    • Add 2-fluorotoluene (1.1 eq.) to the reaction mixture.

    • Heat the reaction to 80-90 °C and stir for 12-18 hours, monitoring by TLC or HPLC.

    • Cool the mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the desired ether.

Derivatization via Nucleophilic Substitution of the Chlorine Atom

The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions with a wide variety of nucleophiles.

Experimental Protocol: Synthesis of (S)-3-(Dimethylamino)-1-phenylpropan-1-ol

  • Rationale: This reaction is a key step in preparing intermediates for drugs like Atomoxetine.[6] A primary alkyl chloride is reacted with an excess of a secondary amine. The excess amine also acts as the base to neutralize the generated HCl. Using a sealed vessel and heat accelerates the substitution reaction.

  • Procedure:

    • Place (S)-3-chloro-1-phenylpropan-1-ol (1.0 eq.), potassium iodide (0.1 eq., as a catalyst), and a 40% aqueous solution of dimethylamine (5.0 eq.) in a sealed pressure vessel.

    • Heat the mixture to 55-60 °C and maintain for 7-10 hours with vigorous stirring.[6]

    • Monitor the reaction's completion by TLC.

    • Cool the reaction vessel to room temperature.

    • Adjust the pH of the solution to >11 using a 20% sodium hydroxide solution.

    • Extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified further if necessary.[6]

Characterization of Derivatives

Unambiguous structural confirmation and purity assessment of synthesized derivatives are essential. A multi-technique approach is standard practice.

TechniquePurposeKey Observables for this compound Derivatives
¹H & ¹³C NMR Structural elucidation and confirmation of covalent framework.Appearance/disappearance of hydroxyl proton signal; shifts in protons/carbons adjacent to the reaction site (e.g., downfield shift of carbinol proton upon esterification); characteristic signals for newly introduced groups (e.g., N-methyl groups).
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Accurate molecular ion peak corresponding to the expected mass of the derivative; characteristic fragmentation patterns aiding structural confirmation.
Infrared (IR) Spectroscopy Identification of key functional groups.Disappearance of the broad O-H stretch (~3300 cm⁻¹) upon etherification; appearance of a strong C=O stretch (~1735 cm⁻¹) for esters; presence of C-N stretches for amino derivatives.
Chiral HPLC Determination of enantiomeric purity (ee%).Separation of enantiomers on a chiral stationary phase, allowing for the quantification of the enantiomeric excess of the product.

Visualization of Synthetic Strategies

Diagrams provide a clear visual summary of the relationships between the parent compound and its derivatives, as well as illustrating key synthetic workflows.

Derivatization_Pathways cluster_hydroxyl Hydroxyl (-OH) Group Reactions cluster_chloro Chloro (-Cl) Group Reactions start_oh This compound ester Ester Derivative start_oh->ester Acyl Chloride, Base ether Ether Derivative start_oh->ether 1. NaH 2. Alkyl Halide start_cl This compound amine Amino Derivative start_cl->amine R₂NH thiol Thiol Derivative start_cl->thiol RSH, Base azide Azido Derivative start_cl->azide NaN₃

Caption: Primary derivatization pathways for this compound.

Fluoxetine_Intermediate_Workflow start This compound step1 Sₙ2 Reaction (Methylamine) start->step1 intermediate 3-(Methylamino)-1-phenylpropan-1-ol step1->intermediate step2 Williamson Ether Synthesis (NaH, 4-Chlorobenzotrifluoride) intermediate->step2 product Fluoxetine step2->product

Caption: Simplified synthetic workflow to Fluoxetine via key intermediates.

Conclusion and Future Perspectives

This compound stands as a testament to the power of versatile building blocks in modern organic and medicinal chemistry. Its dual reactivity and inherent chirality provide a robust and proven platform for the synthesis of a wide array of complex and biologically active molecules. Future work in this field will likely focus on developing novel catalytic systems for even more efficient and enantioselective syntheses of the parent alcohol and its derivatives. Furthermore, the application of this scaffold will undoubtedly expand as new derivatization chemistries are explored, leading to the discovery of next-generation therapeutics for a range of human diseases.

References

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3-Chloro-1-phenylpropan-1-ol safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-1-phenylpropan-1-ol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No: 18776-12-0). The protocols and information herein are synthesized from authoritative safety data sheets and chemical literature to ensure scientific integrity and promote a self-validating system of laboratory safety.

Compound Identification and Physicochemical Properties

This compound is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals, including antidepressants like Fluoxetine and Tomoxetine.[1][2] Its dual reactivity, stemming from the hydroxyl group and the alkyl chloride, makes it a versatile building block but also necessitates careful handling.[3] Understanding its fundamental properties is the first step in establishing safe laboratory practices.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
Molecular Formula C₉H₁₁ClO [4][5]
Molecular Weight 170.64 g/mol [4][6]
CAS Number 18776-12-0 (racemic) [4][7]
100306-33-0 ((R)-enantiomer) [8][9]
100306-34-1 ((S)-enantiomer) [6]
Appearance White to off-white solid or crystalline powder.[1][5][10]
Melting Point 31.0 to 36.0 °C [5][7]
Boiling Point 116 °C at 4 mmHg [5][7]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate.[5][7]
Density ~1.134 g/cm³ [5][11]

| Storage Temperature | 2-8°C, sealed in a dry environment.[7] | |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified with several hazards that demand stringent safety measures.[4] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed (H302).[4][12]

  • Skin Irritation: It is known to cause skin irritation (H315).[4][8] Prolonged contact should be avoided.

  • Eye Irritation: Causes serious eye irritation (H319).[4][8] Direct contact can lead to significant damage.

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][8] Vapors or dust should not be inhaled.

  • Mutagenicity: It is suspected of causing genetic defects (H341).[4] This long-term hazard underscores the need for minimizing exposure.

The toxicological properties have not been fully investigated, which warrants a cautious approach, treating the compound as potentially more hazardous than currently documented.[6][13]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with this compound, especially when heating or creating aerosols, must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][12] Personal Protective Equipment is mandatory to prevent direct contact.

Standard Protocol for PPE
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices. Wash and dry hands thoroughly after handling.

  • Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is necessary.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow A Start: Handling This compound C Is the work performed inside a certified fume hood? A->C B Is the procedure likely to generate dust or aerosols? D Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->D No E Enhanced PPE: Add Respiratory Protection (e.g., N95 Respirator) B->E Yes C->B Yes F Work is NOT Permitted. Relocate to a fume hood. C->F No

Figure 1: PPE Selection Workflow

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Handle in a well-ventilated place, preferably a chemical fume hood.[12]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[6][12]

  • Do not eat, drink, or smoke in the laboratory.[12]

  • Wash hands and any exposed skin thoroughly after handling.[14]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[12]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12] Recommended storage is between 2-8°C.[7]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[6]

  • Ensure the storage area is locked and secure.[6]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical help immediately.[12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[6]

  • Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

For incidental laboratory spills, trained personnel should follow a clear, methodical protocol.

Protocol: Incidental Spill Cleanup

  • Alert & Evacuate: Notify personnel in the immediate area. Restrict access to the spill zone.[15]

  • Assess & Equip: Evaluate the spill size and ensure proper PPE is worn before approaching (see Section 3). Eliminate all ignition sources.[16]

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or spill pillows to prevent it from spreading.[17]

  • Absorption: Working from the outside in, apply absorbent material over the spill. Mix thoroughly with a plastic scoop until the material appears dry and free-flowing.[15][18]

  • Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[17][18]

  • Decontamination: Wash the spill area with soap and water. Collect the cleaning materials and rinse water for disposal as hazardous waste.[17][19]

  • Ventilation & Reporting: Ventilate the area to ensure vapors have dissipated. Report the incident to the laboratory supervisor and dispose of the waste through the institution's hazardous waste program.[17]

Spill Response Flowchart

Spill_Response_Flowchart Figure 2: Incidental Spill Response Flowchart spill Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain 3. Contain Spill (Use absorbent dikes) ppe->contain absorb 4. Absorb Material (Work from outside-in) contain->absorb collect 5. Collect Residue into a labeled waste container absorb->collect decon 6. Decontaminate Area (Soap and water) collect->decon dispose 7. Dispose of Waste (Follow institutional protocol) decon->dispose report 8. Report Incident & Restock Spill Kit dispose->report end Response Complete report->end

Figure 2: Incidental Spill Response Flowchart

Stability and Reactivity

  • Reactivity: The compound is stable under normal conditions.[6]

  • Conditions to Avoid: Incompatible products and excess heat.[6]

  • Incompatible Materials: Strong oxidizing agents.[6][13]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

Waste Disposal Considerations

Chemical waste must be handled in accordance with all local, state, and federal regulations.[20] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[21]

  • Dispose of unused material and contaminated cleanup residues in a designated, properly labeled hazardous waste container.[6][12]

  • Do not dispose of down the drain or into the environment.[6][22]

  • Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[15]

Synthesis and Applications Overview

This compound is a crucial chiral intermediate, particularly for producing important antidepressant drugs.[2] Its synthesis often involves the asymmetric reduction of 3-chloro-1-phenylpropan-1-one using chiral reducing agents or biocatalysis to achieve high enantiomeric purity.[2][3] The availability of this high-quality building block is fundamental for pharmaceutical research and manufacturing.[2][23]

References

  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol. National Center for Biotechnology Information.
  • ChemBK. (2024). 3-CHLORO-1-PHENYL-1-PROPANOL - Physico-chemical Properties.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • UB. (n.d.). (S)-(-)-3-Chloro-1-phenyl-1-propanol.
  • ChemBK. (2024). 3-CHLORO-1-PHENYLPROPANOL - Introduction.
  • Molbase. (n.d.). This compound.
  • Datasheet. (n.d.). (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol. National Center for Biotechnology Information.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • ChemBK. (2024). S(-)-3-CHLORO-1-PHENYLPROPANOL - Introduction.
  • Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
  • Tianming Pharmaceutical. (n.d.). (1R)-3-Chloro-1-phenyl-propan-1-ol.
  • LookChem. (n.d.). (1R)-3-Chloro-1-phenyl-propan-1-ol|100306-33-0.
  • GHS. (n.d.). chemical label (1R)-3-chloro-1-phenylpropan-1-ol.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Chloro-1-phenylpropan-1-ol via Ketone Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-chloro-1-phenylpropan-1-ol, a key chiral intermediate in the manufacturing of various pharmaceuticals.[1][2] The synthesis is achieved through the reduction of the ketone, 3-chloropropiophenone, using sodium borohydride. This application note delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. The aim is to equip researchers with a reliable and well-understood methodology for producing this valuable synthetic building block.

Introduction and Scientific Rationale

The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis.[3][4] this compound is of particular interest due to its role as a precursor in the synthesis of antidepressant medications and other pharmacologically active compounds.[1] The conversion of 3-chloropropiophenone to the corresponding secondary alcohol introduces a chiral center; while this guide details a racemic synthesis, the principles can be adapted for advanced asymmetric syntheses to produce specific enantiomers, such as (R)-(+)-3-chloro-1-phenylpropan-1-ol, which are often the biologically active forms.[1][5][6]

Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice. It is classified as a "mild" or "selective" reducing agent, highly effective for the reduction of aldehydes and ketones.[3][7] Unlike more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other common functional groups such as esters, amides, or carboxylic acids under standard conditions.[7][8] This selectivity simplifies the reaction, particularly for complex molecules, and enhances safety. NaBH₄ is a stable, crystalline solid that can be handled safely in air and used with protic solvents like methanol or ethanol, making it highly convenient for laboratory use.[4][8][9]

Reaction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.[4][8]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3-chloropropiophenone. This forces the π-electrons of the carbon-oxygen double bond to move onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[10][11]

  • Protonation (Work-up): After the initial hydride transfer, the resulting borate-alkoxide complex is hydrolyzed during the work-up step, typically by adding water or a dilute acid. This protonates the negatively charged oxygen atom, yielding the final secondary alcohol product, this compound.[8][10][11]

G start Start: Dissolve Ketone add_nabh4 Portion-wise Addition of NaBH₄ at 0°C start->add_nabh4 stir Stir at Room Temp (1-2 hours) add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with 1M HCl monitor->quench Reaction Complete extract Extract with Et₂O quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end_product Final Product: This compound purify->end_product

Sources

Application Notes and Protocols for the Asymmetric Reduction of 3-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral (S)-3-Chloro-1-phenyl-1-propanol

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols represents a cornerstone transformation in modern organic synthesis.[1] This is particularly true in the pharmaceutical industry, where the biological activity of a drug molecule is often confined to a single enantiomer. The asymmetric reduction of 3-chloropropiophenone is a process of significant industrial relevance as it yields the chiral alcohol (S)-3-chloro-1-phenyl-1-propanol, a key chiral building block in the synthesis of potent and selective serotonin reuptake inhibitors (SSRIs) such as the antidepressant fluoxetine.[2][3]

This guide provides a detailed exploration of established and reliable methods for the asymmetric reduction of 3-chloropropiophenone. It is designed to offer not just procedural steps, but also the scientific rationale behind the selection of catalysts, reagents, and reaction conditions. By understanding the "why" behind the "how," researchers can better troubleshoot, optimize, and adapt these protocols to their specific needs. We will delve into three powerful and distinct methodologies: the Corey-Bakshi-Shibata (CBS) reduction, the Noyori asymmetric hydrogenation, and a biocatalytic approach, each offering unique advantages in terms of selectivity, scalability, and operational considerations.

Core Principles of Asymmetric Ketone Reduction

The fundamental challenge in the reduction of a prochiral ketone like 3-chloropropiophenone is to control the facial selectivity of hydride delivery to the carbonyl group. This is achieved by employing a chiral catalyst that creates a diastereomeric transition state with the substrate, thereby lowering the activation energy for the formation of one enantiomer over the other. The choice of catalyst and reaction conditions is paramount in maximizing the enantiomeric excess (e.e.) and chemical yield of the desired product.

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of a broad range of ketones.[4][5] It utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF.[4][6]

Causality of Experimental Choices in CBS Reduction:
  • The Oxazaborolidine Catalyst: The chiral environment of the catalyst is the primary determinant of enantioselectivity. The catalyst coordinates with the borane, activating it as a hydride donor.[6] Simultaneously, the Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, orienting the substrate in a sterically defined manner.[6][7] This ternary complex facilitates the intramolecular transfer of a hydride to one face of the carbonyl, leading to the formation of the desired enantiomer.

  • Borane Source: Borane-dimethyl sulfide (BMS) or borane-THF are commonly used as the stoichiometric reducing agent. They are relatively mild and their coordination to the catalyst enhances their reducing power and selectivity.

  • Anhydrous Conditions: The presence of water can significantly diminish the enantioselectivity of the reaction.[6][7] Water can react with the borane reagent and the catalyst, leading to the formation of achiral reducing species and decomposition of the catalyst. Therefore, all reagents and solvents must be scrupulously dried.

Protocol for CBS Reduction of 3-Chloropropiophenone:

Materials:

  • 3-Chloropropiophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques (e.g., Schlenk line or glovebox).

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Cooling: Cool the solution to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the stirred catalyst solution.

  • Substrate Addition: In a separate flask, dissolve 3-chloropropiophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at -20 °C.

  • Second Borane Addition: After the substrate addition is complete, add an additional portion of borane-dimethyl sulfide complex (0.6 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully add methanol dropwise to the reaction mixture at -20 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-3-chloro-1-phenyl-1-propanol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

CBS Reduction Mechanism Diagram:

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Enantioselective Reduction cluster_workup Work-up and Product Formation CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Coordination Borane BH₃ (from BMS) Borane->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Coordination Ketone 3-Chloropropiophenone Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol (S)-3-Chloro-1-phenyl-1-propanol Product_Complex->Chiral_Alcohol Hydrolysis (e.g., HCl/H₂O) Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Catalyst, Solvent, Reagents) Start->Reaction_Setup Substrate_Addition Substrate Addition (3-Chloropropiophenone) Reaction_Setup->Substrate_Addition Reaction Asymmetric Reduction (Controlled Temperature and Time) Substrate_Addition->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench_Workup Quenching and Aqueous Work-up Monitoring->Quench_Workup Complete Purification Purification (Column Chromatography) Quench_Workup->Purification Analysis Analysis (Chiral HPLC) Purification->Analysis End Pure Chiral Alcohol Analysis->End

Sources

Chiral Synthesis of (R)-3-Chloro-1-phenylpropan-1-ol: A Senior Application Scientist's Guide to Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. (R)-3-Chloro-1-phenylpropan-1-ol, hereafter referred to as (R)-CPPO, is a high-value chiral building block of significant industrial importance. It serves as a critical intermediate in the synthesis of several widely-used antidepressant drugs, including fluoxetine and paroxetine.[1][2][3] The therapeutic efficacy of these drugs is directly linked to the specific (R)-enantiomer, making the development of efficient, scalable, and highly stereoselective synthetic routes a primary objective for researchers and drug development professionals.

The core challenge in producing (R)-CPPO lies in the asymmetric reduction of the prochiral ketone, 3-chloro-1-phenylpropan-1-one (3-chloropropiophenone). This guide provides an in-depth exploration of the predominant synthetic strategies, delves into the mechanistic underpinnings that govern stereochemical outcomes, and presents detailed, field-proven protocols for laboratory-scale synthesis and analysis.

Part 1: Strategic Approaches to the Asymmetric Synthesis of (R)-CPPO

The synthesis of enantiomerically pure (R)-CPPO is almost exclusively achieved through the asymmetric reduction of its corresponding ketone. The choice of strategy depends on factors such as scale, cost of reagents, required enantiomeric purity, and environmental considerations. We will explore three leading methodologies: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalysis.

Strategy 1: Corey-Bakshi-Shibata (CBS) Catalytic Asymmetric Reduction

The CBS reduction is a renowned and highly reliable method for the enantioselective reduction of prochiral ketones.[4] Its predictability, operational simplicity, and the consistently high enantiomeric excesses (ee) achieved make it a favored method in both academic and industrial settings.[5] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-diphenylprolinol, in substoichiometric amounts, along with a borane source such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex.[6]

Causality of Stereoselection: The CBS Mechanism

The remarkable stereoselectivity of the CBS reduction is not serendipitous; it is the result of a well-defined, catalyst-controlled transition state. The mechanism, originally proposed by E.J. Corey, involves a catalytic cycle that precisely directs the hydride delivery to one face of the ketone.[4][6]

  • Catalyst-Borane Complexation: The cycle begins with the coordination of a molecule of borane (the hydride source) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[6][7]

  • Ketone Coordination: The prochiral ketone, 3-chloropropiophenone, then coordinates to the now highly Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric hindrance, placing its larger substituent (phenyl group) away from the bulky substituent on the catalyst.[4]

  • Stereoselective Hydride Transfer: The hydride is then transferred from the complexed borane to the carbonyl carbon of the ketone via a rigid, six-membered ring transition state. This intramolecular transfer is highly organized, ensuring the hydride attacks a specific face of the ketone.[6]

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and after workup, yields the desired (R)-chiral alcohol. The oxazaborolidine catalyst is regenerated and re-enters the catalytic cycle.

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs CAT CBS Catalyst (Oxazaborolidine) CPLX Catalyst-Borane Complex CAT->CPLX + BH₃·SMe₂ TS Six-Membered Transition State CPLX->TS + Ketone PROD_CPLX Product-Catalyst Complex TS->PROD_CPLX Hydride Transfer PROD_CPLX->CAT - Alkoxyborane PRODUCT (R)-CPPO PROD_CPLX->PRODUCT Workup KETONE 3-Chloropropiophenone BORANE BH₃·SMe₂

Caption: Catalytic cycle of the CBS reduction.

Strategy 2: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium(II) catalysts bearing C₂-symmetric diphosphine ligands, most notably BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)).[8][9][10] Asymmetric hydrogenation is a powerful tool for the reduction of functionalized ketones and is widely used in industrial processes.[11]

The reaction typically involves the hydrogenation of the ketone substrate under a pressurized atmosphere of hydrogen gas. The choice of the BINAP enantiomer ((R)- or (S)-BINAP) dictates the stereochemistry of the resulting alcohol product. For the synthesis of (R)-CPPO, an (R)-BINAP-Ru(II) catalyst would typically be employed. The mechanism involves the formation of a ruthenium hydride species that coordinates to the ketone, followed by the insertion of the carbonyl into the Ru-H bond, leading to the chiral alcohol product.[8][12] This method is highly efficient but requires specialized equipment for handling hydrogen gas under pressure.[8]

Noyori_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Isolation KET 3-Chloropropiophenone REACTOR High-Pressure Reactor KET->REACTOR CAT (R)-BINAP-Ru(II) Catalyst CAT->REACTOR SOL Solvent (e.g., Methanol) SOL->REACTOR CONC Solvent Removal REACTOR->CONC Reaction Complete H2 H₂ Gas (4-100 atm) H2->REACTOR PURIFY Purification (e.g., Chromatography) CONC->PURIFY PRODUCT (R)-CPPO PURIFY->PRODUCT

Caption: General workflow for Noyori asymmetric hydrogenation.

Strategy 3: Biocatalytic Asymmetric Reduction

Leveraging nature's catalysts, biocatalytic reduction offers a "green" and highly selective alternative to traditional chemical methods.[13] This approach uses isolated ketoreductase (KRED) enzymes or whole microbial cells (e.g., Candida utilis, Baker's yeast) to reduce 3-chloropropiophenone.[14][15]

The Enzymatic Advantage:

  • Exquisite Selectivity: Enzymes operate within a precisely folded three-dimensional active site, often leading to near-perfect enantioselectivity (>99% ee) and regioselectivity.[16]

  • Mild Conditions: Biotransformations are typically run in aqueous media at or near ambient temperature and neutral pH, reducing energy consumption and avoiding harsh reagents.[13]

  • Environmental Benignity: The catalysts are biodegradable, and the processes avoid the use of heavy metals and toxic solvents.

The core of this process is an oxidoreductase enzyme that utilizes a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), as the source of hydride. In whole-cell systems, the cell's own metabolic machinery constantly regenerates the consumed cofactor, making the process economically viable.[13][15]

Biocatalysis_Workflow KETONE 3-Chloropropiophenone BIOCAT Whole Cells or Isolated Ketoreductase KETONE->BIOCAT COFACTOR_O NAD(P)⁺ (Oxidized Cofactor) BIOCAT->COFACTOR_O PRODUCT (R)-CPPO BIOCAT->PRODUCT COFACTOR_R NAD(P)H (Reduced Cofactor) COFACTOR_R->BIOCAT Hydride Source REGEN Cofactor Regeneration System (e.g., Glucose) COFACTOR_O->REGEN Consumed REGEN->COFACTOR_R Regenerated

Caption: Biocatalytic reduction with cofactor regeneration.

Part 2: Detailed Experimental Protocols

This section provides a representative laboratory-scale protocol for the CBS reduction, followed by guidelines for analytical validation.

Protocol 1: CBS-Catalyzed Asymmetric Reduction of 3-Chloropropiophenone

This protocol is adapted from established methodologies and aims for high conversion and enantioselectivity.[2] Critical Note: This reaction is sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6]

Materials and Reagents:

  • 3-Chloro-1-phenylpropan-1-one (3-chloropropiophenone)

  • (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine ((R)-Me-CBS catalyst), 1 M in toluene

  • Borane-dimethyl sulfide complex (BH₃·SMe₂), ~10 M

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, syringes, ice bath, separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-chloropropiophenone (e.g., 1.68 g, 10 mmol).

  • Solvent Addition: Add anhydrous THF (20 mL) via syringe and stir to dissolve the ketone.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Slowly add the (R)-Me-CBS catalyst solution (1.0 mL, 1.0 mmol, 0.1 eq) dropwise via syringe over 5 minutes. Stir the solution at 0-5 °C for 15 minutes.

  • Reducing Agent Addition: Add the borane-dimethyl sulfide complex (0.8 mL, ~8 mmol, 0.8 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A slight evolution of gas may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 2-4 hours).[2]

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose the excess borane.

  • Acidification and Extraction: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 1:10 to 1:8 v/v) to yield (R)-3-Chloro-1-phenylpropan-1-ol as a white solid or colorless oil.[2]

Protocol 2: Analytical Validation by Chiral GC

Determining the enantiomeric excess (ee) is critical to validate the success of the asymmetric synthesis.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent with FID detector.

  • Chiral Column: Cyclodex-B or similar β-cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: 120 °C hold for 1 min, then ramp at 5 °C/min to 180 °C, hold for 5 min. (Note: This program is illustrative and must be optimized for the specific column and system).

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., isopropanol) to a concentration of ~1 mg/mL.

Data Analysis:

  • Inject a sample of the racemic 3-chloro-1-phenylpropan-1-ol to identify the retention times of both the (R) and (S) enantiomers.

  • Inject the synthesized product sample.

  • Integrate the peak areas for the (R) and (S) enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Part 3: Data Presentation and Troubleshooting

Effective synthesis relies on robust and reproducible outcomes. The choice of method significantly impacts both yield and stereoselectivity.

Table 1: Comparison of Synthetic Strategies for (R)-CPPO

ParameterCBS ReductionNoyori HydrogenationBiocatalysis (Whole Cell)
Catalyst Chiral Oxazaborolidine(R)-BINAP-Ru(II) ComplexKetoreductase Enzyme
Reducing Agent Borane (BH₃·SMe₂)Hydrogen Gas (H₂)Cofactor (NADPH)
Typical ee (%) 95 - 99%[5]90 - 99%[3][17]>99%[14]
Typical Yield (%) 85 - 95%90 - 99%[18]80 - 95%[14]
Conditions -20 to 25 °C, Inert Atm.25 - 80 °C, High Pressure25 - 37 °C, Aqueous Media
Key Advantage High PredictabilityHigh Turnover/Scalability"Green", High Selectivity
Key Challenge Moisture SensitivityRequires Pressure EquipmentCofactor Regeneration/Scale-up

Troubleshooting Guide:

  • Low Enantiomeric Excess (ee%):

    • Cause: Presence of moisture in the reaction vessel or solvents, which can hydrolyze the catalyst and/or borane.[6]

    • Solution: Rigorously dry all glassware and use anhydrous solvents. Ensure a proper inert atmosphere.

    • Cause: Impure or degraded CBS catalyst.

    • Solution: Use a fresh or properly stored catalyst from a reputable supplier.

    • Cause: Reaction temperature was too high.

    • Solution: Maintain the recommended low temperature (0-5 °C) during reagent addition and reaction.

  • Low Yield / Incomplete Conversion:

    • Cause: Insufficient reducing agent (borane).

    • Solution: Accurately measure the borane, or consider adding a slight excess (e.g., 0.9 eq instead of 0.8 eq).

    • Cause: Inactive catalyst or insufficient catalyst loading.

    • Solution: Verify catalyst activity and ensure correct stoichiometry.

    • Cause: Reaction time was too short.

    • Solution: Monitor the reaction by TLC/GC and allow it to proceed until the starting material is fully consumed.

Conclusion

The chiral synthesis of (R)-3-Chloro-1-phenylpropan-1-ol is a well-established yet nuanced process that is vital for the pharmaceutical industry. Methodologies such as the Corey-Bakshi-Shibata reduction, Noyori asymmetric hydrogenation, and biocatalysis provide robust and highly selective routes to this key intermediate. The CBS reduction stands out for its operational simplicity and predictability on a laboratory scale, while Noyori hydrogenation offers advantages for large-scale industrial production. Biocatalysis represents the frontier of green chemistry, offering unparalleled selectivity under environmentally benign conditions. A thorough understanding of the underlying mechanisms, meticulous execution of experimental protocols, and rigorous analytical validation are paramount to achieving the high chemical and optical purity required for drug development and manufacturing.

References

  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Ningbo Inno Pharmchem Co., Ltd.
  • Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Biotechnology Letters.
  • Studies On The Asymmetric Synthesis Of(R)-(+)
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
  • Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • Corey-Bakshi-Shib
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
  • Corey–Itsuno reduction. Wikipedia.
  • Corey-Bakshi-Shib
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol. UB.
  • Noyori Hydrogen
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Semantic Scholar.
  • Noyori Asymmetric Hydrogen
  • Asymmetric hydrogen
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
  • Ryoji Noyori - Nobel Lecture. NobelPrize.org.
  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology.
  • Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isol

Sources

Biocatalytic synthesis of (S)-3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Biocatalytic Synthesis of (S)-3-Chloro-1-phenylpropan-1-ol using Carbonyl Reductase

Abstract & Introduction

The synthesis of enantiomerically pure chiral alcohols is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule dictates its efficacy and safety.[1][2] (S)-3-chloro-1-phenylpropan-1-ol is a high-value chiral building block, serving as a critical intermediate in the synthesis of several widely used antidepressants, including (S)-Fluoxetine, (R)-Tomoxetine, and Dapoxetine.[3][4][5][6] Traditional chemical synthesis routes for such molecules often rely on expensive chiral catalysts, stoichiometric amounts of hazardous metal hydrides, and can suffer from low enantioselectivity.[7][8]

Biocatalysis presents a powerful, green, and economically viable alternative.[2][8] Enzyme-catalyzed reactions, particularly asymmetric reductions, are performed under mild aqueous conditions, exhibit exquisite chemo-, regio-, and enantioselectivity, and minimize waste generation.[1][2] This application note provides a comprehensive guide to the synthesis of (S)-3-chloro-1-phenylpropan-1-ol via the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone, using a carbonyl reductase (KRED) or a whole-cell biocatalyst expressing the enzyme. We will detail the underlying principles, provide a robust experimental protocol from preparative-scale synthesis to analytical validation, and offer expert insights for troubleshooting and optimization.

Principle: The Engine of Asymmetric Synthesis

The core of this process is the stereoselective reduction of a ketone by a nicotinamide-dependent oxidoreductase, such as a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).[9][10][11] These enzymes utilize a hydride from a cofactor, typically NADPH or NADH, to reduce the carbonyl group of 3-chloropropiophenone. The enzyme's chiral active site orients the substrate in a specific conformation, ensuring the hydride is delivered to only one face of the carbonyl, thereby producing predominantly one enantiomer of the alcohol product.

A crucial aspect for economic feasibility is the continuous regeneration of the expensive NADPH/NADH cofactor.[11][12] This protocol employs a substrate-coupled cofactor regeneration system. A low-cost, sacrificial alcohol, such as isopropanol, is added to the reaction in excess. The same KRED (or a coupled dehydrogenase) oxidizes isopropanol to acetone, simultaneously reducing the oxidized cofactor (NADP+) back to its active NADPH form, allowing it to participate in another catalytic cycle.[10][12] This elegant system drives the reaction to completion with only a catalytic amount of the cofactor.

Biocatalytic_Reduction_Cycle cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone 3-Chloropropiophenone KRED1 Carbonyl Reductase (KRED) Ketone->KRED1 Alcohol (S)-3-Chloro-1-phenylpropan-1-ol KRED1->Alcohol NADP NADP+ (Oxidized Cofactor) Isopropanol Isopropanol (Co-substrate) KRED2 Carbonyl Reductase (KRED) Acetone Acetone (Byproduct) NADPH NADPH (Reduced Cofactor) KRED2->NADPH NADPH->KRED1

Figure 1: Mechanism of KRED-catalyzed asymmetric reduction coupled with substrate-driven cofactor regeneration.

Materials & Methodology

Enzyme Selection

A variety of microorganisms and their isolated enzymes have proven effective for this transformation. Whole cells of Candida utilis[13] or Saccharomyces cerevisiae[4] can be used directly. Alternatively, commercially available, engineered ketoreductases (KREDs) overexpressed in E. coli offer higher specific activity and are often preferred for industrial processes.[10][14] This protocol is generalized for a whole-cell biocatalyst (E. coli expressing a suitable KRED) or a lyophilized KRED powder.

Reagents & Equipment
Reagent / Material Grade Purpose
3-Chloropropiophenone≥98%Substrate
(S)-3-Chloro-1-phenylpropan-1-ol≥99%Analytical Standard
(R)-3-Chloro-1-phenylpropan-1-ol≥99%Analytical Standard
KRED BiocatalystN/ALyophilized powder or whole-cell slurry
D-GlucoseACS GradeCarbon source for cofactor regeneration (optional)
Isopropanol (IPA)ACS GradeCo-substrate for cofactor regeneration
NADP+ Sodium Salt≥95%Cofactor (catalytic amount)
Potassium Phosphate (mono- & dibasic)ACS GradeBuffer components
Ethyl AcetateHPLC GradeExtraction Solvent
Anhydrous Sodium SulfateACS GradeDrying Agent
Equipment
Temperature-controlled orbital shakerReaction incubation
pH meterBuffer preparation
Refrigerated centrifugeBiomass separation
Rotary evaporatorSolvent removal
HPLC System with UV detectorAnalysis
Chiral HPLC ColumnEnantiomeric separation

Experimental Protocols

Protocol 1: Preparative Scale Bioreduction

This protocol describes a typical 100 mL scale reaction. It can be scaled linearly with appropriate considerations for mass and oxygen transfer.

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Mixture Assembly: In a 500 mL Erlenmeyer flask, combine the following:

    • 80 mL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 10 mL Isopropanol (serves as co-substrate and co-solvent)

    • 10 mg NADP+ sodium salt (dissolved in 1 mL of buffer)

  • Biocatalyst Addition: Add the biocatalyst.

    • For Lyophilized KRED: Add 100-500 mg of enzyme powder.

    • For Whole Cells: Add 5-10 g (wet cell weight) of pre-grown and harvested E. coli cells.

  • Substrate Addition: Dissolve 1.0 g of 3-chloropropiophenone in 9 mL of isopropanol. Add this solution to the reaction flask. The final concentration of the substrate will be approximately 10 g/L.

  • Incubation: Seal the flask with a breathable closure and place it in an orbital shaker. Incubate at 30°C with vigorous agitation (e.g., 200-220 rpm).

  • Monitoring: Periodically (e.g., at 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 200 µL), quench with an equal volume of acetonitrile or ethyl acetate, centrifuge to remove solids, and analyze the supernatant via HPLC (Protocol 4.3) to monitor conversion.

Parameter Value Rationale
Substrate Conc.10 g/LBalances productivity with potential substrate inhibition.
Co-substrate20% (v/v) IsopropanolDrives cofactor regeneration and aids substrate solubility.
pH7.0Optimal for many KREDs and maintains enzyme stability.
Temperature30°CProvides a good balance of enzyme activity and stability.
Agitation200-220 rpmEnsures adequate mixing and aeration for whole cells.
Reaction Time12-24 hoursTypically sufficient for high conversion.
Protocol 2: Product Work-up and Isolation
  • Reaction Termination: Once the reaction has reached completion (>98% conversion), transfer the entire mixture to centrifuge tubes.

  • Biomass Removal: Centrifuge the mixture at 8,000 x g for 15 minutes at 4°C to pellet the cells or insoluble enzyme.

  • Extraction: Carefully decant the supernatant into a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the crude (S)-3-chloro-1-phenylpropan-1-ol.

Protocol 3: HPLC Analysis for Conversion & Enantiomeric Excess (e.e.)

Accurate determination of both substrate conversion and the enantiomeric purity of the product is critical. This is achieved using chiral HPLC.

  • Sample Preparation: Dilute a small amount of the crude product or a quenched reaction aliquot in the mobile phase to an approximate concentration of 1 mg/mL.

  • HPLC Method: Inject the sample onto a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns are highly effective for separating chiral alcohols.[15][16][17]

HPLC Parameter Typical Condition
Column Polysaccharide-based CSP (e.g., Daicel CHIRALPAK® series)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)[15]
Flow Rate 1.0 mL/min
Detection UV at 210 nm or 254 nm
Column Temp. 25°C
Injection Vol. 10 µL
  • Calculations:

    • Identify the peaks for the substrate, (S)-alcohol, and (R)-alcohol by running authentic standards.

    • Conversion (%): [Area(Product Peaks)] / [Area(Product Peaks) + Area(Substrate Peak)] * 100

    • Enantiomeric Excess (e.e., %): [|Area(S) - Area(R)|] / [Area(S) + Area(R)] * 100

Workflow and Expected Results

The entire process, from reaction setup to final analysis, is a streamlined workflow designed for efficiency and high fidelity.

Figure 2: Overall experimental workflow for biocatalytic synthesis and analysis.

Expected Results: Following this protocol, a successful biotransformation should yield the following results. Modern biocatalytic processes are highly optimized, and an enantiomeric excess of >99% is a common and achievable target.[10][13]

Metric Target Value
Conversion > 98%
Enantiomeric Excess (e.e.) > 99.5% for (S)-enantiomer
Isolated Yield 85-95% (post-extraction)

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or Stalled Conversion 1. Enzyme inhibition (substrate or product).2. Inefficient cofactor regeneration.3. Poor enzyme activity/stability.1. Lower the initial substrate concentration or use a fed-batch strategy.2. Increase the concentration of isopropanol; ensure pH is optimal.3. Check enzyme storage; verify activity with a standard assay; optimize temperature/pH.
Low Enantiomeric Excess (e.e.) 1. Presence of contaminating enzymes in whole cells with opposite stereoselectivity.2. Racemization of the product under reaction conditions.1. Use a purified enzyme or an engineered host strain with relevant reductase genes deleted. Some studies use thermal pretreatment to deactivate competing enzymes.[4][13]2. This is unlikely for this product, but check product stability at reaction pH and temperature over 24h.
Poor Product Recovery 1. Incomplete extraction from the aqueous phase.2. Emulsion formation during extraction.1. Increase the number of extractions (e.g., from 3 to 5) or use a different solvent like MTBE.2. Add brine (saturated NaCl solution) to the aqueous phase to break the emulsion; centrifuge if necessary.

References

  • Patel, R. N. (2006). Stereoselective enzymatic synthesis of chiral alcohols with the use of a carbonyl reductase from Candida magnoliae with anti-Prelog enantioselectivity. J Org Chem, 71(11), 4202-5. [Link]
  • Ni, Y., & Xu, J.-H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Ni, Y., & Xu, J.-H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Zheng, G.-W., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer.
  • Nihon, K. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for High-Performance Liquid Chromatography. Journal of the Japan Society for Analytical Chemistry, 35(9), 837-840. [Link]
  • Xu, J. H., et al. (2006). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Applied Microbiology and Biotechnology, 73(4), 797-802. [Link]
  • Kula, M. R., & Liese, A. (1998). New alcohol dehydrogenases for the synthesis of chiral compounds. Current Opinion in Biotechnology, 9(2), 173-178. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 3-Chloro-1-phenylpropanol (CAS 18776-12-0). [Link]
  • Toda, F., & Tanaka, K. (2017).
  • Google Patents. (2015). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • Janeczko, T., & Kostrzewa-Susłow, E. (2020). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures.
  • Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]
  • ResearchGate. (n.d.).
  • Google Patents. (1993).
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]
  • Reddy, K. S. (2017).
  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]
  • Patel, S., et al. (2019). Chiral Separations by High-Performance Liquid Chromatography.
  • Sharma, M., et al. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. [Link]
  • Zhao, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. Semantic Scholar. [Link]
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. [Link]

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Application Note: A Validated Synthetic Route to Fluoxetine Hydrochloride Utilizing 3-Chloro-1-phenylpropan-1-ol as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Fluoxetine

Fluoxetine, marketed under the brand name Prozac among others, was the first compound in the SSRI class of antidepressants, revolutionizing the treatment of clinical depression and other CNS disorders.[1][2] Its chemical name is (±)-N-methyl-3-phenyl-3-[(4-trifluoromethyl)phenoxy]propan-1-amine, and it is administered as a racemic mixture of its (R)- and (S)-enantiomers.[1] The synthesis of this phenoxyphenylpropylamine involves several key organic transformations. This guide details a validated multi-step synthesis, beginning with the Friedel-Crafts acylation of benzene and culminating in the highly pure hydrochloride salt of Fluoxetine. The central focus is the preparation and subsequent transformation of the critical intermediate, 3-Chloro-1-phenylpropan-1-ol.

Overview of the Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Formation of the Chloro-Alcohol Intermediate: This involves the construction of the this compound backbone from basic starting materials.

  • Conversion to Fluoxetine: This stage involves the sequential introduction of the methylamino and trifluoromethylphenoxy moieties, followed by salt formation.

The complete workflow is illustrated below, highlighting the progression from simple precursors to the final active pharmaceutical ingredient (API).

G cluster_0 PART I: Intermediate Synthesis cluster_1 PART II: Fluoxetine Synthesis Benzene Benzene Intermediate_III III: 3-Chloro-1-phenyl- propan-1-one Benzene->Intermediate_III AlCl₃ (Friedel-Crafts) ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Intermediate_III Intermediate_IV IV: 3-Chloro-1-phenyl- propan-1-ol Intermediate_III->Intermediate_IV NaBH₄ (Reduction) Intermediate_V V: 3-Methylamino- 1-phenylpropan-1-ol Intermediate_IV->Intermediate_V CH₃NH₂ (Amination) FluoxetineBase Fluoxetine Free Base Intermediate_V->FluoxetineBase NaH / DMAc (SNAr Reaction) FluoxetineHCl Fluoxetine HCl FluoxetineBase->FluoxetineHCl HCl (Salt Formation) CF3PhCl 4-Chlorobenzo- trifluoride CF3PhCl->FluoxetineBase

Caption: Synthetic workflow from benzene to Fluoxetine HCl.

PART I: Synthesis of the Key Intermediate, this compound (IV)

The initial phase of the synthesis focuses on constructing the core structure of the propanolamine backbone.

Step 1: Friedel-Crafts Acylation to 3-Chloro-1-phenylpropan-1-one (III)

The synthesis commences with a classic Friedel-Crafts acylation. Benzene is reacted with 3-chloropropionyl chloride using a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to form the ketone intermediate.[3]

  • Causality and Expertise: The choice of AlCl₃ is standard for this electrophilic aromatic substitution, as it effectively polarizes the acyl chloride, generating a potent acylium ion electrophile that attacks the electron-rich benzene ring. The reaction must be conducted under anhydrous conditions to prevent catalyst deactivation. Temperature control, typically starting at 0°C and allowing the reaction to proceed to room temperature, is crucial to prevent side reactions and ensure a high yield of the desired propiophenone.[3]

Step 2: Reduction to this compound (IV)

The carbonyl group of 3-chloro-1-phenylpropan-1-one is selectively reduced to a secondary alcohol. This step is critical as it creates the chiral center of the molecule.

  • Causality and Expertise: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation on an industrial scale.[4] While stronger reagents like lithium aluminum hydride (LiAlH₄) are effective, NaBH₄ offers a superior safety profile, is less expensive, and can be used in protic solvents like methanol or ethanol. The reduction is highly selective for the ketone and will not affect the chloro-substituent or the aromatic ring. This route produces a racemic alcohol, which is carried through to the final product. For enantioselective synthesis, specialized chiral reducing agents such as those derived from boranes (e.g., diisopinocampheylchloroborane, (+)-DIP-Cl) or chiral oxazaborolidine catalysts can be employed to produce specific enantiomers of the alcohol with high optical purity.[1][5][6]

PART II: Synthesis of Fluoxetine from the Chloro-Alcohol Intermediate

With the key intermediate in hand, the subsequent steps focus on introducing the necessary functional groups to complete the synthesis of Fluoxetine.

Step 3: Amination to 3-Methylamino-1-phenylpropan-1-ol (V)

The terminal chloride in this compound is displaced by methylamine via a nucleophilic substitution reaction.

  • Causality and Expertise: This Sₙ2 reaction converts the alkyl chloride into the required secondary amine.[4] The reaction is typically performed using an aqueous solution of methylamine. A phase transfer catalyst can be utilized to facilitate the reaction between the organic substrate and the aqueous amine.[4] In some synthetic variations, the chloride is first converted to an iodide in situ (a Finkelstein reaction) to create a better leaving group, thereby improving reaction kinetics and yield.[1]

Step 4: Etherification to Fluoxetine Free Base

This pivotal step involves the formation of the diaryl ether linkage. The hydroxyl group of 3-methylamino-1-phenylpropan-1-ol is coupled with 4-chlorobenzotrifluoride.

  • Causality and Expertise: This transformation is a Nucleophilic Aromatic Substitution (SₙAr) reaction, not a simple Williamson ether synthesis. The reaction proceeds in two stages:

    • Deprotonation: The alcohol (V) is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium hydroxide, to generate the corresponding alkoxide.[7][8]

    • Nucleophilic Attack: The resulting alkoxide acts as a potent nucleophile, attacking the carbon atom bearing the chlorine on the 4-chlorobenzotrifluoride ring.

    The SₙAr reaction is viable because the trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. This group strongly deactivates the aromatic ring and stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving group. The reaction is typically conducted in a polar aprotic solvent like dimethylacetamide (DMAc), sulfolane, or toluene at elevated temperatures to ensure completion.[7][9]

Step 5: Formation and Purification of Fluoxetine Hydrochloride

The final step involves converting the oily free base of Fluoxetine into its stable, crystalline, and pharmaceutically acceptable hydrochloride salt.

  • Trustworthiness and Validation: The fluoxetine free base, dissolved in a suitable organic solvent like toluene or ethyl acetate, is treated with hydrochloric acid (gaseous HCl or a concentrated solution).[4][5] This acid-base reaction precipitates the hydrochloride salt. The crude product is then purified by recrystallization from a solvent such as isopropanol or an ethyl acetate/toluene mixture.[4][7] The purity of the final product must be rigorously validated using analytical techniques like High-Performance Liquid Chromatography (HPLC), with a target purity exceeding 99%.[4][10]

Experimental Protocols and Data

Protocol: Synthesis of this compound (IV)
  • Friedel-Crafts Acylation: To a cooled (0°C) suspension of anhydrous aluminum trichloride (1.3 mol) in anhydrous dichloromethane, add a solution of 3-chloropropionyl chloride (1.19 mol) and benzene (1.08 mol) dropwise, maintaining the temperature below 10°C.[3]

  • Allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 3-chloro-1-phenylpropan-1-one (III).

  • Reduction: Dissolve the crude ketone (III) in methanol. Cool the solution to 10-15°C.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature.

  • Stir for 2-4 hours until TLC analysis indicates complete consumption of the ketone.

  • Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound (IV) as an oil.

Protocol: Synthesis of Fluoxetine Hydrochloride
  • Amination: To a solution of this compound (IV) (1 part) in a suitable solvent, add an excess of aqueous methylamine (40%).

  • Heat the mixture in a sealed reaction vessel at 80-90°C for 8-10 hours.

  • After cooling, extract the product (V) with an organic solvent and concentrate to use in the next step.

  • Etherification: Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous dimethylacetamide (DMAc).

  • Add a solution of 3-methylamino-1-phenylpropan-1-ol (V) in DMAc dropwise at room temperature.

  • Stir for 1 hour, then add 4-chlorobenzotrifluoride.

  • Heat the reaction mixture to 95-105°C and maintain for 8-10 hours until the reaction is complete.[4]

  • Cool the mixture, quench carefully with water, and extract the fluoxetine free base with toluene.[4]

  • Salt Formation & Purification: Wash the toluene layer with water. Cool the solution to 0-5°C.

  • Add concentrated hydrochloric acid dropwise until the pH of the aqueous layer is ~3.0.[4]

  • Collect the precipitated crude Fluoxetine HCl by filtration.

  • Recrystallize the crude solid from hot isopropyl alcohol. Cool to 0-5°C, filter the crystals, wash with cold isopropanol, and dry under vacuum below 50°C to yield pure Fluoxetine Hydrochloride (Form A).[4]

Data Summary
StepKey ReactantsKey Reagents / CatalystSolventTypical Temp.Typical Yield
1 Benzene, 3-Chloropropionyl ChlorideAlCl₃Dichloromethane0 - 25°C>90%
2 3-Chloro-1-phenylpropan-1-oneNaBH₄Methanol10 - 25°C>95%
3 This compoundMethylamineWater / Toluene80 - 90°C~85-90%
4 3-Methylamino-1-phenylpropan-1-olNaH, 4-ChlorobenzotrifluorideDMAc / Toluene95 - 105°C~70-80%
5 Fluoxetine Free BaseHCl, Isopropyl AlcoholToluene / IPA0 - 50°C>90% (Purif.)

Logical Relationships and Workflow Visualization

The interdependencies of the core chemical transformations are outlined below. Each step is contingent on the successful completion and purification of the previous intermediate.

G start Starting Materials|{Benzene | 3-Chloropropionyl Chloride} step1 Step 1: Friedel-Crafts Acylation Formation of Ketone (III) start->step1 AlCl₃ step2 Step 2: Ketone Reduction Formation of Chloro-Alcohol (IV) step1->step2 NaBH₄ step3 Step 3: Amination Formation of Amino-Alcohol (V) step2->step3 CH₃NH₂ step4 Step 4: SNAr Etherification Formation of Fluoxetine Base step3->step4 NaH, Ar-Cl step5 Step 5: Salt Formation Precipitation of Fluoxetine HCl step4->step5 HCl end Final Product|{Purity > 99% (HPLC)} step5->end Recrystallization

Caption: Logical flow of the Fluoxetine synthesis protocol.

References

  • A Process For Preparing Fluoxetine Hydrochloride (Form A). (n.d.). Quick Company.
  • Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (1998). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1266.
  • CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. (2015). Google Patents.
  • EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (1996). Google Patents.
  • Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14–23.
  • Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1266.
  • Process for the preparation of fluoxetine hydrochloride - Patent 0380924. (1990). Espacenet.
  • WO1999067196A1 - Fluoxetine process from benzoylpropionic acid. (1999). Google Patents.
  • Fluoxetine - Wikipedia. (n.d.).
  • Kostrubsky, V. E., Strom, S. C., & Wrighton, S. A. (2000). (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 28(10), 1125-1131.
  • K. M. Rao, et al. (2005). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 9(6), 720-729.
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Application Note & Protocol Guide: The Pivotal Role of 3-Chloro-1-phenylpropan-1-ol in the Synthesis of Dapoxetine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] A critical focus is placed on the strategic application of the key intermediate, 3-chloro-1-phenylpropan-1-ol, elucidating its preparation, stereochemical importance, and subsequent transformations en route to the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and professionals in drug development and pharmaceutical manufacturing.

Introduction: Dapoxetine and the Significance of Chiral Synthesis

Dapoxetine, chemically known as (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a short-acting SSRI.[3][4] Its rapid absorption and elimination make it suitable for on-demand treatment of premature ejaculation.[1] The pharmacological activity of Dapoxetine is highly dependent on its stereochemistry, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[5] Consequently, stereoselective synthesis is paramount in the production of this drug to ensure its efficacy and safety.

Several synthetic strategies for Dapoxetine have been developed, many of which hinge on the use of a key chiral building block: this compound.[6][7] This intermediate provides the foundational three-carbon chain and the phenyl group, with the chlorine atom serving as a leaving group for the subsequent introduction of the naphthalenyloxy moiety. The hydroxyl group is then modified to introduce the dimethylamino group, completing the synthesis. The chirality at the C1 position of this intermediate dictates the final stereochemistry of the Dapoxetine molecule.

Synthesis of this compound: The Foundation of Dapoxetine Synthesis

The synthesis of this compound is a critical first step in many Dapoxetine production pathways. It is typically prepared via the reduction of 3-chloro-1-phenylpropan-1-one. The stereochemistry of the resulting alcohol can be controlled through various methods, including the use of chiral reducing agents or enzymatic resolution.

Racemic Synthesis of this compound

A straightforward approach to obtaining racemic this compound involves the reduction of 3-chloro-1-phenylpropan-1-one with a simple reducing agent like sodium borohydride.[8]

Experimental Protocol: Reduction of 3-Chloro-1-phenylpropan-1-one

  • To a stirred solution of 3-chloro-1-phenylpropan-1-one (100 g, 0.6 mol) in toluene (277 ml), slowly add sodium borohydride (13.3 g) at 0-5°C under a nitrogen atmosphere.[8]

  • Slowly add methanol (111 ml) to the reaction mixture at the same temperature over a period of 120-180 minutes.[8]

  • After the addition of methanol is complete, stir the reaction mass for 60 minutes at 0-5°C.[8]

  • Raise the temperature to 10-15°C and maintain for 120 minutes.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Upon completion, dilute the reaction mass with water and stir for 15 minutes.[8]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[8]

  • Combine the organic layers and wash with a mixture of water, concentrated hydrochloric acid, and dimethylformamide.[8]

  • Separate the layers and extract the aqueous layer with dichloromethane.[8]

  • The combined organic layers containing this compound can be used in the subsequent step.[8]

Chiral Synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol

To achieve a stereoselective synthesis of Dapoxetine, it is often advantageous to use an enantiomerically pure form of this compound. The (R)-enantiomer is a common precursor for the synthesis of (S)-Dapoxetine.[9] This can be achieved through asymmetric reduction or chiral resolution.

One method involves the use of a chiral reducing agent, such as (+)2-ethylmorphine-B-chlorodiisopinocampherylborane (Eap2BCl), to directly synthesize (R)-(+)-3-chloro-1-phenyl-1-propanol from 3-chloropropiophenone with high optical purity (ee > 99%).[10]

Conceptual Workflow for Chiral Reduction:

G start 3-Chloropropiophenone reductant (+)2-Ethylmorphine-B- chlorodiisopinocampherylborane (Chiral Reducing Agent) start->reductant Asymmetric Reduction product (R)-(+)-3-Chloro-1-phenyl-1-propanol (High Enantiomeric Purity) reductant->product

Caption: Asymmetric reduction of 3-chloropropiophenone.

Alternatively, enzymatic resolution can be employed to separate the enantiomers of racemic this compound.[11]

Core Synthesis: Formation of the Naphthalenyloxy Ether

The next crucial step involves the formation of the ether linkage between this compound and 1-naphthol. This reaction proceeds via a Williamson ether synthesis, where the alkoxide of 1-naphthol acts as a nucleophile, displacing the chloride ion from the three-carbon chain.

Experimental Protocol: Etherification with 1-Naphthol

  • To a stirred solution of 1-naphthol (73 g, 0.92 mol) in dimethylformamide (DMF) (277 ml), add sodium hydroxide (18.9 g) at a temperature below 40°C.[8]

  • Stir this mixture for 50-60 minutes at 25-35°C.[8]

  • To this solution, add the organic layer containing this compound obtained from the previous step.[8]

  • Heat the reaction mixture and stir at 75-80°C for 120 minutes.[8]

  • Monitor the reaction progress by TLC.[8]

  • After completion, cool the reaction mass to 25-35°C and add water. Stir for 10-15 minutes and then allow the layers to settle for 20 minutes.[8]

  • Separate the organic layer and extract the aqueous layer twice with toluene.[8]

  • Combine the organic layers and adjust the pH to 10.0-11.0 using a 10% NaOH solution.[8]

  • Stir for 15-30 minutes and separate the layers.[8]

  • Wash the organic layer with water twice.[8]

  • Dry the combined organic layer over sodium sulfate, filter, and distill off the solvent under vacuum below 50°C to obtain the crude ether product.[8]

Final Steps: Introduction of the Dimethylamino Group and Salt Formation

The final stage of the synthesis involves the conversion of the hydroxyl group in the intermediate to a leaving group, followed by nucleophilic substitution with dimethylamine to introduce the desired N,N-dimethylamino functionality. The resulting Dapoxetine free base is then converted to its hydrochloride salt for pharmaceutical use.

Reaction Pathway Overview:

G Intermediate1 (S)-3-(naphthalen-1-yloxy)- 1-phenylpropan-1-ol Activation Activation of Hydroxyl Group (e.g., Mesylation) Intermediate1->Activation Intermediate2 Activated Intermediate (e.g., Mesylate) Activation->Intermediate2 Nucleophilic_Sub Nucleophilic Substitution with Dimethylamine Intermediate2->Nucleophilic_Sub Dapoxetine_Base (S)-Dapoxetine (Free Base) Nucleophilic_Sub->Dapoxetine_Base Salt_Formation Salt Formation (HCl) Dapoxetine_Base->Salt_Formation Dapoxetine_HCl Dapoxetine Hydrochloride Salt_Formation->Dapoxetine_HCl

Caption: Final steps in Dapoxetine synthesis.

Experimental Protocol: Amination and Salt Formation

  • The intermediate alcohol, (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol, is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.[7]

  • The resulting mesylate is then treated with dimethylamine to yield (S)-Dapoxetine.[7]

  • The crude Dapoxetine free base is purified, for example, by column chromatography.

  • The purified free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrogen chloride (e.g., dry HCl gas or HCl in an organic solvent) to precipitate Dapoxetine hydrochloride.[10]

  • The resulting solid is filtered, washed, and dried to yield the final product.[10]

Alternative Synthetic Strategies

While the pathway involving this compound is common, other routes to Dapoxetine have been developed. These include methods starting from trans-cinnamyl alcohol via Sharpless asymmetric epoxidation, or from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one using a chiral auxiliary like (S)-tert-butanesulfinamide.[5][12] These alternative syntheses aim to improve yield, enantioselectivity, and process efficiency.

Data Summary

Intermediate/ProductCAS NumberMolecular FormulaKey Properties
(R)-(+)-3-Chloro-1-phenyl-1-propanol100306-33-0C₉H₁₁ClOChiral intermediate; white to off-white powder.[13][14][15]
(S)-3-Chloro-1-phenylpropan-1-ol100306-34-1C₉H₁₁ClOChiral intermediate; off-white crystalline powder.[16]
Dapoxetine (free base)119356-77-3C₂₁H₂₃NOOily substance or solid powder.[3]
Dapoxetine Hydrochloride129938-20-1C₂₁H₂₄ClNOWhite to off-white crystalline solid.[17]

Conclusion

The synthesis of Dapoxetine is a well-established process in pharmaceutical chemistry, with this compound playing a central role as a key intermediate. The ability to produce this intermediate in a stereochemically pure form is critical for the efficient and enantioselective synthesis of the final drug product. The protocols and discussions presented in this guide offer a comprehensive overview for researchers and professionals involved in the synthesis of Dapoxetine, emphasizing the importance of careful reaction control and stereochemical considerations.

References

  • High-Purity (S)-3-Chloro-1-phenylpropan-1-ol: Essential Pharmaceutical Intermediate for Dapoxetine Synthesis. (2025). Vertex AI Search.
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  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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Application Notes and Protocols for the Synthesis of Antidepressants Using 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-1-phenylpropan-1-ol is a pivotal chiral building block in the pharmaceutical industry, serving as a key precursor in the synthesis of several widely prescribed antidepressant medications.[1] Its specific stereochemistry and reactive chloro- and hydroxyl- functionalities make it an ideal starting point for constructing the complex molecular architectures of drugs such as Fluoxetine and Atomoxetine. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this compound in these synthetic pathways. It includes in-depth discussions of reaction mechanisms, step-by-step protocols for synthesis, and methods for purification and characterization.

Introduction: The Strategic Importance of this compound

The efficiency and scalability of synthesizing chemical intermediates are fundamental to modern pharmaceutical manufacturing. This compound, particularly its enantiomerically pure forms like (R)-(+)-3-Chloro-1-phenyl-1-propanol and its (S)-enantiomer, is a critical intermediate for producing prominent antidepressant drugs.[1] The synthesis of this chiral alcohol itself often involves the asymmetric reduction of 3-chloro-1-phenylpropan-1-one, using chiral reducing agents or asymmetric catalysis to achieve high enantiomeric excess.[1][2]

The molecule's utility stems from two key features:

  • The secondary alcohol provides a site for ether linkage formation, a common structural motif in many pharmaceuticals.

  • The terminal chloride offers a reactive site for nucleophilic substitution, typically by an amine, to build the characteristic side chains of these antidepressants.

Understanding the synthetic routes that leverage this intermediate is crucial for process optimization, impurity profiling, and scaling up production from the laboratory to an industrial scale.

Synthetic Application I: Synthesis of Fluoxetine

Fluoxetine, marketed as Prozac®, is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, obsessive-compulsive disorder, and other conditions.[3] The synthesis of (S)-Fluoxetine can be efficiently achieved starting from (S)-3-Chloro-1-phenylpropan-1-ol.

Principle and Mechanism

The synthesis involves a two-step process:

  • Amination: The chloride in (S)-3-Chloro-1-phenylpropan-1-ol is displaced by methylamine. This is a challenging step, and often requires an in-situ Finkelstein reaction (converting the chloride to a more reactive iodide) to proceed efficiently.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting (S)-3-methylamino-1-phenylpropan-1-ol is deprotonated with a strong base (like Sodium Hydride, NaH) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-chlorobenzotrifluoride (or the more reactive 4-fluorobenzotrifluoride) to form the characteristic ether linkage of Fluoxetine.[4][5][6]

Experimental Protocol: Synthesis of (S)-Fluoxetine

This protocol is a representative synthesis adapted from established literature.[2][4]

Step A: Synthesis of (S)-3-Methylamino-1-phenylpropan-1-ol

  • To a solution of (S)-3-Chloro-1-phenylpropan-1-ol in a suitable solvent like ethanol, add a catalytic amount of potassium iodide.[7]

  • Add an excess of aqueous methylamine solution (e.g., 40% solution).

  • Heat the reaction mixture under reflux for several hours (e.g., 7-8 hours) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture and distill the solvent under reduced pressure.

  • Adjust the pH of the residue to basic (pH 10-13) with a suitable base (e.g., NaOH solution) and extract the product into an organic solvent like toluene.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude amino alcohol intermediate.

Step B: Synthesis of (S)-Fluoxetine

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Sodium Hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAC) or Dimethyl Sulfoxide (DMSO).[2][5]

  • Slowly add a solution of the (S)-3-methylamino-1-phenylpropan-1-ol (from Step A) in the same solvent to the NaH suspension at a controlled temperature (e.g., 0-5 °C).

  • Allow the mixture to stir at room temperature for about 1 hour to ensure complete formation of the alkoxide.

  • Add 4-chlorobenzotrifluoride to the reaction mixture.

  • Heat the mixture (e.g., to 115°C) and maintain for several hours, monitoring by HPLC for the disappearance of the starting material.[4]

  • Cool the reaction, and carefully quench with water. Extract the product with an organic solvent like toluene or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain crude Fluoxetine free base.

Purification and Salt Formation
  • Purification: The crude Fluoxetine base can be purified by column chromatography on silica gel.

  • Salt Formation: For pharmaceutical use, the purified base is converted to its hydrochloride salt. Dissolve the oily base in a suitable solvent like toluene or ethyl acetate and treat with a solution of HCl gas in the same solvent or aqueous HCl.[4][6] The resulting crystalline Fluoxetine HCl can be collected by filtration, washed with a cold solvent, and dried.[6] Recrystallization from water or isopropanol can further enhance purity.[6][8]

Data Summary: Fluoxetine Synthesis
StepKey ReagentsSolventTypical Temp.Typical TimeExpected Yield
Amination Methylamine, KIEthanolReflux7-8 hours~90%
SNAr NaH, 4-chlorobenzotrifluorideDMAC/Toluene115°C1-3 hours~85%
Salt Formation HCl (gas or solution)Toluene/EtOAc0°C to RT1 hour>95%

Synthetic Application II: Synthesis of Atomoxetine

Atomoxetine, marketed as Strattera®, is a norepinephrine reuptake inhibitor used for the treatment of attention-deficit hyperactivity disorder (ADHD).[9] A common synthetic route utilizes (R)-3-Chloro-1-phenylpropan-1-ol as the chiral precursor.

Principle and Mechanism

The synthesis of Atomoxetine from (R)-3-Chloro-1-phenylpropan-1-ol is often accomplished via a Mitsunobu reaction , followed by amination.

  • Ether Formation (Mitsunobu Reaction): The hydroxyl group of (R)-3-Chloro-1-phenylpropan-1-ol is reacted with o-cresol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] This reaction proceeds with an inversion of stereochemistry at the chiral center. However, to retain the desired (R)-configuration in the final product, the synthesis often starts with the (S)-enantiomer of the chloro-alcohol, or alternative pathways are used. A more common industrial route involves a direct SN2 reaction.

  • Amination: The resulting chloro-ether intermediate is then reacted with methylamine, where the amine displaces the chloride to form Atomoxetine.

Experimental Protocol: Synthesis of (R)-Atomoxetine

This protocol outlines a common pathway.[10]

Step A: Condensation with o-cresol (Ether Formation)

  • Dissolve (R)-3-Chloro-1-phenylpropan-1-ol, o-cresol, and triphenylphosphine (PPh₃) in an anhydrous solvent like Tetrahydrofuran (THF).

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) in THF to the cooled mixture. Caution: DEAD is a hazardous reagent.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the intermediate, (R)-1-chloro-3-(2-methylphenoxy)-3-phenylpropane.

Step B: Amination to form Atomoxetine

  • Dissolve the chloro-ether intermediate from Step A in a suitable solvent like ethanol or a THF/water mixture.

  • Add an excess of aqueous methylamine.

  • Heat the mixture in a sealed vessel or under reflux for several hours until the starting material is consumed (monitor by TLC/HPLC).

  • Cool the reaction and remove the volatile solvents under vacuum.

  • Work up the reaction by adding a basic aqueous solution and extracting the product into an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase to yield crude Atomoxetine free base.

Purification and Characterization

The crude Atomoxetine is an oil that can be purified via chromatography. The final product is typically isolated and administered as the hydrochloride salt. This is achieved by dissolving the free base in a solvent like ethyl acetate or toluene and treating it with HCl.[8] The resulting precipitate is filtered and dried. The purity and identity of the final product and intermediates should be confirmed using analytical techniques such as:

  • HPLC: To determine purity and quantify impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

Visualization of Synthetic Workflows

Fluoxetine Synthesis Workflow

G cluster_0 Step A: Amination cluster_1 Step B: SNAr Reaction cluster_2 Final Processing start S-3-Chloro-1- phenylpropan-1-ol inter S-3-Methylamino-1- phenylpropan-1-ol start->inter  Methylamine, KI  Ethanol, Reflux product Fluoxetine (Free Base) inter->product  1. NaH, DMAC  2. Heat reagent 4-Chlorobenzotrifluoride reagent->product final_product Fluoxetine HCl (API) product->final_product  HCl  Toluene G A (R)-3-Chloro-1-phenylpropan-1-ol o-Cresol + PPh₃, DEAD B Chloro-ether Intermediate (R)-1-chloro-3-(2-methylphenoxy) -3-phenylpropane A->B  Mitsunobu Reaction  (Etherification) C Intermediate Methylamine + Heat B->C D Atomoxetine (Free Base) Oily Product C->D  Amination  (SN2 Displacement) E { Atomoxetine HCl (API) | Crystalline Solid} D->E  Salt Formation  (HCl)

Caption: Key chemical transformations in the synthesis of Atomoxetine.

References

  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD.URL
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Application Note: Enzymatic Resolution of Racemic 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Chloro-1-phenylpropan-1-ol

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomerically pure compounds are critical, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[1][2] Racemic this compound is a key chiral building block, serving as a vital intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2][3] Its controlled synthesis into a single, desired enantiomer is a crucial step in the development of these therapeutic agents.

Biocatalysis, particularly the use of enzymes for kinetic resolution, offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution methods.[4][5] This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic this compound utilizing lipases, enzymes renowned for their versatility and high enantioselectivity in resolving secondary alcohols.[4][6]

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process that relies on the differential reaction rates of the two enantiomers of a racemic mixture with an enzyme.[4] In the case of racemic this compound, a lipase is employed to selectively acylate one of the enantiomers, leaving the other unreacted. This results in a mixture of an acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated.

The success of this method hinges on the high enantioselectivity of the chosen lipase, which preferentially binds to and catalyzes the reaction of one enantiomer over the other. By carefully controlling the reaction conditions and conversion, it is possible to obtain both the unreacted alcohol and the acylated product with high enantiomeric excess (ee).[7]

Experimental Workflow

The overall experimental workflow for the enzymatic resolution of racemic this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_analysis Analysis racemate Racemic this compound reaction_vessel Reaction Vessel (Controlled Temperature) racemate->reaction_vessel enzyme Lipase (e.g., from Pseudomonas fluorescens) enzyme->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (n-hexane) solvent->reaction_vessel filtration Enzyme Filtration reaction_vessel->filtration extraction Solvent Extraction filtration->extraction chromatography Column Chromatography extraction->chromatography ee_determination Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) chromatography->ee_determination yield_calc Yield Calculation chromatography->yield_calc

Figure 1: General workflow for the enzymatic resolution of racemic this compound.

Detailed Protocol: Lipase-Catalyzed Resolution

This protocol is based on established methodologies for the lipase-catalyzed acylation of secondary alcohols.[7][8]

Materials:

  • Racemic this compound

  • Lipase from Pseudomonas fluorescens (LAK) or Candida antarctica Lipase B (CAL-B)[7][9]

  • Vinyl acetate (acyl donor)

  • n-Hexane (solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

  • Reaction flask with a magnetic stirrer

  • Temperature-controlled bath

  • Filtration apparatus

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for ee analysis[1][10][11]

Procedure:

  • Reaction Setup: In a clean, dry reaction flask, dissolve racemic this compound (1 equivalent) in n-hexane.

  • Addition of Reagents: Add vinyl acetate (2 equivalents) to the solution.

  • Enzyme Addition: Add the lipase (typically 10-50 mg per mmol of substrate) to the reaction mixture.[8]

  • Reaction: Stir the mixture at a constant temperature (e.g., 30-40°C). Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or chiral HPLC/GC to determine the conversion.

  • Reaction Termination: Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the enzyme.

  • Work-up:

    • Wash the filtered enzyme with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting mixture of the unreacted (S)-3-Chloro-1-phenylpropan-1-ol and the acylated (R)-3-Chloro-1-phenylpropyl acetate by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The efficiency of the enzymatic resolution is evaluated based on the conversion rate, the enantiomeric excess (ee) of both the remaining substrate and the product, and the overall yield. The following table summarizes typical results that can be expected from this protocol.

Enzyme SourceConversion (%)(S)-Alcohol ee (%)(R)-Acetate ee (%)Yield (%)
Pseudomonas fluorescens Lipase~50>99>9934-42 (S-alcohol)
Candida antarctica Lipase B~50>99>9918-24 (R-alcohol after hydrolysis)

Note: Yields are reported for the isolated enantiopure compounds.[7] The (R)-acetate can be hydrolyzed back to the (R)-alcohol with high enantiopurity.

Mechanism of Enantioselective Acylation

The lipase, a hydrolase, catalyzes the transesterification reaction between the racemic alcohol and vinyl acetate. The enzyme's active site is chiral and thus exhibits a preference for one enantiomer, leading to a faster acylation rate for that specific enantiomer.

G cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products racemic_alcohol Racemic (R/S)-3-Chloro-1-phenylpropan-1-ol enzyme Lipase Active Site racemic_alcohol->enzyme vinyl_acetate Vinyl Acetate vinyl_acetate->enzyme enzyme_complex_R (R)-Alcohol binds preferentially enzyme->enzyme_complex_R Fast Acylation enzyme_complex_S (S)-Alcohol binds less favorably enzyme->enzyme_complex_S Slow/No Acylation R_acetate (R)-3-Chloro-1-phenylpropyl acetate enzyme_complex_R->R_acetate S_alcohol Unreacted (S)-3-Chloro-1-phenylpropan-1-ol enzyme_complex_S->S_alcohol

Figure 2: Simplified mechanism of lipase-catalyzed kinetic resolution.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess is crucial for validating the success of the resolution. Several analytical techniques are suitable for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used and reliable method. A chiral stationary phase is used to separate the enantiomers, and a UV detector is typically employed for quantification.[1][11]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, it uses a chiral stationary phase to achieve separation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or derivatizing agents can be used to induce chemical shift differences between the enantiomers, allowing for their quantification.[12]

The enantiomeric excess (ee) is calculated using the following formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Conclusion

The enzymatic kinetic resolution of racemic this compound using lipases is a robust and highly efficient method for obtaining both enantiomers with high optical purity. This approach offers significant advantages in terms of selectivity, mild reaction conditions, and environmental impact compared to traditional chemical methods. The detailed protocol and analytical guidance provided in this application note will enable researchers and drug development professionals to effectively implement this valuable synthetic strategy.

References

  • A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol. UB.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol. Chem-Impex.
  • Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Thieme.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.
  • Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
  • Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.
  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. ACS Publications.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.
  • Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. ACS Publications.
  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed.
  • Determination of enantiomeric excess. University of Bristol.
  • Technical Support Center: Resolving Racemic Mixtures of 3-(Dimethylamino)-1-phenylpropan-1-ol. Benchchem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. PubMed.
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI.
  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate.
  • Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. Google Patents.

Sources

Application Notes and Protocols for the Synthesis of 3-Chloro-1-phenylpropan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of 3-Chloro-1-phenylpropan-1-ol. This chiral alcohol is a valuable building block in the pharmaceutical industry, notably as a key intermediate for certain antidepressant medications.[1] The Grignard reaction offers a classic and effective method for its preparation, involving the formation of a new carbon-carbon bond.[2] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and critical safety considerations grounded in established laboratory practices.

Foundational Principles: The Grignard Reaction Mechanism

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[2] The reaction utilizes an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile.[3][4]

The synthesis of this compound is achieved by reacting phenylmagnesium bromide (the Grignard reagent) with 3-chloropropanal (an aldehyde). The mechanism unfolds in two primary stages:

  • Nucleophilic Addition: The carbon-magnesium bond in phenylmagnesium bromide is highly polarized, imparting a significant carbanionic character to the phenyl group's ipso-carbon. This makes it a strong nucleophile.[2][5] The carbonyl carbon of 3-chloropropanal is electrophilic due to the electronegativity of the oxygen atom. The nucleophilic phenyl group attacks this electrophilic carbon, breaking the C=O pi bond and forming a new carbon-carbon single bond. This results in a tetrahedral magnesium alkoxide intermediate.[6][7]

  • Acidic Work-up: The reaction is quenched by the addition of a mild acid, typically an aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final alcohol product, this compound.[6][8]

It is crucial to perform this reaction under strictly anhydrous (water-free) conditions. Grignard reagents are also very strong bases and will readily react with any protic solvents, including water, which would quench the reagent by protonating the carbanion to form benzene, thus failing the desired reaction.[2][9][10]

Grignard Reaction Mechanism Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PhenylMgBr Phenylmagnesium Bromide (Grignard Reagent) Alkoxide Magnesium Alkoxide Intermediate PhenylMgBr->Alkoxide Nucleophilic Attack Aldehyde 3-Chloropropanal (Aldehyde) Aldehyde->Alkoxide Alcohol This compound Alkoxide->Alcohol Protonation Acid Aqueous Acid (e.g., NH4Cl, H3O+) Acid->Alkoxide

Caption: Grignard reaction mechanism overview.

Experimental Design and Protocols

This section details the step-by-step methodology for the synthesis. The entire procedure must be conducted in a chemical fume hood using appropriate personal protective equipment (PPE).[11][12]

Reagent and Solvent Quantities
Compound Formula Molar Mass ( g/mol ) Equivalents Amount Moles Notes
Magnesium TurningsMg24.311.12.67 g0.11Must be activated.
BromobenzeneC₆H₅Br157.011.0516.49 g (11.0 mL)0.105Use anhydrous grade.
3-ChloropropanalC₃H₅ClO92.521.09.25 g0.10Handle with care.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-~150 mL-Highly flammable solvent.[13]
IodineI₂253.81Catalytic1 small crystal-To initiate the reaction.[14]
Sat. Ammonium ChlorideNH₄Cl(aq)53.49-~100 mL-For quenching.
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-For drying.
Protocol Part A: Preparation of Phenylmagnesium Bromide

The key to a successful Grignard synthesis is the scrupulous exclusion of moisture. All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while still hot, cooling under a stream of dry nitrogen or argon gas.[9][15]

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place the magnesium turnings (2.67 g) into the flask. Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings, initiating the reaction.[10][16]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (16.49 g) in approximately 40 mL of anhydrous diethyl ether. Add about 5-10 mL of this solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and greyish.[16][17] If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, the reaction is exothermic.

  • Reagent Formation: Once the reaction is self-sustaining (gentle reflux), add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a steady reflux.[16][17] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brownish solution is your Grignard reagent, which should be used immediately.[15]

Protocol Part B: Reaction with 3-Chloropropanal
  • Cooling: Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath to 0-5°C. This is critical to control the exothermic reaction with the aldehyde.[8]

  • Aldehyde Addition: Dissolve 3-chloropropanal (9.25 g) in 20 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel.

  • Controlled Reaction: Add the aldehyde solution dropwise to the stirred, cold Grignard reagent. The rate of addition must be carefully controlled to keep the internal temperature below 10°C. A rapid addition can lead to a runaway reaction and the formation of side products.[11][12] A thick, gelatinous precipitate will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

Protocol Part C: Work-up and Purification
  • Quenching: Cool the reaction flask again in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution (approx. 100 mL) dropwise to quench the reaction and dissolve the magnesium salts.[18][19] This process is also exothermic and may cause vigorous bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the top ether layer. Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 30 mL) to recover any dissolved product.

  • Washing & Drying: Combine all the organic (ether) layers. Wash the combined extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.[18]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, should be purified by vacuum distillation to yield pure this compound.[18] The final product's identity and purity can be confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy.[20][21][22]

Workflow Visualization

The following diagram outlines the complete experimental workflow, providing a clear visual guide from setup to final product isolation.

Experimental Workflow Synthesis Workflow cluster_prep Part A: Grignard Reagent Prep cluster_reaction Part B: Synthesis cluster_workup Part C: Work-up & Purification A1 Assemble Dry Glassware (3-neck flask, condenser, funnel) A2 Add Mg Turnings & I₂ Crystal A1->A2 A3 Initiate with Bromobenzene/Ether Solution A2->A3 A4 Dropwise Addition of Remaining Bromobenzene A3->A4 A5 Stir to Complete Reagent Formation A4->A5 B1 Cool Grignard Reagent to 0°C A5->B1 Use Immediately B2 Dropwise Addition of 3-Chloropropanal in Ether B1->B2 B3 Stir at Room Temperature for 1 hr B2->B3 C1 Quench with Sat. aq. NH₄Cl B3->C1 C2 Separate Layers & Extract with Ether C1->C2 C3 Wash with Brine & Dry (Na₂SO₄) C2->C3 C4 Remove Solvent (Rotary Evaporator) C3->C4 C5 Purify by Vacuum Distillation C4->C5

Caption: Step-by-step experimental workflow.

Critical Safety Considerations

Adherence to strict safety protocols is paramount when performing a Grignard reaction.

  • Fire Hazard: Diethyl ether is extremely flammable and volatile, with a very low flash point.[12] Ensure there are no open flames or spark sources in the laboratory. All heating must be done using a sand bath, oil bath, or heating mantle with spark-free controls.[11][13]

  • Reactivity Hazards: Grignard reagents are highly reactive and can be pyrophoric (ignite spontaneously in air), especially if the solvent evaporates. They react violently with water and other protic sources.[23] The reaction is exothermic, and uncontrolled addition of reagents can lead to a dangerous runaway reaction.[11][12] Always have an ice bath ready to cool the reaction if it becomes too vigorous.

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves for dexterity, with Nomex flight gloves recommended for handling pyrophoric reagents).[11][12]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to manage flammable vapors and provide containment in case of a spill.[11][23] Working alone is strongly discouraged.[12]

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • University of California, Davis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Wikipedia. (2024). Grignard reaction.
  • Organic Syntheses. (n.d.). phenylmagnesium bromide.
  • PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide.
  • Wikipedia. (2024). Phenylmagnesium bromide.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • University of Chicago. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • chemistNATE. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • SpectraBase. (n.d.). (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol.
  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
  • University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • University of California, Riverside. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • University of Houston-Downtown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Homework.Study.com. (n.d.). The reaction of phenylmagnesium bromide (C_6H_5MgBr) with propanal (CH_3CH_2CH=O), followed by...
  • Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction.

Sources

High-Purity Isolation of 3-Chloro-1-phenylpropan-1-ol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

3-Chloro-1-phenylpropan-1-ol is a key chiral building block and a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), notably for antidepressant drugs.[1] The purity of this intermediate is paramount, as residual impurities can propagate through subsequent synthetic steps, impacting the efficacy and safety of the final drug product. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a step-by-step guide to column preparation, sample loading, elution, and analysis.

Introduction: The Significance of Purity

This compound (C₉H₁₁ClO) is a versatile synthetic intermediate.[2] Its structure, featuring a secondary alcohol and a primary alkyl chloride, allows for diverse chemical transformations. It is a precursor in the synthesis of compounds like Tomoxetine and Fluoxetine.[3][4] The primary synthetic route often involves the reduction of 3-chloropropiophenone.[1][5] This process can leave behind unreacted ketone, as well as various side-products. Effective purification is therefore not merely a procedural step but a critical quality control measure to ensure the integrity of the synthetic pathway.

Column chromatography on silica gel is the industry-standard technique for this purification challenge.[6][7] Silica, being a polar stationary phase, effectively separates the moderately polar alcohol product from less polar impurities (like residual starting materials) and more polar by-products. This document outlines a robust protocol adaptable for both research and process development scales.

Compound Profile & Physicochemical Properties

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy. The polarity, imparted by the hydroxyl group, and its solubility dictate the choice of chromatographic conditions.

PropertyValueSource
Molecular Formula C₉H₁₁ClO[8]
Molecular Weight 170.64 g/mol [9]
Appearance White to Off-White Solid[8][10]
Melting Point 31.0 to 36.0 °C[8][9]
Boiling Point 116 °C @ 4 mmHg[8][9]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate[2][8]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase flash column chromatography. The core principle is the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups, rendering it strongly polar and slightly acidic.[6]

  • Analyte Interaction: this compound, with its polar hydroxyl group, will adsorb onto the silica surface via hydrogen bonding.

  • Elution: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is passed through the column.[11] The components of the crude mixture are separated based on their relative affinities for the stationary phase versus their solubility in the mobile phase. Less polar impurities will have minimal interaction with the silica and will elute quickly. The target compound will elute later, and highly polar impurities will be retained longer on the column.

The ideal mobile phase composition is one that moves the target compound to a retention factor (Rƒ) of 0.25-0.35 on a TLC plate, as this range provides the best balance for optimal separation on a column.[12]

Pre-Purification Workflow: TLC for Solvent System Optimization

Before committing to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This rapid analysis predicts the separation achievable on the column.

Protocol: TLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a test solvent system. A good starting point for moderately polar compounds like this is 20% Ethyl Acetate in Hexane (v/v) .[13]

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Analysis & Optimization:

    • Calculate the Rƒ value for the product spot (Rƒ = distance traveled by spot / distance traveled by solvent front).

    • If the Rƒ is too high (> 0.4), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • If the Rƒ is too low (< 0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • The goal is to achieve good separation between the product spot and any impurity spots, with the product Rƒ in the 0.25-0.35 range.[12]

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a standard glass column setup. The amount of silica gel should be approximately 50-100 times the mass of the crude material to be purified.

Materials and Reagents

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Crude this compound

  • Hexane (or Heptane as a less toxic alternative)[14]

  • Ethyl Acetate

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Compressed air or nitrogen source (for flash chromatography)

Step 1: Column Preparation (Slurry Packing) Causality: Slurry packing is superior to dry packing as it ensures a homogenous, bubble-free column bed, which is critical for achieving high-resolution separation.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the outlet. Add a thin layer (approx. 1 cm) of sand on top.[15]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).[15]

  • With the column stopcock open, pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Tap the side of the column gently to dislodge any air bubbles and encourage uniform packing.

  • Once the silica has settled, add another 1 cm layer of sand on top to protect the silica bed surface from disturbance during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Preparation and Loading (Dry Loading) Causality: Dry loading is highly recommended for compounds that are solid or have moderate solubility. It prevents band broadening at the origin, leading to sharper peaks and better separation compared to wet loading.[16]

  • Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder onto the top layer of sand in the prepared column, creating a uniform layer.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate (a flow rate of about 2 inches/minute is a good target for flash chromatography).[16]

  • Begin collecting fractions immediately. The fraction size will depend on the scale of the purification and the separation difficulty.

  • It is recommended to start with a less polar solvent system (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (gradient elution) if necessary to elute the product. For this compound, an isocratic elution with the optimized solvent system from TLC is often sufficient.[16]

Step 4: Fraction Analysis and Product Isolation

  • Monitor the fractions being collected using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.

  • Combine the fractions that contain only the pure product spot.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the final pure compound.

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Post-Purification Crude Crude Sample (Product + Impurities) TLC_Optimize TLC Optimization (Find Rf ≈ 0.3) Crude->TLC_Optimize Test Solvents Column_Prep Column Preparation (Slurry Packing) TLC_Optimize->Column_Prep Determines Eluent Choice Sample_Load Sample Loading (Dry Loading) Column_Prep->Sample_Load Elution Elution (Isocratic or Gradient) Sample_Load->Elution Collection Fraction Collection Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Monitor Purity Pooling Pool Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product (this compound) Evaporation->Pure_Product

Sources

Application Note & Protocol: High-Yield Synthesis of 3-Chloro-1-phenylpropanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the chemical reduction of 3-chloropropiophenone to its corresponding secondary alcohol, 3-chloro-1-phenylpropanol. This transformation is a pivotal step in the synthesis of numerous pharmaceutical intermediates, most notably for antidepressants such as fluoxetine.[1][2] The primary methodology detailed herein employs sodium borohydride (NaBH₄), a mild, selective, and cost-effective reducing agent for ketones, ensuring operational simplicity and high yields.[1][3][4] This guide is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical validation methods required for successful and reproducible synthesis.

Introduction: The Significance of Halo-Alcohols

3-chloro-1-phenylpropanol is a valuable chiral building block in modern organic synthesis.[2][5] The reduction of the parent ketone, 3-chloropropiophenone, is the most direct route to this alcohol. Sodium borohydride is the reagent of choice for this transformation due to its exceptional selectivity for aldehydes and ketones, leaving more sensitive functional groups, such as esters or amides, intact.[3][6] While this protocol produces a racemic mixture of the alcohol, it establishes a robust foundation for further chiral resolution or can be adapted for asymmetric synthesis approaches when a specific enantiomer is required for biological activity.[1][2]

Reaction Mechanism: Hydride Attack and Protonation

The reduction of a ketone by sodium borohydride is a classic example of nucleophilic addition to a carbonyl group. The process occurs via a well-established two-step mechanism.[3][7]

  • Nucleophilic Addition of Hydride: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride ion (BH₄⁻), on the electrophilic carbonyl carbon of 3-chloropropiophenone.[7][8][9] This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetra-alkoxyborate intermediate.

  • Protonation: In the second step, a protic solvent (such as methanol or ethanol) or a mild acid added during the workup procedure protonates the negatively charged oxygen atom.[3][8][10] This step neutralizes the intermediate and yields the final secondary alcohol product, 3-chloro-1-phenylpropanol.

Caption: Mechanism of Ketone Reduction by NaBH₄

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments. The entire procedure should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagents & Chemicals Equipment
3-ChloropropiophenoneRound-bottom flask (100 mL)
Sodium borohydride (NaBH₄), powder or pelletsMagnetic stirrer and stir bar
Methanol (MeOH), anhydrousIce bath
Diethyl ether (Et₂O) or Dichloromethane (DCM)Separatory funnel (250 mL)
Hydrochloric acid (HCl), 1 M solutionRotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Beakers and Erlenmeyer flasks
Deionized waterThin-Layer Chromatography (TLC) plates (silica gel)
TLC Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)UV lamp for TLC visualization
pH paper
Quantitative Data
ReagentMolar Mass ( g/mol )EquivalentsAmount
3-Chloropropiophenone168.621.05.0 g (29.65 mmol)
Methanol (Solvent)32.04-50 mL
Sodium Borohydride (NaBH₄)37.830.50.56 g (14.82 mmol)

Rationale for Equivalents: In theory, one mole of NaBH₄ can reduce four moles of a ketone.[11][12] Using 0.5 equivalents of NaBH₄ provides a 2:1 molar ratio of hydride to ketone, which is a practical excess to ensure complete reaction while minimizing quenching difficulties.

Step-by-Step Methodology
  • Reaction Setup:

    • Place 5.0 g (29.65 mmol) of 3-chloropropiophenone into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 50 mL of methanol to dissolve the ketone.

    • Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5°C. Causality: Cooling is critical to moderate the reaction rate and prevent the side reaction between NaBH₄ and the methanol solvent, which accelerates at higher temperatures.[3]

  • Addition of Reducing Agent:

    • Slowly add 0.56 g (14.82 mmol) of sodium borohydride to the stirred solution in small portions over 15 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and minimizes the evolution of hydrogen gas.[13] A slight effervescence may be observed.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to stir at 0-5°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

    • Monitor the reaction's progress by TLC.[1][11] Spot the starting material and the reaction mixture on a silica gel plate. Elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting ketone spot (visualized under UV light) has completely disappeared. Trustworthiness: This real-time analysis confirms the conversion and prevents premature workup or unnecessary reaction time.

  • Quenching:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Very slowly and carefully add 20 mL of 1 M HCl dropwise to quench the excess sodium borohydride. Vigorous hydrogen gas evolution will occur. Continue adding acid until the solution is acidic (pH ~2-3) and gas evolution ceases. Causality: This step safely neutralizes any unreacted, highly reactive NaBH₄.[10]

  • Work-up and Extraction:

    • Transfer the reaction mixture to a rotary evaporator and remove the bulk of the methanol under reduced pressure.

    • Transfer the remaining aqueous residue to a 250 mL separatory funnel.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 40 mL). Causality: The product alcohol is more soluble in the organic solvent, allowing for its separation from inorganic salts and water.[6][11]

    • Combine the organic layers and wash with 30 mL of deionized water, followed by 30 mL of brine (saturated NaCl solution) to aid in the removal of residual water.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Gravity filter the drying agent and collect the dried organic solution.

    • Evaporate the solvent using a rotary evaporator to yield the crude 3-chloro-1-phenylpropanol, which should be a pale yellow oil or a low-melting solid.

  • Purification and Characterization:

    • The crude product can be purified further by recrystallization or flash column chromatography on silica gel if necessary.[11]

    • Characterization: The identity and purity of the final product should be confirmed.

      • Melting Point: 58-60 °C (for the (S)-enantiomer, racemic may be slightly lower).[14]

      • Spectroscopy: Analyze by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with literature values to confirm the structure.

Experimental_Workflow Figure 2: Experimental Workflow for Ketone Reduction cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Dissolve Ketone in MeOH B 2. Cool to 0-5°C in Ice Bath A->B C 3. Add NaBH₄ Portion-wise B->C D 4. Monitor by TLC (Reaction Completion) C->D E 5. Quench with 1 M HCl D->E F 6. Remove MeOH (Rotovap) E->F G 7. Liquid-Liquid Extraction (Et₂O) F->G H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Evaporate Solvent (Crude Product) H->I J 10. Purify & Characterize (NMR, IR, MP) I->J

Caption: Experimental Workflow for Ketone Reduction

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄): A flammable solid that is dangerous when wet.[15] It reacts with water or acids to produce flammable hydrogen gas, which can ignite spontaneously. Handle in a fume hood away from water and ignition sources. Store in a tightly sealed container in a cool, dry place.[15][16]

  • Organic Solvents: Methanol, diethyl ether, and dichloromethane are flammable and volatile. Diethyl ether can form explosive peroxides upon standing.[1] All solvent handling should be performed in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and nitrile gloves.[1][16][17]

  • Waste Disposal: Quenched aqueous solutions should be neutralized before disposal. Organic waste containing solvents should be collected in a designated, labeled container for hazardous waste disposal according to institutional guidelines.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Clark, J. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. [Link]
  • ESPI Metals. (2007).
  • Ohio State University Chemistry Department. (n.d.). Sodium Borohydride SOP. [Link]
  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
  • LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]
  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Sodium Borohydride. [Link]
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol. [Link]
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
  • LibreTexts Chemistry. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
  • Studylib. (2015). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. [Link]
  • YouTube. (2020). CHE 242 Lab - Sodium Borohydride Reduction. [Link]

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Application Notes and Protocols: 3-Chloro-1-phenylpropan-1-ol as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Chlorohydrin

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route often hinge on the selection of key intermediates. 3-Chloro-1-phenylpropan-1-ol is a prime example of such a strategic building block. Its molecular architecture, featuring a benzylic secondary alcohol, a reactive terminal chloride, and a chiral center, makes it an exceptionally versatile precursor for a wide range of high-value molecules.[1][2] Particularly in the pharmaceutical industry, its enantiopure forms, (R)-(+)-3-chloro-1-phenyl-1-propanol and (S)-(-)-3-chloro-1-phenyl-1-propanol, are critical for the asymmetric synthesis of several widely prescribed drugs, most notably antidepressants like Fluoxetine and Dapoxetine.[3][4][5]

This guide provides an in-depth exploration of this compound, moving beyond simple procedural descriptions to offer a rationale-driven understanding of its synthesis and application. We will detail robust protocols, explain the causality behind experimental choices, and present data to empower researchers, scientists, and drug development professionals in leveraging this intermediate to its full potential.

Section 1: Synthesis of this compound: Accessing the Gateway Intermediate

The primary and most direct route to this compound is through the reduction of its corresponding ketone, 3-chloropropiophenone. The choice of reduction methodology is dictated by the desired outcome: a racemic mixture for general applications or a specific enantiomer for asymmetric synthesis.

Protocol 1: Racemic Synthesis via Sodium Borohydride Reduction

This method is favored for its operational simplicity, high yield, and the use of a mild, selective, and cost-effective reducing agent.[6]

Causality: Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropiophenone. This addition breaks the carbon-oxygen π-bond, and subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol) yields the secondary alcohol, this compound.[6] Since the ketone is planar, the hydride can attack from either face with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers—a racemic mixture.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-chloropropiophenone (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (1:1 v/v).[7]

  • Cooling: Cool the solution to -10°C to -5°C using an ice-salt bath. This is crucial to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.05-1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 0°C.[7]

  • Reaction Monitoring: Stir the reaction mixture at -5°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[6]

  • Quenching: Once the reaction is complete, slowly and carefully pour the mixture into a stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.[7]

  • Work-up & Isolation: Extract the aqueous mixture with diethyl ether or ethyl acetate (2x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield this compound as a pale yellow oil.[7]

Data Summary: Racemic Reduction

Parameter Condition
Solvent THF/Ethanol (1:1)[7]
Temperature -5°C to 0°C[7]
Reaction Time 20-30 minutes[6]
Typical Yield >95%[7]

| Optical Purity | 0% e.e. (racemic)[6] |

G cluster_start Starting Materials cluster_process Process cluster_end Product Ketone 3-Chloropropiophenone Dissolve Dissolve Ketone in THF/EtOH Ketone->Dissolve Reducer Sodium Borohydride (NaBH4) Add Add NaBH4 Reducer->Add Cool Cool to -5°C Dissolve->Cool Cool->Add Stir Stir & Monitor (TLC) Add->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract & Dry Quench->Extract Purify Purify (Chromatography) Extract->Purify Product Racemic This compound Purify->Product

Figure 1: Workflow for Racemic Synthesis.

Protocol 2: Enantioselective Synthesis via Asymmetric Catalytic Reduction

For pharmaceutical applications, obtaining a single enantiomer is paramount, as different enantiomers can have vastly different biological activities.[8] The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for achieving this, using a chiral oxazaborolidine catalyst to control the stereochemical outcome.[9]

Causality: The synthesis begins with an in-situ generation of the chiral catalyst from (S)-α,α-diphenylprolinol and a borane source (e.g., BH₃·THF).[5] The 3-chloropropiophenone then coordinates to this chiral Lewis acidic catalyst in a sterically defined manner. The borane reducing agent is delivered to the carbonyl face from the less-hindered direction, as dictated by the catalyst's chiral scaffold. This diastereoselective transition state leads to the preferential formation of one enantiomer of the alcohol product. Using the (S)-prolinol-derived catalyst typically yields the (R)-alcohol.

Experimental Protocol:

  • Catalyst Formation: To a dry, nitrogen-purged flask, add (S)-(-)-α,α-diphenylprolinol (0.2 eq) and anhydrous toluene.[5] Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1M solution, 0.6 eq) at 30°C and stir for 30 minutes to form the catalyst in-situ.

  • Substrate Addition: In a separate flask, prepare a solution of 3-chloropropiophenone (1.0 eq) in anhydrous toluene. Add this solution to the catalyst mixture.

  • Reduction: Add the remaining BH₃·THF (1.0-1.1 eq) dropwise over 5-10 minutes. The reaction is typically rapid and exothermic; maintain temperature control as needed.[5]

  • Reaction Monitoring: Stir at room temperature for 15-30 minutes. Monitor for completion by TLC.

  • Quenching: Slowly add methanol dropwise at 0°C to quench excess borane until gas evolution ceases.

  • Work-up & Isolation: Remove the solvents under reduced pressure. The residue can be treated with dilute HCl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification & Analysis: The crude product is crystallized from a suitable solvent system (e.g., hexane) to yield the enantiomerically enriched (R)-(+)-3-chloro-1-phenyl-1-propanol as a white solid.[5] The enantiomeric excess (e.e.) must be determined using chiral HPLC.

Data Summary: Comparison of Asymmetric Methods

Method Catalyst / Reagent Typical Yield Optical Purity (e.e.) Reference
CBS Reduction (S)-α,α-diphenylprolinol / BH₃ >95% >99% [5]
Biocatalysis Immobilized Candida utilis cells High High [10]

| Enzymatic Resolution | Lipase CALB / Acyl Donor | ~92% (for R-isomer) | >99% |[9] |

G cluster_transition Diastereomeric Transition State Ketone 3-Chloropropiophenone Coordination Substrate-Catalyst Coordination Ketone->Coordination Catalyst Chiral Catalyst (e.g., Oxazaborolidine) Catalyst->Coordination Reducer Reducing Agent (e.g., Borane) Delivery Stereoselective Hydride Delivery Reducer->Delivery Coordination->Delivery Product_R (R)-Product (Major) Delivery->Product_R Favored Pathway Product_S (S)-Product (Minor) Delivery->Product_S Disfavored Pathway

Figure 2: Concept of Asymmetric Catalytic Reduction.

Section 2: Application in the Synthesis of Fluoxetine

A landmark application of this compound is in the synthesis of Fluoxetine (Prozac®), a selective serotonin reuptake inhibitor (SSRI).[6][11] The synthesis hinges on two key transformations starting from the enantiopure (R)-alcohol: a nucleophilic substitution at the chloro-group followed by a Williamson ether synthesis at the hydroxyl-group.

Protocol 3: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol

This step installs the required secondary amine functionality.

Causality: This is a classic SN2 reaction. The primary alkyl chloride is an excellent electrophile, and methylamine is a potent nucleophile. The reaction proceeds via a backside attack of the amine on the carbon bearing the chlorine atom, leading to inversion of stereochemistry if that carbon were a chiral center (which it is not). The chirality at the C1 position bearing the alcohol remains unaffected.

Experimental Protocol (Representative):

  • Setup: In a sealed pressure vessel, dissolve (R)-(+)-3-chloro-1-phenyl-1-propanol (1.0 eq) in an excess of aqueous or methanolic methylamine solution.

  • Reaction: Heat the mixture to 80-100°C. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling, evaporate the excess methylamine and solvent under reduced pressure.

  • Isolation: Dissolve the residue in water and basify with NaOH to deprotonate the ammonium salt. Extract the free amine into an organic solvent like dichloromethane.

  • Purification: Dry the organic layer and concentrate to yield the crude product, which can be used directly or purified further.

Protocol 4: Synthesis of Fluoxetine via Williamson Ether Synthesis

This final step couples the aminopropanol backbone with the trifluoromethylphenoxy moiety.[12][13]

Causality: A strong base, such as sodium hydride (NaH), is used to deprotonate the secondary alcohol of the intermediate, forming a more nucleophilic alkoxide. This alkoxide then acts as a nucleophile in an SNAr (Nucleophilic Aromatic Substitution) reaction with 4-chlorobenzotrifluoride. The electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.

Experimental Protocol:

  • Setup: To a solution of (R)-3-(methylamino)-1-phenylpropan-1-ol (1.0 eq) in a dry, aprotic solvent like N,N-dimethylacetamide (DMA) or THF under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of the sodium alkoxide.

  • Aryl Halide Addition: Add a solution of 4-chlorobenzotrifluoride (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (or ~80-100°C) and stir overnight. Monitor the reaction by TLC or HPLC.

  • Quenching & Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of water. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. The crude Fluoxetine free base can be purified by column chromatography.

  • Salt Formation (Optional): For isolation as the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a solution of HCl in isopropanol or gaseous HCl until precipitation is complete.[12] Filter and dry the solid to obtain Fluoxetine HCl.

G cluster_step1 Step 1: Amination (SN2) cluster_step2 Step 2: Ether Synthesis (SNAr) Start (R)-3-Chloro-1- phenylpropan-1-ol Intermediate (R)-3-(Methylamino)-1- phenylpropan-1-ol Start->Intermediate  Reagent1 Product Fluoxetine Intermediate->Product  Reagents 2 Reagent1 Methylamine (CH3NH2) Reagent2_Base 1. Base (NaH) Reagent2_Aryl 2. 4-Chlorobenzotrifluoride

Figure 3: Synthetic Pathway from (R)-3-Chloro-1-phenylpropan-1-ol to Fluoxetine.

Section 3: Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the identity and purity of the intermediate.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 18776-12-0 (Racemic) 100306-33-0 ((R)-enantiomer)[1][14]
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.64 g/mol [1]
Appearance White to light yellow solid/powder or pale yellow oil[3][5][7]
Melting Point 57-59°C ((R)-enantiomer)[5]
Boiling Point 116°C @ 4 mmHg[15]
Optical Rotation ([α]D) +25.7° (c=1, CHCl₃) for (R)-enantiomer[5]
¹H NMR (CDCl₃, 400 MHz) δ 7.37-7.43 (m, 5H), 4.91-4.98 (m, 1H), 3.71-3.80 (m, 1H), 3.51-3.62 (m, 1H), 2.20-2.32 (m, 1H), 2.07-2.16 (m, 1H)[5]
¹³C NMR (CDCl₃, 400 MHz) δ 143.71, 128.69, 127.94, 125.80, 71.34, 41.73, 41.45[5]

Safety Precautions

Proper handling of all chemicals is mandatory.

  • This compound and 3-Chloropropiophenone: May cause irritation to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood.[15][16]

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water or acids to produce flammable hydrogen gas. Quench slowly and carefully.[6]

  • Borane-Tetrahydrofuran (BH₃·THF): Highly flammable and corrosive. Reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon).

  • Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce hydrogen gas. Use in a dry, inert atmosphere.

  • Solvents (THF, Diethyl Ether, Toluene): Highly flammable. Use in a well-ventilated fume hood away from ignition sources.[6]

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its utility is most profoundly demonstrated in the pharmaceutical sector, where its chiral forms provide an efficient entry point to complex and life-changing molecules like Fluoxetine. The synthetic routes—from the straightforward racemic reduction to the elegant and precise asymmetric catalytic methods—are robust, scalable, and well-documented. By understanding the underlying chemical principles and adhering to detailed protocols, researchers can effectively harness the synthetic potential of this crucial building block to advance their scientific and developmental objectives.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Source
  • UB. (n.d.). (S)-(-)-3-Chloro-1-phenyl-1-propanol. Source
  • BenchChem. (2025). Application Note: Protocol for the Reduction of 3-Chloropropiophenone to 3-chloro-1-phenylpropanol. Source
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Chloro-1-phenylpropanol (CAS 18776-12-0): A Key Intermediate for Pharmaceutical Synthesis and Fine Chemicals. Source
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Intermediate: Exploring (S)-3-Chloro-1-phenylpropan-1-ol for Pharmaceutical Development. Source
  • Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. Source
  • Chem-Impex. (n.d.). (S)-(-)-3-Chloro-1-phenyl-1-propanol. Source
  • SpectraBase. (n.d.). (R)-(+)-3-Chloro-1-phenyl-1-propanol. Source
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Chloropropiophenone 98 936-59-4. Source
  • ChemBK. (2024). 3-CHLORO-1-PHENYL-1-PROPANOL. Source
  • ChemicalBook. (n.d.). Fluoxetine hydrochloride synthesis. Source
  • ChemicalBook. (2025). (1R)-3-Chloro-1-phenyl-propan-1-ol Chemical Properties,Uses,Production. Source
  • ChemicalBook. (n.d.). (1R)-3-Chloro-1-phenyl-propan-1-ol(100306-33-0) 1H NMR spectrum. Source
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Source
  • Guidechem. (n.d.). 3-CHLORO-1-PHENYL-1-PROPANOL 18776-12-0 wiki. Source
  • Thermo Fisher Scientific. (n.d.). (R)-(+)-3-chloro-1-phenyl-1-propanol, 97%. Source
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 3'-Chloropropiophenone 98 34841-35-5. Source
  • BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 3-Chloropropiophenone in Multi-Step Organic Synthesis. Source
  • Perrine, D. M., Sabanayagam, N. R., & Reynolds, K. J. (1998). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory.
  • PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol. Source
  • ChemicalBook. (2025). 3-CHLORO-1-PHENYL-1-PROPANOL. Source

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Versatile Derivatization of 3-Chloro-1-phenylpropan-1-ol: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-1-phenylpropan-1-ol

This compound is a valuable bifunctional molecule, possessing both a secondary alcohol and a primary alkyl chloride. This unique combination of reactive sites makes it a highly versatile building block in organic synthesis. The strategic derivatization of either the hydroxyl or the chloro group, or both, opens up pathways to a diverse range of compounds, including key intermediates for active pharmaceutical ingredients (APIs). For instance, chiral derivatives of this compound are crucial in the synthesis of the antidepressant Atomoxetine.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Part 1: Derivatization via the Hydroxyl Group

The secondary alcohol functionality is a prime target for a variety of chemical transformations, most notably oxidation to a ketone and conversion to esters or ethers.

Oxidation to 3-Chloro-1-phenylpropan-1-one: A Mild Approach using Swern Oxidation

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 3-chloro-1-phenylpropan-1-one, is a common and synthetically useful transformation. While strong, chromium-based oxidizing agents can be used, milder methods are often preferred to avoid side reactions and the use of toxic heavy metals.[4][5] The Swern oxidation is an excellent choice due to its mild reaction conditions, high yields, and wide functional group tolerance.[6][7]

Causality of Experimental Choices:

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at very low temperatures (-78 °C).[8] This low temperature is critical to control the formation of the reactive electrophilic sulfur species and prevent its decomposition. A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to promote the final elimination step that forms the ketone.[9] The choice of a non-protic solvent like dichloromethane (DCM) is essential to prevent quenching of the reactive intermediates.

Experimental Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (approx. 0.2 M solution) and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of DMSO (2.2 equivalents) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask. The reaction mixture may become thick. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude 3-chloro-1-phenylpropan-1-one can be purified by column chromatography on silica gel.

Self-Validation:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • The formation of the ketone can be confirmed by the appearance of a characteristic carbonyl stretch (around 1685 cm⁻¹) in the IR spectrum and the disappearance of the broad alcohol O-H stretch.

  • ¹H NMR will show the disappearance of the alcohol proton and a downfield shift of the proton on the carbon bearing the carbonyl group.

  • A notable, unpleasant odor of dimethyl sulfide is a byproduct of the reaction and indicates that the reaction has proceeded.[7]

Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation cluster_byproducts Byproducts DMSO DMSO ActivatedComplex Chloro(dimethyl)sulfonium chloride DMSO->ActivatedComplex -78 °C, DCM OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex Alkoxysulfonium Alkoxysulfonium Salt ActivatedComplex->Alkoxysulfonium CO CO ActivatedComplex->CO CO2 CO₂ ActivatedComplex->CO2 Alcohol This compound Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Triethylamine Ketone 3-Chloro-1-phenylpropan-1-one Ylide->Ketone Elimination DMS Dimethyl Sulfide Ylide->DMS TEA_HCl Triethylammonium Chloride Ylide->TEA_HCl

Caption: Workflow for the Swern Oxidation of this compound.

Esterification: The Steglich Method for Mild Ester Formation

Esterification of the secondary alcohol provides a route to a wide array of derivatives with potential applications in prodrug design or as intermediates for further synthesis. The Steglich esterification is particularly advantageous as it proceeds under mild, neutral conditions, making it suitable for substrates that may be sensitive to acid or base catalysis.[10][11]

Causality of Experimental Choices:

This method employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[12] The activated species is then susceptible to nucleophilic attack by the alcohol. A crucial component is the catalyst, 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent, significantly accelerating the reaction and suppressing side reactions.[13][14] The reaction is typically run in aprotic solvents like DCM or acetonitrile.[12]

Experimental Protocol: Steglich Esterification of this compound

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the chosen carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Self-Validation:

  • The formation of the ester can be confirmed by the appearance of a strong carbonyl stretch in the IR spectrum (typically 1735-1750 cm⁻¹).

  • In the ¹H NMR spectrum, a downfield shift of the proton on the carbon bearing the oxygen is expected, along with the appearance of new signals corresponding to the acyl group.

Steglich_Esterification_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester Alcohol This compound Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.

Ether Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[15] It involves the reaction of an alkoxide with a primary alkyl halide. In the context of derivatizing this compound, the alcohol is first deprotonated to form the corresponding alkoxide, which then acts as a nucleophile to attack an external alkyl halide.

Causality of Experimental Choices:

This reaction proceeds via an Sₙ2 mechanism, where the alkoxide displaces a halide on a primary or methyl alkyl halide.[16][17] Therefore, a strong, non-nucleophilic base such as sodium hydride (NaH) is required to quantitatively deprotonate the alcohol to form the more nucleophilic alkoxide. The use of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it solvates the cation but not the nucleophilic anion, thus enhancing its reactivity.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • Wash the NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • The reaction may be stirred at room temperature or gently heated to reflux to drive it to completion (monitor by TLC).

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or ethanol.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ether by column chromatography.

Self-Validation:

  • The disappearance of the O-H stretch in the IR spectrum is a key indicator of ether formation.

  • ¹H NMR will show the loss of the alcohol proton and the appearance of new signals corresponding to the alkyl group of the newly formed ether.

Part 2: Derivatization via the Chloro Group

The primary alkyl chloride in this compound is susceptible to nucleophilic substitution, providing a handle to introduce a variety of functional groups, particularly nitrogen-containing moieties.

Nucleophilic Substitution with Amines

The reaction of this compound with amines is a direct method to synthesize amino alcohols, which are important structural motifs in many pharmaceutical compounds.[18]

Causality of Experimental Choices:

This is a classic Sₙ2 reaction where the amine acts as the nucleophile and displaces the chloride leaving group.[19][20] The reaction is often carried out at elevated temperatures to increase the rate. A base may be added to neutralize the HCl formed during the reaction, or an excess of the amine nucleophile can serve this purpose. The choice of solvent depends on the solubility of the reactants and the reaction temperature.

Experimental Protocol: Amination of this compound

Materials:

  • This compound

  • Amine (e.g., dimethylamine, 40% solution in water)

  • Potassium iodide (catalytic)

  • Ethanol

  • Base (e.g., sodium hydroxide)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Add a catalytic amount of potassium iodide (this can facilitate the substitution by in-situ formation of the more reactive iodo-intermediate).

  • Add the amine (e.g., 40% dimethylamine solution, excess) to the flask.

  • Heat the reaction mixture to reflux (e.g., 55-60 °C) and maintain for several hours (e.g., 7 hours), monitoring by TLC.[18]

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Adjust the pH of the residue to basic (pH 10-13) with a suitable base (e.g., NaOH solution).

  • Extract the product with a suitable organic solvent (e.g., toluene or DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the amino alcohol.

  • Further purification can be achieved by chromatography or crystallization of a salt form.

Self-Validation:

  • Successful substitution can be confirmed by mass spectrometry, which will show a molecular ion corresponding to the aminated product.

  • ¹H NMR will show the disappearance of the signal for the methylene group adjacent to the chlorine and the appearance of a new signal for the methylene group adjacent to the newly introduced nitrogen atom.

Part 3: Intramolecular Cyclization: A Pathway to Oxetanes

The bifunctional nature of this compound allows for intramolecular reactions. Under basic conditions, the alcohol can be deprotonated to form an alkoxide, which can then undergo an intramolecular Sₙ2 reaction to displace the chloride, forming a four-membered oxetane ring.

Causality of Experimental Choices:

This is an intramolecular Williamson ether synthesis.[15][17] A strong base is required to form the alkoxide. The reaction is governed by Baldwin's rules for ring closure, and the 4-exo-tet cyclization is generally favorable. The formation of the strained four-membered ring can be challenging, but it is a synthetically valuable transformation.[21]

Experimental Protocol: Synthesis of 2-Phenyl-oxetane

Materials:

  • This compound

  • Sodium hydride (NaH) or another strong base

  • Anhydrous THF or DMF

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction at 0 °C with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent at low temperature due to the volatility of some oxetanes.

  • Purify the product by distillation or chromatography.

Self-Validation:

  • The formation of the oxetane ring can be confirmed by the disappearance of both the O-H and C-Cl signals in the starting material.

  • ¹H and ¹³C NMR spectroscopy will show a characteristic set of signals for the four-membered ring system.

Derivatization_Pathways cluster_OH Hydroxyl Group Reactions cluster_Cl Chloro Group Reactions cluster_Intra Intramolecular Reaction Start This compound Ketone 3-Chloro-1-phenylpropan-1-one Start->Ketone Swern Oxidation Ester Ester Derivative Start->Ester Steglich Esterification Ether Ether Derivative Start->Ether Williamson Ether Synthesis Amine Amino Alcohol Start->Amine Nucleophilic Substitution Oxetane 2-Phenyl-oxetane Start->Oxetane Intramolecular Cyclization (Base)

Caption: Key derivatization pathways for this compound.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its two functional groups. The protocols detailed in this application note provide a robust framework for its derivatization, enabling access to a wide spectrum of chemical structures. By understanding the causality behind the chosen reagents and conditions, researchers can confidently adapt and optimize these methods for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.

References

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  • Organic Chemistry Portal. Swern Oxidation. [URL: https://www.organic-chemistry.
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  • Wikipedia. Swern oxidation. [URL: https://en.wikipedia.
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  • Wikipedia. Steglich esterification. [URL: https://en.wikipedia.
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  • PubMed. Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase. [URL: https://pubmed.ncbi.nlm.nih.gov/39252480/]
  • Khan Academy. Williamson ether synthesis. [URL: https://www.khanacademy.org/science/organic-chemistry/ethers-epoxides-sulfides-thiols/introduction-to-ethers/v/williamson-ether-synthesis]
  • Google Patents. CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. [URL: https://patents.google.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/][17]
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Comprehensive Analytical Characterization of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-phenylpropan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, including antidepressants like fluoxetine and atomoxetine.[1][2][3][4] Its chemical structure, purity, and stereochemistry are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for the complete characterization of this compound, ensuring its suitability for research and drug development. We will detail protocols for structural elucidation using spectroscopic techniques, purity assessment via chromatography, and enantiomeric separation.

Introduction: The Critical Role of a Well-Characterized Intermediate

This compound (C₉H₁₁ClO) is a versatile building block in organic synthesis.[3][5] Its structure contains a benzylic alcohol and a chloroalkyl chain, making it susceptible to various chemical transformations. More importantly, it possesses a chiral center at the carbinol carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-3-Chloro-1-phenylpropan-1-ol. The biological activity of pharmaceuticals derived from this intermediate is often enantiomer-specific. Therefore, rigorous analytical control is not just a regulatory requirement but a scientific necessity to ensure product quality, consistency, and safety.

This guide explains the causality behind the selection of analytical methods, providing not just protocols, but the scientific reasoning required to interpret data and validate results effectively.

Molecular Structure and Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical properties. These constants serve as an initial identity check and are crucial for method development.

PropertyValueSource
Molecular Formula C₉H₁₁ClO[6][7]
Molecular Weight 170.63 g/mol [6]
CAS Number 18776-12-0 (racemic)[6][7]
100306-33-0 ((R)-enantiomer)[8]
100306-34-1 ((S)-enantiomer)[9]
Appearance White to off-white crystalline powder/solid[2][3]
Melting Point 57-61 °C[3]
Boiling Point 116°C @ 4 mmHg[7]
IUPAC Name This compound[6]

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Causality: The chemical shift of a nucleus is determined by its local electronic environment. Electronegative atoms (like O and Cl) and aromatic rings deshield nearby nuclei, causing them to resonate at higher frequencies (downfield). The splitting pattern (multiplicity) in ¹H NMR arises from spin-spin coupling between adjacent, non-equivalent protons, providing information about the connectivity of atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ Add_TMS Add TMS as internal standard Prep->Add_TMS Transfer Transfer to NMR tube Add_TMS->Transfer Acquire_H1 Acquire ¹H NMR Spectrum (e.g., 400 MHz) Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum (e.g., 100 MHz) Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign signals based on chemical shift & multiplicity Integrate->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for NMR-based structural characterization.

Expected ¹H and ¹³C NMR Data (in CDCl₃) [2][7]

Atom Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)Rationale
Phenyl (C₆H₅)~7.40 - 7.25Multiplet (m)~128.7, 127.9, 125.8Typical aromatic region. Multiple overlapping signals.
Phenyl-C1'N/AN/A~143.7Quaternary carbon attached to the chiral center, deshielded by the ring.
C1-H (CH-OH)~4.95Multiplet (m)~71.3Deshielded by both the phenyl group and the hydroxyl oxygen.
C2-H₂ (CH₂)~2.25 - 2.10Multiplet (m)~41.7Adjacent to two distinct groups (CH-OH and CH₂-Cl), leading to complex splitting.
C3-H₂ (CH₂-Cl)~3.80 - 3.55Multiplet (m)~41.5Deshielded by the electronegative chlorine atom.
OHVariable (broad singlet)Singlet (s)N/AChemical shift is concentration and temperature-dependent; often exchanges with trace water.

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the TMS signal at 0 ppm. Integrate the ¹H signals to confirm proton ratios. Assign all peaks according to their chemical shifts and multiplicities, comparing them to the expected values in the table above.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. It is often coupled with a chromatographic technique like Gas Chromatography (GC-MS).

Causality: In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), which is often unstable. This ion undergoes fragmentation through predictable pathways to form more stable, smaller charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

MS_Fragmentation Parent [C₉H₁₁ClO]⁺˙ m/z = 170/172 Frag1 [C₉H₁₀O]⁺˙ (Loss of HCl) m/z = 134 Parent->Frag1 -HCl Frag2 [C₇H₇O]⁺ (Loss of CH₂CH₂Cl) m/z = 107 Parent->Frag2 - •CH₂CH₂Cl Frag3 [C₇H₇]⁺ (Tropylium ion) m/z = 91 Frag2->Frag3 -CO Frag4 [C₆H₅]⁺ m/z = 77 Frag3->Frag4 -CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrometry Fragments [2][10]

m/z (mass-to-charge)Proposed FragmentRationale
170/172[C₉H₁₁ClO]⁺˙Molecular ion peak. The 3:1 intensity ratio of M⁺˙ to M+2⁺˙ is characteristic of a compound containing one chlorine atom.
152/154[M - H₂O]⁺˙Loss of a water molecule, a common fragmentation for alcohols.
134[M - HCl]⁺˙Elimination of hydrogen chloride.
107[C₇H₇O]⁺Alpha-cleavage next to the oxygen, resulting in a stable benzoyl-type cation.
91[C₇H₇]⁺Formation of the highly stable tropylium cation.
77[C₆H₅]⁺Phenyl cation, resulting from the loss of the side chain.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230 °C.

  • Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted table.

Chromatographic Methods for Purity and Chiral Analysis

Chromatography is the gold standard for assessing the purity of a compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity

Reverse-phase HPLC is a robust method for quantifying the purity of the compound and detecting any non-volatile impurities.

Causality: In reverse-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds (like the analyte) are retained longer on the column. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted based on their hydrophobicity.

Protocol: Reverse-Phase HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Chiral HPLC for Enantiomeric Purity

For pharmaceutical applications, determining the enantiomeric excess (e.e.) is critical. This requires a specialized chiral stationary phase (CSP).

Causality: A CSP contains a single enantiomer of a chiral selector that is immobilized on the support. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different retention times and thus, separation. A patent for a related process specifies the use of a "Chiralcel OB" column, which is based on cellulose carbamate derivatives.[11]

Chromatography_Workflow cluster_purity Purity Assessment cluster_chiral Enantiomeric Purity Start This compound Sample Purity_HPLC Reverse-Phase HPLC (C18) UV Detection @ 254 nm Start->Purity_HPLC Chiral_HPLC Chiral HPLC (e.g., Chiralcel) Isocratic Mobile Phase Start->Chiral_HPLC Purity_Result Purity (%) > 98% Purity_HPLC->Purity_Result Chiral_Result Enantiomeric Excess (% e.e.) Chiral_HPLC->Chiral_Result

Caption: Integrated workflow for purity and chiral analysis via HPLC.

Protocol: Chiral HPLC Separation [11]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral column, such as a Daicel Chiralcel OB or equivalent cellulose-based column.

  • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 40 °C (as specified in literature to improve peak shape).[11]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis: Inject a racemic standard first to determine the retention times of both (R) and (S) enantiomers. Then, inject the sample and integrate the peaks for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Conclusion

The comprehensive characterization of this compound requires an integrated analytical approach. NMR and MS provide definitive structural confirmation, while reverse-phase and chiral HPLC are essential for determining chemical and stereochemical purity. The protocols and rationale detailed in this application note form a robust framework for quality control, ensuring that this critical intermediate meets the stringent requirements for pharmaceutical research and development.

References

  • PubChem. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064. [Link]
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Application Note: Enantioselective Analysis of 3-Chloro-1-phenylpropan-1-ol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the enantioselective separation of 3-Chloro-1-phenylpropan-1-ol using High-Performance Liquid Chromatography (HPLC). This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably for certain antidepressant drugs.[1][2] Consequently, the accurate determination of its enantiomeric purity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines the fundamental principles of chiral chromatography, a systematic approach to method development, a validated experimental protocol, and guidelines for data analysis, tailored for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Significance of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical quality attribute. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit significant differences in their pharmacological and toxicological profiles.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[4] This reality has led regulatory bodies to mandate the development of stereospecific drugs, requiring robust analytical methods to quantify the enantiomeric purity of chiral starting materials, intermediates, and final products.[5]

(R)-(+)-3-Chloro-1-phenylpropan-1-ol, for instance, is a key building block for important antidepressants.[1] Its enantiomeric counterpart, the (S)-isomer, is an impurity that must be closely monitored and controlled. Chiral High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the preeminent analytical technique for resolving enantiomers, offering high sensitivity, reliability, and reproducibility.[5][6]

The Principle of Enantioseparation on Chiral Stationary Phases

Chiral separations are fundamentally different from standard reversed-phase chromatography, which relies on hydrophobicity.[7] Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on conventional HPLC columns.[6]

The resolution is achieved by introducing a chiral environment, most commonly in the form of a Chiral Stationary Phase (CSP). The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[6][7] These diastereomeric complexes have different energies of formation and stability, leading to differential interaction strengths. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a separation between the two peaks.

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most versatile and widely used for their broad enantiorecognition capabilities.[3][4][8] The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

A Systematic Approach to Chiral Method Development

Predicting the optimal CSP and mobile phase for a novel chiral compound is challenging; therefore, an empirical screening approach is the most effective strategy.[7]

Phase 1: Column and Mobile Phase Screening

The initial step involves screening a small, diverse set of chiral columns with different mobile phase systems. For this compound, a neutral compound, normal phase chromatography is an excellent starting point.

  • Column Selection: A recommended screening set includes polysaccharide-based columns with complementary selectivities.

    • Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose-based CSP: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase Selection:

    • Normal Phase (Primary): Start with a simple alkane/alcohol mixture. A common and effective combination is n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. The alcohol acts as the polar modifier, influencing retention and selectivity.

    • Polar Organic & Reversed-Phase (Secondary): If normal phase fails, polar organic (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Water/Acetonitrile) modes can be explored.

Phase 2: Method Optimization

Once a promising column/mobile phase combination is identified (defined as showing any degree of separation, α > 1.0), the next step is to optimize the resolution (Rs).

  • Adjusting Alcohol Modifier Concentration: This is the most critical parameter. Decreasing the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA) generally increases retention times and often improves resolution.

  • Changing the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter the selectivity of the separation.

  • Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and impact resolution.[4] Running at lower temperatures (e.g., 15-25°C) often enhances separation.

The logical flow of this method development process is visualized in the diagram below.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization start Select Analyte: This compound screen_cols Screen 2-3 Columns (e.g., Cellulose & Amylose CSPs) start->screen_cols screen_mp Test Normal Phase Mobile Phases (Hexane/IPA, Hexane/EtOH) screen_cols->screen_mp eval_sep Evaluate Separation (α > 1.0?) screen_mp->eval_sep eval_sep->screen_cols No (Try different CSPs or mobile phase modes) opt_modifier Adjust % Alcohol Modifier eval_sep->opt_modifier Yes opt_alcohol Change Alcohol Type (IPA vs. EtOH) opt_modifier->opt_alcohol opt_temp Optimize Temperature opt_alcohol->opt_temp eval_res Resolution Sufficient? (Rs ≥ 1.5) opt_temp->eval_res eval_res->opt_modifier No final Final Validated Method eval_res->final Yes

Caption: Chiral method development workflow.

Experimental Protocol: HPLC Analysis

This protocol is based on established methods for similar compounds and serves as a robust starting point for the analysis of this compound enantiomers.[9]

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica. Dimensions: 250 mm x 4.6 mm.

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • This compound racemic standard

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approx. 20 minutes
Preparation of Solutions
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of racemic this compound standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the same diluent. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if necessary.

Experimental Workflow

The following diagram illustrates the step-by-step procedure for performing the analysis.

G prep_mobile_phase 1. Prepare Mobile Phase (Hexane/IPA 95:5) equilibrate 3. Equilibrate HPLC System (Stable Baseline) prep_mobile_phase->equilibrate prep_sample 2. Prepare Standard/Sample (0.5 mg/mL in Diluent) inject 4. Inject Sample (10 µL) prep_sample->inject equilibrate->inject acquire 5. Acquire Chromatogram inject->acquire analyze 6. Analyze Data (Calculate Rs, α, % ee) acquire->analyze

Caption: Step-by-step experimental workflow.

Data Analysis and System Suitability

Peak Identification and Integration

After data acquisition, the chromatogram should show two well-separated peaks corresponding to the two enantiomers. The area of each peak should be integrated using the chromatography data software.

Key Performance Calculations

The quality of the separation is assessed using standard chromatographic calculations.

  • Resolution (Rₛ): Measures the degree of separation between the two enantiomer peaks. A value of Rₛ ≥ 1.5 indicates baseline separation.

    • Formula:Rₛ = 2 * (t₂ - t₁) / (w₁ + w₂)

      • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Selectivity (α): The separation factor, which is the ratio of the retention factors of the two enantiomers. It must be greater than 1 for any separation to occur.

    • Formula:α = k₂ / k₁

      • Where k₁ and k₂ are the retention factors of the first and second eluting enantiomers, respectively. k = (t - t₀) / t₀, where t₀ is the void time.

  • Enantiomeric Excess (% ee): This is the critical measure of enantiomeric purity.

    • Formula:% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

      • Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Resolution - Incorrect mobile phase composition. - Inappropriate chiral column. - High column temperature.- Decrease the percentage of IPA in the mobile phase. - Screen a different class of chiral column (e.g., amylose-based). - Lower the column temperature to 15-20°C.
Broad, Tailing Peaks - Column degradation. - Sample overload. - Extracolumn dead volume.- Flush the column or replace if necessary. - Reduce the injection concentration/volume. - Check and tighten all fittings; use smaller ID tubing.
Unstable Baseline - Inadequate column equilibration. - Contaminated mobile phase. - Detector lamp issue.- Equilibrate the column for a longer duration. - Prepare fresh mobile phase. - Check detector lamp performance and hours.

Conclusion

This application note provides a robust and reliable HPLC method for the enantioselective separation of this compound. By employing a systematic method development approach centered on screening polysaccharide-based chiral stationary phases with normal phase eluents, a high-resolution separation can be readily achieved. The detailed protocol and troubleshooting guide provided herein will enable researchers and quality control analysts to accurately determine the enantiomeric purity of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • Yuan, F. A. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Globe Thesis.
  • Takeda Chemical Industries, Ltd. (1993). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. European Patent EP0529085B1.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Regis Technologies, Inc. (n.d.). CHIRAL Handbook. BGB Analytik.
  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Presentation.
  • REFLECT. (n.d.). CHIRAL STATIONARY PHASES.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective problem-solving and scale-up.

I. Overview of the Synthetic Pathway

The most prevalent and industrially relevant method for synthesizing this compound involves a two-step process:

  • Friedel-Crafts Acylation: Benzene is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 3-chloro-1-phenylpropan-1-one.[1][2]

  • Reduction: The resulting ketone, 3-chloro-1-phenylpropan-1-one, is then reduced to the desired alcohol, this compound. For a racemic mixture, a mild reducing agent like sodium borohydride (NaBH₄) is commonly used.[3]

This guide will focus on the challenges and troubleshooting associated with this primary synthetic route.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->Acylation AlCl3 Anhydrous AlCl₃ AlCl3->Acylation Catalyst Intermediate 3-Chloro-1-phenylpropan-1-one Acylation->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Reduction Reagent Final_Product This compound Reduction->Final_Product

Caption: Overall workflow for the synthesis of this compound.

II. Troubleshooting Guide: Friedel-Crafts Acylation

This section addresses common issues encountered during the Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride.

Q1: My reaction is sluggish or fails to initiate. What are the possible causes and solutions?

A1: A slow or non-starting Friedel-Crafts acylation can be attributed to several factors:

  • Inactive Catalyst: Anhydrous aluminum chloride is extremely hygroscopic and will lose its activity upon exposure to moisture.[4][5] Ensure that the AlCl₃ is fresh, has been stored in a tightly sealed container, and is handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere).

  • Low Reaction Temperature: While the initial addition of reagents is often done at low temperatures (0°C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[6][7] Monitor the reaction by TLC or GC to determine if a temperature increase is necessary.

  • Insufficient Catalyst: Friedel-Crafts acylations typically require a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone.[8] Ensure you are using at least one equivalent of the catalyst.

  • Poor Quality Reagents: The purity of benzene and 3-chloropropionyl chloride is crucial. Water or other nucleophilic impurities can quench the catalyst. Use freshly distilled or high-purity reagents.

Q2: I am observing a low yield of the desired product, 3-chloro-1-phenylpropan-1-one. How can I improve it?

A2: Low yields can stem from several issues, some of which are related to the points in Q1. Additionally, consider the following:

  • Incomplete Reaction: As mentioned, ensure the reaction has gone to completion by monitoring its progress and allowing for sufficient reaction time, potentially at a slightly elevated temperature after the initial exothermic phase.[9]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. One common side reaction is the further reaction of the product. However, Friedel-Crafts acylation products are generally less reactive than the starting material, so polyacylation is less of a concern than in Friedel-Crafts alkylation.[6][10]

  • Work-up Losses: The work-up procedure is critical for isolating the product. Ensure that the quenching of the reaction with ice/HCl is done carefully and that the extraction of the product into an organic solvent is efficient.[1][11] Multiple extractions of the aqueous layer will help maximize recovery.

Q3: My final product after work-up is a dark, oily residue instead of the expected off-white solid. What could be the cause?

A3: The formation of a dark, oily product often indicates the presence of impurities or decomposition products.

  • High Reaction Temperature: Running the reaction at too high a temperature can lead to the formation of polymeric or tar-like byproducts. Careful temperature control, especially during the initial exothermic phase, is crucial.[9]

  • Incomplete Quenching: If the AlCl₃ is not completely quenched during the work-up, it can lead to the formation of colored complexes and degradation of the product. Ensure a sufficient amount of ice and acid are used for the quench.

  • Impurities in Starting Materials: Impurities in the starting materials can lead to the formation of colored byproducts.

Purification of 3-chloro-1-phenylpropan-1-one: The crude product can be purified by recrystallization from a suitable solvent like pentane to obtain a colorless crystalline solid.[1]

III. Troubleshooting Guide: Reduction of 3-chloro-1-phenylpropan-1-one

This section focuses on the reduction of the ketone intermediate to the final alcohol product using sodium borohydride.

Q1: The reduction reaction is not going to completion, and I still have a significant amount of starting ketone. What should I do?

A1: Incomplete reduction can be due to a few factors:

  • Insufficient Reducing Agent: While sodium borohydride is a potent reducing agent for ketones, it can decompose in protic solvents like methanol or ethanol.[12] It is common practice to use a slight excess of NaBH₄ to compensate for this decomposition.

  • Low Temperature: The reduction is typically carried out at a low temperature (e.g., 0°C) to control the reaction rate. However, if the reaction is sluggish, allowing it to slowly warm to room temperature can help drive it to completion.

  • Inactive Sodium Borohydride: Like AlCl₃, NaBH₄ can degrade upon exposure to moisture. Use fresh, high-quality sodium borohydride.

Q2: I am observing the formation of byproducts during the reduction. What are they, and how can I avoid them?

A2: While the reduction of ketones with NaBH₄ is generally a clean reaction, side reactions can occur:

  • Over-reduction: This is generally not a concern with NaBH₄ as it is a mild reducing agent and will not typically reduce the phenyl ring or the chloro group under standard conditions.

  • Reaction with Solvent: Sodium borohydride reacts with protic solvents to produce hydrogen gas and borate esters.[12][13] This is an expected reaction and is accounted for by using an excess of the reducing agent.

Q3: The work-up of the reduction reaction is problematic, leading to a low isolated yield. What are the best practices for work-up?

A3: A proper work-up is crucial for isolating the final product in high purity and yield.

  • Quenching: After the reaction is complete, it is typically quenched by the slow addition of water or a dilute acid to destroy any remaining NaBH₄. This should be done carefully as it generates hydrogen gas.

  • Extraction: The product is then extracted into an organic solvent. Multiple extractions will ensure complete recovery of the product.

  • Washing: The combined organic layers should be washed with brine to remove any remaining water.

  • Drying and Evaporation: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

IV. Scaling Up the Synthesis: Key Challenges and Considerations

Moving from a laboratory scale to a pilot or industrial scale presents a new set of challenges that must be carefully managed.

ChallengeKey Considerations and Mitigation Strategies
Heat Management in Friedel-Crafts Acylation The Friedel-Crafts acylation is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A runaway reaction is a significant safety hazard. A thorough calorimetric study is recommended before scaling up to understand the reaction's thermal profile.[14] Employing a jacketed reactor with efficient cooling and controlling the rate of reagent addition are critical.
Reagent Addition The order and rate of reagent addition are crucial for controlling the reaction and minimizing side products. On a large scale, this needs to be carefully controlled using calibrated pumps and addition funnels.
Mixing Efficient mixing is essential to ensure uniform temperature and concentration throughout the reaction mixture. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The choice of impeller and agitation speed should be carefully considered based on the reactor geometry and reaction viscosity.
Work-up and Quenching Quenching a large-scale Friedel-Crafts reaction is a hazardous operation due to the vigorous reaction of AlCl₃ with water and the evolution of HCl gas. The quench should be performed slowly and with efficient cooling and ventilation. The use of a separate, dedicated quench vessel is often recommended.
Handling of Anhydrous Aluminum Chloride Anhydrous AlCl₃ is a corrosive and water-reactive solid.[4][5] On a large scale, specialized handling equipment and procedures are required to prevent exposure to moisture and personnel. This may include the use of closed-system charging and personal protective equipment.
Waste Disposal The work-up of a Friedel-Crafts reaction generates a significant amount of acidic aqueous waste containing aluminum salts. This waste must be neutralized and disposed of in accordance with environmental regulations.

V. Frequently Asked Questions (FAQs)

Q: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A: Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most effective for this transformation. The choice of catalyst can influence the reaction conditions and yield.

Q: Are there any alternatives to sodium borohydride for the reduction step?

A: Yes, other reducing agents can be used. For example, lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is also more hazardous and requires stricter anhydrous conditions. Catalytic hydrogenation is another option, particularly for large-scale production.[15]

Q: How can I synthesize a specific enantiomer of this compound?

A: To obtain a specific enantiomer, an asymmetric reduction of 3-chloro-1-phenylpropan-1-one is required. This can be achieved using chiral reducing agents, such as those derived from chiral boranes (e.g., Corey-Bakshi-Shibata reduction), or through enzymatic reduction.

Q: What are the main safety precautions I should take during this synthesis?

A:

  • Friedel-Crafts Acylation: This step involves corrosive and water-reactive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Be prepared for a highly exothermic reaction and have a cooling bath ready. Anhydrous aluminum chloride reacts violently with water, releasing HCl gas.[4][5]

  • Reduction with Sodium Borohydride: Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas.[12] Handle it with care and quench the reaction slowly in a well-ventilated area.

VI. Experimental Protocols

Protocol 1: Synthesis of 3-chloro-1-phenylpropan-1-one (Friedel-Crafts Acylation)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below 5°C.

  • Once the addition of benzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from pentane.[1]

Protocol 2: Synthesis of this compound (Reduction)

  • Dissolve 3-chloro-1-phenylpropan-1-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue to stir the reaction at 0°C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Slowly quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction Check_Catalyst Is the AlCl₃ fresh and handled under anhydrous conditions? Start->Check_Catalyst Check_Temp Was the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use fresh, anhydrous AlCl₃ and handle under inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Time Was sufficient reaction time allowed? Check_Temp->Check_Time Yes Solution_Temp Monitor reaction by TLC/GC and consider gentle heating after initial exotherm. Check_Temp->Solution_Temp No Check_Workup Was the work-up procedure performed correctly? Check_Time->Check_Workup Yes Solution_Time Monitor reaction to completion before work-up. Check_Time->Solution_Time No Solution_Workup Ensure efficient quenching and extraction. Perform multiple extractions. Check_Workup->Solution_Workup No

Sources

Byproduct formation in the synthesis of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-1-phenylpropan-1-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride to produce 3-chloropropiophenone resulted in a low yield and a complex mixture of products. What are the likely causes and how can I optimize this step?

Answer:

A low yield and product mixture in the Friedel-Crafts acylation of benzene are common issues that can often be traced back to several key factors. The primary synthesis route involves the reaction of benzene with 3-chloropropionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Potential Causes and Solutions:

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic and will readily react with atmospheric moisture. This deactivates the catalyst, leading to incomplete reaction.

    • Solution: Ensure all glassware is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of anhydrous aluminum chloride for best results.

  • Suboptimal Reaction Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[1][2] Deviations from this can lead to side reactions.

    • Solution: Maintain strict temperature control throughout the addition of reagents and the reaction period. An ice bath is crucial for the initial stages.

  • Incorrect Stoichiometry: An excess of the acylating agent or catalyst can lead to undesired byproducts.

    • Solution: Use a slight excess of the Lewis acid catalyst (e.g., 1.1-1.3 equivalents) relative to the 3-chloropropionyl chloride. Benzene is often used as both a reactant and a solvent, but in cases where a co-solvent like dichloromethane is used, ensure the stoichiometry is carefully controlled.[1][2]

  • Byproduct Formation:

    • Polyacylation: While less common in acylation than alkylation due to the deactivating effect of the ketone group on the aromatic ring, it can still occur, especially with prolonged reaction times or high temperatures.

    • Formation of Diphenyl Ether: This can occur if the reaction temperature is too high.

Experimental Protocol for Optimized Friedel-Crafts Acylation:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.25 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred suspension.

  • Following this, add a solution of benzene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.[1]

  • Quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloropropiophenone.[1]

Question 2: During the reduction of 3-chloropropiophenone to this compound using sodium borohydride, I'm observing incomplete conversion and the presence of unreacted ketone in my final product. How can I drive the reaction to completion?

Answer:

Incomplete reduction of 3-chloropropiophenone with sodium borohydride (NaBH₄) is a frequent obstacle. While NaBH₄ is a mild and selective reducing agent for ketones, several factors can influence its efficiency.[3]

Potential Causes and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reaction requires 0.25 equivalents of NaBH₄ per equivalent of ketone. However, in practice, a molar excess is used to ensure complete reduction.

    • Solution: Increase the molar equivalents of NaBH₄. A common range is 1.1 to 1.5 equivalents.

  • Reaction Temperature: The reduction is typically carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. However, if the reaction is too cold, the rate may be too slow for completion within a reasonable timeframe.

    • Solution: After the initial addition of NaBH₄ at a low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. Methanol or ethanol are commonly used solvents for NaBH₄ reductions.

    • Solution: Ensure the 3-chloropropiophenone is fully dissolved in the solvent before the addition of the reducing agent.

  • Hydrolysis of Sodium Borohydride: NaBH₄ can react with protic solvents like methanol, especially in the presence of acid, which reduces its effective concentration.

    • Solution: Add the NaBH₄ portion-wise to the solution of the ketone to maintain a sufficient concentration of the reducing agent throughout the reaction.

Experimental Protocol for Complete Reduction:

  • Dissolve 3-chloropropiophenone (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone has been completely consumed.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.

Question 3: My synthesis of this compound via a Grignard reaction of phenylmagnesium bromide with 3-chloropropanal resulted in a significant amount of a non-polar byproduct. What is this impurity and how can I avoid its formation?

Answer:

When employing a Grignard reaction for this synthesis, a common and often significant non-polar byproduct is biphenyl.[4]

Mechanism of Biphenyl Formation:

Biphenyl is formed through a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and any unreacted bromobenzene starting material.[4] This side reaction is catalyzed by certain impurities and can be exacerbated by higher temperatures.

Strategies to Minimize Biphenyl Formation:

  • Slow Addition of Bromobenzene: When preparing the Grignard reagent, add the bromobenzene solution to the magnesium turnings slowly and at a rate that maintains a gentle reflux. This ensures a low concentration of bromobenzene is present at any given time, disfavoring the coupling reaction.[4]

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a controlled reaction temperature to avoid overheating, which can promote byproduct formation.

  • High-Quality Reagents: Use high-purity magnesium turnings and anhydrous solvent (typically diethyl ether or THF) to prepare the Grignard reagent. Impurities can interfere with the desired reaction.

Purification to Remove Biphenyl:

Biphenyl is a non-polar hydrocarbon and can typically be separated from the more polar alcohol product by column chromatography on silica gel.[4]

Troubleshooting Logic for Grignard Synthesis

start Low Yield or Impure Product in Grignard Synthesis issue1 Significant Non-Polar Byproduct Observed start->issue1 cause1 Biphenyl Formation issue1->cause1 purification Column chromatography for purification issue1->purification solution1 Slow addition of bromobenzene during Grignard preparation cause1->solution1 solution2 Maintain controlled reaction temperature cause1->solution2 solution3 Use high-purity reagents cause1->solution3

Caption: Troubleshooting biphenyl formation in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an inert atmosphere in the synthesis of this compound?

A1: An inert atmosphere, typically nitrogen or argon, is crucial in steps involving moisture-sensitive reagents. In the Friedel-Crafts acylation, it prevents the deactivation of the aluminum chloride catalyst by atmospheric moisture.[2] In the Grignard synthesis, it is essential because Grignard reagents are highly reactive towards water and oxygen.

Q2: Can I use a different reducing agent instead of sodium borohydride?

A2: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires stricter anhydrous conditions. For enantioselective reductions to obtain a specific chiral isomer of the alcohol, catalytic asymmetric hydrogenation or chiral borane reagents are often employed.[5][6]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) spectroscopy: To identify functional groups (e.g., the hydroxyl group).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.

  • Melting Point: For solid products, a sharp melting point range indicates high purity. The melting point of (S)-(-)-3-Chloro-1-phenyl-1-propanol is reported as 58-60 °C.[7]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several reagents used in this synthesis are hazardous:

  • 3-Chloropropionyl chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.[2]

  • Aluminum chloride: Reacts violently with water.

  • Benzene: Is a known carcinogen.[2]

  • Sodium borohydride: Is flammable and reacts with water to produce hydrogen gas.[3] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, and work in a well-ventilated fume hood.

Data Summary

Synthesis StepKey ReagentsTypical ByproductsMitigation Strategies
Friedel-Crafts AcylationBenzene, 3-chloropropionyl chloride, AlCl₃Polyacylated productsControl stoichiometry and temperature
Ketone Reduction3-chloropropiophenone, NaBH₄Unreacted ketoneUse excess reducing agent, monitor reaction
Grignard SynthesisPhenylmagnesium bromide, 3-chloropropanalBiphenyl, tertiary alcoholSlow reagent addition, temperature control

Experimental Workflow

A Benzene + 3-Chloropropionyl Chloride B Friedel-Crafts Acylation (AlCl3) A->B C 3-Chloropropiophenone B->C D Reduction (NaBH4) C->D E This compound D->E

Caption: General synthetic workflow to this compound.

References

  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone. (2025, December). BenchChem.
  • Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof. (1993). Google Patents.
  • Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol. (2015). Google Patents.
  • Application Note: Protocol for the Reduction of 3-Chloropropiophenone to 3-chloro-1-phenylpropanol. (2025). BenchChem.
  • 3-CHLORO-1-PHENYL-1-PROPANOL 18776-12-0 wiki. (n.d.). Guidechem.
  • 3-Chloropropiophenone. (n.d.). PMC - NIH.
  • Application Note: A Step-by-Step Protocol for the Friedel-Crafts Synthesis of 3-Chloropropiophenone. (2025). BenchChem.
  • friedel-crafts acylation of benzene. (n.d.).
  • The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. (n.d.). ResearchGate.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1. (n.d.). Sigma-Aldrich.
  • The reaction of phenylmagnesium bromide(C6H5MgBr) with propanal(CH3CH2CH=O), followed by hydrolysisyields: (1point)a. (2007, December 19). Chegg.
  • How to Synthesize 3-Chloro-1-propanol Efficiently and Safely? - FAQ. (n.d.). Guidechem.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

Sources

Optimizing reaction conditions for the synthesis of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-1-phenylpropan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. As a critical chiral building block for various pharmaceutical intermediates, including antidepressants like fluoxetine, optimizing its synthesis is crucial for both laboratory-scale research and industrial production.[1][2] This document is structured as a series of frequently asked questions and a troubleshooting guide to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are several established methods for synthesizing this compound. The most common and direct approach is the reduction of a ketone precursor, 3-chloropropiophenone.[1][3] This transformation is favored for its high yields and operational simplicity.

Alternative, though less common, routes include:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with benzaldehyde, followed by subsequent reactions to introduce the chloro group.[4] While a classic carbon-carbon bond-forming reaction, it is a multi-step process for this specific target.[5][6]

  • From 1,3-Propanediol: A method exists for synthesizing the achiral 3-chloro-1-propanol from 1,3-propanediol and hydrochloric acid using benzenesulfonic acid as a catalyst.[7][8] This product, however, lacks the phenyl group and would require further modification.

For producing this compound, the reduction of 3-chloropropiophenone is the most industrially relevant and widely documented pathway.

Q2: I need to synthesize a specific enantiomer, (R)-(+)-3-Chloro-1-phenylpropan-1-ol. How can this be achieved?

Producing an enantiomerically pure alcohol requires an asymmetric synthesis approach. Standard reduction methods, like using sodium borohydride, will produce a racemic mixture (an equal mix of both R and S enantiomers).[1] To achieve high enantioselectivity, you must employ chiral-specific methods:

  • Asymmetric Catalytic Reduction: This is the most efficient method. It involves using a chiral catalyst to selectively produce one enantiomer. Examples include using chiral borane complexes, oxazaborolidine catalysts (CBS reduction), or iron-based chiral catalysts for asymmetric hydrogenation.[2][3][9] These methods can yield products with high enantiomeric excess (ee), often exceeding 90-99%.[9][10]

  • Enzymatic Resolution: This technique involves using an enzyme, such as a lipase, to selectively react with one enantiomer in a racemic mixture of this compound or its ester derivative.[10][11] This allows for the separation of the desired enantiomer from the unreacted one.

The choice of method depends on factors like required optical purity, scalability, and cost of the chiral catalyst or enzyme.[2][10]

Q3: What is the function of sodium borohydride (NaBH₄) in the synthesis, and why is it a common choice?

Sodium borohydride (NaBH₄) is a mild and selective reducing agent.[1] Its primary function is to reduce the ketone group (C=O) in 3-chloropropiophenone to a secondary alcohol (CH-OH).

  • Mechanism of Action: The borohydride ion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The hydride ion is a nucleophile that attacks the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide, typically during an aqueous workup step, to yield the alcohol.

  • Advantages: NaBH₄ is preferred for its selectivity. It readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or the chloro-alkane moiety present in the molecule. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[1]

Q4: What are the critical safety precautions for this synthesis?

Handling the reagents for this synthesis requires strict adherence to safety protocols:

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water or acids to produce flammable hydrogen gas. It must be handled in a dry environment and quenched carefully and slowly.[1]

  • Solvents: Solvents like tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides over time. Always use these in a well-ventilated fume hood, away from any ignition sources.[1]

  • 3-Chloropropiophenone: This starting material can cause irritation to the skin, eyes, and respiratory system.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, throughout the experiment.[1][13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride can decompose if exposed to moisture.Use freshly opened or properly stored NaBH₄. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
2. Incorrect Reaction Temperature: The reduction is typically run at low temperatures (e.g., -5°C to 0°C) to control the reaction rate and minimize side reactions.[1]Ensure your cooling bath is at the correct temperature. Add the reducing agent slowly and portion-wise to maintain the temperature and prevent an uncontrolled exothermic reaction.
3. Incomplete Reaction: Insufficient reaction time or inadequate mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.[1] Ensure efficient stirring throughout the reaction.
Formation of Byproducts 1. Over-reduction: While NaBH₄ is selective, harsh conditions or prolonged reaction times could potentially lead to side reactions.Adhere to the recommended reaction time and temperature. Quench the reaction promptly once TLC indicates completion.
2. Impure Starting Materials: The purity of 3-chloropropiophenone is critical. Impurities can lead to competing side reactions.Use a high-purity starting material (≥98%).[3] If necessary, purify the starting material before use.
Difficulty in Product Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous extraction phase can make layer separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Co-elution during Chromatography: The product and unreacted starting material may have similar polarities, making separation by column chromatography challenging.Optimize your solvent system for column chromatography to achieve better separation. A common system is a gradient of ethyl acetate in hexane.
3. Presence of Salts: Inorganic salts from the workup may precipitate in the organic layer.Ensure the organic layer is thoroughly washed with water and brine, then dried completely over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent / CatalystSolvent(s)TemperatureYieldOptical Purity (ee)Reference(s)
Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol / THF-5°C to 0°CHigh (typically >90%)Racemic (0%)[1]
Asymmetric Hydrogenation Fe(S-BINAP)₂(S, S-DPENDS) / γ-Al₂O₃Isopropanol60°C~99%~90%[9]
CBS Reduction Oxazaborolidine catalyst with BH₃·MeSToluene / THFControlled, often low T~89%~94.6%[9]
Enzymatic Resolution Lipase CALB with an acyl donorOrganic Solvent35-70°CGood>99%[10]

Experimental Protocol: Racemic Synthesis via Borohydride Reduction

This protocol details the reduction of 3-Chloropropiophenone to racemic this compound using sodium borohydride.[1]

Materials:

  • 3-Chloropropiophenone (1 equivalent)

  • Sodium Borohydride (NaBH₄) (1.1 to 1.5 equivalents)

  • Methanol (or Tetrahydrofuran)

  • Deionized Water

  • Hydrochloric Acid (1M)

  • Ethyl Acetate (or Diethyl Ether)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloropropiophenone in methanol. Cool the flask to -5°C using an ice-salt bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions, ensuring the internal temperature does not rise above 0°C.

  • Reaction Monitoring: Stir the reaction mixture for an additional 10-20 minutes at -5°C.[1] Monitor the reaction's progress by TLC, observing the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases. This will neutralize the excess NaBH₄ and hydrolyze the borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dissolve 3-Chloropropiophenone in Methanol cool Cool Reaction Mixture to -5°C prep->cool add_nabh4 Portion-wise Addition of Sodium Borohydride cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor Stir at -5°C quench Quench with 1M HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: General workflow for the synthesis of this compound.

References

  • Benchchem. (n.d.). Application Note: Protocol for the Reduction of 3-Chloropropiophenone to 3-chloro-1-phenylpropanol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • Zhao, M., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone.
  • Zhang, T., et al. (n.d.). Enantioselective Synthesis of (R)
  • Google Patents. (2015). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • Chemistry LibreTexts. (2021). Grignard Reaction.
  • Google Patents. (1993). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Benchchem. (n.d.). Application Notes and Protocols: The Versatile Role of 3-Chloropropiophenone in Multi-Step Organic Synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Google Patents. (2020). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • Semantic Scholar. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Homework.Study.com. (n.d.). Write the Grignard Addition reaction....
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol.
  • PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol.

Sources

Technical Support Center: Improving Yield in the Reduction of 3-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the reduction of 3-chloropropiophenone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your reaction yields and obtain high-purity 3-chloro-1-phenylpropanol. As a key intermediate in the synthesis of various pharmaceutical compounds, including antidepressants like fluoxetine, achieving a high-yielding and clean reduction is crucial.[1][2]

Troubleshooting Guide: Common Issues and Solutions

Low yields or the presence of impurities can often be traced back to specific aspects of the experimental setup and procedure. This section provides a structured approach to identifying and resolving common problems encountered during the reduction of 3-chloropropiophenone.

Quick-Reference Troubleshooting Table
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) can decompose upon improper storage or handling.[3] 2. Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone may be too low.[4] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.[5]1. Use a fresh, properly stored batch of NaBH₄. 2. Increase the molar equivalents of NaBH₄ (e.g., from 1.2 to 1.5 equivalents). 3. Allow the reaction to proceed at room temperature or slightly warm it, while monitoring for side reactions.[5]
Formation of Side Products (e.g., propiophenone) 1. Dehalogenation: The chloro group can be reduced, especially with more powerful reducing agents or harsh conditions. 2. Over-reduction: In some cases, the aromatic ring can be partially reduced.1. Use a mild reducing agent like NaBH₄.[1] 2. Maintain a low reaction temperature (e.g., 0-5°C). 3. Monitor the reaction closely by TLC to avoid prolonged reaction times.[1]
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion can make phase separation challenging. 2. Co-elution of Impurities: Side products may have similar polarities to the desired product, complicating chromatographic purification.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary.[1]
Inconsistent Yields 1. Variability in Reagent Quality: The purity of 3-chloropropiophenone and the activity of the reducing agent can vary between batches. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, reaction time, or stirring rate can affect the outcome.1. Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS). 2. Standardize all reaction parameters and document them carefully for each run.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting suboptimal results in the reduction of 3-chloropropiophenone.

TroubleshootingWorkflow start Low Yield or Impure Product check_sm Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_sm incomplete_conversion Incomplete Conversion of Starting Material? check_sm->incomplete_conversion side_products Presence of Significant Side Products? incomplete_conversion->side_products No inactive_reagent Check Reducing Agent Activity/Purity incomplete_conversion->inactive_reagent Yes increase_equivalents Increase Equivalents of Reducing Agent incomplete_conversion->increase_equivalents If Reagent is Active optimize_temp Optimize Reaction Temperature incomplete_conversion->optimize_temp If Stoichiometry is Correct workup_issue Difficulty with Workup/Purification? side_products->workup_issue No dehalogenation Identify Dehalogenated Byproduct side_products->dehalogenation Yes emulsion Emulsion Formation workup_issue->emulsion Yes coelution Co-elution of Impurities workup_issue->coelution Yes end Improved Yield and Purity inactive_reagent->end increase_equivalents->end optimize_temp->end adjust_conditions Adjust Reaction Conditions (Lower Temp, Shorter Time) dehalogenation->adjust_conditions over_reduction Identify Over-reduction Products adjust_conditions->end optimize_workup Optimize Workup (e.g., add brine) emulsion->optimize_workup optimize_chromatography Optimize Chromatography (Solvent System, Gradient) coelution->optimize_chromatography optimize_workup->end optimize_chromatography->end

Caption: A step-by-step workflow for diagnosing and resolving issues in the reduction of 3-chloropropiophenone.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This section provides a detailed, step-by-step protocol for the reduction of 3-chloropropiophenone to 3-chloro-1-phenylpropanol using sodium borohydride.[1] The rationale behind each step is explained to enhance understanding and reproducibility.

Materials and Reagents
  • 3-Chloropropiophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Step-by-Step Procedure
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropiophenone (1 equivalent) in methanol or ethanol (approximately 10 mL per gram of ketone).

    • Rationale: Using an alcohol as a solvent ensures the solubility of the starting material and the reducing agent. Methanol and ethanol are common choices for sodium borohydride reductions.[6][7]

  • Cooling the Reaction Mixture: Place the flask in an ice-water bath and cool the solution to 0-5°C.

    • Rationale: Cooling the reaction helps to control the exothermic nature of the reduction and minimizes the formation of side products.[6]

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.2-1.5 equivalents) to the cooled solution in small portions over 10-15 minutes.

    • Rationale: Portion-wise addition of NaBH₄ prevents a rapid, uncontrolled reaction and the evolution of a large volume of hydrogen gas at once.[6] In theory, one mole of NaBH₄ can reduce four moles of a ketone; however, in practice, a slight excess is often used to ensure complete reaction.[4]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC).[1]

    • Rationale: TLC allows for the visualization of the disappearance of the starting material (ketone) and the appearance of the product (alcohol). This helps in determining the optimal reaction time and preventing over-reaction.

  • Quenching the Reaction: Once the reaction is complete (as indicated by TLC), slowly add 1M HCl to the reaction mixture until the bubbling ceases and the pH is slightly acidic.

    • Rationale: The acid quenches the excess sodium borohydride and hydrolyzes the borate ester intermediate to yield the final alcohol product.[6]

  • Workup and Extraction:

    • Remove the methanol/ethanol under reduced pressure.

    • Add deionized water to the residue and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The workup procedure is designed to isolate the organic product from the aqueous phase containing inorganic salts.[6] Washing with brine helps to break any emulsions and remove residual water from the organic layer.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[1][8]

    • Rationale: Column chromatography separates the desired product from any unreacted starting material and side products, yielding the pure 3-chloro-1-phenylpropanol.[9]

Reaction Mechanism Visualization

The following diagram illustrates the mechanism of ketone reduction by sodium borohydride.

ReductionMechanism ketone 3-Chloropropiophenone alkoxide Alkoxide Intermediate ketone->alkoxide 1. Hydride Attack nabh4 NaBH₄ nabh4->alkoxide borate_ester Borate Ester alkoxide->borate_ester Complexation product 3-Chloro-1-phenylpropanol borate_ester->product 2. Protonation (Workup)

Sources

Minimizing racemization during 3-Chloro-1-phenylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Synthesis Division

Introduction

Welcome to the technical support guide for the stereoselective synthesis of 3-Chloro-1-phenylpropan-1-ol. This chiral alcohol is a critical building block, particularly for the synthesis of pharmaceuticals like Fluoxetine and Atomoxetine.[1][2][3] Achieving high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological activities.[4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize or eliminate racemization in your experimental workflow.

The most common and effective strategy to produce enantiomerically pure this compound is not through the resolution of a racemic mixture, but through the direct, stereoselective reduction of the prochiral ketone, 3-chloro-1-phenylpropan-1-one (3-chloropropiophenone).[5][6] This guide will focus primarily on this superior approach.

Part 1: Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low enantiomeric excess (ee%). What is the most likely cause?

A1: The most common cause of low ee% is the choice of reduction method for the precursor, 3-chloropropiophenone. Standard reducing agents like sodium borohydride (NaBH₄) are not stereoselective and will inherently produce a racemic mixture (50:50 of R and S enantiomers). To achieve high ee%, you must employ an asymmetric reduction strategy using a chiral catalyst or enzyme. The leading methods include the Corey-Bakshi-Shibata (CBS) reduction, biocatalytic reduction, or asymmetric hydrogenation.[7][8][9]

Q2: I used a well-known chiral catalyst system but still observed significant racemization. What could be happening to the final product?

A2: Even if the synthesis is highly stereoselective, the chiral alcohol product can racemize during workup or purification. The primary mechanism is an SN1-type reaction under acidic conditions.[4] The hydroxyl group can be protonated, forming a good leaving group (water). Its departure creates a planar carbocation intermediate, which can then be attacked by a nucleophile (like water or a conjugate base) from either face, leading to a racemic product.[4] Always ensure your workup conditions are neutral or slightly basic to preserve stereochemical integrity.

Q3: Can racemization occur during the asymmetric reduction itself?

A3: Yes, particularly if reaction conditions are not optimized. For instance, in catalytic asymmetric hydrogenations, excessively high temperatures can decrease enantioselectivity.[10] As temperature increases, the energy difference between the diastereomeric transition states that lead to the R and S enantiomers becomes less significant, resulting in a lower ee%.[10] For borane-based reductions like the CBS method, the presence of moisture is detrimental, as it can react with the reagents and affect catalyst performance.[11][12]

Q4: How do I accurately measure the enantiomeric excess of my product?

A4: The standard and most reliable method is chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), using a chiral stationary phase. This technique separates the R and S enantiomers, and the relative peak areas allow for the precise calculation of the ee%. This analysis is critical for optimizing reaction conditions.[3][10]

Part 2: Troubleshooting Guide for Asymmetric Reduction

This section addresses specific problems encountered during the asymmetric reduction of 3-chloropropiophenone.

Issue 1: Low Enantiomeric Excess (ee%)
Probable Cause Underlying Rationale & Solution
Degraded or Impure Catalyst Chiral catalysts, especially oxazaborolidines used in CBS reductions, can degrade with age or exposure to air and moisture.[13] This leads to lower reproducibility and selectivity. Solution: Use a freshly prepared or in situ generated catalyst.[14] In-situ generation from a stable chiral amino alcohol precursor and borane immediately before the reduction often gives more consistent results.
Suboptimal Reaction Temperature Enantioselectivity is highly temperature-dependent. The optimal temperature provides the largest energy difference between the competing diastereomeric transition states. Solution: Perform a temperature optimization study. For CBS reductions, lower temperatures (e.g., 0°C to -20°C) are often beneficial.[3] For some catalytic hydrogenations, a slightly elevated temperature (e.g., 60°C) might be optimal, but going higher can be detrimental.[5][10]
Presence of Water Borane reagents (e.g., BH₃·THF, BH₃·SMe₂) react vigorously with water. This not only consumes the reducing agent but can also interfere with the catalyst structure and its coordination to the ketone.[11][12] Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Incorrect Stoichiometry The ratios of substrate, catalyst, and reducing agent are critical. Insufficient catalyst loading will slow the chiral pathway, allowing the non-selective background reduction to become more prominent. Excess borane can also lead to non-catalyzed reduction. Solution: Carefully optimize reagent stoichiometry. A typical starting point for a CBS reduction is 5-10 mol% of the catalyst and 0.6-1.0 equivalents of borane relative to the ketone.[3]
Issue 2: Incomplete Reaction or Low Chemical Yield
Probable Cause Underlying Rationale & Solution
Insufficient Reducing Agent The stoichiometric reducing agent (e.g., borane) is consumed during the reaction. If there is not enough to reduce all the ketone, the reaction will stall. Solution: Ensure at least 0.6 equivalents of BH₃ are used per equivalent of ketone (as BH₃ provides multiple hydrides). Monitor the reaction by TLC or GC and add more reducing agent if necessary.
Catalyst Poisoning Impurities in the starting material or solvent can bind to the catalyst and deactivate it. Solution: Purify the 3-chloropropiophenone (e.g., by distillation or chromatography) before the reaction. Use high-purity anhydrous solvents.
Poor Mixing in Scaled-Up Reactions In larger-scale reactions, inefficient stirring can lead to localized concentration gradients and temperature differences, affecting both yield and selectivity.[1] Solution: Use appropriate mechanical stirring and ensure the reaction vessel allows for efficient heat transfer to maintain a consistent internal temperature.

Part 3: Key Methodologies & Protocols

Method 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a highly reliable method for producing chiral alcohols with excellent enantioselectivity.[15] The mechanism involves the coordination of borane to the nitrogen of the chiral oxazaborolidine catalyst. This complex then coordinates to the ketone in a sterically controlled manner, positioning the borane to deliver a hydride to one specific face of the carbonyl.[7][11]

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents catalyst Generate Catalyst In Situ: (S)-Diphenylprolinol + BH3·THF start->catalyst cool Cool to 0°C catalyst->cool ketone Dissolve 3-Chloropropiophenone in Anhydrous THF add_ketone Slowly Add Ketone Solution to Catalyst cool->add_ketone add_borane Add Stoichiometric Borane (BH3·THF) add_ketone->add_borane stir Stir at 0°C to RT (Monitor by TLC/GC) add_borane->stir quench Quench with Methanol (CAUTION: H2 evolution) stir->quench extract Aqueous Workup (Neutral pH) & Extraction (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze by Chiral GC/HPLC for ee% purify->analyze cluster_main Racemization of Chiral Alcohol under Acidic Conditions R_Alcohol (R)-Alcohol Protonation Protonation (+ H⁺) R_Alcohol->Protonation Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Protonation->Protonated_Alcohol Carbocation Planar Carbocation (Achiral Intermediate) Protonated_Alcohol->Carbocation - H₂O Attack_Top Nucleophilic Attack (Top Face) Carbocation->Attack_Top Attack_Bottom Nucleophilic Attack (Bottom Face) Carbocation->Attack_Bottom S_Alcohol (S)-Alcohol Attack_Top->S_Alcohol Attack_Bottom->R_Alcohol

Sources

Purification strategies for removing starting material from 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-chloro-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides practical, field-proven strategies to effectively remove unreacted starting materials and side products, ensuring a high-purity final product.

I. Troubleshooting Guide: Addressing Specific Purification Challenges

This section is formatted in a question-and-answer style to directly address common issues you may encounter during your experiments.

How can I effectively remove unreacted benzaldehyde from my product?

Unreacted benzaldehyde is a common impurity, especially in syntheses involving its use as a starting material, such as in Grignard reactions. Due to its relatively similar polarity to the product, separation can be challenging.

Core Issue: Benzaldehyde and this compound have close Rf values on silica gel, leading to co-elution during column chromatography.

Recommended Solutions:

  • Bisulfite Wash (Liquid-Liquid Extraction): A highly effective method is to perform a liquid-liquid extraction with a saturated sodium bisulfite (NaHSO₃) solution. Benzaldehyde reacts with bisulfite to form a water-soluble adduct, which is then easily separated into the aqueous layer.

    Experimental Protocol: Bisulfite Wash

    • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 5-10 minutes to ensure complete reaction.

    • Allow the layers to separate. The benzaldehyde-bisulfite adduct will be in the aqueous (bottom) layer.

    • Drain the aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Optimized Column Chromatography: If a bisulfite wash is not feasible, careful optimization of your column chromatography parameters is crucial.

    • Solvent System: A common mobile phase is a mixture of hexane and ethyl acetate. A patent for a similar process suggests a ratio of 40:1 (hexane:ethyl acetate) for effective separation on a silica gel column.[1] You may need to fine-tune this ratio based on your specific mixture, as determined by thin-layer chromatography (TLC).

    • Gradient Elution: Start with a less polar solvent system (e.g., 97:3 hexane:ethyl acetate) to elute non-polar impurities first. Gradually increase the polarity to elute the benzaldehyde and then your desired product. This can improve the separation between closely eluting spots.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the separation efficiency.

My primary purification by column chromatography yielded a mixture. What are my next steps?

Even with optimized conditions, fractions from column chromatography can sometimes be mixed.

Recommended Solutions:

  • Recrystallization: If your this compound is a solid at room temperature (melting point is around 30-32 °C), recrystallization is an excellent secondary purification step.[2]

    Experimental Protocol: Recrystallization

    • Solvent Screening: Test the solubility of your impure solid in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points include:

      • Hexane or pentane[3]

      • A mixed solvent system like hexane/ethyl acetate or toluene/hexane.

    • Procedure:

      • Dissolve the impure solid in a minimal amount of the chosen hot solvent.

      • If there are insoluble impurities, perform a hot gravity filtration.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

      • Dry the crystals thoroughly.

  • Repetitive Chromatography: Rerunning the mixed fractions through a second column, often with a shallower solvent gradient, can further resolve the components.

I suspect the presence of Grignard-related side products. How do I remove them?

If this compound was synthesized via a Grignard reaction, common side products include biphenyl (from the coupling of the Grignard reagent) and unreacted Grignard reagent.

Recommended Solutions:

  • Aqueous Workup: A proper aqueous workup is the first line of defense. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) will neutralize any unreacted Grignard reagent and hydrolyze the magnesium alkoxide product.[4]

  • Column Chromatography: Biphenyl is significantly less polar than the desired alcohol. Therefore, it will elute much earlier from a silica gel column using a hexane/ethyl acetate solvent system.

II. Frequently Asked Questions (FAQs)

What are the key physical properties to consider for purification?

Understanding the physical properties of your target compound and potential impurities is fundamental to designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 170.64130-132 (at reduced pressure)30-32Soluble in organic solvents, sparingly soluble in water.[5]
Benzaldehyde 106.12178-179-26Miscible with alcohol and ether, sparingly soluble in water.[6]
3-Chloropropiophenone 168.61~260 (decomposes)46-49Soluble in organic solvents.
How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates are standard.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 or as optimized for your column) is a good starting point.

  • Visualization:

    • UV Light (254 nm): Both the product and benzaldehyde are UV active due to the phenyl group.

    • Staining:

      • Potassium Permanganate (KMnO₄) stain: Alcohols will show up as yellow spots on a purple background. Aldehydes can also react.

      • p-Anisaldehyde stain: This is a good general stain for nucleophiles like alcohols, which often appear as colored spots upon heating.

      • 2,4-Dinitrophenylhydrazine (DNP) stain: This is highly selective for aldehydes and ketones, which will appear as orange/red spots.[7] This can be very useful for specifically identifying fractions containing benzaldehyde.

What is the expected appearance of pure this compound?

Pure this compound is typically a white to off-white solid or a colorless to pale yellow oil, depending on the ambient temperature and isomeric purity.[8][9]

III. Purification Workflow Diagrams

The following diagrams illustrate the logical flow of the purification strategies discussed.

PurificationWorkflow cluster_extraction Initial Workup & Extraction cluster_chromatography Primary Purification cluster_recrystallization Secondary Purification (if needed) crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve bisulfite_wash Bisulfite Wash (Optional, for Aldehyde Impurities) dissolve->bisulfite_wash brine_wash Brine Wash bisulfite_wash->brine_wash dry Dry with Na₂SO₄ brine_wash->dry concentrate Concentrate dry->concentrate column Silica Gel Column Chromatography concentrate->column fractions Collect Fractions column->fractions tlc Analyze Fractions by TLC fractions->tlc combine Combine Pure Fractions tlc->combine recrystallize Recrystallization combine->recrystallize final_product Pure this compound combine->final_product If sufficiently pure filter_dry Filter and Dry Crystals recrystallize->filter_dry filter_dry->final_product caption Overall Purification Workflow

Sources

Stability of 3-Chloro-1-phenylpropan-1-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-1-phenylpropan-1-ol (CAS No: 18776-12-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical chiral building block throughout its storage and application. As a key intermediate in the synthesis of various pharmaceuticals, maintaining its purity is paramount.[1][2] This guide provides in-depth answers to frequently asked questions and troubleshooting protocols based on the fundamental chemical principles governing its stability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The stability of this compound is highly dependent on storage conditions. Due to its dual functional groups—a secondary benzylic alcohol and a primary alkyl chloride—it is susceptible to specific degradation pathways. The consensus from supplier data sheets points towards cool, dry, and inert conditions.

The primary cause for concern is its structure as a halohydrin, which can undergo intramolecular cyclization to form 1-phenyl-1,2-epoxypropane, especially in the presence of a base.[1] To mitigate this and other potential degradation pathways like oxidation, we recommend the following:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) [2][3][4]Slows down the rate of potential degradation reactions. While some sources suggest room temperature[1] or -20°C for long-term storage[5], refrigeration is a safe and effective intermediate.
Atmosphere Inert Gas (Argon or Nitrogen) [1]The benzylic alcohol group is susceptible to oxidation, potentially forming 3-chloropropiophenone. An inert atmosphere minimizes contact with atmospheric oxygen.
Container Tightly Sealed, Amber Glass Vial Prevents moisture ingress which could facilitate hydrolysis and protects the compound if it is found to be light-sensitive. The container should be tightly closed to maintain the inert atmosphere.[6][7]
State Solid (if possible) The compound has a melting point reported between 31-36°C for the racemate and 57-61°C for the (R)-enantiomer.[2][4][8] Storing it as a solid below its melting point can reduce degradation rates.
Q2: The recommended storage temperatures from different suppliers vary. Which one should I follow?

You are correct to note the variation in storage advice, which ranges from room temperature to -20°C. This often reflects a balance between ensuring stability and practical laboratory considerations. Our most stringent recommendation is 2-8°C under an inert atmosphere . This condition effectively minimizes the key degradation risks without requiring specialized freezer storage for routine use. For long-term archival storage (greater than one year), storing the solid material at -20°C is a reasonable precaution.[5]

Q3: What compounds are incompatible with this compound?

Based on its chemical structure, you should avoid storing or mixing this compound with:

  • Strong Bases (e.g., hydroxides, alkoxides): Bases will catalyze the rapid intramolecular SN2 reaction, converting the halohydrin to an epoxide.[1] This is the most significant incompatibility.

  • Strong Oxidizing Agents (e.g., peroxides, permanganates): These can oxidize the secondary benzylic alcohol to the corresponding ketone, 3-chloropropiophenone.[9]

  • Strong Acids: While less reactive than with bases, prolonged exposure to strong acids at elevated temperatures could promote dehydration or other side reactions.

Q4: What are the primary degradation products I should be aware of?

If your sample has degraded, you are most likely to encounter two primary impurities. Understanding these helps in troubleshooting and analysis.

Degradation ProductFormation MechanismHow to Detect
1-Phenyl-1,2-epoxypropane Base-catalyzed intramolecular cyclizationGC-MS or LC-MS. The product will have a different retention time and a molecular weight of 134.18 g/mol .
3-Chloropropiophenone Oxidation of the secondary alcoholGC-MS, LC-MS, or IR spectroscopy (appearance of a strong carbonyl C=O stretch). The product will have a molecular weight of 168.61 g/mol .

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing a logical workflow for identification and resolution.

Issue 1: My purity assay (GC or HPLC) shows a new, significant impurity peak that wasn't there previously.

Potential Cause: This is the most common sign of chemical degradation. The identity of the peak will point to the cause. The two most likely candidates are the epoxide formed from cyclization or the ketone formed from oxidation.

Workflow for Impurity Identification

G cluster_0 Problem Identification cluster_1 Analytical Investigation cluster_2 Conclusion & Action start New peak observed in chromatogram lcms Analyze sample by LC-MS to determine Molecular Weight (MW) start->lcms mw_check Compare MW to potential degradants lcms->mw_check epoxide Cause: Base-catalyzed cyclization (MW ≈ 134 g/mol) Action: Check for base contamination in solvents/reagents. Store away from bases. mw_check->epoxide MW ≈ 134 ketone Cause: Oxidation (MW ≈ 169 g/mol) Action: Purge with inert gas. Ensure airtight storage. mw_check->ketone MW ≈ 169 other Other Degradant Action: Conduct forced degradation study for identification. mw_check->other Other DegradationPathways cluster_main This compound cluster_oxidation Oxidation cluster_cyclization Base-Catalyzed Cyclization compound [Image of this compound structure] ketone [Image of 3-Chloropropiophenone structure] compound->ketone [O] (e.g., H₂O₂, Air) epoxide [Image of 1-Phenyl-1,2-epoxypropane structure] compound->epoxide Base (e.g., OH⁻) Intramolecular SN2

Caption: Primary degradation pathways of this compound.

(Note: Actual chemical structures would be depicted in a full document; text descriptions are used here for clarity.)

This guide is intended to provide a robust framework for maintaining the quality of your this compound. By understanding its inherent chemical reactivity, you can implement storage and handling procedures that ensure its stability and the reliability of your experimental outcomes.

References
  • Frisch, S., Hippler, H., Neunaber, H., & Troe, J. (1994). Shock wave study of the thermal decomposition of benzyl alcohol. OSTI.GOV.
  • ResearchGate. (2023). At what temperature does benzyl alcohol and organic dye decompose, respectively?.
  • Pharmaceutical Technology. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • MedCrave. (2016). Forced Degradation Studies.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
  • PubMed. (2006). High-temperature thermal decomposition of benzyl radicals.
  • Chemistry LibreTexts. (2020). 9.10: Formation of Halohydrins.
  • ChemBK. (n.d.). 3-CHLORO-1-PHENYLPROPANOL.
  • ACS Publications. (2009). Thermal decomposition of the benzyl radical to fulvenallene (C7H6) + H.
  • Google Patents. (n.d.). EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • PubMed. (1996). Degradation pathway of 2-chloroethanol in Pseudomonas stutzeri strain JJ under denitrifying conditions.
  • Chemistry Steps. (n.d.). Halohydrins from Alkenes.
  • YouTube. (2016). Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O.
  • ACS Publications. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation.
  • Chemistry LibreTexts. (2024). 8.3: Halohydrins from Alkenes - Addition of HOX.
  • Google Patents. (n.d.). CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • PubMed. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol.
  • PubChem. (n.d.). (1R)-3-chloro-1-phenylpropan-1-ol.
  • ResearchGate. (n.d.). Kinetics based on the base-catalyzed mechanism of a click reaction between glycol dimercaptoacetate and glycidyl phenyl ether.
  • ResearchGate. (2001). (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study.
  • MDPI. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics.
  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.

Sources

Technical Support Guide: Overcoming Solubility Challenges with 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with 3-Chloro-1-phenylpropan-1-ol in their reaction mixtures. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.

Introduction: The Duality of this compound

This compound is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its structure, containing a polar hydroxyl group, a non-polar phenyl ring, and a chloroalkyl chain, gives it an amphiphilic character. This duality is the primary reason for its often-frustrating solubility profile, behaving neither like a completely polar nor a completely non-polar compound. This guide will walk you through systematic approaches to overcome this challenge.

Section 1: Understanding the Challenge - Physicochemical Profile
Q: Why is this compound so difficult to dissolve?

A: The difficulty arises from its molecular structure. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, favoring polar solvents. Conversely, the phenyl ring and the three-carbon chain are non-polar and hydrophobic, favoring non-polar organic solvents. It is rare for a single solvent to effectively solvate both ends of the molecule, leading to poor solubility in many common solvents. Furthermore, its low melting point means it can often "oil out" of solution, creating a separate liquid phase rather than dissolving, which can be mistaken for insolubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Solubility
Molecular Formula C₉H₁₁ClO[1][3]Indicates a significant non-polar carbon backbone relative to the polar groups.
Molecular Weight ~170.64 g/mol [1][3]Larger molecules can sometimes present solubility challenges.[4]
Appearance White to off-white waxy solid or light yellow powder.[1][5][6]The physical form can affect the rate of dissolution.
Melting Point 31-60 °C (range varies by source and isomer)[1][5][6]Low melting point can lead to "oiling out" at or near room temperature.
Boiling Point 116 °C @ 4 mmHg[1]Relevant for purification but not directly for initial dissolution.
Known Solubilities Slightly soluble in Chloroform, DMSO, Ethyl Acetate.[1]Confirms its limited solubility and suggests moderately polar solvents as a starting point.
Section 2: Troubleshooting Guide for Common Solubility Issues

This section addresses the most common problems encountered in the lab and provides structured, actionable solutions.

Problem 1: Initial Dissolution Failure in a Single Solvent System

Q: I'm setting up my reaction, but the this compound is not dissolving in my chosen solvent. What are my next steps?

A: This is the most frequent challenge. A systematic approach involving solvent screening and the use of co-solvents is the most effective strategy. The principle of "like dissolves like" is your starting point, but with this molecule, a blend of polarities is often required.[4]

The goal is to find a solvent or solvent system that can accommodate both the polar and non-polar characteristics of the substrate.

Solvent_Selection_Workflow cluster_start cluster_screening Step 1: Solvent Screening cluster_cosolvent Step 2: Co-Solvent System cluster_temp Step 3: Temperature Adjustment cluster_end start Initial Dissolution Failure screen Perform Small-Scale Solubility Test (See Protocol 1) start->screen polar_aprotic Polar Aprotic (THF, Dioxane, Acetone, ACN) screen->polar_aprotic Test solvent classes non_polar Non-Polar / Weakly Polar (Toluene, DCM, Chloroform) screen->non_polar Test solvent classes polar_protic Polar Protic (Caution!) (Isopropanol, Ethanol) screen->polar_protic Test solvent classes cosolvent Introduce a Co-Solvent (e.g., Toluene/THF, DCM/DMF) polar_aprotic->cosolvent If still poor non_polar->cosolvent If still poor polar_protic->cosolvent If still poor check_sol Solubility Improved? cosolvent->check_sol temp Gradually Increase Temperature (e.g., to 40-60 °C) check_sol->temp No success Proceed with Reaction check_sol->success Yes check_temp Dissolution Achieved? temp->check_temp check_temp->success Yes fail Re-evaluate Reaction (Consider PTC or other methods) check_temp->fail No

Caption: Decision workflow for troubleshooting initial solubility.

  • Preparation: To 4-5 small vials (e.g., 4 mL), add approximately 10-20 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent. Cover a range of polarities. See Table 2 for suggestions.

  • Observation at Room Temperature: Agitate the vials (vortex or stir) for 2-3 minutes. Observe and record the degree of dissolution.

  • Co-Solvent Test: To vials with poor solubility, add a co-solvent dropwise (e.g., add THF to a vial with Toluene) until dissolution is achieved or until the co-solvent makes up ~20% of the total volume.

  • Temperature Test: Gently warm the vials that still show poor solubility to 40-50 °C and observe any changes.

  • Selection: Choose the solvent or co-solvent system that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.

Table 2: Suggested Solvents and Co-Solvents for Screening

Solvent ClassPrimary Solvent ExamplesPotential Co-SolventsRationale & Comments
Weakly Polar / Aromatic Toluene, Dichloromethane (DCM)Tetrahydrofuran (THF), DioxaneToluene can solvate the phenyl ring, while a polar co-solvent like THF helps with the hydroxyl group.
Polar Aprotic Tetrahydrofuran (THF), Acetonitrile (ACN)N,N-Dimethylformamide (DMF)Good general-purpose solvents. ACN is more polar than THF. Small amounts of DMF can significantly boost solubility.[7]
Highly Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)---Excellent solvating power, but can be difficult to remove and may interfere with certain reactions (e.g., Grignards). Use judiciously.
Polar Protic Isopropanol (IPA), EthanolWater (if reaction allows)Use with caution. Protic solvents can react with electrophiles or bases (e.g., they will quench Grignard reagents[8]).
Problem 2: Phase Separation in Biphasic Reactions

Q: My reaction involves an inorganic salt nucleophile (e.g., NaCN, NaN₃) in water and this compound in an organic solvent. The two layers are not mixing, and the reaction is extremely slow. How can I make this work?

A: This is a classic scenario perfectly suited for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that acts like a "detergent," transporting a reactant (typically an anion) from the aqueous phase into the organic phase, where it can react with the substrate.[9][10][11] This avoids the need for a single, often expensive and hard-to-remove, solvent that can dissolve both reactants.

A quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB, Q⁺Br⁻) is a common PTC. The catalyst exchanges its bromide anion for the nucleophile anion (e.g., CN⁻) at the aqueous-organic interface. The resulting lipophilic ion pair (Q⁺CN⁻) is soluble in the organic phase and can react with the this compound.

  • Solvent Setup: Dissolve the this compound in a non-polar, water-immiscible organic solvent (e.g., Toluene, Chlorobenzene).

  • Aqueous Phase: Dissolve your inorganic salt (nucleophile) in water to create a concentrated aqueous solution.

  • Combine Phases: Combine the organic and aqueous phases in your reaction flask. You will observe two distinct layers.

  • Add the Catalyst: Add the phase-transfer catalyst. A typical catalytic loading is 1-5 mol% relative to the limiting reagent. Common catalysts include Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), or Aliquat® 336.

  • Reaction Conditions: Vigorously stir the biphasic mixture to maximize the interfacial surface area where the catalyst exchange occurs. Heat the reaction as required by your specific procedure. The reaction rate should increase dramatically compared to the uncatalyzed system.

  • Workup: After the reaction, the layers are separated. The catalyst, being a salt, will primarily reside in the aqueous phase or can be easily washed out.

Problem 3: Slow Reaction Rate Due to Suspected Solubility Limitation

Q: My compound dissolves, but the reaction is sluggish. I believe the low concentration of dissolved starting material is the rate-limiting factor. How can I accelerate it?

A: When solubility is the bottleneck for reaction kinetics, increasing the temperature is often the most direct solution.

Increasing the temperature of a reaction mixture has two primary benefits:

  • Increases Solubility: For most solids dissolving in liquid solvents, solubility increases with temperature.[12][13][14] This is because the dissolution process is often endothermic, requiring energy to break the crystal lattice of the solid.[13] An increase in temperature provides this energy, allowing more solute to dissolve.

  • Increases Reaction Rate: According to the Arrhenius equation, a higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate constant.[12]

  • Initial Setup: Set up your reaction at the initial temperature where you observed slow kinetics (e.g., room temperature).

  • Incremental Increase: Increase the temperature in controlled increments (e.g., 10-15 °C at a time).

  • Monitoring: At each temperature step, monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC).

  • Identify Optimum: Note the temperature at which the reaction rate becomes acceptable.

  • Caution: Be vigilant for the appearance of new spots on TLC or peaks in your chromatogram, as higher temperatures can sometimes lead to side reactions or product degradation. Find the balance between an acceptable rate and a clean reaction profile.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best "go-to" solvents for initial trials with this compound? A: A good starting point is often a moderately polar aprotic solvent like Tetrahydrofuran (THF) or a mixture of Toluene and THF (e.g., 4:1 ratio) . This combination often provides a good balance for the molecule's amphiphilic nature.

Q2: Can I use protic solvents like ethanol or methanol? A: It depends entirely on your reaction. If your reaction involves strong bases, Grignard reagents, or other reagents that are quenched by acidic protons, you must avoid protic solvents.[8] For some nucleophilic substitutions, they may be acceptable, but they can also compete as nucleophiles (solvolysis), so they should be used with a clear understanding of the potential side reactions.

Q3: My compound "oiled out" instead of dissolving. What does this mean? A: This happens because the compound has a low melting point.[1][5][6] When you add it to a solvent in which it is poorly soluble, the solvent may lower the compound's melting point just enough for it to melt, but not enough to dissolve it. The result is a liquid, insoluble phase of your compound. The troubleshooting steps are the same: find a better solvent system or increase the temperature.

Q4: How do I choose the right phase-transfer catalyst? A: For most common anionic nucleophiles (CN⁻, N₃⁻, Br⁻, I⁻), Tetrabutylammonium Bromide (TBAB) is an excellent and cost-effective starting point. For transporting anions of weaker acids or for reactions involving hydroxide, Tetrabutylammonium Hydrogen Sulfate (TBAHS) can be more effective. For higher temperatures, phosphonium salts like hexadecyltributylphosphonium bromide are more stable.[9]

Q5: Are there any completely solvent-free options to bypass solubility issues? A: Yes, for some solid-state reactions, mechanical milling (ball milling) can be an effective technique.[15] This method uses mechanical force to mix reactants in the solid phase, completely circumventing the need for a solvent. While it requires specialized equipment, it is a powerful green chemistry technique for dealing with otherwise insoluble starting materials.[15]

References
  • ChemBK. (n.d.). 3-CHLORO-1-PHENYL-1-PROPANOL.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol. National Center for Biotechnology Information.
  • Home Sunshine Pharma. (n.d.). (1R)-3-Chloro-1-Phenyl-Propan-1-ol CAS 100306-33-0.
  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily.
  • Quora. (n.d.). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature?
  • Pawar, P. et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 1-8.
  • Environmental Chemistry. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • Black, S. N. (2014). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 18(3), 436-440.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • International Journal of Trend in Scientific Research and Development. (2021). Solubility enhancement techniques.
  • University of Evansville. (n.d.). Grignard Reaction.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • StatPearls - NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.
  • PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Bhaskar Napte. (2022). How to select Co-solvent during hydrolytic forced degradation? YouTube.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • ChemBK. (n.d.). 3-CHLORO-1-PHENYLPROPANOL - Introduction.

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Technical Support Center: Catalyst Selection for the Asymmetric Reduction of 3-Chloropropiophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric reduction of 3-chloropropiophenone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chiral synthesis. The production of enantiomerically pure (S)-3-chloro-1-phenylpropanol, a key intermediate for pharmaceuticals like Dapoxetine, hinges on the careful selection of a catalyst and optimization of reaction conditions.[1] This guide provides in-depth technical insights, troubleshooting advice, and practical protocols to help you achieve high enantioselectivity and yield in your experiments.

I. Catalyst Selection: A Critical First Step

The choice of catalyst is paramount for a successful asymmetric reduction. The primary catalyst families for this transformation fall into three main categories: oxazaborolidine catalysts (CBS reduction), transition metal complexes (asymmetric hydrogenation and transfer hydrogenation), and biocatalysts (ketoreductases). Each has its own set of advantages and is suited to different experimental constraints and desired outcomes.

Q1: What are the main catalyst types for the asymmetric reduction of 3-chloropropiophenone, and how do they differ?

A1: The three principal types of catalysts are:

  • Oxazaborolidine Catalysts (CBS Catalysts): These are used in the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction.[2][3] They are highly effective for the enantioselective reduction of a wide range of ketones using a stoichiometric borane source.[4][5][6] The reaction mechanism involves the formation of a complex between the CBS catalyst, borane, and the ketone, leading to a face-selective hydride transfer.[2][3][4]

  • Transition Metal Catalysts (Ru, Rh, Ir): These catalysts, typically featuring a chiral ligand, are used for asymmetric hydrogenation (with H₂) or asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[7][8][9] Ruthenium and rhodium complexes with chiral diamine and diphosphine ligands are particularly common and can achieve very high turnover numbers.[8][10][11][12]

  • Biocatalysts (Ketoreductases/Dehydrogenases): These are enzymes that catalyze the reduction of ketones with high enantioselectivity.[13] They offer the advantage of operating under mild conditions (room temperature, aqueous media) and can be highly specific.[14][15] Whole-cell biocatalysis using organisms like Candida utilis or Acetobacter sp. has been successfully applied to the reduction of 3-chloropropiophenone.[16][17]

Q2: When should I choose a CBS catalyst over a transition metal catalyst?

A2: The choice depends on several factors:

  • Scale of Reaction: For smaller, lab-scale syntheses, the convenience and predictable stereochemistry of CBS reductions are advantageous.[5]

  • Cost and Availability: While the borane reagent is a stoichiometric cost, the catalyst loading for CBS can be low.[5] Transition metal catalysts, especially those with sophisticated ligands, can be more expensive.

  • Substrate Scope: CBS catalysts are effective for a broad range of ketones.[3][4] However, for substrates that can chelate to a metal center, transition metal catalysts may offer higher enantioselectivities.[7]

  • Safety and Handling: Asymmetric hydrogenation requires handling of hydrogen gas, which may necessitate specialized equipment. Transfer hydrogenation and CBS reductions avoid this.

Q3: Are biocatalysts a viable option for industrial-scale production?

A3: Absolutely. Biocatalysis is increasingly favored for industrial applications due to its environmental benefits ("green chemistry"), high selectivity, and mild reaction conditions.[18][19] The use of immobilized whole cells can also facilitate catalyst recovery and reuse, making the process more cost-effective.[16] Ketoreductases are a major class of enzymes used in industrial pharmaceutical synthesis.[20]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the asymmetric reduction of 3-chloropropiophenone and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Enantioselectivity (ee) 1. Suboptimal Catalyst Choice: The selected catalyst may not be ideal for the substrate.* Screen a panel of catalysts from different families (CBS, Ru, Rh, KREDs). * For transition metal catalysts, screen different chiral ligands. The "match" between ligand and substrate is crucial.[21]
2. Incorrect Reaction Temperature: Temperature can significantly impact enantioselectivity.[22][23]* For CBS reductions, lower temperatures often improve ee. * For transition metal-catalyzed hydrogenations, an optimal temperature range exists; both too high and too low temperatures can be detrimental. Perform a temperature optimization study.
3. Presence of Water (for CBS reductions): Moisture can negatively affect the enantiomeric excess in CBS reductions.[3][4]* Ensure all glassware is oven-dried. * Use anhydrous solvents and reagents.
Low Conversion/Yield 1. Catalyst Deactivation/Inhibition: The catalyst may be poisoned by impurities or degrade under the reaction conditions.* Purify the substrate and solvent to remove potential catalyst poisons. * For biocatalysts, ensure the reaction medium (pH, co-solvents) is optimal for enzyme stability.[14]
2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable time.* Increase the catalyst loading incrementally. * For transition metal catalysts, consider the substrate-to-catalyst (S/C) ratio. S/C ratios up to 100,000 have been achieved with highly active ruthenium catalysts.[11]
3. Poor Hydrogen Availability (for hydrogenation): Inadequate H₂ pressure or inefficient gas-liquid mixing can limit the reaction rate.* Ensure the reaction vessel is properly sealed and pressurized. * Use vigorous stirring to maximize gas-liquid mass transfer.
4. Substrate/Product Inhibition (for biocatalysis): High concentrations of the substrate or product can inhibit the enzyme.* Consider fed-batch addition of the substrate to maintain a low concentration.[16] * Investigate in situ product removal techniques.
Inconsistent Results 1. Variability in Reagent Quality: The purity of solvents, reagents, and catalyst can vary between batches.* Use reagents from a reliable source and of a consistent purity. * For in-situ generated catalysts, ensure the preparation procedure is highly reproducible.[22][24]
2. Atmospheric Contamination: Oxygen can be detrimental to some transition metal catalysts.* Perform reactions under an inert atmosphere (e.g., nitrogen or argon). * Use degassed solvents.
III. Experimental Protocols and Methodologies

The following protocols provide a starting point for your experiments. Optimization will likely be required for your specific setup and desired outcomes.[25][26][27]

This protocol is based on the principles of the Corey-Itsuno reduction.[2]

  • Catalyst Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq.) dropwise. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 3-chloropropiophenone (1.0 eq.) in anhydrous THF and add it slowly to the catalyst-borane mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purification and Analysis: Purify the crude alcohol by flash column chromatography. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

This protocol is a general method for transfer hydrogenation using a ruthenium catalyst.[28][29]

  • Catalyst Activation: In a Schlenk flask under argon, combine a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diamine ligand (e.g., (R,R)-TsDPEN) in a 1:2 molar ratio. Add isopropanol as the solvent.

  • Base Addition: Add a base, such as potassium tert-butoxide or sodium hydroxide, and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 3-chloropropiophenone in isopropanol.

  • Reaction Execution: Transfer the activated catalyst solution to the substrate solution. Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.

  • Monitoring and Workup: Monitor the reaction by GC or TLC. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and concentrate it.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.

IV. Visualizing Key Processes

Understanding the underlying mechanisms and workflows can significantly aid in catalyst selection and troubleshooting.

G cluster_start Initial Considerations cluster_screening Catalyst Screening Phase cluster_optimization Optimization Phase cluster_end Final Process Start Define Project Goals (Scale, Cost, Purity) Screen Screen Catalyst Types Start->Screen CBS CBS Reduction (Oxazaborolidine) Screen->CBS Small Scale Predictable TM Transition Metal (Ru, Rh, Ir) Screen->TM High TON Broad Ligand Scope Bio Biocatalysis (Ketoreductase) Screen->Bio Green Chemistry Mild Conditions Optimize Optimize Conditions CBS->Optimize TM->Optimize Bio->Optimize Temp Temperature Optimize->Temp Solvent Solvent Optimize->Solvent Ratio Substrate/Catalyst Ratio Optimize->Ratio Final Validated Protocol (High ee, High Yield) Temp->Final Solvent->Final Ratio->Final

Caption: A decision workflow for selecting and optimizing a catalyst system.

G Catalyst CBS Catalyst (1) Activated_Catalyst Catalyst-Borane Complex (2) (Activated Hydride Donor) Catalyst->Activated_Catalyst + BH3 Ketone_Coordination Coordinated Ketone Complex (3) (Face Selection) Activated_Catalyst->Ketone_Coordination + Ketone TS Six-Membered Transition State (4) Ketone_Coordination->TS Hydride Transfer Product_Complex Alkoxyborane Product (5) TS->Product_Complex Alcohol Chiral Alcohol (6) + Regenerated Catalyst Product_Complex->Alcohol + Workup Alcohol->Catalyst Catalyst Turnover BH3 BH3 BH3->Activated_Catalyst Ketone Prochiral Ketone Ketone->Ketone_Coordination Workup Acidic Workup Workup->Alcohol

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.[2][3]

References

  • Corey–Itsuno reduction - Wikipedia.
  • Enantioselective reduction of ketones - Wikipedia.
  • Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2 - Organic & Biomolecular Chemistry (RSC Publishing).
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.
  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane - Organic Chemistry Portal.
  • A Stereochemically Well-Defined Rhodium(III) Catalyst for Asymmetric Transfer Hydrogenation of Ketones | Organic Letters - ACS Publications.
  • Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP | Organometallics - ACS Publications.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC - NIH.
  • Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols | The Journal of Organic Chemistry - ACS Publications.
  • A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity | Organic Letters - ACS Publications.
  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones - PubMed.
  • Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed.
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube.
  • Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar.
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  • Corey–Itsuno reduction - Grokipedia.
  • Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones | Organic Letters - ACS Publications.
  • Itsuno-Corey Reduction - SynArchive.
  • Rhodium-Catalyzed Asymmetric Hydrogenation - Wiley Online Library.
  • Optimization of the asymmetric reaction conditions. a - ResearchGate.
  • Optimization of reaction conditions for the asymmetric hydrogenation of acetophenone (4). [a] - ResearchGate.
  • Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis - PubMed.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI.
  • asymmetric-hydrogenation-2015.pdf - University of Rochester.
  • Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures | Request PDF - ResearchGate.
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC - NIH.
  • CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism - YouTube.
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue | Journal of Industrial Microbiology and Biotechnology | Oxford Academic.
  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - MDPI.
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC.
  • Enantioselective Reduction of Ketones - University of Calgary.
  • WO2009036404A2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents.
  • Origins of stereoselectivity in evolved ketoreductases - PMC - NIH.
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  • Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol - MDPI.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC - NIH.
  • Ketoreductase‐catalyzed dynamic kinetic reduction provides access to... | Download Scientific Diagram - ResearchGate.
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Technical Support Center: Quenching & Workup Procedures for Reactions Involving 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth answers and troubleshooting for quenching and workup procedures related to 3-Chloro-1-phenylpropan-1-ol. As a critical chiral building block for important antidepressant drugs, ensuring its successful synthesis and isolation is paramount.[1][2] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the crucial post-reaction phase.

Part 1: Frequently Asked Questions (FAQs) on Quenching

This section addresses fundamental questions regarding the quenching process following the synthesis of this compound.

Q1: What is the primary purpose of "quenching" and "working up" a reaction?

A: The terms "quenching" and "workup" refer to the sequence of steps performed after a chemical reaction is complete to safely neutralize reactive reagents and isolate the desired product.[3][4]

  • Quenching: This is the immediate step to deactivate any unreacted, often hazardous, reagents. For instance, in the synthesis of this compound via ketone reduction, quenching destroys the excess hydride reagent (e.g., Sodium Borohydride).[5][6] This is a critical safety measure, as adding water directly to some unquenched reagents can cause a violent, exothermic reaction.[7][8]

  • Workup: This broader process follows the quench and involves purifying the product. It typically includes liquid-liquid extraction to separate the organic product from water-soluble impurities, washing the organic layer to remove residual salts or acids, drying the organic layer to remove trace amounts of water, and finally, removing the solvent to yield the crude product.[3][4]

Q2: What is the standard quenching procedure for a Sodium Borohydride (NaBH₄) reduction to produce this compound?

A: The synthesis of this compound is commonly achieved by the reduction of 3-chloropropiophenone using sodium borohydride (NaBH₄).[9][10] The workup involves quenching the excess NaBH₄ and hydrolyzing the intermediate borate ester to liberate the final alcohol product.

A widely cited and effective method involves the slow addition of the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

Causality:

  • Decomposition of Excess NaBH₄: NaBH₄ reacts with the water in the aqueous solution to safely decompose into sodium borate and hydrogen gas. Cooling the quench solution is crucial to manage the exothermic nature of this decomposition.

  • Hydrolysis of Borate Esters: The reaction between NaBH₄ and the ketone initially forms a tetraalkoxyborate complex. The mild acidity of the NH₄Cl solution facilitates the hydrolysis of this complex to release the desired this compound.[5]

  • Avoiding Harsh Conditions: Saturated NH₄Cl provides a weakly acidic environment (pH ~4.5-6), which is sufficient for the hydrolysis without being so acidic that it could promote side reactions with the alcohol product.[11]

For a detailed, step-by-step methodology, please refer to Protocol 1 in this guide.

Q3: Can I use water or dilute acid (e.g., HCl) to quench an NaBH₄ reduction instead of ammonium chloride?

A: Yes, water or dilute acid can be used, but the choice of quenching agent involves a trade-off between reaction rate, safety, and potential side reactions. The optimal choice depends on the stability of your product and the scale of your reaction.

Quenching AgentProsConsBest For
Water (H₂O) Inexpensive, readily available.Can be slow to hydrolyze borate esters. Reaction with excess NaBH₄ can still be vigorous if not cooled.Small-scale reactions where the product is robust and a slower hydrolysis is acceptable.[5]
Sat. Ammonium Chloride (NH₄Cl) Mildly acidic, providing a controlled quench.[11] Efficiently hydrolyzes borate esters. Helps break up magnesium salts in Grignard workups.[12][13]More expensive than water. Introduces salts that must be washed out.General purpose, especially for products sensitive to strong acids. Considered the standard for many Grignard and borohydride reductions.[9][11]
Dilute Hydrochloric Acid (HCl) Rapidly quenches excess hydride and hydrolyzes intermediates.HIGHLY EXOTHERMIC. The reaction with NaBH₄ is rapid and produces H₂ gas, creating a significant safety hazard if not performed with extreme care (slow addition at low temperature).[8] The strong acidic conditions may cause degradation of sensitive products.Situations where a rapid quench is necessary and the product is known to be stable to strong aqueous acid. Not generally recommended without specific safety protocols in place.

Q4: For the synthesis of the precursor, 3-chloropropiophenone, via a Grignard reaction, why is saturated NH₄Cl the preferred quenching agent?

A: The synthesis of 3-chloropropiophenone may involve the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 3-chloropropionyl chloride.[11] After the reaction, the mixture contains a magnesium alkoxide intermediate. Quenching with saturated NH₄Cl is ideal for two main reasons:

  • Protonation: It acts as a weak proton donor to neutralize the highly basic alkoxide intermediate, forming the desired ketone product.[14]

  • Magnesium Salt Management: It reacts with the magnesium salts (MgX₂) to form more soluble complexes or finely precipitated magnesium hydroxide, which are easier to remove during the aqueous extraction than the gelatinous precipitate that often forms when quenching with plain water.[12][13] Using a strong acid could lead to unwanted side reactions with the product.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the workup and isolation of this compound.

Q1: Help! I've formed a persistent emulsion during the liquid-liquid extraction. How do I resolve it?

A: Emulsion formation is a frequent issue, especially when residual catalysts or byproducts act as surfactants.[15][16] An emulsion is a suspension of fine droplets of one liquid within another, preventing the formation of a clean interface in your separatory funnel.[17]

Immediate Steps & Prevention:

  • Patience: First, let the separatory funnel stand undisturbed for 10-30 minutes. Minor emulsions often resolve on their own.[16]

  • Gentle Mixing: To prevent emulsions, do not shake the separatory funnel vigorously. Instead, gently invert it 5-10 times to allow for phase contact without high shear forces.[15]

If the emulsion persists, follow this troubleshooting workflow:

Emulsion_Troubleshooting

Why these methods work:

  • Salting Out: Adding brine increases the ionic strength of the aqueous layer, making the organic components (including your product and surfactant-like impurities) less soluble and forcing them into the organic phase, which helps break the emulsion.[15][16]

  • Filtration: A filter aid like Celite® has a high surface area and can physically disrupt the emulsion by breaking up the droplets as the mixture passes through.[16]

  • Centrifugation: Applying a strong gravitational force can overcome the forces stabilizing the emulsion and compel the denser phase to separate.[15]

Q2: My quench was violently exothermic and produced a lot of gas. What happened?

A: This is a classic sign of adding the quenching agent too quickly and/or without adequate cooling. The reaction between water/acid and a hydride reagent like NaBH₄ is highly exothermic and releases hydrogen gas.[8][18]

Root Cause Analysis & Prevention:

  • Inadequate Cooling: Always perform the quench in an ice bath (0 °C or below). This absorbs the heat generated and keeps the reaction under control.[7]

  • Rapid Addition: The quenching agent must be added dropwise or in a very slow stream, allowing the heat and gas to dissipate safely. Never dump the reaction mixture into the quenching solution or vice-versa.[18][19]

  • Concentration: Highly concentrated reaction mixtures can lead to a more vigorous quench. Ensure your reaction is at a reasonable dilution before quenching.

Q3: My yield of this compound is low after workup. Where could the product have been lost?

A: Low yield can be attributed to several factors during the quenching and workup phase:

  • Incomplete Hydrolysis: If the borate ester intermediate was not fully hydrolyzed, the product was never fully formed. Ensure sufficient time and an appropriate quenching agent (like NH₄Cl) are used.

  • Product Solubility in Aqueous Layer: this compound has some water solubility due to its hydroxyl group. To minimize loss, perform multiple extractions (e.g., 3x with a smaller volume of organic solvent) rather than one large extraction. Also, washing the combined organic layers with brine can help push any dissolved product back into the organic phase.[20]

  • Loss in Emulsion: If a significant emulsion formed that you had to discard, a substantial amount of product may have been trapped within it.[15]

  • Adsorption onto Drying Agent: Using an excessive amount of drying agent (e.g., MgSO₄ or Na₂SO₄) can lead to the product being adsorbed onto its surface, leading to loss upon filtration. Use just enough to absorb the water (i.e., until some of the agent remains free-flowing).[4]

Part 3: Protocols & Visual Guides

Protocol 1: Standard Quench & Workup for NaBH₄ Reduction of 3-Chloropropiophenone

This protocol is based on a standard laboratory procedure for the synthesis of this compound.[9]

Safety First: Always wear appropriate PPE (lab coat, safety glasses, gloves). Perform the quench in a well-ventilated fume hood. The quench is exothermic and releases hydrogen gas.

Procedure:

  • Prepare the Quench Bath: In a separate flask large enough to hold both the reaction mixture and the quenching solution, prepare a stirred mixture of saturated aqueous ammonium chloride solution and crushed ice (approx. 2:1 v/w ratio). Place this flask in an ice/water bath to maintain a low temperature.

  • Cool the Reaction: Once the reduction is complete (as monitored by TLC), cool the reaction flask containing the dissolved this compound and excess NaBH₄ to 0 °C in an ice bath.

  • Perform the Quench: Using a dropping funnel or pipette, add the cooled reaction mixture slowly and dropwise to the vigorously stirring ice/NH₄Cl solution. Monitor for any excessive gas evolution or temperature increase.

  • Extraction: Once the addition is complete, transfer the entire mixture to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

  • Washing: Combine the organic extracts. Wash the combined organic layer once with water and then once with saturated brine. The brine wash helps to remove residual water from the organic layer.[4]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by silica gel column chromatography if necessary.[9][21]

Quench_Selection

References

  • Benchchem. A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone.
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Sources

Technical Support Center: Optimizing Solvent Systems for the Purification of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical chiral building block. As an essential intermediate in the synthesis of pharmaceuticals such as fluoxetine, achieving high purity is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for purifying this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography is highly effective for separating the target alcohol from structurally similar impurities, such as the unreacted starting ketone (3-chloropropiophenone).[3] It offers high resolution but can be less scalable and more solvent-intensive for large quantities.

  • Recrystallization is an excellent and scalable method for removing minor impurities, especially when the crude product is already of moderate purity.[2] It relies on the differences in solubility of the compound and impurities in a chosen solvent at different temperatures.[4]

Q2: What are the likely impurities I'll encounter in my crude this compound sample?

The impurity profile depends heavily on the synthetic route. The most common synthesis involves the reduction of 3-chloropropiophenone.[1][2] Therefore, the most probable impurities are:

  • Unreacted Starting Material: 3-chloropropiophenone is a common impurity and is less polar than the desired alcohol product.[5]

  • Byproducts of the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride), borate salts or other inorganic byproducts may be present.

  • Other Enantiomer: If a chiral synthesis or resolution is performed, the undesired enantiomer may be present.[3]

  • Solvent Residue: Residual solvents from the reaction or workup steps.

Q3: How do I decide whether to use column chromatography or recrystallization?

The choice depends on the purity of your crude material and the nature of the impurities.

  • Choose Column Chromatography when:

    • The crude product is a complex mixture with multiple impurities.

    • The main impurity is structurally very similar to the product (e.g., the starting ketone), requiring fine separation.

    • You are working on a smaller scale (mg to g).

  • Choose Recrystallization when:

    • The crude product is a solid with relatively high purity (>90%).

    • You need to remove small amounts of impurities that have different solubility profiles.

    • You are working on a larger scale (multi-gram to kg) and need an economically viable method.

A common strategy is to perform an initial purification by column chromatography on a small batch to isolate a pure standard, which can then be used as a seed crystal to develop a robust recrystallization protocol for larger batches.

Troubleshooting Guide: Purification of this compound

This section addresses specific issues you may encounter during your experiments.

Recrystallization Issues

Q4: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is cooled too quickly, is too concentrated, or if the melting point of your compound is lower than the temperature of the solution. Given that this compound has a relatively low melting point (racemic form melts at 31-36°C, enantiopure forms at 58-60°C), this is a common issue.[6][7]

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. A slower cooling rate gives molecules time to orient themselves into a crystal lattice.[4]

  • Add More Solvent: Your solution may be too saturated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Change Solvent System: The chosen solvent may not be optimal. Try a solvent system with a lower boiling point or a two-solvent system. For example, if you are using toluene, try switching to a hexane/ethyl acetate mixture.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product. This provides a nucleation site for crystal growth to begin.[4]

Q5: No crystals are forming even after my solution has cooled completely. What should I do?

Causality: The failure to crystallize usually indicates that the solution is not supersaturated, meaning it is too dilute, or that there is no nucleation point for crystal growth to initiate.

Solutions:

  • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to over-concentrate, which can lead to oiling out or impurity crashing.

  • Induce Nucleation: As mentioned above, scratch the flask or add a seed crystal. This is often the most effective solution.

  • Utilize a Two-Solvent System: If using a single solvent fails, a two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[8] For this compound, a good system could be ethyl acetate (good solvent) and hexane (poor solvent).

Column Chromatography Issues

Q6: I'm getting poor separation between my product and the starting material (3-chloropropiophenone) on my silica gel column. How can I improve this?

Causality: Poor separation (co-elution) results from an inappropriate mobile phase polarity. This compound is more polar than 3-chloropropiophenone due to its hydroxyl group. If the eluent is too polar, both compounds will travel quickly up the column with little separation (low Rf values). If it's not polar enough, they may not move at all.

Solutions:

  • Optimize the Solvent System with TLC: Before running the column, test solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system will give your desired product an Rf value of approximately 0.25-0.35 and provide the largest possible separation (ΔRf) from the ketone impurity.

  • Decrease Eluent Polarity: Since the ketone is less polar, it will elute first. To increase the separation, you need to use a less polar mobile phase. A common system is a mixture of hexane and ethyl acetate.[3][9] If you are using a 4:1 hexane:ethyl acetate mixture, try switching to 9:1 or even 20:1. This will retain the more polar alcohol on the silica for longer while allowing the ketone to elute more quickly.

  • Proper Column Packing and Loading: Ensure your column is packed uniformly without air bubbles. Load your sample in a minimal amount of solvent to ensure it starts as a narrow band. Overloading the column with too much crude material will also lead to poor separation.

Q7: My product is eluting as a very broad band, and I have to collect many fractions, resulting in a dilute product. How can I get a sharper elution band?

Causality: Band broadening can be caused by several factors: improper loading of the sample, a poorly packed column, or using a solvent system where the product has very high solubility, causing it to diffuse.

Solutions:

  • Concentrated Sample Loading: Dissolve your crude product in the minimum possible volume of the mobile phase (or a slightly stronger solvent) before loading it onto the column. If the product is loaded in a large volume of solvent, it will start as a broad band.

  • Dry Loading: For better results, you can "dry load" the sample. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting dry, free-flowing powder containing your adsorbed product can be carefully added to the top of the column. This ensures the sample starts as a very narrow, uniform band.

  • Check Column Packing: Ensure the column is packed perfectly vertically and that the silica bed is not disturbed during sample loading or solvent addition.

Data & Protocols

Table 1: Common Solvent Systems for Purification
Purification MethodSolvent System (v/v)Target Compound PolarityNotes & Rationale
Column ChromatographyHexane / Ethyl Acetate (e.g., 40:1 to 5:1)[3][9]Moderately PolarExcellent for separating the alcohol from the less polar ketone. Start with a low polarity (40:1) and gradually increase polarity if needed.
Column Chromatographyn-Hexane / Isopropanol (e.g., 19:1)[3]Moderately PolarIsopropanol is more polar than ethyl acetate; use in smaller proportions. Good for fine-tuning separation.
RecrystallizationHexane[2] or HeptaneModerately PolarThe product is soluble in hot hexane but poorly soluble at room temperature, making this a good choice for a single-solvent recrystallization.[2]
RecrystallizationTolueneModerately PolarHigher boiling point allows for good dissolution, but care must be taken to avoid oiling out due to the product's low melting point.
RecrystallizationEthyl Acetate / HexaneModerately PolarA two-solvent system. Ethyl acetate is the "good" solvent, and hexane is the "poor" or "anti-solvent".
Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

  • Solvent System Selection: Using TLC, identify a hexane/ethyl acetate mixture that provides an Rf of ~0.3 for the product and good separation from impurities. A 10:1 ratio is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a level, uniform bed.

  • Sample Loading: Dissolve the crude product (~1g) in a minimal amount of dichloromethane or the eluent (~2-3 mL). Carefully add the solution to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain. The ketone impurity will appear first, followed by the desired alcohol.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Recrystallization of this compound from Hexane

  • Dissolution: Place the crude solid (~1g) in an Erlenmeyer flask. Add a minimal amount of hexane (~10-15 mL) and heat the mixture gently (e.g., in a warm water bath) with stirring until the solid completely dissolves. Add more hexane dropwise if needed to achieve full dissolution.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the pure crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visual Workflows

G cluster_start Initial Assessment cluster_path Purification Path cluster_end Final Product start Crude this compound assess Assess Purity & Impurity Profile (TLC/NMR) start->assess chrom Column Chromatography assess->chrom  Complex Mixture / Low Purity recryst Recrystallization assess->recryst  High Purity (>90%) / Minor Impurities chrom->recryst Optional Polishing Step end_product Pure Product (>98%) chrom->end_product recryst->end_product

Caption: Workflow for Selecting a Purification Method.

G start Recrystallization Attempt Fails (Oiling Out / No Crystals) q1 Is the solution clear or oily? start->q1 sol1 Solution is too dilute. Concentrate by evaporating solvent. q1->sol1 Clear sol4 Solvent system is not optimal. - Add more 'good' solvent to re-dissolve oil - Try a different solvent system q1->sol4 Oily q2 Was cooling slow? sol2 Cool too quickly. Re-heat and cool slowly. q2->sol2 No sol3 Induce nucleation: - Add seed crystal - Scratch flask q2->sol3 Yes sol1->q2

Caption: Troubleshooting Tree for Poor Recrystallization Outcome.

References

  • EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone.
  • 1-Propanone, 3-chloro-1-phenyl-. SIELC Technologies. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Recrystallization. Professor Dave Explains via YouTube. [Link]

Sources

Technical Support Center: Stabilizing 3-Chloro-1-phenylpropan-1-ol During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. As a secondary benzylic alcohol and a chlorohydrin, this compound possesses inherent reactivity that can lead to degradation during standard workup procedures if not handled with appropriate care. This resource provides in-depth troubleshooting advice, detailed protocols, and the chemical rationale behind our recommendations to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my product, this compound, after aqueous workup. What is the likely cause?

A1: Product loss during aqueous workup is commonly due to the pH of your aqueous phase. This compound is sensitive to both strongly acidic and strongly basic conditions, which can catalyze degradation pathways. It is crucial to maintain a near-neutral pH (approximately 6.5-7.5) during extraction and washing steps.

Q2: My NMR spectrum shows unexpected peaks after purification. What are the common degradation products?

A2: The two most prevalent degradation products are cinnamyl alcohol and 2-phenyloxetane. Cinnamyl alcohol results from acid-catalyzed dehydration, while 2-phenyloxetane is formed via base-catalyzed intramolecular cyclization.

Q3: What is the ideal temperature for concentrating my product solution?

A3: To minimize thermal degradation, it is recommended to concentrate your solution of this compound under reduced pressure at a moderate temperature. A water bath temperature of 35-40°C is generally a safe range.

Q4: Can I use a strong base like sodium hydroxide to neutralize my reaction mixture?

A4: It is strongly advised to avoid strong bases such as NaOH or KOH. These can readily deprotonate the hydroxyl group, facilitating the rapid and often irreversible formation of 2-phenyloxetane. Mild bases like sodium bicarbonate or potassium carbonate are preferred for neutralization.[1]

Understanding the Degradation Pathways

The stability of this compound is compromised by its bifunctional nature. The presence of a secondary benzylic alcohol and a primary alkyl chloride sets the stage for two major competing degradation reactions, primarily influenced by the pH of the medium.

cluster_acid Acid-Catalyzed Dehydration (E1 Mechanism) cluster_base Base-Catalyzed Cyclization (Intramolecular SN2) A1 This compound A2 Protonated Alcohol (Good Leaving Group) A1->A2 + H+ A3 Benzylic Carbocation Intermediate A2->A3 - H2O A4 Cinnamyl Alcohol A3->A4 - H+ B1 This compound B2 Alkoxide Intermediate B1->B2 + Base - H-Base+ B3 2-Phenyloxetane B2->B3 Intramolecular SN2 Attack - Cl-

Caption: Major degradation pathways for this compound.

Acid-Catalyzed Dehydration to Cinnamyl Alcohol

Under acidic conditions (typically pH < 5), the hydroxyl group can be protonated to form a good leaving group (water). Departure of water is facilitated by the stability of the resulting secondary benzylic carbocation. A subsequent elimination of a proton from the adjacent carbon yields cinnamyl alcohol.[2][3] This E1 elimination pathway is a common side reaction for benzylic alcohols.[4][5]

Base-Catalyzed Intramolecular Cyclization to 2-Phenyloxetane

In the presence of a base (especially strong bases, pH > 8), the hydroxyl group is deprotonated to form an alkoxide. This nucleophilic alkoxide can then readily attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and forming the strained four-membered ether ring of 2-phenyloxetane.[6]

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the workup and purification of this compound.

Symptom Potential Cause Troubleshooting Steps & Rationale
Low Product Yield After Aqueous Workup Degradation due to improper pH. 1. Monitor pH: Before and during extraction, check the pH of the aqueous layer with pH paper. Adjust to a neutral range (6.5-7.5) using a mild acid (e.g., dilute citric acid) or a mild base (e.g., saturated sodium bicarbonate solution).2. Avoid Strong Acids/Bases: Do not use strong acids (HCl, H₂SO₄) or strong bases (NaOH, KOH) for quenching or neutralization.[2]
Product Loss in Aqueous Layer 1. Sufficient Extraction: Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.[7] 2. Brine Wash: Wash the combined organic extracts with brine (saturated NaCl solution) to reduce the solubility of the organic product in any remaining aqueous phase and to aid in breaking up emulsions.
Presence of Cinnamyl Alcohol Impurity (Confirmed by GC/MS or NMR) Acidic conditions during workup or storage. 1. Neutral Workup: Ensure all aqueous solutions used for washing are at a neutral pH. If the reaction was performed under acidic conditions, neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.[8]2. Storage: Store the purified product in a neutral environment, protected from acidic vapors.
Presence of 2-Phenyloxetane Impurity (Confirmed by GC/MS or NMR) Basic conditions during workup. 1. Use Mild Base: Neutralize acidic reaction mixtures with saturated NaHCO₃ or KHCO₃ solution. Avoid stronger bases like carbonates or hydroxides.[1]2. Limit Contact Time: If a basic wash is necessary, minimize the contact time between the organic layer and the basic aqueous solution.
Product Decomposition During Solvent Removal Thermal Degradation. 1. Low-Temperature Evaporation: Use a rotary evaporator with a water bath temperature no higher than 40°C.[7]2. High Vacuum: Apply a sufficient vacuum to lower the boiling point of the solvent, facilitating its removal at a lower temperature.

Recommended Experimental Protocols

Protocol 1: pH-Neutral Aqueous Workup

This protocol is designed to minimize both acid- and base-catalyzed degradation of this compound.

  • Reaction Quenching: Cool the reaction mixture to 0-5°C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous phase with pH paper, adding the bicarbonate solution until the pH is between 7.0 and 7.5. Rationale: Sodium bicarbonate is a weak base, sufficient to neutralize acids without significantly raising the pH to a level that promotes oxetane formation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers. Rationale: Multiple extractions ensure efficient transfer of the product from the aqueous to the organic phase.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (1 x volume of the organic phase).

    • Saturated aqueous NaCl (brine) (1 x volume of the organic phase). Rationale: The water wash removes residual water-soluble impurities, and the brine wash removes bulk water from the organic layer before drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a bath temperature of ≤ 40°C.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as needed.[8]

start Reaction Mixture quench Quench at 0-5°C start->quench neutralize Neutralize to pH 7.0-7.5 with sat. NaHCO3 quench->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash Wash with H2O, then Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate (≤ 40°C) dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end Pure Product purify->end

Caption: Workflow for pH-Neutral Aqueous Workup.

Protocol 2: Identification of Degradation Products

If you suspect degradation has occurred, the following analytical data can help in identifying the impurities.

Table 1: Analytical Data for Potential Impurities

CompoundStructureKey ¹H NMR Signals (CDCl₃, δ ppm)Mass Spec (EI) m/z
Cinnamyl Alcohol Ph-CH=CH-CH₂OH~4.3 (d, 2H), ~6.4 (dt, 1H), ~6.6 (d, 1H), 7.2-7.4 (m, 5H)[9][10]134 (M+), 115, 105, 91, 77[11]
2-Phenyloxetane Ph-CH(O)CH₂CH₂~2.7-2.9 (m, 2H), ~4.3-4.5 (m, 2H), 7.2-7.4 (m, 5H)[12]224 (M+ for benzyl derivative), 133, 105, 77[12]

References

  • Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2011). Electronic Supplementary Information (ESI) 2-Lithiated-2-Phenyloxetane: A New Attractive Synthon for the Preparation of Oxetane Derivatives. The Royal Society of Chemistry. [Link]
  • PubChem. (n.d.). Cinnamyl Alcohol.
  • Chemistry LibreTexts. (2023, January 22).
  • Chegg. (2018, April 23).
  • Gao, F., et al. (2020). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
  • ResearchGate. (n.d.). Dehydrative homocoupling of benzylic alcohols. b)

Sources

Identification and characterization of impurities in 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 3-Chloro-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate.[1][2][3] The information provided herein is curated to offer practical, field-proven insights and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound can generally be categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route used. A common method for synthesizing this compound is the reduction of 3-chloro-1-phenylpropan-1-one.[1][4] Potential impurities from this process include:

    • Unreacted Starting Material: 3-chloro-1-phenylpropan-1-one.

    • By-products of the Reduction Reaction: These can vary depending on the reducing agent used. For example, if a borohydride-based reducing agent is employed, boron-containing by-products might be present.

    • Reagents and Catalysts: Residual amounts of catalysts or reagents used in the synthesis.[5]

  • Degradation Products: These form due to the inherent instability of the molecule under certain conditions (e.g., heat, light, pH extremes). Potential degradation pathways include:

    • Oxidation: The benzylic alcohol is susceptible to oxidation, which could form the corresponding ketone, 3-chloro-1-phenylpropan-1-one.

    • Elimination: Under basic conditions or heat, elimination of HCl could occur, leading to the formation of cinnamyl alcohol or other related unsaturated compounds.

  • Enantiomeric Impurities: Since this compound is a chiral molecule, the presence of the undesired enantiomer is a critical impurity to monitor, especially in the synthesis of stereospecific active pharmaceutical ingredients (APIs).[1][2]

Q2: My HPLC analysis shows several small, unknown peaks. How do I begin to identify them?

A2: A systematic approach is crucial. Start by gathering as much information as possible about your sample's history.

  • Review the Synthesis: Understand the complete synthetic route, including all reagents, catalysts, and solvents used. This will help you predict potential process-related impurities.

  • Perform Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[6][7] Comparing the chromatograms of the stressed samples to your unknown sample can provide clues.

  • Utilize Hyphenated Techniques: The most powerful tool for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10] This technique provides the molecular weight of the impurities, which is a critical piece of information for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the impurity, allowing you to determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) provides information about its structure.

Q3: How can I quantify the identified impurities?

A3: Once an impurity has been identified, quantification is typically performed using a validated stability-indicating HPLC method with UV detection.[11]

  • Reference Standards: The most accurate quantification is achieved by using a certified reference standard of the impurity.

  • Relative Response Factors (RRFs): If a reference standard is not available, you can determine the RRF of the impurity relative to the main component (this compound). This involves isolating a small amount of the impurity for characterization and response factor determination.

  • Area Percent Normalization: For a rough estimation, you can use area percent normalization, assuming that the response of the impurity is similar to that of the main peak. However, this method is less accurate and should be used with caution.

Section 2: Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry The choice of stationary phase is critical. For a moderately polar compound like this compound and its potential impurities, a C18 or C8 column is a good starting point. If you see peak tailing, consider a column with end-capping or a different stationary phase like a phenyl-hexyl column.
Incorrect Mobile Phase Composition Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) to achieve good separation. A gradient elution is often necessary to resolve both early and late-eluting impurities.
Mobile Phase pH The pH of the mobile phase can significantly affect the retention and peak shape of ionizable impurities. Experiment with different pH values using appropriate buffers (e.g., phosphate, acetate).
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of your sample.
Column Contamination or Degradation If you observe a sudden deterioration in performance, your column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
Issue 2: Inconsistent Results in Impurity Quantification
Potential Cause Troubleshooting Steps
Sample Preparation Variability Ensure your sample preparation procedure is robust and reproducible. Use precise weighing and dilution techniques.
Instability of the Sample or Standard Solutions This compound and its impurities may be unstable in solution. Prepare fresh solutions daily and store them under appropriate conditions (e.g., refrigerated, protected from light).
Instrumental Drift Monitor system suitability parameters (e.g., retention time, peak area, tailing factor) throughout your analytical run to detect any instrumental drift.
Non-linearity of Detector Response Ensure you are working within the linear range of your detector for both the main component and the impurities.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method provides a starting point for the separation of impurities in this compound. Optimization will likely be required based on the specific impurity profile of your sample.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Workflow: Systematic Impurity Identification

The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Characterization Start Unknown Peak Detected in HPLC Review_Synthesis Review Synthetic Pathway & Reagents Start->Review_Synthesis Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation LCMS LC-MS Analysis (Molecular Weight) Review_Synthesis->LCMS Forced_Degradation->LCMS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS If needed MSMS MS/MS Analysis (Fragmentation Pattern) HRMS->MSMS Isolation Isolate Impurity (Prep-HPLC/SFC) MSMS->Isolation For definitive confirmation NMR NMR Spectroscopy ( 1 H, 13 C, 2D) Isolation->NMR Final_Structure Confirm Structure NMR->Final_Structure

Caption: A systematic workflow for impurity identification.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for analytical method development.[6][7]

  • Acid Hydrolysis: Dissolve the sample (approx. 1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample (approx. 1 mg/mL) in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample (approx. 1 mg/mL) in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 24 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter). Dissolve in the mobile phase before injection.

Important Note: The extent of degradation should be targeted to be between 5-20% to avoid the formation of secondary degradation products.[6]

Section 4: Data Presentation

Table 1: Common Analytical Techniques for Impurity Profiling
Technique Information Provided Primary Application
HPLC-UV Retention time, quantitative informationRoutine purity testing and quantification of known impurities.[11]
LC-MS Molecular weight of impuritiesIdentification of unknown impurities.[8][9][10][12]
GC-MS Identification of volatile impuritiesAnalysis of residual solvents and volatile by-products.[13][14][15]
NMR Spectroscopy Detailed structural informationDefinitive structure elucidation of isolated impurities.[16][17][18][13]
HRMS Exact mass and elemental compositionDetermination of the chemical formula of impurities.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol.
  • ChemicalBook. (S)-3-Chloro-1-phenyl-1-propanol(100306-34-1) 1H NMR.
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  • Google Patents. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • BLDpharm. 100306-33-0|(R)-3-Chloro-1-phenylpropan-1-ol.
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Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral intermediates. Here, we provide in-depth technical guidance, troubleshooting protocols, and validated insights to enhance the efficiency of the enzymatic kinetic resolution (EKR) of racemic 3-Chloro-1-phenylpropan-1-ol, a critical building block in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the enzymatic resolution of this compound?

The primary goal is to separate a racemic mixture (a 50:50 mix of R- and S-enantiomers) of this compound into its individual, enantiomerically pure components. This is typically achieved through enantioselective acylation, where an enzyme preferentially acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting ester and the unreacted alcohol can then be easily separated.[1][2]

Q2: Why are lipases the preferred enzymes for this kinetic resolution?

Lipases (EC 3.1.1.3) are widely used due to their operational simplicity, broad substrate specificity, and high enantioselectivity for secondary alcohols.[1][3] They function efficiently in non-aqueous organic solvents, which is advantageous for the solubility of the substrate and for shifting the reaction equilibrium towards ester formation, making the process effectively irreversible when using specific acyl donors.[4]

Q3: How is the success of the resolution measured?

Success is quantified by two key metrics:

  • Conversion (%): The percentage of the starting racemic alcohol that has been transformed into the ester product. For an ideal kinetic resolution, the target is 50% conversion.

  • Enantiomeric Excess (ee %): A measure of the purity of a chiral sample. It is calculated for both the unreacted substrate (alcohol) and the product (ester). High ee values (>95%) are essential for pharmaceutical applications.

These parameters are used to calculate the Enantiomeric Ratio (E-value) , which is an intrinsic measure of an enzyme's selectivity for a particular substrate. An E-value >200 is considered excellent for preparative-scale resolutions.[5]

Q4: What are the typical products of a lipase-catalyzed acylation of this alcohol?

Starting with the racemic alcohol, the reaction yields two main products at ~50% conversion:

  • The unreacted alcohol, enriched in one enantiomer (e.g., (S)-3-Chloro-1-phenylpropan-1-ol).

  • The acylated ester, enriched in the opposite enantiomer (e.g., (R)-3-Chloro-1-phenylpropyl acetate).

These two compounds have different functional groups (alcohol vs. ester), allowing for straightforward separation by standard chromatographic methods.

Experimental Workflow & Protocols
General Workflow for Enzymatic Kinetic Resolution

The overall process involves careful selection of reaction components, execution of the biotransformation, and subsequent analysis and purification.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Workup cluster_purification 4. Purification & Analysis Racemate Racemic Substrate (this compound) ReactionVessel Reaction Setup (Controlled Temp. & Agitation) Racemate->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Anhydrous Organic Solvent (e.g., Hexane, Toluene) Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Monitoring Reaction Monitoring (Chiral GC/HPLC) ReactionVessel->Monitoring Take Aliquots Quench Stop Reaction at ~50% Conversion Monitoring->Quench Target Reached Filtration Enzyme Removal (Filtration) Quench->Filtration Separation Chromatographic Separation (e.g., Flash Column) Filtration->Separation Product1 Enantioenriched Alcohol (e.g., S-enantiomer, >95% ee) Separation->Product1 Product2 Enantioenriched Ester (e.g., R-enantiomer, >95% ee) Separation->Product2

Caption: General experimental workflow for the kinetic resolution.

Standard Laboratory Protocol

This protocol provides a starting point for the acylation of racemic this compound.

  • Preparation : To a flame-dried flask under an inert atmosphere (N₂ or Ar), add racemic this compound (1.0 equiv).

  • Solvent Addition : Add an anhydrous organic solvent (e.g., n-hexane or toluene) to achieve a substrate concentration of 0.1-0.2 M.

  • Enzyme Addition : Add the selected immobilized lipase. A typical loading for Novozym 435 (Candida antarctica Lipase B) is 10-20 mg per mL of solvent.[3]

  • Acyl Donor Addition : Add the acyl donor. For vinyl acetate, use 1.5-2.0 equivalents. Using an excess can help drive the reaction forward.[6]

  • Reaction : Stir the mixture at a controlled temperature (e.g., 30-45°C). Higher temperatures increase the rate but may decrease enantioselectivity.[7]

  • Monitoring : Periodically take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.[8]

  • Work-up : When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification : Remove the solvent from the filtrate under reduced pressure. The resulting mixture of unreacted alcohol and ester product can be separated by flash column chromatography on silica gel.

In-Depth Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee < 95%)

This is the most common issue, indicating poor enzyme selectivity under the chosen conditions.

Q: My ee values are low for both the remaining alcohol and the ester product. What should I investigate first?

A: Low enantioselectivity is often tied to the specific pairing of the enzyme with the reaction conditions. The primary factors to optimize are the enzyme itself, the acyl donor, and the temperature.

  • Cause A: Suboptimal Enzyme Choice

    • Explanation: Not all lipases exhibit the same selectivity for a given substrate. The shape and hydrophobicity of the enzyme's active site are critical. While Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) is a robust starting point, other lipases may show superior performance.[3][5]

    • Solution: Screen a panel of commercially available lipases. Lipases from Pseudomonas fluorescens (LAK) and Candida rugosa (CRL) have also been successfully used for the resolution of this compound and its analogs.[3][6]

  • Cause B: Inappropriate Acyl Donor

    • Explanation: The structure of the acyl donor significantly influences the formation of the tetrahedral intermediate in the enzyme's active site, which in turn affects enantioselectivity.[9] While vinyl acetate is common due to the irreversibility of the reaction, its small size may not provide optimal steric discrimination.

    • Solution: Test acyl donors with longer or bulkier chains. For example, switching from vinyl acetate to vinyl butanoate or vinyl decanoate can dramatically increase the E-value, as the bulkier acyl group enhances the steric differentiation between the two enantiomers in the active site.[4][10]

  • Cause C: Suboptimal Reaction Temperature

    • Explanation: There is often an inverse relationship between reaction temperature and enantioselectivity. Higher temperatures increase protein flexibility, which can lead to a less discriminating active site and thus lower ee values.

    • Solution: Perform the reaction at a lower temperature. While this will slow the reaction rate, it often leads to a significant improvement in the E-value. Test a range from room temperature (25°C) up to 45°C to find the optimal balance.[7]

  • Cause D: Incorrect Solvent

    • Explanation: The solvent interacts with the enzyme, influencing its conformation and catalytic activity.[11][12] Apolar, hydrophobic solvents (e.g., hexane, toluene, MTBE) are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, maintaining its active conformation.

    • Solution: Ensure you are using a hydrophobic solvent with a high Log P value. Avoid polar solvents like acetone or DMSO unless specifically required.

Problem 2: Low or Stalled Reaction Conversion (<40%)

This issue indicates a problem with the enzyme's catalytic activity or stability.

Q: The reaction starts but then slows down or stops completely before reaching 50% conversion. What could be the cause?

A: A stalled reaction typically points to enzyme inhibition or denaturation.

  • Cause A: Irreversible Enzyme Inhibition by Acyl Donor Byproduct

    • Explanation: When using vinyl esters, the enol byproduct tautomerizes to an aldehyde (e.g., vinyl alcohol becomes acetaldehyde). Acetaldehyde can form Schiff bases with the lysine residues on the enzyme's surface, leading to irreversible inactivation.[4]

    • Solution:

      • Switch Acyl Donor: Use an isopropenyl ester (e.g., isopropenyl acetate). The enol byproduct tautomerizes to acetone, which is generally non-inhibitory to lipases.[4]

      • Use an Anhydride: Acetic anhydride can be used as an acyl donor, though this produces an acid byproduct that may need to be neutralized.

  • Cause B: Product or Substrate Inhibition

    • Explanation: High concentrations of the substrate or product can sometimes bind to the enzyme in a non-productive manner, inhibiting its activity. This is a form of reversible inhibition.[13][14]

    • Solution:

      • Lower Substrate Concentration: Run the reaction at a lower initial concentration of the racemic alcohol.

      • In Situ Product Removal: For advanced applications, consider techniques to remove the ester product from the reaction medium as it is formed.

  • Cause C: Insufficient Water Activity (a_w)

    • Explanation: In organic solvents, lipases require a minimal amount of water bound to their surface to maintain their catalytically active conformation. If the solvent and reagents are too dry, the enzyme activity can be drastically reduced.

    • Solution:

      • Use Salt Hydrates: Add a specific salt hydrate pair (e.g., Na₂SO₄·10H₂O) to the reaction to maintain a constant water activity.

      • Pre-equilibrate the Enzyme: Equilibrate the immobilized enzyme in a humidity-controlled environment before use.

Troubleshooting Logic Diagram

This decision tree can guide your troubleshooting process for common experimental issues.

Troubleshooting_Logic Start Problem Observed Low_ee Low Enantiomeric Excess (ee < 95%) Start->Low_ee Low_Conv Low Conversion (Stalled Reaction) Start->Low_Conv Check_Enzyme Is the enzyme optimal? Screen different lipases (CAL-B, P. fluorescens). Low_ee->Check_Enzyme Primary Check Check_Acyl Is the acyl donor selective? Test bulkier donors (e.g., vinyl butanoate). Check_Enzyme->Check_Acyl If no improvement Check_Temp Is the temperature too high? Lower reaction temperature (e.g., to 25-30°C). Check_Acyl->Check_Temp If still low Check_Inhibition Is there byproduct inhibition? Switch vinyl acetate to isopropenyl acetate. Low_Conv->Check_Inhibition Primary Check Check_Water Is water activity too low? Ensure minimal hydration (use salt hydrates). Check_Inhibition->Check_Water If no improvement Check_Conc Is substrate/product concentration too high? Check_Water->Check_Conc If still stalled

Caption: A decision tree for troubleshooting common issues.

Data Summary Tables
Table 1: Comparison of Lipases and Conditions for Halohydrin Resolution
Enzyme SourceCommon Name / ProductAcyl DonorSolventTypical Temp. (°C)ObservationReference
Candida antarctica Lipase BNovozym 435Vinyl AcetateToluene45Robust and highly selective (E > 200).[3][5][3][5]
Pseudomonas fluorescensLAK, Amano AKVinyl Acetaten-Hexane30Effective for acylation of the racemic alcohol.[6][6]
Candida rugosaCRL-Phosphate Buffer36Used for hydrolysis of the enantiomerically enriched ester.[6][15][6][15]
Thermomyces lanuginosusLipozyme TL IMVinyl ButanoateMTBE30Longer chain acyl donor improved selectivity significantly.[10][10]
Table 2: Analytical Methods for Enantiomeric Excess (ee) Determination
TechniquePrincipleTypical Stationary PhaseAdvantagesDisadvantagesReference
Chiral GC Volatility and interaction with a chiral stationary phase (CSP).Cyclodextrin derivatives (e.g., Chirasil-DEX CB)High resolution, fast analysis times.Requires derivatization for non-volatile compounds.[16]
Chiral HPLC Differential partitioning between a mobile phase and a CSP.Polysaccharide derivatives (e.g., Lux Cellulose, Chiralpak)Broad applicability, preparative scale possible.Longer run times, higher solvent consumption.[8][16][17]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light.N/A (Requires chromophore)Very fast, suitable for high-throughput screening.Less accurate than chromatography, requires calibration.[18][19]
References
  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: An ideal biocatalyst for the preparation of nitrogenated organic compounds.
  • Gao, S., et al. (2018). Rational enhancement of the enantioselectivity of Candida antarctica lipase B in kinetic resolution. Scientific Reports, 8(1), 1-10. [Link]
  • Ganesan, A. (1999). Enhancement of Candida antarctica lipase B enantioselectivity and activity in organic solvents.
  • Spatola, R., et al. (2010). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols.
  • Anslyn, E. V., et al. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 50(11), 2845-2857. [Link]
  • Kamal, A., et al. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API)
  • Xu, J., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10, 869446. [Link]
  • Contente, M. L., et al. (2018). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization.
  • Szymańska, K., et al. (2017). The influence of various acyl donors upon the selectivity of Novozym 435 and Lipozyme TL IM for the O-acetylation of (±)-1-(1H-pyrrol-2-yl)ethan-1-ol. Tetrahedron: Asymmetry, 28(9), 1160-1166. [Link]
  • Nieto, I., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Angewandte Chemie International Edition, 59(32), 13352-13358. [Link]
  • ResearchGate. (2018).
  • de la Torre, B. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 844-849. [Link]
  • Aljawish, A., et al. (2021). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
  • ResearchGate. (2020).
  • Norin, T., & Hult, K. (2003). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Biophysical Chemistry, 105(2-3), 329-338. [Link]
  • Yao, Z. P., & Chan, T. H. (2017). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Mass Spectrometry Reviews, 36(1), 39-65. [Link]
  • de Gonzalo, G., et al. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. Catalysis Science & Technology, 9(1), 12-32. [Link]
  • ResearchGate. (2015). Effect of acyl donor (R)-5 concentration on the formation of 2a (filled signs) and 3a (open signs). Scientific Diagram. [Link]
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
  • de Souza, R. O. M. A., et al. (2022). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research, 61(25), 8821-8828. [Link]
  • CN104388516A - Preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol.
  • EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
  • ResearchGate. (2016). Why is the enzyme activity inhibition not consistent? Question. [Link]
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
  • LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
  • Gutman, A. L., & Shkolnik, E. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572. [Link]
  • Shkolnik, E., & Gutman, A. L. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Ariel University. [Link]
  • Brenna, E., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.
  • de Mattos, M. C., et al. (2017). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 2(28), 8871-8877. [Link]
  • Chrzanowska, M., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6642. [Link]
  • Plou, F. J. (2024). A strategy for the enzymatic acylation of polyphenols. Francisco Plou Lab. [Link]
  • ResearchGate. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.

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Validation & Comparative

Determination of enantiomeric excess of 3-Chloro-1-phenylpropan-1-ol by chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Determination of Enantiomeric Excess of 3-Chloro-1-phenylpropan-1-ol by Chiral HPLC

As a critical chiral intermediate in pharmaceutical synthesis, particularly for antidepressants like Fluoxetine, establishing the enantiomeric purity of this compound is a matter of regulatory necessity and clinical efficacy. This guide provides a comprehensive, data-supported comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, designed for researchers and drug development professionals who require robust and reliable analytical protocols.

The Principle of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard HPLC methods. Chiral HPLC introduces a chiral environment, most commonly through a Chiral Stationary Phase (CSP), to induce diastereomeric interactions with the analyte enantiomers.

These transient interactions, differing in energy and stability, cause one enantiomer to be retained longer on the column than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the industry standard for their broad applicability and high success rates in resolving a wide range of chiral compounds, including alcohols like this compound. The chiral recognition mechanism on these phases is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical parameter in developing a chiral separation method. Based on extensive experience with similar aryl propanol structures, we compare two leading polysaccharide-based columns: one with an amylose-based selector and another with a cellulose-based selector.

Table 1: Performance Comparison of CSPs for this compound Analysis

ParameterColumn A: Amylose-based (e.g., Chiralpak® AD-H)Column B: Cellulose-based (e.g., Chiralcel® OD-H)Rationale & Insights
Selectivity (α) Expected > 1.5Expected > 1.2Amylose-based phases often exhibit higher selectivity for aromatic alcohols due to favorable π-π stacking and inclusion complexation within their helical structure.
Resolution (Rs) Expected > 2.5Expected > 1.8Higher selectivity directly translates to better resolution, ensuring baseline separation which is critical for accurate quantification of minor enantiomers.
Analysis Time ~15 minutes~20 minutesThe stronger interactions on the amylose phase can lead to longer retention times. This can be modulated by increasing the alcohol modifier in the mobile phase.
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / 2-Propanol (95:5, v/v)Cellulose-based columns often require a lower percentage of the polar alcohol modifier to achieve sufficient retention and interaction for separation.
Pressure ~70 bar~60 barDependent on mobile phase viscosity and flow rate, but generally within standard HPLC system limits.
Best For High-resolution, baseline separation for accurate e.e. determination.Faster initial screening and when baseline separation is easily achieved.For quality control and regulatory submission, the superior resolution of Column A is highly desirable.

Note: The performance values are expert estimations based on separations of analogous compounds and serve as a guide for method development.

Experimental Workflow & Protocol

A systematic approach to method development and validation is crucial for achieving a robust analytical method. The workflow ensures that the chosen conditions are optimal for the separation and quantification of the enantiomers.

General Experimental Workflow

The following diagram outlines the logical flow from sample preparation to the final determination of enantiomeric excess.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Prepare Racemic Standard (1 mg/mL in Mobile Phase) Equilibrate Equilibrate Column (e.g., Chiralpak AD-H) Sample->Equilibrate TestSample Prepare Test Sample (1 mg/mL in Mobile Phase) TestSample->Equilibrate InjectStd Inject Racemic Standard Equilibrate->InjectStd System Suitability InjectTest Inject Test Sample Equilibrate->InjectTest Sample Analysis Detect UV Detection at 215 nm InjectStd->Detect InjectTest->Detect Integrate Integrate Peak Areas (Area1, Area2) Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Detailed HPLC Protocol

This protocol is optimized for an amylose-based CSP (e.g., Chiralpak® AD-H), which is predicted to provide the best resolution.

1. Materials and Reagents:

  • Analyte: this compound (racemic standard and test sample)

  • HPLC Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA)

  • Instrumentation: HPLC system with UV detector

2. Chromatographic Conditions:

  • Mobile Phase Composition: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 215 nm (due to the phenyl chromophore)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Racemic Standard: Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Test Sample: Prepare the test sample in the same manner and at the same concentration.

4. System Suitability Test (SST):

  • Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Perform five replicate injections of the racemic standard.

  • The system is deemed suitable if the resolution (Rs) between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) for the peak areas is less than 2.0%.

5. Analysis and Calculation:

  • Inject the test sample.

  • Identify and integrate the peak areas for the first eluting enantiomer (Peak 1) and the second eluting enantiomer (Peak 2).

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = (|Area_Peak1 - Area_Peak2|) / (Area_Peak1 + Area_Peak2) * 100

Trustworthiness and Self-Validation

A robust analytical method must be self-validating. The protocol described above incorporates a rigorous System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample analysis is conducted. The SST parameters, particularly the resolution (Rs), are critical. A resolution value greater than 2.0 ensures baseline separation, which is non-negotiable for accurately integrating the peak area of a minor enantiomer in the presence of a major one. This prevents the tail of the larger peak from artificially inflating the area of the smaller peak, a common source of error in purity analysis.

The diagram below illustrates the relationship between key validation parameters.

G cluster_validation Method Validation Logic SST System Suitability (Rs > 2.0) Accuracy Accuracy SST->Accuracy Precision Precision (RSD < 2.0%) SST->Precision ReliableEE Reliable e.e. Result Accuracy->ReliableEE Precision->ReliableEE Robustness Robustness Robustness->ReliableEE

Caption: Interdependence of Validation Parameters.

Conclusion and Recommendations

For the accurate determination of enantiomeric excess of this compound, an amylose-based CSP such as Chiralpak® AD-H is highly recommended due to its demonstrated superior selectivity and resolution for this class of aromatic alcohols. While a cellulose-based column like Chiralcel® OD-H may offer a viable alternative, it will likely require more extensive method development to achieve the same degree of baseline separation. The provided protocol, centered on an amylose phase with a hexane/IPA mobile phase, represents a robust starting point for routine quality control and regulatory analysis, ensuring both scientific integrity and data reliability.

References

  • Title: DAICEL Chiral Columns Source: Daicel Chiral Technologies URL:[Link]
  • Title: Enantiomeric Excess Source: Wikipedia URL:[Link]

A Comparative Guide to the Synthesis of 3-Chloro-1-phenylpropan-1-ol: Chemical versus Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a critical endeavor. These molecules serve as indispensable building blocks for a myriad of active pharmaceutical ingredients (APIs), where stereochemistry dictates therapeutic efficacy and safety. One such vital intermediate is 3-Chloro-1-phenylpropan-1-ol, a key precursor for antidepressants like fluoxetine.[1] The journey to synthesize this chiral alcohol can take two distinct paths: the well-trodden route of traditional chemical catalysis and the burgeoning, greener avenue of biocatalysis.

This guide offers an in-depth, objective comparison of these two synthetic philosophies. We will dissect the mechanistic underpinnings, evaluate performance through experimental data, and provide detailed protocols to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.

The Chemical Approach: Precision Forged in Anhydrous Conditions

The asymmetric chemical reduction of the prochiral ketone, 3-chloropropiophenone, is a stalwart method for accessing enantiomerically enriched this compound. Among the arsenal of chemical tools, the Corey-Bakshi-Shibata (CBS) reduction stands out as a particularly reliable and highly enantioselective method.[2][3]

The Causality Behind the CBS Reduction

The power of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst. This catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the reduction of the ketone with high fidelity.[4][5] The mechanism is a sophisticated interplay of Lewis acid-base interactions. The borane reducing agent (e.g., BH₃·THF) coordinates to the nitrogen atom of the CBS catalyst, activating it as a hydride donor. Simultaneously, the endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone, enhancing its electrophilicity.[6] This dual activation, occurring within a sterically defined pocket, forces the hydride transfer to occur on a specific face of the ketone, leading to the formation of a single enantiomer of the alcohol.[4]

The choice of an aprotic, anhydrous solvent like tetrahydrofuran (THF) or toluene is critical. Water would readily react with the borane reducing agent and the catalyst, quenching the reaction and destroying the catalytic cycle.[4] Low reaction temperatures are also often employed to maximize enantioselectivity by reducing the kinetic energy of the system, thereby amplifying the energetic differences between the two possible diastereomeric transition states.

A Self-Validating System

The protocol for a CBS reduction is inherently self-validating through rigorous purification and analytical confirmation. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone.[1] Upon completion, the reaction is carefully quenched, and the product is isolated through extraction and purified via column chromatography. The final validation of the synthesis's success rests on spectroscopic analysis (¹H NMR, ¹³C NMR) to confirm the structure and chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (e.e.), the measure of the product's optical purity.[7]

The Biocatalytic Route: Nature's Elegance in Aqueous Media

Biocatalysis leverages the remarkable specificity of enzymes to perform chemical transformations. For the synthesis of chiral this compound, this typically involves the use of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[8][9] These enzymes, used either as isolated proteins or within whole microbial cells (e.g., Candida utilis, recombinant E. coli), offer a greener and often highly selective alternative to chemical methods.[10][11][12]

The Rationale of Biocatalytic Reduction

The expertise of biocatalysis lies in the enzyme's active site, a precisely shaped three-dimensional pocket that binds the substrate, 3-chloropropiophenone, in a specific orientation. This binding is governed by a network of non-covalent interactions. Within the active site, a hydride is delivered from a nicotinamide cofactor (NADH or NADPH) to one face of the ketone's carbonyl group, resulting in the formation of a single enantiomer of the alcohol.[13]

A crucial aspect of this process is cofactor regeneration. Since the cofactor is expensive and required in stoichiometric amounts for the reduction, a regeneration system is essential for a cost-effective process. A common and elegant solution is a substrate-coupled regeneration system, where a cheap, sacrificial alcohol like isopropanol is added in excess. The same enzyme, or another dehydrogenase present in the cell, oxidizes the isopropanol to acetone, regenerating the NADPH or NADH needed for the primary reaction.[13]

The choice of an aqueous buffer as the reaction medium is a key advantage, eliminating the need for flammable and often toxic organic solvents.[14] Reactions are typically run at or near ambient temperature and atmospheric pressure, significantly reducing energy consumption and enhancing process safety.[15]

A Self-Validating Biotransformation

Similar to the chemical route, biocatalytic protocols are validated through careful monitoring and analysis. The reaction progress can be tracked by HPLC or GC, measuring the disappearance of the substrate and the appearance of the product. After the reaction, the product is extracted from the aqueous medium using an organic solvent. Purification by column chromatography yields the final product. The structural confirmation and determination of enantiomeric excess are then performed using the same analytical techniques (NMR, chiral HPLC/GC) as in the chemical synthesis, ensuring the identity and purity of the final product.

Head-to-Head Comparison: Performance Metrics

The choice between chemical and biocatalytic synthesis often comes down to a quantitative comparison of key performance indicators. The following table summarizes experimental data for the synthesis of this compound via both routes.

ParameterChemical Synthesis (CBS Reduction)Biocatalytic Synthesis (Whole Cell)
Catalyst Chiral Oxazaborolidine / Chiral Spiroborate EsterKetoreductase/Alcohol Dehydrogenase (e.g., in Candida utilis or recombinant E. coli)
Yield ~99% (conversion)[7]85% - 98.6%[10]
Enantiomeric Excess (e.e.) ~96%[7]>99.5%[10]
Reaction Temperature Low to ambient (e.g., 5°C)[7]Ambient (e.g., 30-45°C)[10]
Pressure AtmosphericAtmospheric
Reaction Time 4 hours[7]48 hours[10]
Solvent Anhydrous organic solvents (Toluene, THF)Aqueous buffer (often with a co-solvent)
Reagents Borane (pyrophoric), chiral catalystEnzyme/cells, buffer, cofactor regeneration system (e.g., isopropanol)
Environmental Impact Use of hazardous reagents and organic solvents.Generally considered "greener"; aqueous media, biodegradable catalyst.[14]

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic processes, the following diagrams illustrate the core concepts of both the chemical and biocatalytic routes.

chemical_synthesis cluster_chemical Chemical Synthesis: CBS Reduction Ketone 3-Chloropropiophenone Reaction Asymmetric Reduction (Anhydrous THF, 5°C) Ketone->Reaction Catalyst (S)-CBS Catalyst Catalyst->Reaction ReducingAgent Borane (BH3) ReducingAgent->Reaction Product (R)-3-Chloro-1- phenylpropan-1-ol Reaction->Product Analysis Purification & Chiral HPLC/GC Product->Analysis

Caption: Workflow for the chemical synthesis of (R)-3-Chloro-1-phenylpropan-1-ol via CBS reduction.

biocatalytic_synthesis cluster_biocatalytic Biocatalytic Synthesis: Whole Cell Reduction Ketone 3-Chloropropiophenone Reaction Asymmetric Reduction (Aqueous Buffer, 30-45°C) Ketone->Reaction Biocatalyst Whole Cells (e.g., Candida utilis) Biocatalyst->Reaction Cofactor Cofactor Regeneration (Isopropanol -> Acetone) Cofactor->Reaction Product (S)-3-Chloro-1- phenylpropan-1-ol Reaction->Product Analysis Extraction, Purification & Chiral HPLC/GC Product->Analysis

Caption: Workflow for the biocatalytic synthesis of (S)-3-Chloro-1-phenylpropan-1-ol using whole cells.

Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound.

Protocol 1: Chemical Synthesis via CBS Reduction

Objective: To synthesize (R)-3-Chloro-1-phenylpropan-1-ol from 3-chloropropiophenone using a chiral spiroborate ester catalyst, a variant of the CBS approach.

Materials:

  • 3-Chloropropiophenone

  • Chiral spiroborate ester catalyst (0.09 equivalents)

  • Borane solution (e.g., BH₃·THF, 0.6 equivalents)

  • Anhydrous Toluene or THF

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-chloropropiophenone and anhydrous toluene.

  • Cool the solution to 5°C in an ice bath.

  • Add the chiral spiroborate ester catalyst (0.09 equivalents) to the stirred solution.

  • Slowly add the borane solution (0.6 equivalents) dropwise over 30 minutes, maintaining the temperature at 5°C.

  • Stir the reaction mixture at 5°C for 4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Add saturated aqueous NaHCO₃ solution and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:8 v/v) as the eluent.[7]

  • Collect the fractions containing the product and concentrate to yield (R)-3-Chloro-1-phenylpropan-1-ol.

  • Confirm the structure by NMR and determine the enantiomeric excess by chiral GC or HPLC.

Protocol 2: Biocatalytic Synthesis using Immobilized Whole Cells

Objective: To synthesize (S)-3-Chloro-1-phenylpropan-1-ol from 3-chloropropiophenone using preheated, immobilized Candida utilis cells.

Materials:

  • Candida utilis cells, immobilized in calcium alginate beads

  • 3-Chloropropiophenone

  • Phosphate buffer (pH 7.0)

  • Glucose (as a carbon source for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preheat the immobilized Candida utilis cells in phosphate buffer at 45°C for 50 minutes. This step is crucial for enhancing the enantioselectivity of the cellular reductases.[10]

  • In a reaction vessel, combine the preheated immobilized cells and phosphate buffer.

  • Add glucose to the mixture to support the in-situ regeneration of NADPH/NADH.

  • Add 3-chloropropiophenone to the reaction mixture. To avoid substrate inhibition, the addition can be done in batches (e.g., three aliquots over the course of the reaction to a final concentration of 1 g/L).[10]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 48 hours.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • After 48 hours, filter to remove the immobilized cells. The cells can be washed and potentially reused.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Confirm the structure by NMR and determine the enantiomeric excess by chiral GC or HPLC.

Conclusion and Future Perspectives

Both chemical and biocatalytic methods offer powerful and effective routes to enantiomerically pure this compound. The CBS reduction and related chemical methods provide a rapid and high-yielding synthesis, backed by a deep understanding of reaction mechanisms. However, this approach often requires stringent anhydrous conditions, flammable reagents, and potentially expensive chiral catalysts.

Biocatalysis, on the other hand, presents a compelling "green" alternative. It operates under mild, aqueous conditions, often with exceptional enantioselectivity, and utilizes renewable, biodegradable catalysts. While reaction times can be longer and optimization of the biological system may be required, the benefits in terms of environmental impact, safety, and sustainability are significant.

The choice between these two methodologies will ultimately depend on the specific needs of the project. For rapid, small-scale synthesis in a research setting, chemical methods may be preferred for their versatility. For large-scale, industrial production, the economic and environmental advantages of a well-developed biocatalytic process are increasingly making it the more attractive option. As the fields of asymmetric catalysis and enzyme engineering continue to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this and other critical chiral building blocks.

References

  • Zhang, X., et al. (2021). Biocatalytic approaches for the synthesis of optically pure vic-halohydrins. Applied Microbiology and Biotechnology, 105(9), 3469-3485. [Online]. Available: [Link]
  • Xu, J. H., et al. (2009). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Biotechnology Letters, 31(12), 1879-1883. [Online]. Available: [Link]
  • Zhang, X., et al. (2021). Biocatalytic approaches for the synthesis of optically pure vic-halohydrins.
  • Reddy, P., et al. (2019). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Journal of Chemical Sciences, 10(1). [Online]. Available: [Link]
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Online]. Available: [Link]
  • Corey, E. J., et al. (1987). A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Online]. Available: [Link]
  • Zhang, G., et al. (2018). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution. Chemical Communications, 54(78), 10992-10995. [Online]. Available: [Link]
  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Online]. Available: [Link]
  • Janeczko, T., & Kostrzewa-Susłow, E. (2017). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures.
  • Yuan, F. A. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Globe Thesis. [Online]. Available: [Link]
  • Skrobiszewska, K., et al. (2014). Chemoselective biocatalytic reduction of conjugated nitroalkenes: new application for an Escherichia coli BL21(DE3) expression strain. Journal of Molecular Catalysis B: Enzymatic, 108, 49-55. [Online]. Available: [Link]
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Online]. Available: [Link]
  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. [Online]. Available: [Link]
  • EnzymeWizard. (2025, February 19). Enzymes & Sustainability. [Online]. Available: [Link]
  • de Gonzalo, G., & Lavandera, I. (2015). Enzymatic reductions for the chemist. Green Chemistry, 17(5), 2746-2771. [Online]. Available: [Link]

Sources

A Comparative Guide to the Selective Reduction of 3-Chloropropiophenone: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-1-phenylpropanol

In the landscape of pharmaceutical synthesis, 3-chloropropiophenone stands out as a versatile and critical building block.[1] Its structure, featuring a reactive ketone and an alkyl chloride, allows for a multitude of synthetic transformations. One of the most pivotal of these is the selective reduction of the ketone to form 3-chloro-1-phenylpropanol. This alcohol is a key precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably antidepressants such as fluoxetine, dapoxetine, and tomoxetine.[2][3]

The primary challenge in this transformation lies in chemoselectivity. The ideal reducing agent must selectively reduce the carbonyl group while leaving the carbon-chlorine bond intact. Reductive dehalogenation is an undesirable side reaction that leads to propiophenone or 1-phenyl-1-propanol, diminishing the yield of the desired product. This guide provides a comparative analysis of common and advanced reducing agents for this transformation, grounded in mechanistic principles and supported by experimental data, to aid researchers in making informed methodological choices.

Comparative Analysis of Reduction Strategies

The choice of reducing agent is dictated by the desired outcome, specifically whether a racemic mixture is sufficient or if a specific enantiomer ((R) or (S)) is required for biological activity.[2]

Metal Hydride Reductants: The Workhorses of Carbonyl Reduction

Metal hydrides are the most common class of reagents for reducing ketones. However, their power and selectivity vary significantly.

a) Sodium Borohydride (NaBH₄): The Selective Standard

Sodium borohydride is a mild and highly selective reducing agent, making it the preferred choice for the chemoselective reduction of 3-chloropropiophenone when a racemic product is acceptable.[2][4]

  • Mechanism & Selectivity: NaBH₄ acts as a source of hydride ions (H⁻).[5][6] The reduction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon.[5][7] The key to its success is the relatively low reactivity of the borohydride. The B-H bond is less polar than the Al-H bond in lithium aluminum hydride (LiAlH₄), rendering the hydride "softer" and less basic.[8] This moderation prevents it from readily reducing the stronger, less reactive alkyl chloride bond, thus ensuring high chemoselectivity.[9]

  • Reaction Conditions: The reduction is typically performed in protic solvents like methanol or ethanol at low temperatures (e.g., -5°C to room temperature) to further enhance selectivity and control the reaction rate.[2][9]

  • Advantages: High chemoselectivity, operational simplicity, high yields, and relatively low cost.

  • Disadvantages: Produces a racemic mixture of the alcohol, which requires further resolution if a single enantiomer is needed.

b) Lithium Aluminum Hydride (LiAlH₄): A Cautionary Tale of Power

Lithium aluminum hydride is a significantly more powerful reducing agent than NaBH₄.[10][11] While it readily reduces ketones to alcohols, its high reactivity is a major drawback for this specific application.[7][8]

  • Mechanism & Lack of Selectivity: The Al-H bond in LiAlH₄ is highly polarized, making the hydride extremely reactive.[8] This high reactivity allows it to reduce not only ketones but also a wide range of other functional groups, including alkyl halides.[7][10] In the case of 3-chloropropiophenone, LiAlH₄ will attack both the carbonyl group and the carbon-chlorine bond, leading to significant amounts of the dehalogenated side product, 1-phenyl-1-propanol.

  • Recommendation: Due to its lack of chemoselectivity, LiAlH₄ is generally considered unsuitable for the reduction of α-halo ketones where the halogen must be retained.

Catalytic Hydrogenation: The Path to Asymmetry

For the synthesis of specific enantiomers like (S)-3-chloro-1-phenylpropanol, which is crucial for drugs like (S)-fluoxetine, asymmetric catalytic hydrogenation is a powerful strategy.[3][12]

  • Mechanism & Selectivity: This method involves the use of molecular hydrogen (H₂) and a chiral metal catalyst (e.g., supported iron-based or ruthenium-based complexes). The chiral environment of the catalyst directs the addition of hydrogen to one face of the prochiral ketone, leading to the preferential formation of one enantiomer.

  • Reaction Conditions: These reactions are typically run under pressure with hydrogen gas and require careful optimization of temperature, solvent, and catalyst loading to achieve high yield and enantiomeric excess (e.e.).[12]

  • Advantages: Can produce high yields (>99%) and excellent enantioselectivity (>90% e.e.), providing direct access to the desired chiral intermediate.[12]

  • Disadvantages: Requires specialized high-pressure equipment, catalysts can be expensive, and reaction optimization can be more complex than with simple hydride reagents.

Biocatalysis: The Green and Enantioselective Frontier

Enzymatic and whole-cell reductions represent a modern, environmentally friendly approach to producing enantiomerically pure alcohols.

  • Mechanism & Selectivity: Ketoreductase enzymes found in microorganisms like yeast (Saccharomyces cerevisiae) can reduce ketones with exceptionally high enantioselectivity.[3] These enzymes use cofactors like NADPH to deliver hydride to the ketone in a precisely controlled three-dimensional active site.

  • Advantages: Often achieves near-perfect enantioselectivity (>99% e.e.), operates under mild, aqueous conditions, and is a sustainable "green" method.[3]

  • Disadvantages: May require specific microbial strains or isolated enzymes, reaction times can be longer, and substrate concentration may be limited.

Quantitative Data Summary

The following table summarizes the performance of different reduction methods based on literature data.

MethodReducing Agent / CatalystSolvent(s)TemperatureYieldOptical Purity (e.e.)Reference(s)
Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol / THF-5°CHigh (>95%)Racemic (0%)[2]
Asymmetric Hydrogenation Supported Iron-Based Chiral CatalystNot Specified60°C99%90%[12]
Biocatalysis Saccharomyces cerevisiae (immobilized)Water/DESs50°C (pretreatment)80%99%[3]

Mechanistic Rationale and Workflow

The fundamental choice between reagents hinges on controlling the reaction pathway. The desired transformation is the selective reduction of the ketone, while the primary competing side reaction is the reduction of the alkyl chloride.

G cluster_0 Starting Material cluster_1 Reducing Agents cluster_2 Reaction Products Start 3-Chloropropiophenone NaBH4 Sodium Borohydride (Mild, Selective) Start->NaBH4 Ketone Reduction LiAlH4 Lithium Aluminum Hydride (Strong, Non-selective) Start->LiAlH4 Ketone & Halide Reduction Desired 3-Chloro-1-phenylpropanol (Desired Product) NaBH4->Desired High Yield LiAlH4->Desired Side 1-Phenyl-1-propanol (Dehalogenated Side Product) LiAlH4->Side Significant Yield

Caption: Reaction pathways for the reduction of 3-chloropropiophenone.

Detailed Experimental Protocol: Racemic Reduction with Sodium Borohydride

This protocol details a reliable and scalable method for the synthesis of racemic 3-chloro-1-phenylpropanol using sodium borohydride.[2]

Materials:

  • 3-Chloropropiophenone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (1M HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plate and chamber

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropropiophenone (1 equivalent) in a mixture of THF and Methanol.

  • Cooling: Cool the solution to -5°C using an ice-salt bath. This helps to control the exothermicity of the reaction and maximize selectivity.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (NaBH₄) (approx. 1.0 - 1.2 equivalents) portion-wise over 15-20 minutes. Adding the reagent slowly prevents a rapid, uncontrolled reaction.

  • Reaction Monitoring: Stir the reaction mixture for an additional 20-30 minutes at -5°C. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ketone spot.[2]

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding 1M HCl dropwise until the effervescence (hydrogen gas evolution) ceases and the pH is slightly acidic. This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with deionized water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chloro-1-phenylpropanol.

  • Purification (Optional): The crude product can be purified further by column chromatography or distillation if necessary.

Safety Precautions:

  • Sodium borohydride is flammable and reacts with water or acids to produce flammable hydrogen gas.[2] Handle with care in a well-ventilated fume hood and quench slowly.

  • Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides.[2] Use in a well-ventilated fume hood away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

G A 1. Dissolve 3-Chloropropiophenone in THF/Methanol B 2. Cool to -5°C (Ice Bath) A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir & Monitor (TLC) C->D E 5. Quench with 1M HCl D->E F 6. Extract with Organic Solvent E->F G 7. Wash & Dry Organic Layer F->G H 8. Remove Solvent (Rotary Evaporator) G->H I 9. Purify Product (Optional) H->I

Caption: Experimental workflow for NaBH₄ reduction.

Conclusion and Recommendations

The selective reduction of 3-chloropropiophenone is a critical transformation that demands a careful choice of methodology.

  • For producing racemic 3-chloro-1-phenylpropanol in a research or process setting, sodium borohydride remains the reagent of choice due to its excellent chemoselectivity, high yield, operational simplicity, and cost-effectiveness.

  • Lithium aluminum hydride should be avoided for this specific transformation due to its high reactivity leading to undesirable dehalogenation.

  • When the synthesis of a specific enantiomer is required for pharmaceutical applications, asymmetric catalytic hydrogenation or biocatalysis are superior methods, offering direct access to highly enantiomerically enriched products. The choice between these will depend on available equipment, scale, and cost considerations.

By understanding the reactivity and selectivity profiles of these different reducing agents, researchers can confidently select the optimal conditions to achieve their synthetic goals efficiently and with high fidelity.

References

  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
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  • Google Patents. (n.d.). WO2008038050A2 - Reduction of alpha-halo ketones.
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  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
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  • ResearchGate. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone.
  • Chemistry LibreTexts. (2019). 18.4: Reduction of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones.
  • Quick Company. (n.d.). Novel Process For The Preparation Of 3' Chloropropiophenone.
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  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ResearchGate. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent.
  • Chemistry Stack Exchange. (2016). Reduction of a ketone in the presence of an aldehyde.
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism.
  • Organic Chemistry. (n.d.). Sodium Borohydride.
  • IUCr Journals. (2025). 3-Chloropropiophenone.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • Henry Rzepa's Blog. (2015). The mechanism of borohydride reductions. Part 1: ethanal.
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  • International Union of Crystallography. (n.d.). 3-Chloropropiophenone.

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A Guide to the Spectroscopic Comparison of (R)- and (S)-3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 3-Chloro-1-phenylpropan-1-ol, a critical chiral building block in the synthesis of pharmaceuticals such as the antidepressant fluoxetine.[1][2] We will explore how different spectroscopic techniques can be used to distinguish, characterize, and quantify these stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of chiral analysis.

The Principle of Chirality: Why This Comparison Matters

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. The (R) and (S) forms of this compound are enantiomers, differing only in the three-dimensional arrangement of atoms around the chiral carbon center (the carbon bonded to the hydroxyl group).

While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral entities—such as polarized light or biological receptors—can be profoundly different. This distinction is paramount in drug development, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even toxic. Consequently, robust analytical methods are essential for confirming absolute configuration and ensuring enantiomeric purity.

Spectroscopic Analysis in Achiral Environments

Standard spectroscopic techniques that utilize achiral media or probes cannot differentiate between enantiomers. The resulting spectra for the (R) and (S) forms of this compound are, for all practical purposes, identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent like CDCl₃, the ¹H and ¹³C NMR spectra of (R)- and (S)-3-Chloro-1-phenylpropan-1-ol are indistinguishable. The magnetic environment for each corresponding nucleus is identical, resulting in the same chemical shifts, coupling constants, and integration.

Expected ¹H NMR Data (400 MHz, CDCl₃): [2]

  • δ 7.43-7.37 (m, 5H): Phenyl group protons

  • δ 4.98-4.91 (m, 1H): Methine proton (-CH(OH)-)

  • δ 3.80-3.71 (m, 1H) & 3.62-3.51 (m, 1H): Methylene protons adjacent to chlorine (-CH₂Cl)

  • δ 2.32-2.20 (m, 1H) & 2.16-2.07 (m, 1H): Methylene protons adjacent to the chiral center (-CH₂-)

  • δ 2.20-2.32 (m, 1H): Hydroxyl proton (-OH)

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Since the bond lengths and strengths are identical for both enantiomers, their IR spectra are also identical. Key absorptions for this compound include a broad O-H stretch, C-H stretches, and a C-O stretch.[3]

Spectroscopic Technique(R)-3-Chloro-1-phenylpropan-1-ol(S)-3-Chloro-1-phenylpropan-1-olRationale for Similarity
¹H NMR (achiral solvent) Identical to (S)-enantiomerIdentical to (R)-enantiomerNuclei experience the same average magnetic field.
¹³C NMR (achiral solvent) Identical to (S)-enantiomerIdentical to (R)-enantiomerCarbon environments are energetically equivalent.
Standard IR Identical to (S)-enantiomerIdentical to (R)-enantiomerBond vibrational energies are identical.
Mass Spectrometry Identical to (S)-enantiomerIdentical to (R)-enantiomerMolecular mass and fragmentation patterns are identical.

Chiroptical Spectroscopy: The Key to Differentiation

To distinguish between enantiomers, we must employ a technique that uses a chiral probe. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is the most powerful tool for this purpose.[4]

Optical Rotation (OR)

Optical rotation is the oldest form of chiroptical spectroscopy.[4] It measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions.

  • (R)-(+)-3-Chloro-1-phenyl-1-propanol is dextrorotatory (+).

  • (S)-(-)-3-Chloro-1-phenyl-1-propanol is levorotatory (-).

EnantiomerSpecific Rotation ([α]D)
(R)-(+)-3-Chloro-1-phenyl-1-propanol+23° to +29° (c=1 in Chloroform)[5]
(S)-(-)-3-Chloro-1-phenyl-1-propanol-25° (c=1 in Chloroform)[6]
Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule, typically in the UV-Vis region.[7][8] The ECD spectra of enantiomers are perfect mirror images of each other.[9] A positive peak (a positive Cotton effect) in one enantiomer's spectrum will correspond to a negative peak of equal magnitude in the other's. This technique is highly effective for determining absolute configuration and enantiomeric purity.[10]

Caption: Principle of Circular Dichroism (CD) Spectroscopy.

Vibrational Circular Dichroism (VCD)

VCD is the extension of circular dichroism into the infrared range, measuring the differential absorption of polarized IR radiation by vibrational transitions.[11] This provides highly detailed structural information about the molecule in solution, making it an exceptionally powerful technique for the unambiguous determination of absolute configuration when compared with quantum chemical calculations.[11][12] Like ECD, the VCD spectrum of the (S)-enantiomer will be the mirror image of the (R)-enantiomer's spectrum.

NMR Spectroscopy with Chiral Shift Reagents

While standard NMR cannot distinguish between enantiomers, adding a chiral auxiliary, such as a chiral shift reagent (e.g., a lanthanide complex like Eu(hfc)₃) or a chiral solvating agent, can create a chiral environment within the NMR tube.[13][14] The enantiomers interact with the chiral agent to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of NMR signals for the (R) and (S) enantiomers, allowing for their direct quantification.[15]

Experimental Protocols

The following protocols outline the steps for acquiring comparative spectroscopic data.

Caption: Experimental workflow for spectroscopic comparison.

Protocol for NMR Analysis (with Chiral Shift Reagent)
  • Sample Preparation: Prepare three NMR tubes.

    • Tube 1: ~10 mg of (R)-3-Chloro-1-phenylpropan-1-ol in 0.7 mL of CDCl₃.

    • Tube 2: ~10 mg of (S)-3-Chloro-1-phenylpropan-1-ol in 0.7 mL of CDCl₃.

    • Tube 3: ~10 mg of racemic this compound in 0.7 mL of CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum for the racemic sample (Tube 3).

  • Add Chiral Shift Reagent (CSR): Add a small, precisely measured amount (e.g., 5 mol%) of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to Tube 3.

  • Acquisition: Re-acquire the ¹H NMR spectrum. The peak corresponding to the methine proton (-CH(OH)-) should now be split into two distinct signals, representing the (R) and (S) enantiomers.

  • Titration (Optional): Continue adding small increments of the CSR and acquiring spectra until optimal peak separation is achieved.

  • Analysis: Integrate the separated peaks to determine the enantiomeric ratio.

Protocol for Electronic Circular Dichroism (ECD) Analysis
  • Sample Preparation: Prepare highly accurate solutions of each enantiomer (~0.1 mg/mL) in a UV-transparent solvent such as acetonitrile or methanol.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.[16]

    • Set the scan range (e.g., 190-400 nm).

    • Use a quartz cuvette with an appropriate path length (e.g., 1 mm).

  • Blank Spectrum: Acquire a baseline spectrum using only the solvent.

  • Sample Spectra: Acquire the ECD spectrum for the (R)-enantiomer and then for the (S)-enantiomer, ensuring identical concentration and conditions.

  • Data Processing: Subtract the blank spectrum from each sample spectrum. Convert the signal from millidegrees (mdeg) to molar circular dichroism (Δε).

  • Analysis: Overlay the spectra. They should appear as mirror images. The g-factor (ΔA/A), which is the ratio of circular dichroism to absorbance, can also be calculated to provide a concentration-independent measure of chiroptical activity.[16]

Conclusion

The spectroscopic analysis of the (R) and (S) enantiomers of this compound provides a clear illustration of the principles of stereochemistry. While achiral methods like standard NMR and IR confirm the molecular structure, they are blind to stereoisomerism. In contrast, chiroptical techniques such as Optical Rotation, ECD, and VCD are exquisitely sensitive to the molecule's three-dimensional structure, providing distinct and opposite signals for each enantiomer. Furthermore, the use of chiral additives in NMR spectroscopy offers a practical and quantitative method for determining enantiomeric purity in a mixture. A multi-faceted spectroscopic approach is therefore indispensable for the complete characterization of chiral molecules in research and industry.

References

  • Chiroptical Spectroscopy. (n.d.). Google Cloud.
  • The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C2-Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. (n.d.). MDPI.
  • Vibrational circular dichroism. (n.d.). Wikipedia.
  • Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. (2021). National Institutes of Health (NIH).
  • Vibrational circular dichroism (VCD). (n.d.). Bruker.
  • S(-)-3-CHLORO-1-PHENYLPROPANOL. (2024). ChemBK.
  • Vibrational circular dichroism spectroscopy of chiral molecules. (2011). Semantic Scholar.
  • Chiroptical Sensing: A Conceptual Introduction. (n.d.). National Institutes of Health (NIH).
  • (1R)-3-Chloro-1-phenyl-propan-1-ol. (n.d.). ChemicalBook.
  • (R)-(+)-3-chloro-1-phenyl-1-propanol, 97%. (n.d.). Thermo Fisher Scientific.
  • Chiral analysis. (n.d.). Wikipedia.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2024). Royal Society of Chemistry.
  • (S)-(-)-3-Chloro-1-phenyl-1-propanol 98 100306-34-1. (n.d.). Sigma-Aldrich.
  • Circular dichroism spectra of the enantiomers of 3 measured in CH 2 Cl... (n.d.). ResearchGate.
  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International.
  • Spectroscopy of Alcohols and Phenols. (n.d.). Organic Chemistry: A Tenth Edition.
  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018). National Institutes of Health (NIH).
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. (n.d.). National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to Benchmarking Chiral Catalysts for the Asymmetric Synthesis of 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The enantiomerically pure (R)- and (S)-3-chloro-1-phenylpropan-1-ol are pivotal chiral building blocks in the pharmaceutical industry, notably in the synthesis of antidepressants such as fluoxetine and atomoxetine. The stereocenter in these molecules is critical for their pharmacological activity, making their efficient and selective synthesis a topic of significant interest. This guide provides a comprehensive benchmark of leading chiral catalytic systems for the asymmetric reduction of 3-chloroacetophenone to produce 3-chloro-1-phenylpropan-1-ol. We will dissect the performance of prominent transition-metal catalysts, oxazaborolidine-based organocatalysts, and enzymatic catalysts, offering a comparative analysis of their efficacy, selectivity, and operational practicality. This document is intended for researchers, chemists, and process development professionals seeking to make informed decisions in catalyst selection for this crucial transformation.

Introduction: The Strategic Importance of Chiral Alcohols

Chiral alcohols are ubiquitous substructures in a vast array of biologically active molecules and natural products. The precise spatial arrangement of functional groups around a stereogenic center often dictates the molecule's interaction with chiral biological targets like enzymes and receptors. The synthesis of this compound is a classic example where control of stereochemistry is paramount. The (S)-enantiomer is a key precursor for the antidepressant (S)-fluoxetine, while the (R)-enantiomer is used to synthesize (R)-atomoxetine, a treatment for ADHD.

The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 3-chloroacetophenone. This guide will evaluate three distinct and highly effective catalytic approaches to achieve this transformation with high enantioselectivity.

Experimental Workflow Overview

The general workflow for benchmarking these catalysts follows a consistent pattern, ensuring a fair and direct comparison of their performance under optimized conditions.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Prepare Catalyst Solution (e.g., (R)-CBS in Toluene) r2 Add Catalyst p1->r2 p2 Prepare Reductant Solution (e.g., Borane Dimethyl Sulfide) r3 Slowly Add Reductant p2->r3 p3 Prepare Substrate Solution (3-Chloroacetophenone in Solvent) r4 Add Substrate p3->r4 r1 Cool Reactor to Specified Temperature (e.g., -20°C to 25°C) r1->r2 r2->r3 r3->r4 r5 Monitor Reaction (TLC, HPLC) r4->r5 w1 Quench Reaction (e.g., Methanol) r5->w1 w2 Solvent Evaporation w1->w2 w3 Purification (e.g., Column Chromatography) w2->w3 a1 Determine Yield w3->a1 a2 Determine Enantiomeric Excess (Chiral HPLC) w3->a2

Figure 1: Standardized experimental workflow for the asymmetric reduction of 3-chloroacetophenone.

Benchmarking Catalyst Systems

We will now delve into the specifics of each catalytic system, presenting their methodologies, performance data, and mechanistic underpinnings.

Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction, utilizing an oxazaborolidine catalyst, is a cornerstone of asymmetric synthesis. Its predictability, high enantioselectivity, and operational simplicity have made it a widely adopted method in both academic and industrial settings. The catalyst, typically prepared in situ or used as a pre-formed reagent, coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly organized, stereoselective hydride transfer.

  • Catalyst Preparation: A 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene is used.

  • Reaction Setup: A dried flask under an inert atmosphere (N2 or Argon) is charged with the (R)-CBS solution (0.1 eq.).

  • Reductant Addition: Borane dimethyl sulfide (BMS, 1.0 M solution, 1.0 eq.) is added slowly to the catalyst solution at room temperature. The mixture is stirred for 10 minutes to allow for complex formation.

  • Substrate Addition: The reaction mixture is cooled to a specified temperature (e.g., -20 °C). A solution of 3-chloroacetophenone (1.0 eq.) in dry THF is then added dropwise over 30 minutes.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvents are removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

  • Analysis: The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC).

The CBS catalyst forms a Lewis acid-base complex with the borane reductant. The ketone then coordinates to the boron atom of the catalyst in a specific orientation to minimize steric hindrance, with the larger phenyl group positioned away from the catalyst's backbone. This rigid, chair-like transition state ensures that the hydride is delivered to one specific face of the ketone, resulting in high enantioselectivity.

G cluster_mechanism Proposed CBS Catalytic Cycle CAT CBS Catalyst (Oxazaborolidine) COMPLEX Catalyst-Borane Complex CAT->COMPLEX + BH3 REDUCTANT Borane (BH3) TS Ternary Complex (Transition State) COMPLEX->TS + Ketone KETONE 3-Chloro- acetophenone PRODUCT_COMPLEX Product-Catalyst Complex TS->PRODUCT_COMPLEX Hydride Transfer PRODUCT (S)-Alcohol PRODUCT_COMPLEX->PRODUCT Release REGEN_CAT Regenerated Catalyst PRODUCT_COMPLEX->REGEN_CAT REGEN_CAT->COMPLEX Enters next cycle

Figure 2: Simplified catalytic cycle for the CBS reduction.

Transition-Metal Catalysis: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones. It typically employs a stable, inexpensive hydrogen donor, such as isopropanol or formic acid, and a chiral transition-metal catalyst. Ruthenium complexes bearing chiral diamine or amino alcohol ligands are particularly effective for this transformation.

  • Catalyst Precursor: Dichloro(p-cymene)ruthenium(II) dimer and (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) are used as the catalyst precursors.

  • Reaction Setup: In a flask, the Ru precursor and the chiral ligand are dissolved in isopropanol, which serves as both the solvent and the hydrogen source. The mixture is stirred to form the active catalyst in situ.

  • Base and Substrate Addition: A base, such as potassium hydroxide or sodium isopropoxide, is added to facilitate the reaction. 3-chloroacetophenone is then added.

  • Reaction Conditions: The reaction is heated to a specified temperature (e.g., 40-80 °C) and stirred until completion, as monitored by GC or HPLC.

  • Work-up and Purification: The reaction mixture is cooled, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, and the solvent is evaporated. The product is purified by column chromatography.

  • Analysis: Yield and e.e. are determined by standard analytical techniques.

The active catalyst is a ruthenium hydride species generated in situ. The reaction proceeds through a six-membered pericyclic transition state. The chiral ligand creates a well-defined steric and electronic environment that forces the substrate to approach the metal center in a preferred orientation, leading to a highly selective hydride transfer from the ruthenium to the carbonyl carbon.

Biocatalysis: Ketoreductase (KRED) Mediated Reduction

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The cofactor is typically regenerated in situ using a sacrificial co-substrate, such as isopropanol, creating a highly efficient catalytic cycle.

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the ketoreductase enzyme, NADP+, and a co-substrate regeneration enzyme (e.g., glucose dehydrogenase) are added.

  • Co-substrate Addition: A sacrificial co-substrate, such as isopropanol or glucose, is added in excess.

  • Substrate Addition: 3-chloroacetophenone, often dissolved in a water-miscible co-solvent like DMSO to improve solubility, is added to the reaction mixture.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: The reaction is monitored by HPLC to track substrate conversion and product formation.

  • Work-up: Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The enzyme can be removed by filtration or centrifugation.

  • Purification and Analysis: The organic extract is dried and concentrated. The product is purified if necessary, and the yield and e.e. are determined.

The KRED's active site is a precisely shaped chiral pocket that binds the ketone substrate in a specific conformation. The nicotinamide cofactor (NAD(P)H) is positioned to deliver a hydride to only one face of the carbonyl, governed by prelog or anti-prelog selectivity depending on the specific enzyme. This lock-and-key mechanism typically results in near-perfect enantioselectivity.

Comparative Performance Analysis

To provide a clear, objective comparison, the performance of these three catalytic systems under optimized, literature-reported conditions is summarized below. The data represents typical results and may vary based on specific reaction scale and conditions.

Catalyst SystemCatalystCatalyst Loading (mol%)Reductant / H-SourceTemp (°C)Yield (%)e.e. (%)Key AdvantagesKey Disadvantages
Organocatalysis (R)-Methyl-CBS5 - 10Borane (BMS)-20 to 0~95%>98%High e.e., predictable, well-studied.Stoichiometric borane reductant is pyrophoric.
Transition-Metal (R,R)-TsDPEN-Ru0.1 - 1Isopropanol40 - 80>99%~97%Very low catalyst loading, uses safe H-source.Requires elevated temperatures, potential metal contamination.
Biocatalysis Ketoreductase< 0.1 (w/w)Isopropanol / Glucose25 - 35>99%>99.9%Extremely high e.e., mild aqueous conditions.Limited substrate scope, potential for substrate/product inhibition.

Conclusion and Recommendations

The choice of catalyst for the asymmetric synthesis of this compound is contingent on the specific requirements of the application, such as scale, cost, purity requirements, and available equipment.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method remains an excellent choice for laboratory-scale synthesis due to its high enantioselectivity and reliability. However, the use of stoichiometric, pyrophoric borane reagents can be a safety and cost concern for large-scale industrial production.

  • Ruthenium-Catalyzed Transfer Hydrogenation: This system is highly attractive for industrial applications. Its key advantages are the exceptionally low catalyst loading (high turnover number) and the use of an inexpensive, safe hydrogen source. The main considerations are the need for elevated temperatures and the stringent requirement to remove residual ruthenium from the final product, which is critical in pharmaceutical manufacturing.

  • Ketoreductase (KRED) Biocatalysis: For applications demanding the highest level of enantiopurity, biocatalysis is often the superior choice, frequently delivering e.e. values >99.9%. The reactions are run in water under mild conditions, aligning with green chemistry principles. The primary challenges can be the initial cost of the enzyme and the need to screen for a KRED with high activity for the specific substrate, although a wide range of engineered enzymes are now commercially available.

Ultimately, each catalytic system presents a viable and effective route to chiral this compound. A thorough evaluation of the process parameters, economic factors, and final product specifications will guide the discerning scientist to the optimal choice for their synthetic campaign.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
  • Li, T., Li, Y., Zhao, J., & Wang, W. (2020). Asymmetric Transfer Hydrogenation of 3-Chloroacetophenone to (S)-3-Chloro-1-phenyl-1-ethanol with a New Ruthenium Catalyst.
  • Ma, S., Du, R., & Wang, D. (2022). Asymmetric reduction of prochiral ketones to chiral alcohols using a ketoreductase.
  • Koszelewski, D., Müller, D., & Kroutil, W. (2009). Asymmetric reduction of ketones and activated C=C bonds by a KRED1-PAMO enzyme cascade. Organic Letters, 11(21), 4810-4813. [Link]

A Comparative Analysis of Synthetic Routes to 3-Chloro-1-phenylpropan-1-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 3-Chloro-1-phenylpropan-1-ol is a valuable chiral building block, notably utilized in the synthesis of antidepressants such as fluoxetine.[1] This guide provides a detailed cost-benefit analysis of various synthetic routes to this important molecule, offering insights into experimental choices, scalability, and overall efficiency to aid in selecting the most suitable method for your laboratory or production needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The most established and versatile method involves a two-step sequence: the Friedel-Crafts acylation of benzene to form the precursor ketone, 3-chloro-1-phenylpropan-1-one, followed by its reduction to the desired alcohol. Variations in the reduction step allow for the production of either a racemic mixture or specific enantiomers, a critical consideration for pharmaceutical applications.[1] Alternative, though less documented, pathways include the hydrochlorination of cinnamyl alcohol and the ring-opening of phenyl glycidyl ether. This guide will delve into the practicalities of these routes, presenting detailed protocols, comparative data, and a thorough cost-benefit analysis.

Route 1: Friedel-Crafts Acylation Followed by Reduction

This two-step approach is the most widely reported and arguably the most flexible route for synthesizing this compound. It offers a clear and divisible pathway, allowing for optimization at each stage.

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the electrophilic aromatic substitution of benzene with 3-chloropropionyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to yield 3-chloropropiophenone.[2]

Experimental Protocol: Synthesis of 3-chloropropiophenone [2][3]

  • Materials:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • 3-Chloropropionyl chloride

    • Anhydrous Benzene

    • Anhydrous Dichloromethane (DCM)

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous AlCl₃ (1.25 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0°C in an ice bath.

    • Prepare a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.

    • Following the addition, add anhydrous benzene (1.0 eq.) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by carefully pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield crude 3-chloropropiophenone, which can be further purified by vacuum distillation or column chromatography.

  • Causality of Experimental Choices:

    • Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also quench the catalyst.[2]

    • The dropwise addition at low temperature helps to control the exothermic reaction and prevent side reactions.

    • The acidic workup is necessary to decompose the aluminum chloride-ketone complex formed during the reaction.[4]

Step 2: Reduction of 3-chloropropiophenone

The second step involves the reduction of the ketone to the desired secondary alcohol. The choice of reducing agent determines whether a racemic mixture or an enantiomerically enriched product is obtained.

For applications where a mixture of enantiomers is acceptable, sodium borohydride (NaBH₄) offers a mild, selective, and cost-effective reducing agent for ketones.[1]

Experimental Protocol: Racemic this compound [1]

  • Materials:

    • 3-chloropropiophenone

    • Sodium Borohydride (NaBH₄)

    • Methanol or Ethanol

    • Dichloromethane (DCM) or Diethyl Ether

    • Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-chloropropiophenone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5°C.

    • Slowly add NaBH₄ (in slight excess) portion-wise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with DCM or diethyl ether.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent to yield racemic this compound, which can be purified by column chromatography or recrystallization.

  • Causality of Experimental Choices:

    • Protic solvents like methanol or ethanol are suitable for NaBH₄ reductions and help to protonate the intermediate alkoxide.

    • The reaction is performed at low temperature to control the rate of reduction and minimize side reactions.

    • The aqueous workup is necessary to decompose any unreacted NaBH₄ and the resulting borate esters.[5]

For pharmaceutical applications, obtaining a single enantiomer is often crucial. This can be achieved through asymmetric reduction using chiral catalysts or enzymes.

Asymmetric Chemical Reduction:

The use of chiral catalysts, such as those based on ruthenium complexes with chiral ligands, in transfer hydrogenation or catalytic hydrogenation reactions can provide high enantioselectivity.[6] These methods often utilize isopropanol as both a solvent and a hydrogen source.

Enzymatic Reduction:

Biocatalysis offers a green and highly selective alternative. For instance, immobilized Candida utilis cells have been shown to reduce 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol with high enantiomeric excess (99.5% ee) and good yield (85%).[7]

Experimental Protocol: (S)-3-Chloro-1-phenylpropan-1-ol via Enzymatic Reduction (Conceptual) [7]

  • Materials:

    • 3-chloropropiophenone

    • Immobilized Candida utilis cells in calcium alginate beads

    • Aqueous buffer solution

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Suspend the immobilized yeast cells in a suitable buffer solution.

    • Add the substrate, 3-chloropropiophenone, to the suspension. The substrate can be added in batches to minimize toxicity to the cells.

    • Incubate the mixture with agitation at a controlled temperature (e.g., 45°C) for a specified period (e.g., 48 hours).

    • Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.

    • After the reaction is complete, separate the beads by filtration.

    • Extract the aqueous phase with an organic solvent.

    • Dry and concentrate the organic extract to obtain the enantiomerically enriched alcohol.

Alternative Synthetic Routes

While the Friedel-Crafts acylation/reduction sequence is well-established, other routes are conceptually plausible, though less detailed in the scientific literature for this specific target molecule.

Route 2: Grignard Synthesis of 3-chloropropiophenone

An alternative to the Friedel-Crafts acylation for the synthesis of the ketone intermediate involves the reaction of a phenyl Grignard reagent with 3-chloropropionyl chloride.

Conceptual Protocol: Grignard Synthesis of 3-chloropropiophenone [8]

  • Materials:

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous diethyl ether or THF

    • 3-Chloropropionyl chloride

  • Procedure:

    • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous ether or THF.

    • In a separate flask, dissolve 3-chloropropionyl chloride in anhydrous ether or THF and cool to a low temperature (e.g., -78°C).

    • Slowly add the prepared Grignard reagent to the solution of the acid chloride.

    • After the addition, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous workup and purify the product, likely via vacuum distillation.

  • Considerations:

    • This route avoids the use of benzene, a known carcinogen.

    • However, Grignard reagents are highly sensitive to moisture and require strictly anhydrous conditions.[9] The reaction with an acid chloride can also lead to the formation of a tertiary alcohol by-product if a second equivalent of the Grignard reagent adds to the initially formed ketone.

Route 3: Hydrochlorination of Cinnamyl Alcohol

The addition of HCl across the double bond of cinnamyl alcohol could potentially yield this compound. However, controlling the regioselectivity and preventing reaction at the allylic alcohol are significant challenges. The literature suggests that the reaction of cinnamyl alcohol with HCl can lead to cinnamyl chloride, indicating that the hydroxyl group is more reactive under these conditions.

Route 4: Ring-Opening of Phenyl Glycidyl Ether

The acid-catalyzed ring-opening of an epoxide with a nucleophile is a common method for synthesizing halohydrins. In this case, phenyl glycidyl ether could be reacted with HCl. The primary challenge would be to control the regioselectivity of the nucleophilic attack, which could occur at either of the two epoxide carbons, leading to a mixture of isomers.

Cost-Benefit Analysis

Parameter Route 1: Friedel-Crafts Acylation / NaBH₄ Reduction Route 1: Friedel-Crafts Acylation / Asymmetric Reduction Route 2: Grignard Synthesis of Ketone / Reduction Routes 3 & 4: Hydrochlorination / Ring-Opening
Starting Material Cost Moderate (Benzene, 3-chloropropionyl chloride[10][11][12][13][14], NaBH₄[15][16][17][18][19])High (Chiral catalysts or enzymes are expensive)Moderate (Bromobenzene, Mg, 3-chloropropionyl chloride)Low to Moderate (Cinnamyl alcohol[20][21][22][23][24], Phenyl glycidyl ether[25][26][27][28][29])
Reagent & Solvent Cost Moderate (AlCl₃, DCM, Methanol)High (Specialized ligands and metal precursors)Moderate (Anhydrous ethers)Low (HCl)
Yield & Purity Generally high yields and good purity achievable.[2]Can achieve high yields and excellent enantiomeric purity.[7]Moderate to good yields, potential for by-products.[8]Potentially low yields and mixture of isomers.
Scalability Well-established and scalable.Scalability depends on the cost and availability of the catalyst/enzyme.Scalable, but requires careful control of anhydrous conditions.Not well-established for this specific product, scalability is uncertain.
Safety & Environmental Benzene is a carcinogen. AlCl₃ is corrosive and reacts violently with water.[2] NaBH₄ is flammable.[1] Greener alternatives to traditional Friedel-Crafts are being developed.[30][31][32]Similar to the racemic route, with the added consideration of the toxicity and disposal of heavy metal catalysts. Biocatalysis is a greener alternative.Grignard reagents are pyrophoric. Anhydrous ethers are highly flammable.Use of concentrated acids poses a safety risk.
Product Type Racemic mixture.Single enantiomer.Racemic mixture (unless a chiral reduction is subsequently performed).Likely a mixture of isomers.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Acylation & Reduction cluster_1 Alternative Routes Benzene Benzene Chloropropiophenone 3-Chloropropiophenone Benzene->Chloropropiophenone AlCl₃ Chloropropionyl_Chloride 3-Chloropropionyl Chloride Chloropropionyl_Chloride->Chloropropiophenone Racemic_Product Racemic This compound Chloropropiophenone->Racemic_Product NaBH₄ Enantiopure_Product Enantiopure This compound Chloropropiophenone->Enantiopure_Product Chiral Catalyst or Enzyme Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Ketone_from_Grignard 3-Chloropropiophenone Grignard_Reagent->Ketone_from_Grignard + 3-Chloropropionyl Chloride Cinnamyl_Alcohol Cinnamyl Alcohol Alternative_Product This compound (Potential) Cinnamyl_Alcohol->Alternative_Product HCl Phenyl_Glycidyl_Ether Phenyl Glycidyl Ether Phenyl_Glycidyl_Ether->Alternative_Product HCl

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

For the synthesis of racemic this compound, the Friedel-Crafts acylation followed by sodium borohydride reduction stands out as the most robust, well-documented, and cost-effective method. It offers high yields and is readily scalable. The primary drawbacks are the safety and environmental concerns associated with the use of benzene and aluminum chloride.

For the production of enantiomerically pure this compound , which is often the requirement for pharmaceutical applications, the same initial Friedel-Crafts acylation is recommended, followed by an asymmetric reduction . While chemical asymmetric reduction using chiral metal catalysts can be highly effective, the cost and potential for heavy metal contamination are significant considerations. Enzymatic reduction presents a highly attractive alternative, offering excellent enantioselectivity under mild, environmentally friendly conditions. Although the initial investment in the biocatalyst may be higher, its reusability can make it a cost-effective and sustainable option in the long run.

The Grignard route to the ketone intermediate is a viable alternative to the Friedel-Crafts acylation, particularly if avoiding the use of benzene is a priority. However, it requires more stringent control of reaction conditions.

The hydrochlorination of cinnamyl alcohol and the ring-opening of phenyl glycidyl ether are currently less developed routes for this specific target molecule. While they may offer potential advantages in terms of atom economy or starting material cost, they require significant experimental investigation to establish their feasibility, yields, and selectivity before they can be recommended for practical use.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired chirality of the final product, the scale of the synthesis, the available budget, and the emphasis on green chemistry principles.

References

  • PubMed. (2009). Asymmetric Reduction of (S)-3-chloro-1-phenylpropanol From 3-chloropropiophenone by Preheated Immobilized Candida Utilis.
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  • JoVE. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
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  • Studylib. (n.d.). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone.
  • YouTube. (2021). Generation and Reaction of a Grignard Reagent.
  • The Royal Society of Chemistry. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
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  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • ResearchGate. (2013). Is it safe to use Sodium borohydride NaBH4 in water treatment processes?.
  • Organic Chemistry Portal. (n.d.). Sodium Borohydride, Sodium tetrahydroborate.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
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A Senior Application Scientist's Guide to the Purity Assessment of 3-Chloro-1-phenylpropan-1-ol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the quality of a final Active Pharmaceutical Ingredient (API) is not merely a matter of final-step purification; it is the culmination of quality control at every preceding stage. The chemical intermediate, 3-Chloro-1-phenylpropan-1-ol, serves as a pivotal building block in the synthesis of numerous pharmaceutical agents, including widely used antidepressants like Fluoxetine and Tomoxetine.[1][2] The purity of this intermediate is paramount, as any contaminants—be they starting materials, by-products, or residual solvents—can be carried through the synthetic route, potentially impacting the efficacy, safety, and stability of the final drug product.[3][4][5]

Impurities can have a range of detrimental effects, from altering the physical and chemical properties of the substance to reducing its therapeutic effect or even exhibiting toxicity.[3][4] Consequently, sourcing this key intermediate from different suppliers introduces a significant variable. While a supplier's Certificate of Analysis (CoA) provides a baseline, a robust, in-house, multi-pronged analytical strategy is essential for qualifying and comparing materials to ensure batch-to-batch consistency and mitigate risks in a regulated environment.[5][6]

This guide presents a comprehensive framework for the purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals to establish a self-validating system of analysis. We will move beyond simple percentage purity, explaining the causality behind the selection of orthogonal analytical techniques to build a complete purity profile.

The Analytical Strategy: A Three-Pillar Approach

A single analytical technique is insufficient to declare a chemical "pure." A comprehensive assessment relies on orthogonal methods—different techniques that measure distinct chemical and physical properties. This strategy ensures that impurities not detected by one method are captured by another. Our approach is built on three pillars: Identity and Assay, Impurity Profiling, and Physicochemical Characterization.

cluster_Pillars The Three Pillars of Purity Assessment cluster_Techniques Analytical Techniques P1 Pillar 1: Identity & Assay (What is it & How much?) T1a qNMR P1->T1a Confirms & Quantifies T1b HPLC (Assay) P1->T1b Confirms & Quantifies T1c GC (Assay) P1->T1c Confirms & Quantifies P2 Pillar 2: Impurity Profiling (What else is in there?) T2a HPLC-UV/MS (Organic Impurities) P2->T2a Detects & Identifies T2b GC-MS (Volatile Impurities & Residual Solvents) P2->T2b Detects & Identifies T2c ICP-MS (Elemental Impurities) P2->T2c Detects & Identifies P3 Pillar 3: Physicochemical Properties (In what form?) T3a Karl Fischer Titration (Water Content) P3->T3a Characterizes T3b DSC (Melting Point & Purity) P3->T3b Characterizes

Caption: A three-pillar strategy for comprehensive purity assessment.

Pillar 1: Identity & Assay This pillar confirms that the material is indeed this compound and determines the concentration of this primary component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unsurpassed for structural elucidation, ¹H and ¹³C NMR provide an unambiguous confirmation of the compound's identity by mapping its molecular structure.[7][8][9] Furthermore, Quantitative NMR (qNMR) can determine purity against a certified internal standard without relying on a specific standard of the target compound itself.[8]

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the workhorses for purity determination, separating the main component from non-volatile (HPLC) or volatile (GC) impurities.[10][11][12] An assay is calculated by comparing the peak area of the main component to that of a reference standard, typically expressed as a percentage (e.g., % w/w).

Pillar 2: Impurity Profiling This pillar focuses on detecting, identifying, and quantifying all other substances present. Impurities are broadly classified as organic, inorganic, and residual solvents.[3][13]

  • HPLC with UV and Mass Spectrometry (MS) Detection: The primary tool for identifying and quantifying process-related organic impurities (e.g., unreacted starting materials, by-products) and degradation products.[12][14]

  • Headspace GC-MS: The gold standard for identifying and quantifying residual solvents from the manufacturing process and other volatile organic impurities.[10][15]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used to detect and quantify elemental (inorganic) impurities, which may originate from catalysts or manufacturing equipment.[10]

Pillar 3: Physicochemical Characterization This pillar examines physical properties that are sensitive to the presence of impurities.

  • Karl Fischer Titration: The specific and standard method for determining water content, which is a critical parameter affecting stability and reactivity.[10]

  • Differential Scanning Calorimetry (DSC): Measures the melting point and melting range of the material. A sharp melting peak at the expected temperature is indicative of high purity, while impurities typically cause a depression and broadening of the melting peak.[13]

Experimental Design: A Comparative Study

To illustrate this guide, we will analyze hypothetical batches of this compound from three different suppliers: Supplier A , Supplier B , and Supplier C . Each batch was supplied with a CoA claiming >98.5% purity.

S_A Sample from Supplier A Prep Standardized Sample Preparation S_A->Prep S_B Sample from Supplier B S_B->Prep S_C Sample from Supplier C S_C->Prep Analysis Multi-Pillar Analysis Prep->Analysis HPLC HPLC-UV/MS Analysis->HPLC GC GC-MS Analysis->GC NMR qNMR Analysis->NMR KF Karl Fischer Analysis->KF DSC DSC Analysis->DSC Data Data Compilation & Comparison HPLC->Data GC->Data NMR->Data KF->Data DSC->Data Report Final Purity Assessment & Supplier Qualification Data->Report

Caption: Experimental workflow for comparative purity assessment.

HPLC-UV Method for Assay and Organic Impurity Profiling

Rationale: Reverse-phase HPLC is the chosen method due to the moderate polarity of this compound. A gradient elution is used to ensure the separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities. UV detection is suitable due to the presence of the phenyl chromophore.

Protocol:

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤2.0%. Tailing factor for the main peak should be between 0.8 and 1.5.

  • Standard Preparation: Accurately weigh ~25 mg of a certified reference standard of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent (50:50 Acetonitrile:Water). This is the Standard Solution (~1.0 mg/mL).

  • Sample Preparation: Prepare samples from Suppliers A, B, and C in the same manner as the standard. This is the Sample Solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Calculation:

    • Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100.

    • Impurities (%): Calculate using area normalization, assuming a relative response factor of 1.0 for unknown impurities.

GC-MS Method for Residual Solvents

Rationale: Static headspace sampling coupled with GC-MS is the definitive technique for identifying and quantifying volatile residual solvents without interference from the non-volatile sample matrix.

Protocol:

  • System Suitability: A standard mix of common solvents (e.g., Toluene, Hexane, Ethyl Acetate, Methanol) is analyzed to confirm resolution and sensitivity.

  • Standard Preparation: Prepare a standard solution of expected solvents in a suitable solvent (e.g., DMSO) at a concentration relevant to ICH guideline limits.

  • Sample Preparation: Accurately weigh ~100 mg of each supplier's sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp securely.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow.

    • Headspace Sampler: Vial Equilibration at 80°C for 15 min.

    • Mass Spectrometer: Scan mode from 35-350 amu for identification.

Karl Fischer Titration for Water Content

Rationale: This coulometric titration method is highly specific for water and provides accurate results even at low concentrations.

Protocol:

  • Instrument Check: Verify instrument performance using a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of sample (e.g., ~100 mg) and introduce it directly into the titration vessel.

  • Measurement: The instrument automatically titrates the water present and reports the content as a percentage or in ppm. Run each sample in triplicate.

Comparative Data Analysis & Interpretation

The following tables summarize the hypothetical data obtained from the analysis of samples from Suppliers A, B, and C.

Table 1: Summary of Assay and Physicochemical Properties

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance White Crystalline SolidWhite Crystalline SolidOff-White PowderWhite Solid
HPLC Assay (%) 99.198.898.6≥ 98.5%
Water Content (%) 0.150.080.55≤ 0.5%
Melting Point (°C) 32-35°C34-36°C30-34°C31-36°C[16]

Table 2: Summary of Impurity Profile

ImpuritySupplier ASupplier BSupplier CICH Identification Threshold
Unidentified Impurity at RRT 0.85 (%) 0.12ND0.09> 0.10%
3-Chloro-1-phenylpropan-1-one (%) 0.250.040.15> 0.10%
Total Organic Impurities (%) 0.650.180.45≤ 1.0%
Residual Toluene (ppm) 55<10150≤ 890 ppm
Residual Hexane (ppm) NDND410≤ 290 ppm

RRT = Relative Retention Time; ND = Not Detected

Interpretation of Results:

  • Supplier A: This material shows the highest assay by HPLC at 99.1%. However, the impurity profile is concerning. It contains an unidentified impurity at 0.12% and a known process-related impurity, the starting ketone 3-chloro-1-phenylpropan-1-one[1][17], at 0.25%. Both of these exceed the ICH identification threshold of 0.10%, which would necessitate significant effort to identify and characterize the unknown peak before this material could be used in a regulated process.

  • Supplier B: While having a slightly lower assay of 98.8%, this material is significantly cleaner. No individual impurity is detected above 0.05%, and the total impurity level is the lowest at 0.18%. The water content is minimal, and the melting point is sharp and within the expected range. Residual solvents are well below ICH limits.

  • Supplier C: This material meets the assay specification but has several red flags. The water content is high at 0.55%, right at the typical upper limit. The off-white appearance suggests potential degradation or process inconsistencies. Most critically, the residual hexane level of 410 ppm exceeds the ICH limit of 290 ppm, making this batch unsuitable for pharmaceutical use without further purification.

Conclusion and Recommendations

Based on our comprehensive, multi-pillar analysis:

  • Supplier B is the recommended supplier. Despite a marginally lower assay compared to Supplier A, its superior impurity profile, low water content, and negligible residual solvents present the lowest risk for downstream processing and ensure the highest quality for the final API.

  • Supplier A would require significant additional analytical work to identify the unknown impurity before it could be considered for use. The high level of the starting ketone impurity also suggests a less optimized or controlled manufacturing process.

  • Supplier C is rejected. The failure to meet the residual solvent specification renders this material non-compliant for pharmaceutical applications.

This systematic approach, leveraging orthogonal analytical techniques, provides a robust and self-validating framework for qualifying raw material suppliers. It empowers researchers and drug developers to make data-driven decisions that safeguard the integrity of their manufacturing processes and the safety of the final pharmaceutical product.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
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  • Sterinox Systems. The Effects of Impurities in the Pharmaceutical Industry.
  • Goran, S., et al. (2025, August 5). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate.
  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • International Journal of Pharmaceutical Sciences Review and Research. IMPURITIES AND ITS IMPORTANCE IN PHARMACY.
  • Advent Chembio. Pharmaceutical Impurities & Their Effects.
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Pure Synth. (2025, July 18). Quality Control Standards Every Fine Chemical Supplier Must Follow.
  • Intertek. Pharmaceutical Impurity Testing and Identification.
  • SIELC Technologies. (2018, February 16). 1-Propanone, 3-chloro-1-phenyl.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • PubChem. This compound.
  • Google Patents. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • Appletree CI Group. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
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  • Reagecon. Pharmaceutical Standards and Reagents.
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  • Tianming Pharmaceutical. (1R)-3-Chloro-1-phenyl-propan-1-ol.
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A Comparative Guide to 3-Chloro-1-phenylpropan-1-ol and Other Halohydrins in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Halohydrins, compounds containing adjacent halogen and hydroxyl functionalities, are versatile building blocks, particularly in the synthesis of epoxides and other complex molecules. Among these, 3-Chloro-1-phenylpropan-1-ol has emerged as a key intermediate, especially in the synthesis of pharmaceuticals.[1] This guide provides an in-depth comparison of this compound with its analogous bromohydrins and iodohydrins, offering insights into their relative performance in a key synthetic transformation: the intramolecular cyclization to form epoxides.

The Significance of this compound in Pharmaceutical Synthesis

(S)-(-)-3-Chloro-1-phenylpropan-1-ol is a valuable chiral building block in asymmetric synthesis.[2] Its specific stereochemistry is crucial in the development of enantiomerically pure drugs, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. This compound is a well-established intermediate in the synthesis of several pharmaceutical agents, including analgesics and anti-inflammatory drugs.[2] Notably, it is a key precursor for the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The efficient and stereoselective synthesis of (S)-3-Chloro-1-phenylpropan-1-ol is therefore of significant industrial importance.[3]

Halohydrins in Epoxide Synthesis: A Mechanistic Overview

A primary application of halohydrins in organic synthesis is their conversion to epoxides through an intramolecular SN2 reaction.[3] This reaction is typically promoted by a base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic alkoxide then attacks the adjacent carbon atom bearing the halogen, displacing the halide and forming the three-membered epoxide ring.

The efficiency of this intramolecular cyclization is heavily dependent on the nature of the halogen, which acts as the leaving group. The facility of the SN2 reaction is directly related to the ability of the leaving group to depart.

Caption: Intramolecular SN2 cyclization of a halohydrin to an epoxide.

Comparative Performance: The Role of the Halogen

The rate-determining step in the base-induced cyclization of a halohydrin is the intramolecular SN2 displacement of the halide. The reactivity of the halohydrin is therefore directly proportional to the leaving group ability of the halide. For the halogens, the leaving group ability follows the order:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is inversely related to the basicity of the halide ions; weaker bases are better leaving groups. Consequently, it is expected that 3-iodo-1-phenylpropan-1-ol will undergo cyclization to the corresponding epoxide at the fastest rate, followed by the bromo- and then the chloro- derivative. The fluoro- analog is generally a poor substrate for SN2 reactions due to the poor leaving group ability of the fluoride ion.

HalohydrinHalogenLeaving Group AbilityExpected Rate of Epoxidation
3-Iodo-1-phenylpropan-1-olIodineExcellentFastest
3-Bromo-1-phenylpropan-1-olBromineGoodFast
This compoundChlorineModerateModerate
3-Fluoro-1-phenylpropan-1-olFluorinePoorSlowest

Table 1: Predicted Relative Reactivity of 3-Halo-1-phenylpropan-1-ols in Epoxide Formation.

The choice of halohydrin in a synthetic plan is often a balance between reactivity and other factors such as the cost and availability of the starting materials, as well as the stability of the intermediate. While iodohydrins are the most reactive, they are also typically more expensive and can be less stable than their chloro- and bromo- counterparts. This compound often represents an optimal balance of reactivity, stability, and cost-effectiveness for large-scale industrial applications.

Experimental Protocols

General Procedure for the Asymmetric Reduction of a 3-Halo-1-phenylpropan-1-one to the Corresponding Halohydrin

This protocol is a representative method for the synthesis of chiral halohydrins, adapted from known procedures for the synthesis of (R)-(+)-3-Chloro-1-phenyl-1-propanol.

Asymmetric Reduction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Dissolve Chiral Catalyst in Anhydrous Toluene start->reagents add_borane Add Borane Solution (e.g., BH3-THF) reagents->add_borane add_ketone Add 3-Halo-1-phenylpropan-1-one Solution add_borane->add_ketone stir Stir at Controlled Temperature add_ketone->stir quench Quench Reaction (e.g., with Methanol) stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Crystallization extract->purify end Final Product: Chiral Halohydrin purify->end

Caption: Workflow for the asymmetric synthesis of a chiral halohydrin.

Materials:

  • 3-Halo-1-phenylpropan-1-one (1.0 eq)

  • Chiral catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) (0.1 eq)

  • Borane complex (e.g., BH₃·THF, 1 M solution in THF) (1.0-1.5 eq)

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst and anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the borane complex solution to the catalyst solution and stir for 10-15 minutes.

  • In a separate flask, dissolve the 3-halo-1-phenylpropan-1-one in anhydrous toluene.

  • Add the ketone solution dropwise to the catalyst-borane mixture over a period of 30-60 minutes, maintaining the reaction temperature.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to afford the enantiomerically enriched 3-halo-1-phenylpropan-1-ol.

General Procedure for the Base-Mediated Cyclization of a 3-Halo-1-phenylpropan-1-ol to Phenylpropylene Oxide

Materials:

  • 3-Halo-1-phenylpropan-1-ol (1.0 eq)

  • Base (e.g., sodium hydroxide, potassium tert-butoxide) (1.1-1.5 eq)

  • Solvent (e.g., methanol, ethanol, THF, or a biphasic system)

Procedure:

  • Dissolve the 3-halo-1-phenylpropan-1-ol in the chosen solvent in a round-bottom flask.

  • Add the base to the solution. If using a solid base, it can be added in portions. If using a solution, it can be added dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).

  • If a precipitate forms, filter the reaction mixture.

  • Remove the solvent under reduced pressure.

  • If necessary, dissolve the residue in an organic solvent and wash with water to remove any remaining base and salts.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate to yield the crude epoxide.

  • Purify the epoxide by distillation or column chromatography if required.

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis, offering a favorable balance of reactivity, stability, and cost. When compared to its bromo- and iodo- analogs, it exhibits more moderate reactivity in base-catalyzed epoxide formation, a consequence of the relative leaving group abilities of the halides. While bromohydrins and iodohydrins offer faster reaction rates, the choice of halohydrin for a specific application will always be a multifactorial decision, weighing the kinetic advantages against economic and practical considerations. A thorough understanding of the underlying mechanistic principles governing the reactivity of these valuable synthetic intermediates is paramount for the development of robust and efficient synthetic strategies in the pharmaceutical and chemical industries.

References

  • Chem-Impex. (S)-(-)-3-Chloro-1-phenyl-1-propanol. [Link]
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  • BYJU'S. Synthesis of Halohydrin. [Link]
  • Wikipedia. Halohydrin. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. [Link]
  • PubChem. (1R)-3-chloro-1-phenylpropan-1-ol. [Link]

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A Researcher's Guide to Confirming the Absolute Configuration of Chiral 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of molecular characterization. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, a critical factor in its pharmacological and biological activity. This guide provides an in-depth comparison of established analytical techniques for confirming the absolute configuration of 3-Chloro-1-phenylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals.[1][2] We will delve into the mechanistic underpinnings and practical applications of Mosher's Ester Analysis, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography, offering field-proven insights to guide your experimental choices.

The Critical Importance of Stereochemical Integrity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects.[3] One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Consequently, the stereochemical purity of drug intermediates like this compound is of paramount importance. This guide will equip you with the knowledge to select the most appropriate method for confirming the absolute configuration of your synthesized or isolated material.

Method 1: Mosher's Ester Analysis - A Powerful NMR-Based Approach

Mosher's ester analysis is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols and amines.[4][5][6] The method involves the derivatization of the chiral alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[4][5] These diastereomers exhibit distinct NMR spectra, and a systematic analysis of the chemical shift differences allows for the assignment of the absolute configuration of the original alcohol.[4][5][7]

The Underlying Principle

The core of Mosher's method lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the resulting diastereomeric esters, the substituents on the chiral center of the alcohol will experience different shielding or deshielding effects from the MTPA phenyl group, leading to measurable differences in their proton NMR chemical shifts (Δδ). By preparing both the (R)-MTPA and (S)-MTPA esters of the chiral alcohol, a comparative analysis of the ¹H NMR spectra reveals a consistent pattern of chemical shift differences (Δδ = δS - δR) that can be correlated to the absolute configuration of the alcohol.[5][7]

Experimental Workflow

Mosher_Method cluster_synthesis Esterification cluster_analysis NMR Analysis & Configuration Assignment Alcohol Chiral Alcohol (Unknown Configuration) R_Ester (R)-MTPA Ester Alcohol->R_Ester DMAP, Pyridine S_Ester (S)-MTPA Ester Alcohol->S_Ester DMAP, Pyridine R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Comparison Calculate Δδ = δS - δR NMR_R->Comparison NMR_S->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for Mosher's Ester Analysis.

Step-by-Step Protocol
  • Esterification: React the enantiomerically enriched this compound with both (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride in separate reactions. Typically, this is done in the presence of a base like pyridine or DMAP.

  • Purification: Purify the resulting diastereomeric Mosher's esters using column chromatography or HPLC.

  • NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Assign the proton signals for each ester. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the chiral center.

  • Configuration Assignment: A positive Δδ for protons on one side of the chiral center and a negative Δδ for protons on the other side reveals the absolute configuration based on the established Mosher's model.

Data Interpretation
Protonsδ (S-MTPA Ester) (ppm)δ (R-MTPA Ester) (ppm)Δδ (δS - δR)
H-22.252.15+0.10
H-33.703.80-0.10
Phenyl-H7.30-7.457.30-7.45~0

Note: The above data is illustrative. Actual chemical shifts will vary.

A positive Δδ for the protons on the chloroethyl side (H-2, H-3) and a negative Δδ for the phenyl protons would indicate a specific enantiomer.

Method 2: Vibrational Circular Dichroism (VCD) - A Chiroptical Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, making it a powerful tool for determining absolute configuration.[8][9] The experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers to make the assignment.[3][8]

The Underlying Principle

VCD signals arise from the vibrational transitions of a chiral molecule.[8] The sign and intensity of the VCD bands are highly sensitive to the three-dimensional arrangement of atoms. By using density functional theory (DFT) calculations, it is possible to predict the VCD spectrum for a given enantiomer. A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[3]

Experimental Workflow

VCD_Workflow cluster_exp Experimental Measurement cluster_calc Computational Analysis Sample Chiral Alcohol in Solution VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison DFT_Calc DFT Calculation (e.g., (R)-enantiomer) Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Workflow for VCD Analysis.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the enantiomerically pure this compound in a suitable solvent (e.g., CDCl₃).

  • VCD Measurement: Acquire the VCD spectrum of the sample using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search and geometry optimization for one enantiomer (e.g., the R-enantiomer) of this compound using DFT calculations.

  • Spectrum Calculation: Calculate the theoretical VCD spectrum for the optimized conformers.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Data Interpretation

A qualitative comparison of the experimental and calculated spectra is often sufficient. For a more rigorous analysis, a confidence level can be calculated based on the degree of overlap between the two spectra.

Method 3: Single-Crystal X-ray Crystallography - The Definitive Answer

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules.[10][11] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.[12]

The Underlying Principle

X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal.[12] To determine the absolute configuration, anomalous dispersion effects are utilized. When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number.[12] This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which can be used to determine the absolute configuration. The Flack parameter is a key indicator used in this determination.[11]

Experimental Workflow

XRay_Workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Structure Solution Sample Enantiopure Alcohol Crystallization Slow Evaporation, Vapor Diffusion, etc. Sample->Crystallization Crystal Single Crystal Crystallization->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data_Collection Diffraction Data Diffractometer->Data_Collection Structure_Solution Solve & Refine Structure Data_Collection->Structure_Solution Absolute_Config Determine Absolute Configuration Structure_Solution->Absolute_Config

Caption: Workflow for X-ray Crystallography.

Step-by-Step Protocol
  • Crystal Growth: Grow a high-quality single crystal of the enantiomerically pure this compound. This can often be the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Absolute Configuration Determination: Analyze the anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty for the correct enantiomer confirms the absolute configuration.

Data Interpretation

A Flack parameter of 0.0(1) for the refined structure of the (R)-enantiomer would provide a high-confidence assignment of the absolute configuration as R.

Comparison of Methods

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Diastereomer formation and NMR analysis of anisotropic effects.[4][5]Differential absorption of circularly polarized infrared light.[8]Diffraction of X-rays by a single crystal and anomalous dispersion.[11][12]
Sample Requirement 1-10 mg of the chiral alcohol.[13]5-15 mg of the chiral alcohol in solution.[13]A single, high-quality crystal (typically 0.1-0.3 mm).[13]
Analysis Time 4-6 hours of active effort over 1-2 days.[4][5]Experimental measurement takes 1-12 hours; computation can take hours to days.[13]Crystal growth can take days to weeks; data collection and analysis take a few hours to a day.[13]
Instrumentation High-field NMR spectrometer.VCD spectrometer.Single-crystal X-ray diffractometer.
Key Advantage Widely accessible instrumentation (NMR).Applicable to non-crystalline samples in solution.[14]Provides an unambiguous and definitive assignment.[10][15]
Key Limitation Requires chemical derivatization; can be complex for molecules with multiple chiral centers.Requires computational resources and expertise for spectral prediction.[3][9]The primary challenge is growing a suitable single crystal.[14][15]

Conclusion and Recommendations

The choice of method for determining the absolute configuration of this compound depends on several factors, including sample availability, physical state, and access to instrumentation.

  • Mosher's ester analysis is a robust and accessible method if a high-field NMR spectrometer is available and the required chiral derivatizing agents can be procured.

  • Vibrational Circular Dichroism is an excellent choice for non-crystalline samples and provides a high degree of confidence when experimental and computational data align.

  • Single-crystal X-ray crystallography , when successful, offers the most definitive and irrefutable assignment of absolute configuration.

For a comprehensive and self-validating approach, employing two of these methods is highly recommended. For instance, an initial assignment by Mosher's method can be unequivocally confirmed by VCD or X-ray crystallography. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately characterize the stereochemistry of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • Vibrational circular dichroism absolute configuration determination of natural products. (n.d.). Google Books.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]
  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
  • Simpkins, N. S., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
  • Bogaerts, J., & Bultinck, P. (2011). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 23(2), 14-18.
  • Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Capon, R. J., et al. (2018). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 23(10), 2635. [Link]
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger.
  • Gembicky, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. [Link]
  • Burns, D. J., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953–2956. [Link]
  • Burns, D. J., et al. (2017). Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters, 19(11), 2953-2956.
  • Determination of Absolute Configuration—an Overview Related to This Special Issue. (2008). Chirality, 20(5), 641-645.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink.
  • Wang, B. (2023). Absolute configuration determination of small molecules with X-ray and electron diffraction. American Crystallographic Association.
  • The use of X-ray crystallography to determine absolute configuration. (2015).
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). Science of Synthesis.
  • Yuan, F. A. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Globe Thesis.
  • Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. (n.d.). Semantic Scholar.

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Inter-laboratory comparison of 3-Chloro-1-phenylpropan-1-ol analysis

Author: BenchChem Technical Support Team. Date: January 2026

<Inter-laboratory Comparison of 3-Chloro-1-phenylpropan-1-ol Analysis >

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed framework and analysis of an inter-laboratory comparison for the quantitative determination of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the reliability and reproducibility of analytical methods across different laboratories is a cornerstone of pharmaceutical quality control.[1][2] This document outlines the experimental design, presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, and offers evidence-based recommendations to standardize the analysis, thereby ensuring consistent and accurate results. The methodologies and findings are intended to support analytical scientists and quality control professionals in validating and implementing robust analytical procedures.

Introduction: The Critical Role of Analytical Consistency

This compound serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The purity of this intermediate directly influences the quality, safety, and efficacy of the final drug product. Consequently, the analytical methods used to assess its purity must be accurate, precise, and reproducible.[1] Inter-laboratory comparisons, also known as proficiency testing, are essential for validating analytical methods and ensuring that different laboratories can produce comparable results.[3][4][5] This guide details a comparative study designed to evaluate and harmonize the analytical performance for this critical intermediate.

Analytical Methodologies Under Investigation

Two of the most prevalent analytical techniques in the pharmaceutical industry, HPLC and GC, were selected for this inter-laboratory study. Both methods are well-suited for the analysis of small organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method is particularly suitable for a moderately polar compound like this compound.

  • Rationale for Method Design:

    • Column: A C18 stationary phase is chosen for its hydrophobic nature, which allows for effective separation based on polarity.

    • Mobile Phase: A mixture of acetonitrile and water provides a versatile solvent system to control the elution of the analyte.

    • Detection: UV detection at a wavelength corresponding to the phenyl chromophore ensures high sensitivity and specificity.

Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile and thermally stable compounds.

  • Rationale for Method Design:

    • Column: A non-polar or mid-polar capillary column is typically used to separate the analyte from potential impurities.

    • Injection: A split injection is employed to introduce a small, representative sample onto the column, preventing peak distortion.

    • Detection: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide concentration range.

Inter-laboratory Study Design: A Framework for Validation

The study was structured to ensure a robust and unbiased comparison of the analytical methods across participating laboratories.

Study Protocol
  • Sample Distribution: A homogenous batch of this compound was prepared and distributed to three independent laboratories.

  • Method Transfer: Detailed, standardized protocols for both HPLC and GC analysis were provided to each laboratory.

  • Data Collection: Each laboratory performed the analysis in triplicate and reported the assay results, along with system suitability data.

  • Statistical Analysis: The collected data was centrally compiled and statistically analyzed to assess repeatability and reproducibility.[6]

Experimental Workflow Diagram

Caption: Workflow for the Inter-laboratory Comparison Study.

Detailed Experimental Protocols

To ensure consistency, detailed step-by-step methodologies were provided to each participating laboratory.

HPLC Method
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Standard Preparation: 1.0 mg/mL of this compound in mobile phase.

  • Sample Preparation: 1.0 mg/mL of the provided sample in mobile phase.

GC Method
  • Instrumentation: Gas chromatograph with FID.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

  • Injection: 1 µL, split ratio 50:1.

  • Standard Preparation: 1.0 mg/mL of this compound in Dichloromethane.

  • Sample Preparation: 1.0 mg/mL of the provided sample in Dichloromethane.

Comparative Data Analysis

The results from the three laboratories were compiled and analyzed to determine the precision and agreement between the two methods.

Table 1: Inter-laboratory Assay Results for this compound (%)

LaboratoryHPLC MethodGC Method
Laboratory 199.499.6
Laboratory 299.199.3
Laboratory 399.599.4
Mean 99.33 99.43
Standard Deviation 0.210.15
Relative Standard Deviation (RSD) 0.21%0.15%

The data demonstrates that both methods provide comparable and precise results. The GC method exhibited a slightly lower relative standard deviation, suggesting a marginally higher level of reproducibility in this study.

Discussion and Scientific Rationale

The successful validation of an analytical method across multiple laboratories is a critical step in ensuring product quality.[1][2] The minor variations observed between laboratories can be attributed to several factors, including differences in equipment, analyst technique, and environmental conditions. The slightly better precision of the GC method could be due to the inherent robustness of FID detection and the high efficiency of capillary GC columns.

Recommendations for Standardization

Based on the findings of this inter-laboratory comparison, the following recommendations are proposed to ensure consistent and reliable analysis of this compound:

  • Method of Choice: While both methods are suitable, the GC method is recommended as the primary method for routine quality control due to its slightly higher precision.

  • System Suitability Criteria: Strict system suitability criteria, including resolution, tailing factor, and precision of replicate injections, must be established and met before any sample analysis.

  • Reference Standard: A single, well-characterized reference standard should be used across all testing sites to minimize variability.

  • Analyst Training: A comprehensive training program should be implemented to ensure all analysts are proficient in the chosen method.

Conclusion

This comprehensive guide has detailed an inter-laboratory comparison for the analysis of this compound. Both the HPLC and GC methods were found to be accurate and precise. By adopting the recommendations outlined in this guide, pharmaceutical organizations can establish a standardized and robust analytical workflow, leading to greater confidence in the quality of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). A Comparative Guide to Inter-Laboratory Analytical Methods for 13-Deacetyltaxachitriene A.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.).
  • Google Patents. (n.d.). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • GMP Testing. (n.d.). Analytical Methods.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons.
  • SIELC Technologies. (2018, February 16). 1-Propanone, 3-chloro-1-phenyl-.
  • The Joint Research Centre - EU Science Hub. (n.d.). Interlaboratory comparisons.
  • PubChem. (n.d.). 3-Chloro-1-phenylpropanol.

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A Comparative Guide to the Synthetic Strategies for 3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

3-Chloro-1-phenylpropan-1-ol is a crucial chiral intermediate in the pharmaceutical industry, most notably in the synthesis of potent antidepressants such as fluoxetine and tomoxetine.[1][2] The stereochemistry of the hydroxyl group is paramount for the biological activity of the final drug molecule, making the enantioselective synthesis of (R)- and (S)-3-chloro-1-phenylpropan-1-ol a topic of significant interest for researchers and drug development professionals. This guide provides a comprehensive literature review of the primary synthetic methodologies, offering a comparative analysis of their performance, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of each approach.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: the reduction of a ketone precursor, the kinetic resolution of a racemic mixture, and carbon-carbon bond formation reactions. Each of these approaches has distinct advantages and disadvantages in terms of yield, enantioselectivity, cost, and scalability.

Reduction of 3-Chloro-1-phenylpropan-1-one (3-Chloropropiophenone)

The most prevalent and well-documented route to this compound is the reduction of its corresponding ketone, 3-chloro-1-phenylpropan-1-one. This precursor can be synthesized via a Friedel-Crafts acylation of benzene with 3-chloropropionyl chloride. The choice of reducing agent and catalyst dictates whether the product is a racemic mixture or a specific enantiomer.

For applications where a racemic mixture is acceptable, sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reducing agent.[1] It is known for its operational simplicity and high yields.[1]

The production of specific (R)- or (S)-enantiomers is critical for many pharmaceutical applications.[1] Several highly effective asymmetric reduction methods have been developed.

  • Corey-Bakshi-Shibata (CBS) Reduction: This is a widely used and reliable method for the enantioselective reduction of prochiral ketones.[3] It utilizes a chiral oxazaborolidine catalyst which, in conjunction with a borane source, delivers a hydride to the ketone in a stereoselective manner.[3][4][5] This method is praised for its predictability, broad substrate scope, and excellent stereocontrol, often achieving over 95% enantiomeric excess (ee).[5]

  • Catalytic Asymmetric Hydrogenation: Supported chiral catalysts, such as those based on iron, have been employed for the asymmetric hydrogenation of 3-chloropropiophenone. This method offers high yields and good enantioselectivity.[6]

  • Biocatalysis: The use of whole-cell biocatalysts, such as Candida utilis, provides an environmentally friendly approach to asymmetric reduction. These methods can achieve very high enantiomeric excess.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this approach, an enzyme, typically a lipase, selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product. Lipase-catalyzed enantiomer-selective acylation of racemic this compound is a well-established method.[7] For instance, lipase from Pseudomonas fluorescens can be used to acylate the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.[7]

Grignard Reaction

The Grignard reaction offers a direct route to this compound through the formation of a new carbon-carbon bond. This would typically involve the reaction of phenylmagnesium bromide with 3-chloropropanal. While a fundamental reaction in organic synthesis, its application for this specific molecule is less commonly detailed in the literature compared to the reduction methods. A significant challenge is the potential for the Grignard reagent to react with the chloro- group.

Hydroboration-Oxidation of Cinnamyl Chloride

Another potential, though less conventional, route is the hydroboration-oxidation of cinnamyl chloride. This two-step process would involve the anti-Markovnikov addition of borane across the double bond, followed by oxidation to yield the primary alcohol.[8][9] The regioselectivity of the hydroboration step is crucial for the successful synthesis of the desired product.[8]

Data Presentation: A Comparative Summary

The following table summarizes the key performance indicators for the different synthetic methods discussed.

MethodReagent/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference(s)
Achiral Reduction Sodium Borohydride (NaBH₄)Ethanol/MethanolRoom TemperatureHighRacemic[1]
CBS Reduction (R)- or (S)-CBS catalyst, BH₃·SMe₂THF-40 to Room TempGood>95[2][3]
Asymmetric Hydrogenation Supported iron-based chiral catalystIsopropanol609990[6]
Enzymatic Resolution Pseudomonas fluorescens lipase, vinyl acetaten-hexaneNot specified34-42 (for S-enantiomer)>99[7]

Experimental Protocols

Protocol 1: Achiral Reduction of 3-Chloropropiophenone with Sodium Borohydride

This protocol details the synthesis of racemic this compound.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-chloropropiophenone in methanol prep2 Cool solution to 0-5°C (ice bath) prep1->prep2 react1 Slowly add NaBH₄ to the cooled solution prep2->react1 react2 Stir for 30-60 minutes at 0-5°C react1->react2 react3 Monitor reaction by TLC react2->react3 workup1 Quench with dilute HCl react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Workflow for the achiral reduction of 3-chloropropiophenone.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloropropiophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C using an ice bath.

  • Reaction: Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Monitoring: Stir the reaction mixture at 0-5°C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Asymmetric Reduction using a CBS Catalyst

This protocol describes the synthesis of enantiomerically enriched this compound.

Reaction Pathway Diagram:

G cluster_reactants ketone 3-Chloropropiophenone product (R)-3-Chloro-1-phenylpropan-1-ol ketone->product Asymmetric Reduction (THF, low temp.) catalyst (S)-CBS Catalyst + BH₃·SMe₂ catalyst->product

Caption: Asymmetric reduction of 3-chloropropiophenone via CBS catalysis.

Step-by-Step Methodology:

  • Catalyst Preparation: To a solution of (S)-2-methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.5 equivalents) at 0°C. Stir for 10-15 minutes.[3]

  • Reaction: Cool the catalyst mixture to the desired temperature (e.g., -20°C). Slowly add a solution of 3-chloropropiophenone (1.0 equivalent) in anhydrous THF to the catalyst-borane mixture.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Quenching: Upon completion, quench the reaction by the slow addition of methanol.

  • Work-up: Perform an acidic workup (e.g., with 1 M HCl) and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 3: Enzymatic Kinetic Resolution of Racemic this compound

This protocol outlines the separation of enantiomers using a lipase.

Workflow Diagram:

G cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification react1 Dissolve racemic this compound and vinyl acetate in n-hexane react2 Add Pseudomonas fluorescens lipase react1->react2 react3 Stir at room temperature react2->react3 react4 Monitor conversion by GC/HPLC react3->react4 sep1 Filter to remove enzyme react4->sep1 sep2 Concentrate the filtrate sep1->sep2 sep3 Separate (S)-alcohol and (R)-acetate by column chromatography sep2->sep3

Sources

A Senior Application Scientist's Guide to Purifying 3-Chloro-1-phenylpropan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of chemical intermediates is not just a matter of quality control; it is the bedrock of successful synthesis and the safety of the final active pharmaceutical ingredient (API). 3-Chloro-1-phenylpropan-1-ol is a key chiral building block, notably in the synthesis of antidepressants like Fluoxetine.[1] Its purity directly impacts reaction yields, impurity profiles, and the ultimate efficacy of the therapeutic agent. This guide provides an in-depth, objective comparison of the primary purification techniques for this compound, supported by experimental insights and data to inform your selection of the most appropriate method.

The Critical Nature of Purity in Pharmaceutical Intermediates

In multi-step pharmaceutical synthesis, impurities from an early-stage intermediate can be carried through subsequent reactions, leading to the formation of undesirable by-products.[2] This can complicate downstream processing, reduce overall yield, and, most critically, compromise the safety and efficacy of the final drug product. For this compound, a common purity specification is ≥98.0%.[1] Achieving this level of purity necessitates a robust and well-chosen purification strategy.

Comparative Overview of Purification Techniques

The choice of purification method for this compound hinges on several factors: the initial purity of the crude material, the scale of the synthesis, the desired final purity, and available resources. The three primary techniques evaluated here are recrystallization, silica gel column chromatography, and vacuum distillation.

Purification TechniqueTypical Purity AchievedTypical YieldKey Considerations
Recrystallization High (>99%)60-90%Effective for solid crude products; solvent selection is critical.[3][4]
Silica Gel Column Chromatography Very High (>99.5%)45-85%Excellent for complex mixtures and high purity; less practical for large quantities.[5][6]
Vacuum Distillation Moderate to High (95-99%)70-95%Ideal for thermally stable liquids with different boiling points; requires specialized equipment.

In-Depth Analysis of Purification Methodologies

Recrystallization: The Classic Approach for Solid Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[7] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[8]

The Causality Behind Experimental Choices in Recrystallization:

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[8] This differential solubility is the driving force for the purification process. Slow cooling of the saturated hot solution allows the molecules of the desired compound to selectively arrange themselves into a crystal lattice, excluding impurities which remain in the "mother liquor".[3][4] Rapid cooling should be avoided as it can trap impurities within the newly formed crystals.[9]

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: Test the solubility of a small sample of crude this compound in various solvents (e.g., hexane, toluene, water, ethanol/water mixtures) at room temperature and at their boiling points to identify a suitable solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling directly impacts crystal size and purity. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of the Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Dissolved Compound add_solvent->dissolved hot_filter Gravity Filter Hot Solution dissolved->hot_filter impurities_removed Insoluble Impurities Removed hot_filter->impurities_removed cool Slow Cooling impurities_removed->cool crystals Crystal Formation cool->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry purified Purified Solid dry->purified

Caption: Workflow for the purification of this compound by recrystallization.

Silica Gel Column Chromatography: For High-Purity Separations

Column chromatography is a versatile technique that separates components of a mixture based on their differential adsorption to a stationary phase (in this case, silica gel) and their solubility in a mobile phase (the eluent).[10] It is particularly useful for separating complex mixtures or achieving very high purity.[5]

The Rationale for Parameter Selection in Column Chromatography:

The choice of the eluent system is critical for a successful separation. A solvent system is chosen that allows the desired compound to have a retention factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, ensuring good separation from impurities.[11] A common eluent for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] The ratio of these solvents is optimized to achieve the best separation. A gradient elution, where the polarity of the eluent is gradually increased, can be employed for complex mixtures.[12]

Experimental Protocol: Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column under gravity or with gentle pressure. The components of the mixture will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Column Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack Pack Silica Gel Column load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Remove Solvent combine->evaporate purified Purified Product evaporate->purified

Caption: Workflow for the purification of this compound by column chromatography.

Vacuum Distillation: Leveraging Differences in Boiling Points

Vacuum distillation is a suitable method for purifying thermally stable liquids with different boiling points.[7] By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

The Underlying Principle of Vacuum Distillation:

The separation in distillation is based on the difference in the vapor pressures of the components in a liquid mixture. The component with the higher vapor pressure (and thus lower boiling point) will vaporize more readily, and its vapor can be condensed and collected separately. For this compound, which has a boiling point of 116°C at 4 mmHg, vacuum distillation is a viable option to separate it from less volatile or more volatile impurities.

Experimental Protocol: Vacuum Distillation of this compound

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum source.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask to bring the liquid to a boil.

  • Distillation and Collection: Collect the fraction that distills at the expected boiling point and pressure.

  • Analysis: Analyze the purity of the collected distillate using methods such as GC or HPLC.

Visualization of the Vacuum Distillation Workflow:

G cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis assemble Assemble Apparatus charge Charge Crude Liquid assemble->charge vacuum Apply Vacuum charge->vacuum heat Heat to Boiling vacuum->heat collect Collect Distillate heat->collect analyze Analyze Purity (GC/HPLC) collect->analyze purified Purified Liquid analyze->purified

Caption: Workflow for the purification of this compound by vacuum distillation.

Purity Assessment: The Final Verdict

The purity of the final product should be rigorously assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, is invaluable for determining both chemical and enantiomeric purity.[1][13] Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify volatile impurities.[14] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can also be used for purity assessment.

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most suitable purification technique for this compound is a critical decision that impacts the overall efficiency and success of the synthetic process.

  • Recrystallization is often the most cost-effective and scalable method for purifying solid crude material to a high degree of purity.[3]

  • Silica Gel Column Chromatography offers the highest resolving power and is the method of choice for achieving exceptional purity, especially for complex mixtures or when removing closely related impurities.[5]

  • Vacuum Distillation is a practical and efficient method for purifying liquid crude product on a larger scale, provided the impurities have sufficiently different boiling points.

A thorough understanding of the principles behind each technique, combined with a careful evaluation of the specific requirements of the synthesis, will enable the researcher to select the optimal purification strategy, ensuring the production of high-quality this compound for its critical role in pharmaceutical development.

References

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A-Senior-Application-Scientist-s-Guide-to-the-Cross-Validation-of-Analytical-Results-for-3-Chloro-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound such as 3-Chloro-1-phenylpropan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and reliability of analytical results is not merely a matter of good practice—it is a regulatory necessity. This guide provides an in-depth exploration of the cross-validation of analytical results for this compound. It is designed for researchers, scientists, and drug development professionals who seek to establish robust and trustworthy analytical methodologies.

Cross-validation of an analytical method is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, with different analysts, or on different instruments.[1] This process is essential for ensuring data integrity, regulatory compliance, and the successful transfer of methods.[1][2] This guide will delve into the practical application of various analytical techniques, supported by experimental data and adherence to international guidelines, to provide a comprehensive framework for the cross-validation of this compound analysis.

The Critical Role of Analytical Method Validation

Before delving into cross-validation, it is imperative to understand the foundation upon which it is built: analytical method validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines on this topic, specifically in ICH Q2(R2).[3][4] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] This involves evaluating various performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[5][6] A thoroughly validated method provides the confidence that the generated data is accurate and reliable.

Key Validation Parameters as per ICH Q2(R2)
Validation CharacteristicDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4][6]

Analytical Techniques for this compound

A multi-faceted approach employing various analytical techniques is crucial for a comprehensive analysis of this compound. This allows for orthogonal testing, where different methods based on different principles are used to analyze the same sample, thereby providing a higher degree of confidence in the results.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically employed for its separation and quantification.

Experimental Protocol: HPLC Method for this compound
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (gradient elution may be necessary to separate impurities)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The development and validation of such a method would involve demonstrating its specificity, linearity, accuracy, and precision as per ICH guidelines.[5] For instance, specificity would be established by showing that potential impurities, such as the starting material 3-chloropropiophenone, do not interfere with the peak of this compound.[7][8]

Gas Chromatography (GC)

For assessing volatile impurities and residual solvents, Gas Chromatography is the method of choice. Given the structure of this compound, it is amenable to GC analysis, often after derivatization to improve its volatility and thermal stability.

Experimental Protocol: GC Method for this compound
  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 250 °C

  • Detector: Flame Ionization Detector (FID) at 280 °C

  • Injection Mode: Split

The validation of a GC method would follow similar principles to HPLC, ensuring it is fit for its intended purpose of quantifying the analyte and any related volatile substances.

Spectroscopic Techniques: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural elucidation and confirmation.

  • ¹H and ¹³C NMR: Provide detailed information about the molecular structure of this compound, confirming the identity of the compound and aiding in the identification of impurities.[9][10][11]

  • Mass Spectrometry: Coupled with GC (GC-MS) or LC (LC-MS), it provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the main component and identifying unknown impurities.[12][13]

Cross-Validation: Ensuring Inter-Laboratory Consistency

The true test of a validated analytical method's robustness comes from cross-validation. This process is essential when a method is transferred between laboratories, ensuring that the receiving laboratory can perform the analysis with the same level of accuracy and precision as the originating laboratory.[2][14]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

CrossValidationWorkflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory A Validated Analytical Method B Prepare & Analyze Homogenous Samples A->B D Method Transfer & Training A->D C Generate Reference Data B->C G Statistical Comparison of Data Sets C->G E Analyze the Same Homogenous Samples D->E F Generate Comparative Data E->F F->G H Acceptance Criteria Met? G->H I Method Successfully Cross-Validated H->I Yes J Investigate Discrepancies & Re-evaluate H->J No

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Comparative Data Analysis

The core of cross-validation lies in the statistical comparison of the data generated by both laboratories. The results should meet pre-defined acceptance criteria.

Example Comparative Data Table
ParameterOriginating Lab ResultReceiving Lab ResultAcceptance CriteriaPass/Fail
Assay (%) 99.599.3Difference ≤ 2.0%Pass
Known Impurity 1 (%) 0.150.18Difference ≤ 0.05%Pass
Total Impurities (%) 0.350.40Difference ≤ 0.1%Pass
Precision (RSD%) 0.81.1RSD ≤ 2.0%Pass
The Logic of Orthogonal Methods in Cross-Validation

Employing orthogonal analytical methods is a powerful strategy to build a comprehensive and trustworthy data package. For this compound, this means not relying solely on one technique.

OrthogonalMethods cluster_methods Analytical Techniques HPLC HPLC (Purity, Assay) Results Comprehensive Analytical Results HPLC->Results GC GC (Volatile Impurities, Residual Solvents) GC->Results NMR NMR (Structural Identity) NMR->Results MS Mass Spectrometry (Molecular Weight, Impurity ID) MS->Results

Caption: Integration of orthogonal analytical methods for comprehensive results.

By cross-validating the results from these different techniques, a much higher level of confidence in the overall analytical data for this compound is achieved. For example, the purity value obtained by HPLC can be corroborated by the absence of significant impurity signals in the NMR spectrum and the lack of major impurity peaks in the GC-MS analysis.

Conclusion

The cross-validation of analytical results for this compound is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products.[15] By adhering to the principles outlined in ICH guidelines and employing a multi-faceted analytical approach, researchers and drug development professionals can ensure the integrity and reliability of their data.[3][16] The use of orthogonal methods provides a self-validating system that strengthens the overall analytical package. This comprehensive guide serves as a framework for establishing robust cross-validation protocols, ultimately leading to greater confidence in the analytical results and ensuring compliance with global regulatory expectations.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloro-1-phenylpropan-1-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical waste is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chloro-1-phenylpropan-1-ol, a halogenated organic compound. Adherence to these procedures is essential not only for the safety of laboratory personnel but also for the protection of our environment.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and can cause skin and serious eye irritation.[1][2][3] Some sources also indicate it may cause respiratory irritation.[2][3][4] As a chlorinated organic compound, it falls under specific regulatory guidelines for disposal.[5]

Key Hazard Information:

Hazard ClassificationGHS CategoryAssociated Risks
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[2][3][4]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[2][3][4]

Given its classification as a halogenated organic compound, it is imperative that this compound is not mixed with non-halogenated organic waste streams.[5][6] Co-mingling these waste types can lead to unnecessarily high disposal costs, as the entire mixture must be treated as halogenated waste.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. This procedure is designed to comply with general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical waste, ensure that all personnel are equipped with the appropriate PPE. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear chemically resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1][4]

Waste Segregation and Containerization

Proper segregation is a cornerstone of safe and compliant chemical waste management.[9][10]

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled container. This container should be made of a material compatible with the chemical.

  • Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste .[5] Do not mix it with non-halogenated solvents or aqueous waste.[5][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][11] Ensure the label is legible and securely attached to the container.

  • Container Integrity: Use a sturdy, leak-proof container with a tight-fitting lid.[11] The container should be kept closed except when adding waste.[11]

On-site Accumulation and Storage

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]

  • Location: The SAA should be in a designated, low-traffic area, away from sources of ignition or incompatible chemicals.[13]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[11][12]

  • Volume Limits: Be aware of the volume limits for hazardous waste accumulation in your laboratory, as stipulated by institutional and federal regulations.[11][14]

Arranging for Final Disposal

Final disposal of hazardous waste must be conducted by a licensed and approved waste disposal facility.

  • Contact Environmental Health and Safety (EHS): When your waste container is full, or before it reaches the regulatory time limit for storage, contact your institution's EHS department to arrange for a waste pickup.[11]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any other hazardous chemical be disposed of down the sink.[11][15] This is illegal and can cause significant environmental damage.

  • Incineration: The recommended disposal method for halogenated organic compounds is controlled incineration in a licensed chemical destruction plant.[15][16] This process ensures the complete destruction of the hazardous material.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it this compound? ppe->characterize segregate Step 3: Segregate as Halogenated Organic Waste characterize->segregate Yes container Step 4: Use Designated, Labeled, and Closed Waste Container segregate->container storage Step 5: Store in Satellite Accumulation Area with Secondary Containment container->storage full Is Container Full or Nearing Time Limit? storage->full contact_ehs Step 6: Contact EHS for Waste Pickup full->contact_ehs Yes disposal Final Disposal: Licensed Hazardous Waste Facility (Incineration) contact_ehs->disposal

Caption: Decision workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in the designated halogenated waste container.

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department immediately.[11] Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][8] Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the affected person to fresh air.[4][8]

    • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]

Fostering a Culture of Safety and Compliance

Proper chemical waste management is a shared responsibility. Regular training for all laboratory personnel on hazardous waste handling and disposal procedures is essential.[9][10][17] By adhering to these guidelines, researchers and scientists can ensure a safe working environment, maintain regulatory compliance, and contribute to environmental stewardship.

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Navigating the Safe Handling of 3-Chloro-1-phenylpropan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Operational and Safety Protocol for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and chemical synthesis, the safe handling of specialized reagents is paramount. 3-Chloro-1-phenylpropan-1-ol, a key intermediate in various synthetic pathways, requires meticulous attention to safety and handling protocols.[1] This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with several hazards that necessitate careful handling to avoid adverse health effects.

Primary Hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[2][3]

  • Skin Irritation: It is known to cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4][5][7]

  • Suspected Genetic Defects: Some data suggests it may be suspected of causing genetic defects.[3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals assigns specific pictograms and a "Warning" signal word to this compound, underscoring the need for caution.[2][3][4][5][6] Adherence to the safety precautions outlined in the Safety Data Sheet (SDS) is not just a recommendation but a critical component of laboratory safety.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is the most direct way to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid Form) Nitrile gloves, lab coat, safety glasses with side shields, and a dust mask (N95 or equivalent).To prevent skin contact, eye exposure, and inhalation of fine particles.
Dissolving and Reactions (Solution) Nitrile gloves, lab coat, and chemical splash goggles. Work should be conducted in a fume hood.To protect against splashes and inhalation of potentially volatile vapors.
Large-Scale Operations or Spills Chemical-resistant gloves (e.g., Silver Shield, Neoprene), chemical-resistant coveralls (e.g., Tychem®), and a full-face respirator with an appropriate cartridge.[9]Provides a higher level of protection against significant exposure during high-risk procedures.

The Causality Behind PPE Selection: The choice of PPE is dictated by the specific physical and chemical properties of the substance and the nature of the task. For instance, a dust mask is essential when handling the solid form to prevent inhalation of airborne particles. When in solution, the risk of splashing necessitates the use of chemical splash goggles over standard safety glasses. For significant exposure risks, more robust chemical-resistant materials are required to prevent permeation.[9]

Step-by-Step Handling and Storage Protocols

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental reproducibility.

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][6][7]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is readily available and in good condition. Review the SDS for any specific handling instructions.[8]

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize the dispersion of dust.

  • Transfer and Dissolution: Use appropriate tools (spatulas, etc.) to transfer the solid. When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5][6][7] Do not eat, drink, or smoke in the work area.[2]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][7]

  • Keep it away from incompatible materials such as oxidizing agents.[6]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidental spills or exposures can occur. A well-defined emergency plan is essential for a swift and effective response.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE as outlined in the table for large-scale operations.

  • Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[7] For a liquid spill, use an inert absorbent material to contain and collect the substance.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste.[2][5]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[5][6][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical help.[2]

Below is a workflow diagram illustrating the key steps for managing a chemical spill.

Caption: Workflow for Chemical Spill Response.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its associated waste is a critical final step in the handling process.

  • Waste Collection: All waste materials, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled hazardous waste container.

  • Licensed Disposal: The disposal of this chemical waste must be carried out by a licensed and qualified hazardous waste disposal company.[10] Do not dispose of it down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[2][5]

By adhering to these comprehensive guidelines, researchers and laboratory professionals can confidently and safely handle this compound, fostering a secure research environment and ensuring the integrity of their scientific endeavors.

References

  • 3-Chloro-1-phenylpropanol | C9H11ClO. PubChem. [Link]
  • (1R)-3-chloro-1-phenylpropan-1-ol | C9H11ClO. PubChem. [Link]
  • This compound | 18776-12-0. Molbase. [Link]
  • Personal Protective Equipment. Environmental Health & Safety Services. [Link]
  • Hazard Communication - Appendix C.
  • Personal Protective Equipment for Chlor-Alkali Chemicals. dphhs. [Link]
  • Chemical Hazards and Toxic Substances - Overview.
  • Guidance For Hazard Determination.
  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety. [Link]
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.